Methyl 3-(1H-imidazol-4-yl)propanoate
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
methyl 3-(1H-imidazol-5-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-11-7(10)3-2-6-4-8-5-9-6/h4-5H,2-3H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFEPBWKUBQUBKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=CN=CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Methyl 3-(1H-imidazol-4-yl)propanoate
Introduction
Methyl 3-(1H-imidazol-4-yl)propanoate is a valuable heterocyclic building block in medicinal chemistry and drug development. As a derivative of the amino acid histidine, its imidazole moiety and propanoate chain offer versatile points for chemical modification, enabling its incorporation into a wide array of complex molecular architectures. It serves as a key intermediate in the synthesis of various biologically active compounds, including histamine receptor ligands.[1]
This guide provides a comprehensive overview of the most practical and efficient synthetic route to this compound, designed for researchers and scientists in the field. We will delve into the strategic considerations, detailed reaction mechanisms, and step-by-step experimental protocols, grounding the discussion in established chemical principles. The primary and most efficient pathway proceeds from urocanic acid, a metabolite of histidine, via a two-step sequence involving catalytic hydrogenation followed by Fischer esterification.
Core Synthetic Strategy Overview
The synthesis of this compound is most effectively achieved from commercially available starting materials. The logical and field-proven pathway begins with urocanic acid, which is first reduced to saturate the alkene bond, yielding 3-(1H-imidazol-4-yl)propanoic acid. This intermediate is then esterified to produce the target methyl ester.
Caption: High-level overview of the primary synthetic pathway.
Synthetic Route 1: From Urocanic Acid
This two-step synthesis is the most widely documented and reliable method for preparing this compound. It leverages a selective reduction followed by a classic esterification reaction.
Step 1: Catalytic Hydrogenation of Urocanic Acid
The initial step involves the reduction of the α,β-unsaturated double bond in urocanic acid (3-(1H-Imidazol-4-yl)-2-propenoic acid) to yield 3-(1H-imidazol-4-yl)propanoic acid.[2][3]
Mechanism and Rationale: Catalytic hydrogenation using palladium on carbon (Pd/C) is the method of choice for this transformation. The palladium catalyst provides a surface for the adsorption of both the hydrogen gas and the urocanic acid molecule. This proximity facilitates the stereospecific addition of hydrogen across the double bond, selectively reducing the alkene without affecting the aromatic imidazole ring. This method is highly efficient and clean, with the catalyst being easily removable by filtration upon reaction completion.
Experimental Protocol: Synthesis of 3-(1H-imidazol-4-yl)propanoic Acid
-
Reaction Setup: Suspend urocanic acid (e.g., 2.00 g, 14.5 mmol) in deionized water (40 mL) in a suitable pressure-resistant reaction vessel.[2]
-
Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) catalyst (e.g., 200 mg, ~10% by weight of the starting material) to the suspension.[2]
-
Hydrogenation: Seal the vessel and place it under a hydrogen atmosphere (e.g., 30 psi).[2]
-
Reaction Execution: Shake or vigorously stir the mixture at room temperature for approximately 2 hours, or until hydrogen uptake ceases.[2]
-
Work-up: Upon completion, carefully vent the hydrogen atmosphere. Remove the palladium catalyst by filtration through a pad of Celite.
-
Isolation: Concentrate the filtrate in vacuo to yield 3-(1H-imidazol-4-yl)propanoic acid as a solid. The product is typically of high purity and can be used in the next step without further purification.[2] A typical yield for this step is around 96%.[2]
Step 2: Fischer Esterification
The second step is the conversion of the intermediate carboxylic acid to its corresponding methyl ester via Fischer esterification.[4][5]
Mechanism and Rationale: Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[5][6] The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄), which enhances its electrophilicity. The alcohol (methanol) then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester.[5] To drive the equilibrium towards the product, an excess of the alcohol (methanol) is used as the solvent.[7]
Caption: Detailed experimental workflow for the two-step synthesis.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: Dissolve 3-(1H-imidazol-4-yl)-propionic acid (e.g., 1.95 g, 13.9 mmol) in anhydrous methanol (30 mL).[2]
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) to the solution.[2]
-
Reaction Execution: Heat the solution to reflux and maintain for approximately 15 hours.[2] Monitor the reaction progress by TLC or LC-MS if desired.
-
Initial Work-up: After cooling to room temperature, concentrate the reaction mixture in vacuo to remove the excess methanol.[2]
-
Neutralization & Extraction: Dissolve the residue in dichloromethane (CH₂Cl₂, 40 mL) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 30 mL) to neutralize the acid catalyst.[2]
-
Further Extraction: Saturate the separated aqueous phase with sodium chloride and extract multiple times with ethyl acetate (EtOAc, 4 x 25 mL) to recover any dissolved product.[2]
-
Isolation: Combine all organic phases, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield this compound as an oil.[2] A typical yield for this step is around 90%.[2]
Product Characterization
Proper characterization is essential to confirm the identity and purity of the synthesized compound.
Physicochemical and Spectroscopic Data
| Property | Value | Reference |
| Molecular Formula | C₇H₁₀N₂O₂ | [1] |
| Molecular Weight | 154.17 g/mol | [1] |
| Appearance | Yellow Oil | [2] |
| ¹H NMR (CDCl₃, δ) | 2.68 (t, 2H, J=7.2 Hz), 2.93 (t, 2H, J=7.2 Hz), 3.69 (s, 3H), 6.81 (s, 1H), 7.55 (s, 1H) | [2] |
¹H NMR Analysis:
-
δ 7.55 (s, 1H): Corresponds to the proton at the C2 position of the imidazole ring.
-
δ 6.81 (s, 1H): Corresponds to the proton at the C5 position of the imidazole ring.
-
δ 3.69 (s, 3H): The sharp singlet represents the three protons of the methyl ester group.
-
δ 2.93 (t, 2H): A triplet for the two protons on the carbon adjacent to the imidazole ring.
-
δ 2.68 (t, 2H): A triplet for the two protons on the carbon adjacent to the carbonyl group.
References
- (S)-Methyl 2-acetamido-3-(1H-imidazol-4-yl)
- (S)-Methyl 2-amino-3-(1H-imidazol-4-yl)
- Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E) - PubMed Central. PubMed Central.
- Synthesis of 3-(1-Methyl-1 H -imidazol-2-ylthio)propanoic Acid and ( E ) - ResearchGate.
- 3-(IMIDAZOL-4-YL)PROPIONIC ACID synthesis - ChemicalBook. ChemicalBook.
- Urocanic Acid | C6H6N2O2 | CID 736715 - PubChem. PubChem.
- The Fischer Esterific
- Fischer Esterification - Organic Chemistry Portal. Organic Chemistry Portal.
- Methyl 3-(1H-imidazol-1-yl)
- Fischer Esterification Experiment Virtual Lab - PraxiLabs. PraxiLabs.
- Fischer Esterification-Typical Procedures - OperaChem. OperaChem.
Sources
- 1. Methyl 3-(1H-imidazol-1-yl)propanoate [myskinrecipes.com]
- 2. 3-(IMIDAZOL-4-YL)PROPIONIC ACID synthesis - chemicalbook [chemicalbook.com]
- 3. Urocanic Acid | C6H6N2O2 | CID 736715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. community.wvu.edu [community.wvu.edu]
- 5. Fischer Esterification [organic-chemistry.org]
- 6. praxilabs.com [praxilabs.com]
- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]
An In-depth Technical Guide to the Physicochemical Properties of Methyl 3-(1H-imidazol-4-yl)propanoate
For Researchers, Scientists, and Drug Development Professionals
Foreword: Understanding the Core Significance
Methyl 3-(1H-imidazol-4-yl)propanoate, a key heterocyclic compound, holds considerable interest within the realms of medicinal chemistry and drug development. As a derivative of imidazole, a scaffold present in numerous biologically active molecules, a thorough understanding of its physicochemical properties is paramount for predicting its behavior in biological systems. This guide, compiled from a senior application scientist's perspective, provides a comprehensive overview of these critical parameters, the methodologies for their determination, and the scientific rationale underpinning these experimental choices. The accurate characterization of this molecule is the foundational step in harnessing its therapeutic potential, influencing everything from formulation and delivery to its interaction with biological targets.
Section 1: Core Physicochemical Characteristics
A foundational understanding of a compound's physicochemical profile is the bedrock of rational drug design and development. These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, and are thus critical predictors of its ultimate therapeutic efficacy and safety.
Chemical Identity and Structure
-
IUPAC Name: this compound
-
Synonyms: Methyl 4-imidazolepropionate, Methyl 3-(4-imidazolyl)propanoate
-
CAS Number: 31434-93-2 (for the hydrochloride salt)[1]
-
Molecular Formula: C₇H₁₀N₂O₂[2]
-
Molecular Weight: 154.17 g/mol [2]
The structure of this compound features a propanoate methyl ester chain attached to the C4 position of an imidazole ring. This arrangement of a lipophilic ester group and a polar, ionizable imidazole ring imparts a unique amphiphilic character to the molecule, which is central to its behavior in both aqueous and lipid environments.
Tabulated Physicochemical Data
| Property | Value (Hydrochloride Salt) | Value (Free Base - Predicted/Estimated) | Significance in Drug Development |
| Melting Point (°C) | 42-45[3] | Not available | Influences formulation, stability, and purification strategies. |
| Boiling Point (°C) | 328[3] | Not available | Relevant for purification by distillation and assessing thermal stability. |
| Density (g/cm³) | 1.183[3] | Not available | Important for formulation and manufacturing processes. |
| pKa | Not available | ~6.5 - 7.5 (imidazole ring) | Governs the ionization state at physiological pH, impacting solubility, permeability, and receptor binding. |
| logP (octanol/water) | Not available | ~0.5 - 1.5 | A key measure of lipophilicity, influencing membrane permeability and distribution. |
| Aqueous Solubility | Soluble in methanol, dichloromethane, ethyl acetate[3] | Moderately soluble | Affects dissolution, absorption, and formulation options. |
Section 2: Experimental Determination of Physicochemical Properties
The trustworthiness of physicochemical data hinges on the robustness of the experimental protocols used for their determination. This section details the standard, self-validating methodologies for characterizing the key properties of this compound.
Determination of pKa: The Ionization Constant
The pKa of the imidazole ring is a critical parameter as it dictates the charge state of the molecule at physiological pH (around 7.4). This, in turn, profoundly influences its interaction with biological targets, membrane permeability, and solubility.
Potentiometric titration is the gold-standard method for pKa determination due to its accuracy and direct measurement of the equilibrium between the protonated and deprotonated forms of the molecule.[4] The method relies on monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally.
-
Preparation of the Free Base: If starting with the hydrochloride salt, the free base must be generated. This can be achieved by dissolving the salt in a minimal amount of water, adding a stoichiometric amount of a suitable base (e.g., sodium bicarbonate), and extracting the free base into an organic solvent like ethyl acetate. The organic layer is then dried and the solvent evaporated to yield the free base.[5]
-
Sample Preparation: Accurately weigh a sample of this compound free base and dissolve it in a suitable co-solvent system (e.g., methanol/water) to ensure complete dissolution. The initial concentration should be in the range of 1-10 mM.
-
Titration Setup: Calibrate a pH meter with standard buffers (pH 4, 7, and 10). Place the sample solution in a thermostatted vessel and purge with an inert gas (e.g., nitrogen or argon) to exclude atmospheric carbon dioxide, which can interfere with the titration of basic compounds.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl). Add the titrant in small, precise increments and record the pH after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the half-equivalence point, where half of the imidazole moieties have been protonated. This corresponds to the inflection point of the titration curve. The pKa can be more accurately determined by plotting the first or second derivative of the titration curve.[6]
Caption: Workflow for pKa determination by potentiometric titration.
Determination of logP: The Partition Coefficient
The octanol-water partition coefficient (logP) is the primary measure of a compound's lipophilicity. It is a key determinant of its ability to cross biological membranes and its distribution into various tissues. For ionizable compounds like this compound, it is more accurate to determine the distribution coefficient (logD) at a specific pH, typically 7.4, which reflects physiological conditions.[7][8]
The shake-flask method is the traditional and most reliable method for determining logP/logD values.[9] It involves directly measuring the concentration of the analyte in two immiscible phases (n-octanol and a buffered aqueous solution) after they have reached equilibrium.
-
Phase Preparation: Prepare a phosphate buffer solution at pH 7.4. Pre-saturate the n-octanol with the buffer and the buffer with n-octanol by shaking them together for 24 hours and then allowing the phases to separate. This ensures that the two phases are in equilibrium before the addition of the analyte.
-
Sample Preparation: Prepare a stock solution of this compound in the pre-saturated n-octanol.
-
Partitioning: Add a known volume of the stock solution to a known volume of the pre-saturated buffer in a sealed container.
-
Equilibration: Shake the container for a sufficient time (e.g., 24 hours) to ensure that the compound has reached equilibrium between the two phases.
-
Phase Separation: Centrifuge the container to ensure complete separation of the two phases.
-
Concentration Analysis: Carefully withdraw an aliquot from each phase and determine the concentration of the compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The logD is calculated using the following formula: logD = log ( [Concentration in octanol] / [Concentration in aqueous phase] )
Caption: Workflow for logD determination using the shake-flask method.
Determination of Aqueous Solubility
Aqueous solubility is a critical factor influencing a drug's dissolution rate and, consequently, its absorption. Poor aqueous solubility is a major hurdle in drug development.
An HPLC-based saturation method provides a robust and accurate determination of thermodynamic solubility.[10][11] This method involves creating a saturated solution of the compound and then quantifying its concentration using HPLC.
-
Sample Preparation: Add an excess amount of this compound to a known volume of a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: Filter the suspension through a low-binding filter (e.g., 0.22 µm PVDF) to remove any undissolved solid.
-
Quantification: Dilute the filtrate with a suitable solvent and analyze the concentration of the dissolved compound using a validated HPLC-UV method against a standard calibration curve.[10]
Section 3: Stability Profile
Understanding the stability of a drug candidate under various stress conditions is a regulatory requirement and is crucial for determining its shelf-life and appropriate storage conditions.[12]
Forced Degradation Studies
Forced degradation studies are conducted under more severe conditions than accelerated stability testing to identify potential degradation products and pathways.[13][14] For an imidazole-containing compound like this compound, key stress conditions to evaluate include:
-
Acid and Base Hydrolysis: The ester functional group is susceptible to hydrolysis under both acidic and basic conditions. The imidazole ring itself can also be affected.[15]
-
Oxidation: The imidazole ring can be susceptible to oxidation, particularly in the presence of oxidizing agents like hydrogen peroxide.[15]
-
Photostability: Exposure to light, especially UV light, can lead to photodegradation.[15]
-
Thermal Stress: Elevated temperatures can accelerate degradation.
The degradation products are typically identified and quantified using a stability-indicating HPLC method coupled with mass spectrometry (LC-MS).
Section 4: Spectroscopic Characterization
Spectroscopic techniques are indispensable for confirming the identity and purity of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure. The chemical shifts and coupling constants of the protons and carbons in the imidazole ring and the propanoate chain are unique fingerprints of the molecule. NMR can also be used to determine the site of protonation in pKa studies.[16][17]
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the characteristic functional groups present in the molecule, such as the C=O stretch of the ester and the N-H and C-N vibrations of the imidazole ring.
-
Mass Spectrometry (MS): Mass spectrometry provides the accurate molecular weight of the compound and information about its fragmentation pattern, which can aid in structure elucidation.[18]
Conclusion: A Pathway to Informed Drug Development
The physicochemical properties of this compound are intricately linked to its potential as a therapeutic agent. This guide has provided a comprehensive framework for the experimental determination of its key characteristics, emphasizing the importance of robust and validated methodologies. A thorough understanding of its pKa, lipophilicity, solubility, stability, and spectroscopic profile empowers researchers and drug development professionals to make informed decisions, from lead optimization and formulation design to predicting its in vivo behavior. The principles and protocols outlined herein serve as a vital roadmap for unlocking the full therapeutic potential of this and other novel imidazole-based compounds.
References
-
protocols.io. (2024, September 23). LogP/LogD shake-flask method. [Link][7]
-
MDPI. (2022). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. [Link][16]
-
PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link][10]
-
DergiPark. potentiometric titration of some imidazole derivatives in nonaqueous solvent. [Link][19]
-
PubMed. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. [Link][15]
-
Semantic Scholar. Interlaboratory study of log P determination by shake-flask and potentiometric methods. [Link][20]
-
American Pharmaceutical Review. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [Link][21]
-
ResearchGate. (2025, October 20). Setup and validation of shake-flask procedures for the determination of partition coefficients (log D) from low drug amounts. [Link][22]
-
Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. [Link][11]
-
PubMed. (2014). pKa determination by ¹H NMR spectroscopy - an old methodology revisited. [Link][23]
-
Canadian Society for Pharmaceutical Sciences. Supplementary Information File. [Link][24]
-
ResearchGate. (2025, August 29). pKa determination by 1H NMR spectroscopy - An old methodology revisited. [Link][17][25]
-
ResearchGate. (2025, August 5). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. [Link][26]
-
Semantic Scholar. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. [Link][27]
-
Sciforum. The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. [Link][28]
-
Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link][4]
-
DOI. SUPPORTING INFORMATION Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anti-cancer Pyrrole-Imidazole Po. [Link][6]
-
MedCrave. (2016, December 14). Forced Degradation Studies. [Link][12]
-
MySkinRecipes. (S)-Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate. [Link][29]
-
Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review. [Link][14]
-
Doc Brown's Chemistry. mass spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl propionate image diagram doc brown's advanced organic chemistry revision notes. [Link][18]
-
Asian Journal of Research in Chemistry. (2014, January). Forced Degradation Study: An Important Tool in Drug Development. [Link][30]
-
MySkinRecipes. Methyl 3-(1H-imidazol-1-yl)propanoate. [Link][5]
-
Reddit. (2021, September 4). Obtaining free base from hydrochloride salt in methanol as solvent?[Link][31]
-
PubChemLite. This compound hydrochloride (C7H10N2O2). [Link][32]
Sources
- 1. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. METHYL 3-(1H-IMIDAZOL-4-YL)-PROPANOATE HYDROCHLORIDE | 31434-93-2 [amp.chemicalbook.com]
- 3. On the automated determination of pKa by NMR in DMSO : water mixtures - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. Methyl 3-(1H-imidazol-1-yl)propanoate [myskinrecipes.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 9. LogP / LogD shake-flask method [protocols.io]
- 10. pharmaguru.co [pharmaguru.co]
- 11. improvedpharma.com [improvedpharma.com]
- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. biomedres.us [biomedres.us]
- 15. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. pKa determination by ¹H NMR spectroscopy - an old methodology revisited. [sonar.ch]
- 18. mass spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl propionate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 19. dergipark.org.tr [dergipark.org.tr]
- 20. semanticscholar.org [semanticscholar.org]
- 21. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 22. researchgate.net [researchgate.net]
- 23. pKa determination by ¹H NMR spectroscopy - an old methodology revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Potentiometric Determination of Acid Dissociation Constants (pK a) for an Anticancer Pyrrole-Imidazole Polyamide. | Semantic Scholar [semanticscholar.org]
- 28. sciforum.net [sciforum.net]
- 29. (S)-Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate [myskinrecipes.com]
- 30. ajrconline.org [ajrconline.org]
- 31. reddit.com [reddit.com]
- 32. PubChemLite - this compound hydrochloride (C7H10N2O2) [pubchemlite.lcsb.uni.lu]
An In-depth Technical Guide to Methyl 3-(1H-imidazol-4-yl)propanoate (CAS Number: 31434-93-2)
This technical guide provides a comprehensive overview of Methyl 3-(1H-imidazol-4-yl)propanoate, a key heterocyclic building block in contemporary drug discovery and development. This document is intended for researchers, medicinal chemists, and process development scientists, offering in-depth insights into its synthesis, purification, characterization, and applications, with a focus on the underlying scientific principles and practical considerations.
Introduction: The Strategic Importance of the Imidazole Moiety
The imidazole ring is a privileged scaffold in medicinal chemistry, present in a wide array of biologically active molecules, including the essential amino acid histidine. Its unique electronic properties, ability to participate in hydrogen bonding as both a donor and acceptor, and its coordinative capabilities with metal ions make it a versatile component in the design of therapeutic agents. This compound serves as a crucial intermediate, providing a flexible three-carbon linker attached to the C4 position of the imidazole ring, a common motif in various pharmacologically active compounds.
This guide will delve into the practical aspects of working with this compound, from its synthesis from readily available starting materials to its purification and detailed analytical characterization. Furthermore, we will explore its utility as a precursor in the synthesis of high-value molecules, particularly in the context of histamine receptor modulation.
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties of a compound is paramount for its effective use and safe handling in a laboratory setting.
| Property | Value | Source |
| CAS Number | 31434-93-2 | [1] |
| Molecular Formula | C₇H₁₀N₂O₂ | [2] |
| Molecular Weight | 154.17 g/mol | [2] |
| Appearance | Yellow oil | [3] |
| Boiling Point | 354.3°C at 760 mmHg (Predicted) | [4] |
| Flash Point | 168°C (Predicted) | [4] |
| pKa | 14.00 ± 0.10 (Predicted) | Not explicitly found, typical for imidazole NH |
| LogP | 1.31730 (Predicted) | [4] |
Safety Information:
Recommended Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of vapors and direct contact with skin and eyes.
-
In case of contact, flush the affected area with copious amounts of water.
Storage:
-
Store in a tightly sealed container in a cool, dry place.
-
For long-term storage, refrigeration at 2-8°C is recommended to prevent degradation.
Synthesis of this compound
The synthesis of this compound is a two-step process commencing with the reduction of urocanic acid to 3-(1H-imidazol-4-yl)propanoic acid, followed by Fischer esterification. This synthetic route is efficient and utilizes readily available starting materials.
Synthesis Workflow
Step 1: Synthesis of 3-(1H-imidazol-4-yl)propanoic acid
Principle: The synthesis of the carboxylic acid precursor is achieved through the catalytic hydrogenation of urocanic acid. The palladium on carbon (Pd/C) catalyst facilitates the reduction of the carbon-carbon double bond in the acrylic acid side chain. This method is highly effective and selective, providing the desired saturated carboxylic acid in high yield.
Experimental Protocol:
-
Reaction Setup: In a hydrogenation vessel, suspend urocanic acid (2.00 g, 14.5 mmol) and 10% palladium on carbon (200 mg, 0.19 mmol) in deionized water (40 mL).[3]
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to 30 psi with hydrogen and shake or stir the suspension vigorously at room temperature for 2 hours.[3]
-
Work-up: After the reaction is complete (monitored by TLC or LC-MS), carefully vent the hydrogen gas and filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield 3-(1H-imidazol-4-yl)propanoic acid as a colorless solid (yield: 1.95 g, 96%).[3]
Expert Insight: The choice of water as the solvent is advantageous for this reaction as both the starting material and the product have good solubility, and it simplifies the work-up procedure. The use of a catalytic amount of Pd/C ensures a clean and efficient reduction without the need for harsh reducing agents.
Step 2: Fischer Esterification to this compound
Principle: The final product is obtained via a classic Fischer esterification of the synthesized carboxylic acid. In this acid-catalyzed reaction, methanol acts as both the solvent and the nucleophile. A catalytic amount of a strong acid, such as sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, thereby activating it towards nucleophilic attack by methanol.
Experimental Protocol:
-
Reaction Setup: Dissolve 3-(1H-imidazol-4-yl)propanoic acid (1.95 g, 13.9 mmol) in methanol (30 mL) in a round-bottom flask equipped with a reflux condenser.[3]
-
Acid Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.2 mL) to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for 15 hours. The progress of the reaction can be monitored by TLC or LC-MS.
-
Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Dissolve the residue in dichloromethane (40 mL) and wash with a saturated aqueous solution of sodium bicarbonate (30 mL) to neutralize the excess acid.[3]
-
Extraction: Saturate the aqueous phase with sodium chloride to decrease the solubility of the product and extract with ethyl acetate (4 x 25 mL).[3]
-
Isolation: Combine the organic phases, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain this compound as a yellow oil (yield: 1.93 g, 90%).[3]
Expert Insight: The extended reflux time is necessary to drive the equilibrium of the Fischer esterification towards the product side. The work-up with sodium bicarbonate is a critical step to remove the acid catalyst, and the subsequent extraction with a suitable organic solvent ensures efficient isolation of the desired ester.
Purification and Analysis
Purification
Due to the basic nature of the imidazole ring, purification by silica gel chromatography can sometimes be challenging, leading to peak tailing. However, with the appropriate choice of solvent systems and techniques, high purity can be achieved.
Column Chromatography Protocol:
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh).
-
Mobile Phase: A gradient of methanol in dichloromethane (e.g., 0-10% methanol) is a good starting point. To mitigate peak tailing, the addition of a small amount of triethylamine (0.1-1%) to the mobile phase is highly recommended. This neutralizes the acidic silanol groups on the silica surface.
-
Loading: The crude product can be loaded directly onto the column if it is an oil. For solid or viscous samples, "dry loading" by adsorbing the compound onto a small amount of silica gel before loading is preferable for better separation.
-
Elution and Collection: Elute the column with the chosen solvent system and collect fractions. Monitor the fractions by TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Recrystallization (for the hydrochloride salt):
If the product is converted to its hydrochloride salt, recrystallization can be an effective method for final purification. A suitable solvent system would typically be a polar protic solvent like ethanol or isopropanol, potentially with the addition of a less polar co-solvent like diethyl ether to induce crystallization.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is the most powerful tool for the structural elucidation of this compound.
-
¹H NMR (CDCl₃):
-
δ 7.55 (s, 1H): Proton at the C2 position of the imidazole ring.
-
δ 6.81 (s, 1H): Proton at the C5 position of the imidazole ring.
-
δ 3.69 (s, 3H): Methyl protons of the ester group.
-
δ 2.93 (t, J=7.2 Hz, 2H): Methylene protons adjacent to the imidazole ring.
-
δ 2.68 (t, J=7.2 Hz, 2H): Methylene protons adjacent to the carbonyl group.[3]
-
-
¹³C NMR (Predicted): Based on the structure and data from similar compounds, the following chemical shifts can be predicted:
-
~173 ppm: Carbonyl carbon of the ester.
-
~135 ppm: C2 of the imidazole ring.
-
~134 ppm: C4 of the imidazole ring.
-
~116 ppm: C5 of the imidazole ring.
-
~52 ppm: Methyl carbon of the ester.
-
~34 ppm: Methylene carbon adjacent to the carbonyl group.
-
~24 ppm: Methylene carbon adjacent to the imidazole ring.
-
Infrared (IR) Spectroscopy:
FTIR spectroscopy can be used to identify the key functional groups present in the molecule.
-
~3100-2800 cm⁻¹: N-H and C-H stretching vibrations of the imidazole ring and the alkyl chain.
-
~1735 cm⁻¹: Strong C=O stretching vibration of the ester carbonyl group.
-
~1500-1400 cm⁻¹: C=C and C=N stretching vibrations within the imidazole ring.
-
~1200-1100 cm⁻¹: C-O stretching vibration of the ester.
Mass Spectrometry (MS):
Mass spectrometry is used to confirm the molecular weight of the compound. For this compound, the expected [M+H]⁺ ion would be at m/z 155.08.
High-Performance Liquid Chromatography (HPLC):
HPLC is an excellent technique for assessing the purity of the final product and for in-process monitoring of the reaction.
Illustrative HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile in water with 0.1% formic acid or trifluoroacetic acid. The acidic modifier helps to protonate the imidazole ring, leading to sharper peaks.
-
Detection: UV detection at a wavelength of ~210 nm.
-
Flow Rate: 1.0 mL/min.
Applications in Drug Development
This compound is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Its primary utility lies in its role as a precursor to compounds targeting histamine receptors.
Intermediate for Histamine Receptor Ligands
The 3-(1H-imidazol-4-yl)propyl moiety is a common structural feature in many histamine H1, H2, and H3 receptor ligands. This compound can be readily converted to the corresponding alcohol, aldehyde, or amine, which can then be further elaborated to introduce the desired pharmacophoric elements for receptor binding.
For example, reduction of the ester to the corresponding alcohol, 3-(1H-imidazol-4-yl)propanol, provides a key intermediate for the synthesis of various histamine H3 receptor antagonists. These antagonists are of significant interest for the treatment of a range of neurological disorders, including Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and schizophrenia.
Conclusion
This compound is a versatile and valuable building block in medicinal chemistry. This guide has provided a detailed and practical overview of its synthesis, purification, and characterization, grounded in established chemical principles. The provided protocols and expert insights are intended to empower researchers to confidently utilize this compound in their drug discovery and development endeavors. A thorough understanding of its properties and reactivity will undoubtedly facilitate the design and synthesis of novel therapeutic agents.
References
Sources
- 1. 31434-93-2 | 3-(1H-Imidazol-4-YL)-propionic acid methyl ester - Capot Chemical [capotchem.com]
- 2. scbt.com [scbt.com]
- 3. 3-(IMIDAZOL-4-YL)PROPIONIC ACID synthesis - chemicalbook [chemicalbook.com]
- 4. CAS#:31434-93-2 | 1H-Imidazole-5-propanoic acid methyl ester | Chemsrc [chemsrc.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
An In-depth Technical Guide to Methyl 3-(1H-imidazol-4-yl)propanoate: Synthesis, Characterization, and Applications in Drug Discovery
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on Methyl 3-(1H-imidazol-4-yl)propanoate. It delves into the core chemical and physical properties, provides a detailed methodology for its synthesis and purification, outlines expected spectroscopic signatures for structural verification, and explores its potential applications in the pharmaceutical landscape.
Core Molecular and Physical Properties
This compound, with the chemical formula C7H10N2O2, has a molar mass of 154.17 g/mol .[1] This compound is a methyl ester derivative of 3-(1H-imidazol-4-yl)propanoic acid, a molecule of interest in medicinal chemistry. The imidazole moiety is a key structural feature in many biologically active compounds.[2]
| Property | Value | Source |
| Molecular Formula | C7H10N2O2 | N/A |
| Molar Mass | 154.17 g/mol | [1] |
| Appearance | Expected to be a solid or oil | N/A |
| Solubility | Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO | N/A |
Synthesis and Purification: A Step-by-Step Protocol
The synthesis of this compound can be efficiently achieved through the Fischer esterification of 3-(1H-imidazol-4-yl)propanoic acid. This method is widely used for the preparation of esters from carboxylic acids and alcohols in the presence of an acid catalyst.
Experimental Protocol: Fischer Esterification
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-(1H-imidazol-4-yl)propanoic acid (1 equivalent) in anhydrous methanol (10-20 volumes).
-
Catalyst Addition: To the stirred solution, carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H2SO4) or thionyl chloride (SOCl2) (0.1-0.2 equivalents), at 0 °C. The use of an acid catalyst is crucial to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the methanol.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 65 °C for methanol) and maintain it for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., dichloromethane:methanol, 9:1 v/v).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully neutralize the excess acid with a saturated solution of sodium bicarbonate (NaHCO3). This step is critical to quench the reaction and remove the acid catalyst.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 20 mL). The organic layers are then combined.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to obtain the crude product.
-
Final Purification: The crude product can be further purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure this compound.
Caption: Synthesis workflow for this compound.
Spectroscopic Analysis for Structural Elucidation
The structural confirmation of the synthesized this compound relies on a combination of spectroscopic techniques. Below are the expected spectral data based on the known chemical shifts and fragmentation patterns of related compounds.
Caption: Key structural features of this compound.
¹H NMR Spectroscopy (Proton NMR)
The ¹H NMR spectrum is expected to show distinct signals for the protons in the imidazole ring and the methyl propanoate chain.
-
Imidazole Protons: Two singlets are expected for the protons on the imidazole ring (H-2 and H-5), typically in the range of δ 7.5-8.0 ppm and δ 6.8-7.2 ppm, respectively.
-
Propanoate Chain Protons:
-
A triplet corresponding to the two protons on the α-carbon (adjacent to the imidazole ring) is expected around δ 2.9-3.1 ppm.
-
Another triplet for the two protons on the β-carbon (adjacent to the carbonyl group) should appear around δ 2.6-2.8 ppm.
-
-
Methyl Ester Protons: A sharp singlet for the three protons of the methyl group of the ester is anticipated at approximately δ 3.6-3.7 ppm.[3]
¹³C NMR Spectroscopy (Carbon NMR)
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.
-
Carbonyl Carbon: A signal for the ester carbonyl carbon is expected in the downfield region, around δ 172-174 ppm.
-
Imidazole Carbons: The carbons of the imidazole ring will likely resonate in the range of δ 115-140 ppm.
-
Propanoate Chain Carbons: The α- and β-carbons of the propanoate chain are expected to show signals around δ 30-35 ppm and δ 20-25 ppm, respectively.
-
Methyl Ester Carbon: The carbon of the methyl ester group should appear at approximately δ 51-52 ppm.
Infrared (IR) Spectroscopy
The IR spectrum is useful for identifying the key functional groups present in the molecule.
-
C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group is expected in the region of 1735-1750 cm⁻¹.[4][5]
-
C-O Stretch: An absorption band corresponding to the C-O stretching of the ester group should be observed in the 1170-1200 cm⁻¹ region.[4][5]
-
N-H Stretch: A broad absorption band in the region of 3100-3300 cm⁻¹ would indicate the N-H stretch of the imidazole ring.
-
C-H Stretch: Aliphatic C-H stretching vibrations from the propanoate chain and the methyl group will appear around 2850-3000 cm⁻¹.[4][5]
Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the compound.
-
Molecular Ion Peak (M+): The mass spectrum should show a molecular ion peak at an m/z value corresponding to the molecular weight of the compound (154.17).
-
Fragmentation Pattern: Common fragmentation pathways for methyl esters include the loss of the methoxy group (-OCH₃) resulting in an [M-31]⁺ peak, and the loss of the carbomethoxy group (-COOCH₃) leading to an [M-59]⁺ peak. The imidazole ring can also undergo characteristic fragmentation.
Applications in Drug Development and Research
The imidazole scaffold is a well-established pharmacophore in medicinal chemistry, present in numerous approved drugs with a wide range of therapeutic applications.[2] Imidazole derivatives are known to exhibit diverse biological activities, making them valuable building blocks in drug discovery.[6]
This compound, as a derivative of imidazole propionic acid, holds significant potential in pharmaceutical research. Imidazole propionate, a metabolite produced by the gut microbiota, has been implicated in cardiometabolic diseases.[7][8] Studies have shown a correlation between elevated levels of imidazole propionate and conditions such as type 2 diabetes and atherosclerosis.[7][9]
Therefore, this compound can serve as a valuable tool for researchers in several ways:
-
Chemical Probe: It can be used as a chemical probe to study the biological pathways and molecular targets of imidazole propionate and related metabolites.
-
Starting Material for Synthesis: This compound is an excellent starting material for the synthesis of more complex molecules and potential drug candidates. The ester functionality can be readily modified to introduce other functional groups or to link the molecule to other scaffolds.
-
Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of this compound, researchers can investigate the structure-activity relationships of imidazole-based compounds and optimize their pharmacological properties.
The versatility of the imidazole ring and the reactivity of the methyl ester group make this compound a compound of high interest for the development of novel therapeutics targeting a range of diseases.
References
-
Advancing Pharmaceutical Research with Imidazole Derivatives. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 12, 2026, from [Link]
-
Gut microbiota-derived imidazole propionate: an emerging target for the prevention and treatment of cardiometabolic diseases. (2025). Frontiers in Endocrinology, 16, 1409119. [Link]
-
C7H10N2O2. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]
-
Mastrangelo, A., et al. (2023). Imidazole propionate is a driver and therapeutic target in atherosclerosis. Nature Communications, 14(1), 7299. [Link]
-
Imidazoles in medicine: a review of its pharmacological and therapeutic applications. (2026). Journal of Molecular Structure, 1305, 137633. [Link]
-
Gut microbiota-derived imidazole propionate: an emerging target for the prevention and treatment of cardiometabolic diseases. (2025). Frontiers in Endocrinology, 16, 1409119. [Link]
-
Advanced Organic Chemistry: The 1H NMR spectrum of methyl propanoate. (n.d.). Doc Brown's Chemistry. Retrieved January 12, 2026, from [Link]
-
Infrared spectrum of methyl propanoate. (n.d.). Doc Brown's Chemistry. Retrieved January 12, 2026, from [Link]
-
INFRARED SPECTRUM OF METHYL PROPANOATE. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
Sources
- 1. C7H10N2O2 - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. low/high resolution 1H proton nmr spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl propionate 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. infrared spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 prominent wavenumbers cm-1 detecting ester functional groups present finger print for identification of methyl propionate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. Gut microbiota-derived imidazole propionate: an emerging target for the prevention and treatment of cardiometabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gut microbiota-derived imidazole propionate: an emerging target for the prevention and treatment of cardiometabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Imidazole propionate is a driver and therapeutic target in atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Stability Landscape of Methyl 3-(1H-imidazol-4-yl)propanoate: A Technical Guide for Researchers
Foreword: Understanding the Molecule at Hand
Methyl 3-(1H-imidazol-4-yl)propanoate, a key building block in pharmaceutical synthesis, particularly for histamine receptor ligands, presents a unique set of stability challenges and considerations. Its molecular architecture, featuring a reactive methyl ester functional group appended to a robust imidazole core, dictates its behavior under various environmental stressors. This guide provides an in-depth exploration of the stability and optimal storage conditions for this compound, offering a framework for researchers and drug development professionals to ensure its integrity throughout the research and development lifecycle. Our approach is grounded in the principles of chemical kinetics and degradation pathway analysis, providing not just recommendations, but the scientific rationale behind them.
Physicochemical Properties: The Foundation of Stability
Before delving into degradation pathways, it is crucial to understand the intrinsic physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₇H₁₀N₂O₂ | [1][2] |
| Molecular Weight | 154.17 g/mol | [1][2] |
| Appearance | Off-White to Pale Yellow Solid | [2] |
| Melting Point | 42-45°C (for hydrochloride salt) | [2] |
| Boiling Point | 328°C | [2] |
| Solubility | Soluble in Dichloromethane, Ethyl Acetate, Methanol | [2] |
| pKa | ~14.00 (Predicted for the N-H of the imidazole ring) | [2] |
The imidazole ring, being aromatic, is generally stable.[3] However, the presence of the methyl ester group introduces a primary site for hydrolytic degradation. The overall stability of the molecule is therefore a composite of the resilience of the imidazole core and the lability of the ester side chain.
Potential Degradation Pathways: A Proactive Analysis
Forced degradation studies are essential to identify potential degradation products and pathways.[4][5] Based on the structure of this compound and literature on related compounds, several degradation pathways can be anticipated.
Hydrolytic Degradation
The most probable degradation route for this compound is the hydrolysis of the methyl ester to its corresponding carboxylic acid, 3-(1H-imidazol-4-yl)propanoic acid, and methanol. This reaction can be catalyzed by both acid and base.[4]
-
Acid-Catalyzed Hydrolysis: In acidic conditions, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate which then collapses to form the carboxylate and methanol.
The rate of hydrolysis is significantly influenced by pH. A study on methacholine chloride, another ester-containing compound, demonstrated rapid decomposition at pH values greater than 6, with the rate increasing as the pH rises.[6] Similarly, the stability of an imidazobenzodiazepine-3-carboxylate was shown to be pH-dependent, with structural interconversion occurring between neutral and acidic pH.[7] For this compound, it is crucial to maintain a pH range that minimizes both acid and base-catalyzed hydrolysis.
Oxidative Degradation
The imidazole ring, while generally stable, can be susceptible to oxidation, particularly in the presence of strong oxidizing agents.[4] Forced degradation studies on daclatasvir, an imidazole-containing drug, revealed that the imidazole moiety is liable to base-mediated autoxidation and can be oxidized by hydrogen peroxide.[8] Potential oxidation products of this compound could involve the formation of N-oxides or ring-opened derivatives.
Photodegradation
Many imidazole-containing compounds exhibit sensitivity to light.[4][8] Exposure to UV or high-intensity light can lead to the formation of various degradants. A study on imidazole derivatives highlighted their potential for photo-oxidation reactions.[9] Therefore, protection from light is a critical factor in maintaining the stability of this compound.
Thermal Degradation
Elevated temperatures can induce the degradation of methyl esters. Studies on the thermal decomposition of fatty acid methyl esters have shown that degradation can occur at temperatures as low as 300°C, with the primary reactions being isomerization, hydrogenation, and pyrolysis.[3][10] For this compound, while significant degradation is unlikely at typical storage temperatures, exposure to high temperatures during processing or handling should be minimized.
Below is a logical workflow for assessing the stability of this compound.
Caption: A logical workflow for the stability assessment of this compound.
Recommended Storage and Handling: Preserving Integrity
Based on the potential degradation pathways, the following storage and handling protocols are recommended to ensure the long-term stability of this compound.
| Parameter | Recommendation | Rationale |
| Temperature | Store at controlled room temperature (20-25°C) or refrigerated (2-8°C) for long-term storage. Some suppliers recommend -20°C. | Minimizes thermal degradation and slows down potential hydrolytic and oxidative reactions. |
| Light | Store in a light-resistant container. | Protects against photodegradation, a known pathway for imidazole-containing compounds.[4][8] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents oxidation of the imidazole ring.[4][8] |
| Moisture | Keep container tightly sealed in a dry place. | Prevents hydrolysis of the methyl ester. |
| pH (for solutions) | Maintain solutions at a neutral to slightly acidic pH (e.g., pH 4-6). Avoid strongly acidic or basic conditions. | Minimizes both acid and base-catalyzed hydrolysis of the ester.[6] |
Experimental Protocols for Stability Assessment
To empirically determine the stability of this compound, a comprehensive stability testing program should be implemented.
Forced Degradation Studies
The objective of forced degradation is to generate degradation products to develop and validate a stability-indicating analytical method.[5][11]
Experimental Protocol:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Heat at 60°C for 24 hours. Neutralize with 0.1 N NaOH before analysis.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Keep at room temperature for 24 hours. Neutralize with 0.1 N HCl before analysis.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 60°C for 48 hours.
-
Photodegradation: Expose the solid compound and a solution of the compound to UV light (254 nm) and visible light for a specified duration (e.g., 24 hours).
-
Analysis: Analyze all stressed samples, along with a control sample, using a suitable analytical technique, such as HPLC with a photodiode array (PDA) detector.
Development of a Stability-Indicating Analytical Method
A stability-indicating method is crucial for separating the parent compound from its degradation products, allowing for accurate quantification of the remaining active ingredient.[12][13]
Methodology:
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a PDA detector is recommended.
-
Column: A C18 reverse-phase column is a good starting point.
-
Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., phosphate or acetate buffer, pH 4-6) and an organic modifier (e.g., acetonitrile or methanol) should be optimized to achieve good separation of the parent peak from all degradation peaks.
-
Detection: The PDA detector should be used to monitor the chromatograms at multiple wavelengths to ensure peak purity.
-
Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[12][13]
The following diagram illustrates the key steps in developing a stability-indicating HPLC method.
Sources
- 1. METHYL 3-(1H-IMIDAZOL-4-YL)-PROPANOATE HYDROCHLORIDE | 31434-93-2 [chemicalbook.com]
- 2. METHYL 3-(1H-IMIDAZOL-4-YL)-PROPANOATE HYDROCHLORIDE | 31434-93-2 [amp.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. Effect of pH on the stability of methacholine chloride in solution [pubmed.ncbi.nlm.nih.gov]
- 7. The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate MIDD0301 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. biomedres.us [biomedres.us]
- 12. japsonline.com [japsonline.com]
- 13. RP-HPLC method for stability assay of methylparaben and sennosides. [wisdomlib.org]
The Biological Activity of Imidazole Propanoates: A Technical Guide for Researchers
This guide provides an in-depth exploration of the diverse biological activities of imidazole propanoates, a class of compounds gaining significant attention in medicinal chemistry and drug development. From their synthesis to their complex roles in cellular signaling, this document offers a comprehensive technical overview for researchers, scientists, and professionals in the field.
Introduction to Imidazole Propanoates
Imidazole propanoates are a group of organic compounds characterized by an imidazole ring linked to a propanoate moiety. The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a common structural motif in a vast array of biologically active molecules, including the amino acid histidine.[1][2] Imidazole propanoates can be of natural origin, such as imidazole propionate (ImP), a metabolite of histidine produced by the gut microbiota, or they can be synthetically derived.[3][4][5]
The unique physicochemical properties of the imidazole ring, including its polarity and ability to participate in hydrogen bonding and coordination chemistry, allow imidazole-containing compounds to interact with a wide range of biological targets.[6][7] This versatility has led to the exploration of imidazole propanoates and other imidazole derivatives for a multitude of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and metabolic disease treatments.[8][9][10]
Synthesis of Imidazole Propanoates
The synthesis of imidazole propanoates can be achieved through various chemical routes. One common method involves the modification of histidine or related precursors. For instance, 3-(1H-imidazol-4-yl)-propionic acid can be synthesized from urocanic acid via hydrogenation.[11] The esterification of the resulting acid can then be carried out using an alcohol in the presence of an acid catalyst.[11]
Another versatile method for synthesizing substituted imidazoles is the Radziszewski reaction, which involves the condensation of a dicarbonyl compound, an aldehyde, and ammonia.[12] This can be adapted for the synthesis of imidazole propanoate derivatives by using appropriate starting materials.
Below is a generalized workflow for the synthesis of an imidazole propanoate derivative.
Caption: Generalized workflow for the synthesis of imidazole propanoate derivatives.
Diverse Biological Activities of Imidazole Propanoates
Imidazole propanoates exhibit a broad spectrum of biological activities, making them a rich area of investigation for therapeutic development.
Anticancer Activity
Several studies have highlighted the potential of imidazole derivatives as anticancer agents.[6][7][13] The microbial metabolite imidazole propionate (ImP) has been shown to inhibit the proliferation and migration of prostate cancer cells.[14] Mechanistic studies indicate that ImP exerts its effects by upregulating the expression of PDZK1, which in turn inhibits the phosphorylation of the PI3K-AKT signaling pathway.[14]
The anticancer activity of imidazole-containing compounds is often attributed to their ability to modulate various cellular targets, including microtubules, protein kinases, and histone deacetylases.[6][7]
Antimicrobial Activity
Imidazole derivatives have long been recognized for their antimicrobial properties.[15][16][17] The imidazole ring is a core component of widely used antifungal drugs like miconazole and clotrimazole.[17] The antimicrobial activity of imidazole propanoates and other derivatives is influenced by their chemical structure, particularly the nature of the substituents on the imidazole ring.[15] For example, the introduction of lipophilic groups can enhance antibacterial activity.[18]
The mechanism of antimicrobial action often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.
Anti-inflammatory Activity
Imidazole propionate has demonstrated anti-inflammatory effects in the context of atopic dermatitis.[3][19][20] Studies have shown that ImP can ameliorate atopic dermatitis-like skin lesions by reducing glucose uptake in cells, which suppresses the production of proinflammatory cytokines and chemokines.[3][20] This effect is mediated through the downregulation of the PI3K and mTORC2 signaling pathways.[3][20]
Role in Cardiometabolic Diseases
The gut microbiota-derived metabolite, imidazole propionate, has been implicated in the pathogenesis of cardiometabolic diseases, including type 2 diabetes and atherosclerosis.[4][5][21] Elevated plasma levels of ImP have been associated with impaired glucose tolerance and insulin signaling.[4][21] The proposed mechanism involves the activation of the p38γ/p62/mTORC1 signaling pathway, which leads to insulin resistance.[4][22]
Furthermore, ImP has been identified as a driver of atherosclerosis.[23] It can induce local inflammation in the aorta and activate systemic innate and adaptive immune responses, contributing to plaque formation.[23]
Neurological Activity
Emerging research suggests that imidazole propionate can cross the blood-brain barrier and modulate brain activity and behavior.[24] Elevated levels of circulating ImP have been linked to altered neuronal gene expression in the hypothalamus and disruptions in GABAergic and glutamatergic signaling, which can lead to stress-related behaviors.[24] Additionally, some imidazole derivatives have been investigated as inhibitors of histamine N-methyltransferase (HMT), an enzyme involved in the metabolism of histamine in the brain.[25][26][27] Inhibition of HMT can lead to the formation of imidazoleacetic acid, which interacts with GABA receptors.[28]
Mechanisms of Action: A Closer Look at Signaling Pathways
The diverse biological effects of imidazole propanoates are underpinned by their interactions with various cellular signaling pathways.
The PI3K/AKT/mTOR Pathway
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) pathway is a crucial regulator of cell growth, proliferation, and metabolism. Imidazole propionate has been shown to modulate this pathway in different cellular contexts.
In prostate cancer, ImP inhibits the PI3K/AKT pathway, leading to reduced cell proliferation and migration.[14] Conversely, in the context of insulin resistance, ImP can activate the mTORC1 complex, which impairs insulin signaling.[4]
Caption: The PI3K/AKT/mTOR signaling pathway and the modulatory effects of Imidazole Propionate.
Experimental Protocols
To facilitate further research, this section provides detailed methodologies for key experiments used to assess the biological activity of imidazole propanoates.
Cell Proliferation Assay (MTT Assay)
This protocol is designed to assess the effect of imidazole propanoates on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., PC-3 for prostate cancer)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Imidazole propanoate compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the imidazole propanoate compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a no-cell control (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of an imidazole propanoate against a bacterial strain.
Materials:
-
Bacterial strain (e.g., Staphylococcus aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Imidazole propanoate compound
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer
Procedure:
-
Prepare a 2-fold serial dilution of the imidazole propanoate compound in CAMHB in a 96-well plate.
-
Prepare a bacterial suspension in CAMHB and adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the bacterial suspension to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in each well.
-
Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
Data Summary
The following table summarizes the reported biological activities of select imidazole propanoates.
| Compound/Derivative | Biological Activity | Target/Mechanism | Reported Effect | Reference |
| Imidazole Propionate (ImP) | Anticancer | PI3K/AKT Pathway | Inhibits proliferation and migration of prostate cancer cells. | [14] |
| Imidazole Propionate (ImP) | Anti-inflammatory | PI3K/mTORC2 Pathway | Ameliorates atopic dermatitis-like skin lesions. | [3][19][20] |
| Imidazole Propionate (ImP) | Metabolic Regulation | p38γ/p62/mTORC1 Pathway | Impairs insulin signaling and glucose tolerance. | [4][22] |
| Imidazole Propionate (ImP) | Cardiovascular | Inflammation/Immune Activation | Promotes atherosclerosis development. | [23] |
| Imidazole Propionate (ImP) | Neurological | Hypothalamic Activity | Modulates neuronal gene expression and stress-related behaviors. | [24] |
| Various Imidazole Derivatives | Antimicrobial | Cell Membrane/Enzyme Inhibition | Broad-spectrum antibacterial and antifungal activity. | [15][17] |
Future Perspectives and Drug Development
The diverse biological activities of imidazole propanoates make them attractive scaffolds for drug discovery and development.[10][29] Their ability to modulate key signaling pathways involved in cancer, inflammation, and metabolic diseases presents numerous opportunities for the design of novel therapeutics.
Future research should focus on:
-
Structure-Activity Relationship (SAR) studies: To optimize the potency and selectivity of imidazole propanoate derivatives for specific biological targets.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) profiling: To assess the drug-like properties of lead compounds.
-
In vivo efficacy studies: To validate the therapeutic potential of promising candidates in relevant animal models of disease.
-
Target identification and validation: To elucidate the precise molecular targets of novel imidazole propanoates.
By leveraging the chemical versatility of the imidazole scaffold, researchers can continue to unlock the therapeutic potential of this important class of compounds.
References
-
Microbially produced imidazole propionate impairs prostate cancer progression through PDZK1. PubMed. [Link]
-
Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PubMed Central. [Link]
-
Imidazole propionate ameliorates atopic dermatitis-like skin lesions by inhibiting mitochondrial ROS and mTORC2. Frontiers. [Link]
-
Imidazole propionate ameliorates atopic dermatitis-like skin lesions by inhibiting mitochondrial ROS and mTORC2. ResearchGate. [Link]
-
Advancing Pharmaceutical Research with Imidazole Derivatives. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Imidazole propionate ameliorates atopic dermatitis-like skin lesions by inhibiting mitochondrial ROS and mTORC2. PubMed. [Link]
-
The Role Played by Imidazole Propionic Acid in Modulating Gut-Heart Axis and the Development of Atherosclerosis. Semantic Scholar. [Link]
-
Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI. [Link]
-
Gut microbiota-derived imidazole propionate: an emerging target for the prevention and treatment of cardiometabolic diseases. PubMed Central. [Link]
-
Antimicrobial Properties of New Derivatives of Imidazole. ResearchGate. [Link]
-
Imidazole propionate is a driver and therapeutic target in atherosclerosis. PubMed Central. [Link]
-
Gut microbiota-derived imidazole propionate: an emerging target for the prevention and treatment of cardiometabolic diseases. PubMed. [Link]
-
Imidazol-4-one-5-propionic acid. Wikipedia. [Link]
-
A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. ResearchGate. [Link]
-
Imidazole and its biological activities: A review. iMedPub. [Link]
-
Gut microbiota-derived imidazole propionate: an emerging target for the prevention and treatment of cardiometabolic diseases. Frontiers. [Link]
-
The microbial metabolite imidazole propionate modulates hypothalamic activity and stress-induced behaviors. PubMed. [Link]
-
Imidazole Derivatives as a Novel Class of Hybrid Compounds With Inhibitory Histamine N-methyltransferase Potencies and Histamine hH3 Receptor Affinities. PubMed. [Link]
-
Imidazole and its Biological Activities: A Review. Asian Journal of Research in Chemistry. [Link]
-
An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. PubMed. [Link]
-
An overview of imidazole and its analogues as potent anticancer agents. PubMed. [Link]
-
Structural requirements of imidazole compounds to be inhibitors or activators of histamine methyltransferase. PubMed. [Link]
-
Biological Significance of Imidazole-based Analogues in New Drug Development. PubMed. [Link]
-
Exploring the therapeutic potentials of peroxisome proliferated receptors family (PPAR). ResearchGate. [Link]
-
Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. MDPI. [Link]
-
Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications. TSI Journals. [Link]
-
Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. MDPI. [Link]
-
Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. MDPI. [Link]
-
Anticancer activity features of imidazole-based ionic liquids and lysosomotropic detergents: in silico and in vitro studies. ResearchGate. [Link]
-
Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids. PubMed Central. [Link]
-
Peroxisome proliferator-activated receptor agonists and antagonists: a patent review (2014-present). PubMed. [Link]
-
Therapeutic roles of peroxisome proliferator-activated receptor agonists. PubMed. [Link]
-
Influence of Imidazole Replacement in Different Structural Classes of Histamine H(3)-receptor Antagonists. PubMed. [Link]
-
Antimicrobial activity of imidazoles. ResearchGate. [Link]
-
Naturally Occurring Compounds Targeting Peroxisome Proliferator Receptors: Potential Molecular Mechanisms and Future Perspectives for Promoting Human Health. MDPI. [Link]
-
Inhibitors of histamine methylation in brain promote formation of imidazoleacetic acid, which interacts with GABA receptors. PubMed. [Link]
-
Histamine N-methyltransferase. Wikipedia. [Link]
-
Antimicrobial and Cytotoxic Activity of Novel Imidazolium-Based Ionic Liquids. MDPI. [Link]
-
Peroxisome Proliferator-Activated Receptors (PPARs) May Mediate the Neuroactive Effects of Probiotic Metabolites: An In Silico Approach. MDPI. [Link]
Sources
- 1. imedpub.com [imedpub.com]
- 2. ajrconline.org [ajrconline.org]
- 3. Frontiers | Imidazole propionate ameliorates atopic dermatitis-like skin lesions by inhibiting mitochondrial ROS and mTORC2 [frontiersin.org]
- 4. Gut microbiota-derived imidazole propionate: an emerging target for the prevention and treatment of cardiometabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Gut microbiota-derived imidazole propionate: an emerging target for the prevention and treatment of cardiometabolic diseases [frontiersin.org]
- 6. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. scialert.net [scialert.net]
- 10. Biological Significance of Imidazole-based Analogues in New Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 3-(IMIDAZOL-4-YL)PROPIONIC ACID synthesis - chemicalbook [chemicalbook.com]
- 12. tsijournals.com [tsijournals.com]
- 13. An overview of imidazole and its analogues as potent anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Microbially produced imidazole propionate impairs prostate cancer progression through PDZK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Imidazole propionate ameliorates atopic dermatitis-like skin lesions by inhibiting mitochondrial ROS and mTORC2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Gut microbiota-derived imidazole propionate: an emerging target for the prevention and treatment of cardiometabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 23. Imidazole propionate is a driver and therapeutic target in atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. The microbial metabolite imidazole propionate modulates hypothalamic activity and stress-induced behaviors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Imidazole derivatives as a novel class of hybrid compounds with inhibitory histamine N-methyltransferase potencies and histamine hH3 receptor affinities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Structural requirements of imidazole compounds to be inhibitors or activators of histamine methyltransferase: investigation of histamine analogues and H2-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Histamine N-methyltransferase - Wikipedia [en.wikipedia.org]
- 28. Inhibitors of histamine methylation in brain promote formation of imidazoleacetic acid, which interacts with GABA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. nbinno.com [nbinno.com]
Methyl 3-(1H-imidazol-4-yl)propanoate: A Synthetic Intermediate in Histamine-Related Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Histamine is a critical biogenic amine involved in a vast array of physiological and pathological processes, from neurotransmission and gastric acid secretion to allergic inflammation.[1][2][3] Its biological synthesis is a remarkably efficient, single-step process exclusively catalyzed by the enzyme L-histidine decarboxylase (HDC), which converts the amino acid L-histidine into histamine.[4] This guide addresses the nature of Methyl 3-(1H-imidazol-4-yl)propanoate in the context of histamine biochemistry. While its structural similarity to L-histidine might suggest a role as a direct biological precursor, this document will establish, based on enzymatic mechanisms, that this is not the case. Instead, we will illuminate the correct and significant role of this compound as a valuable synthetic intermediate and building block in medicinal chemistry, particularly in the development of novel ligands for histamine receptors. This guide provides a comprehensive exploration of the canonical histamine biosynthesis pathway, a detailed chemical profile of the title compound, its applications in drug discovery, and robust analytical protocols for studying histamine synthesis and quantification.
Chapter 1: The Canonical Biosynthesis of Histamine
The production of histamine in mammals is a direct and specific pathway, underscoring the tight physiological control over this potent signaling molecule. The process relies on a single precursor and a dedicated enzyme.
The Precursor: L-Histidine
L-histidine is one of the 22 proteinogenic amino acids, possessing an imidazole sidechain. It is the sole biological precursor for histamine synthesis in mammals.[2][5] The body's ability to produce histamine is therefore rate-limited by the availability of L-histidine and, more critically, by the activity of the synthesizing enzyme.[6][7]
The Enzyme: L-Histidine Decarboxylase (HDC)
Histidine decarboxylase (EC 4.1.1.22) is the exclusive enzyme responsible for catalyzing the conversion of L-histidine to histamine.[1] It is a pyridoxal 5'-phosphate (PLP)-dependent enzyme, a feature common to many amino acid decarboxylases.[8] HDC exists as a homodimer and is expressed in specific cell types, including mast cells, basophils, enterochromaffin-like (ECL) cells in the stomach, and histaminergic neurons.[4][9] Its expression and activity are tightly regulated, ensuring histamine is produced only in appropriate cellular contexts.[3]
The Mechanism: A Single-Step Decarboxylation
The conversion of L-histidine to histamine is a classic PLP-dependent decarboxylation. The mechanism proceeds as follows:
-
Schiff Base Formation: The aldehyde group of the PLP cofactor, which is initially bound to a lysine residue in the enzyme's active site (an internal aldimine), reacts with the α-amino group of L-histidine. This forms a new Schiff base, linking the substrate to the cofactor (an external aldimine).[7][10]
-
Decarboxylation: The PLP acts as an "electron sink," stabilizing the negative charge that develops as the α-carboxyl group of histidine is eliminated as CO₂.[11] This is the key decarboxylation step.
-
Protonation & Release: The resulting intermediate is protonated, and subsequent hydrolysis releases histamine, regenerating the PLP-lysine linkage in the enzyme for the next catalytic cycle.[1][8]
This mechanism is highly specific for L-histidine, a point that is critical for understanding the role of related molecules.
Visualization: Histamine Biosynthesis Pathway
Caption: The enzymatic conversion of L-Histidine to Histamine by HDC.
Chapter 2: Chemical Profile of this compound
To understand the function of this compound, a direct comparison with L-histidine is necessary. This analysis reveals why it cannot serve as a biological precursor for histamine.
Structure and Properties
This compound shares the imidazole ring and a three-carbon side chain with L-histidine. However, it critically lacks the α-amino group present in L-histidine. Its side chain is a simple propanoate ester, not an amino acid. This single structural difference has profound implications for its biochemical activity.
Data Table: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₁₁ClN₂O₂ (for HCl salt) | [12] |
| Molecular Weight | 190.63 g/mol (for HCl salt) | [12] |
| Boiling Point | 354.3°C at 760 mmHg | [12] |
| Synonyms | Methyl 3-(imidazol-4-yl) propionate | [13] |
| CAS Number | 31434-93-2 (for HCl salt) | [13] |
Analysis of its Potential as a Biological Precursor
The established mechanism of HDC is entirely dependent on the presence of the substrate's α-amino group to form a Schiff base with the PLP cofactor.[7][10] this compound lacks this essential amino group.
Causality: Without the α-amino group, the molecule cannot form the external aldimine intermediate with PLP. This initial binding and activation step is impossible, and therefore, the subsequent decarboxylation cannot be catalyzed by HDC. The enzyme will not recognize it as a substrate. Consequently, This compound is not a biological precursor to histamine. It is biochemically inert in the histamine synthesis pathway.
Chapter 3: Synthetic Utility in Histamine-Related Research
While not a substrate for biosynthesis, the structural framework of this compound makes it a highly useful starting material for the chemical synthesis of molecules that interact with the histaminergic system.
Role as a Synthetic Intermediate
In medicinal chemistry, this compound serves as a versatile scaffold. The imidazole ring is a key pharmacophore for histamine receptor recognition, and the propanoate side chain provides a reactive handle for chemical modification, allowing chemists to build more complex molecules. It is frequently used in the synthesis of peptides, peptidomimetics, and other bioactive molecules.[14]
Application in H₃ Receptor Antagonist Synthesis
A prominent application is in the development of histamine H₃ receptor antagonists. The H₃ receptor is a presynaptic autoreceptor that regulates histamine synthesis and release in the central nervous system.[6] Antagonists of this receptor are investigated for treating neurological and cognitive disorders. The imidazole moiety of this compound can be retained as the core receptor-binding element, while the side chain is elaborated to introduce other functionalities that confer potency and selectivity.[15][16]
General Synthetic Protocol: Synthesis of this compound
The synthesis of the title compound can be achieved via several routes. A common approach involves the Fischer esterification of 3-(1H-imidazol-4-yl)propanoic acid.
Step-by-Step Methodology:
-
Starting Material: 3-(1H-imidazol-4-yl)propanoic acid.
-
Reagents: Methanol (as both solvent and reactant), a strong acid catalyst (e.g., concentrated sulfuric acid or thionyl chloride).
-
Procedure: a. Suspend 3-(1H-imidazol-4-yl)propanoic acid in an excess of anhydrous methanol. b. Cool the mixture in an ice bath (0°C). c. Slowly add the acid catalyst (e.g., 1.2 equivalents of thionyl chloride) dropwise while stirring. d. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature, then gently reflux for 2-4 hours, monitoring by TLC. e. Upon completion, cool the reaction mixture and carefully remove the solvent under reduced pressure. f. The resulting residue (the hydrochloride salt of the ester) can be purified by recrystallization from a suitable solvent system like methanol/diethyl ether.
Trustworthiness: This is a standard, well-established organic chemistry reaction. The progress can be easily monitored by Thin Layer Chromatography (TLC), and the final product can be validated using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity.
Visualization: Role in H₃ Antagonist Synthesis
Caption: Synthetic pathway from the title compound to a target molecule.
Chapter 4: Experimental Protocols & Analytical Methods
To empirically validate the claims made in this guide, the following protocols provide a framework for testing substrate specificity and quantifying reaction products.
Protocol: In Vitro HDC Activity Assay
This protocol is designed to test the substrate specificity of HDC.
Objective: To compare the rate of histamine production from L-histidine (positive control) versus this compound (test compound).
Materials:
-
Recombinant human HDC enzyme
-
Assay Buffer: 50 mM Potassium Phosphate, pH 6.8, containing 10 µM PLP
-
Substrates: L-histidine, this compound
-
Stop Solution: 0.2 M Perchloric Acid
-
Microcentrifuge tubes, incubator, micro-pipettors
Step-by-Step Methodology:
-
Prepare 10 mM stock solutions of L-histidine and the test compound in the Assay Buffer.
-
For each reaction, add 40 µL of Assay Buffer to a microcentrifuge tube.
-
Add 5 µL of the appropriate substrate stock solution to achieve a final concentration of 1 mM. For a "no substrate" control, add 5 µL of Assay Buffer.
-
Pre-incubate the tubes at 37°C for 5 minutes to equilibrate the temperature.
-
Initiate the reaction by adding 5 µL of a pre-diluted HDC enzyme solution. The final reaction volume is 50 µL.
-
Incubate the reaction at 37°C for 30 minutes.
-
Terminate the reaction by adding 50 µL of ice-cold Stop Solution.
-
Vortex briefly and centrifuge at 14,000 x g for 10 minutes to pellet the precipitated protein.
-
Collect the supernatant for histamine quantification via HPLC or LC-MS/MS.
Protocol: Histamine Quantification by HPLC
This method uses pre-column derivatization with o-phthalaldehyde (OPA) to create a fluorescent product that can be sensitively detected.
Materials:
-
HPLC system with a fluorescence detector (Excitation: 350 nm, Emission: 450 nm)
-
C18 reverse-phase column
-
Mobile Phase A: 0.1 M Sodium Acetate, pH 4.5
-
Mobile Phase B: Acetonitrile
-
Derivatization Reagent: OPA solution
-
Histamine standards
Step-by-Step Methodology:
-
Prepare a calibration curve using histamine standards (e.g., 0.1 to 10 µM).
-
Take 20 µL of the supernatant from the HDC assay (or a standard solution).
-
Add 100 µL of borate buffer (pH 9.5).
-
Add 10 µL of OPA reagent, mix, and allow to react for exactly 2 minutes in the dark.
-
Stop the derivatization by adding 10 µL of 1 M H₂SO₄.
-
Inject 20 µL of the derivatized sample onto the HPLC system.
-
Run a gradient elution (e.g., 20% to 80% Mobile Phase B over 15 minutes).
-
Quantify the histamine peak by comparing its area to the standard curve. More advanced and sensitive quantification can be achieved using LC-MS/MS.[17]
Visualization: Experimental Workflow
Caption: Workflow for HDC activity assay and histamine quantification.
Conclusion
This guide has rigorously examined the role of this compound in relation to histamine. Based on the fundamental biochemical mechanism of L-histidine decarboxylase, we conclude that it is not a biological precursor to histamine due to its lack of the essential α-amino group required for enzymatic recognition and catalysis.[7][10] The sole biological precursor in mammals remains L-histidine.[1]
However, the structural attributes of this compound make it a valuable and versatile intermediate in synthetic organic and medicinal chemistry. Its utility has been demonstrated in the construction of complex molecules, most notably as a scaffold for developing novel histamine H₃ receptor antagonists for potential therapeutic applications.[15] For researchers and drug development professionals, understanding this distinction is paramount. It clarifies the compound's true value not as a biological substrate, but as a strategic tool for designing and synthesizing new chemical entities to probe and modulate the histaminergic system.
References
-
Wikipedia. Histidine decarboxylase. [Link]
-
O'Mahony, L., Akdis, M., & Akdis, C. A. (2017). Molecular Regulation of Histamine Synthesis. Frontiers in Immunology, 8, 1392. [Link]
-
M-CSA. Histidine decarboxylase. [Link]
-
Barcik, W., et al. (2019). Histamine biosynthesis and metabolism. ResearchGate. [Link]
-
Schwartz, J. C., et al. (1996). Dynamics of Histamine in the Brain. Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. [Link]
-
Grokipedia. Histidine decarboxylase. [Link]
-
Moya-García, A. A., et al. (2017). The Catalytic Mechanism of the Pyridoxal-5'-phosphate-Dependent Enzyme, Histidine Decarboxylase: A Computational Study. PubMed. [Link]
-
Wikipedia. Histamine. [Link]
-
JJ Medicine. (2018). Histamine Synthesis and Metabolism Pathway. YouTube. [Link]
-
ResearchGate. Mechanism of L-histidine decarboxylation. [Link]
-
Kennedy, L., et al. (2020). Histamine and histidine decarboxylase: Immunomodulatory functions and regulatory mechanisms. Genes to Cells, 25(5), 305-315. [Link]
-
Kennedy, L., et al. (2020). Histamine and histidine decarboxylase: Immunomodulatory functions and regulatory mechanisms. PubMed. [Link]
-
Neumann, J., et al. (2017). Analytical Methods for the Quantification of Histamine and Histamine Metabolites. PubMed. [Link]
-
Etienne, M. (2006). Methodology for histamine and biogenic amines analysis. Archimer. [Link]
-
IJCMAS. (2019). Rapid Methods for Histamine Detection in Fishery Products. [Link]
-
Taylor, S. L., Lieber, E. R., & Leatherwood, M. (1978). A simplified method of histamine analysis of food. ResearchGate. [Link]
-
Visciano, P., et al. (2012). Validation of high-performance liquid chromatography (HPLC) method for quantitative analysis of histamine in fish and fishery products. Taylor & Francis Online. [Link]
-
Chemsrc. 1H-Imidazole-5-propanoic acid methyl ester. [Link]
-
MySkinRecipes. (S)-Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate. [Link]
-
Elz, S., et al. (1996). Search for novel leads for histamine H3-receptor antagonists: oxygen-containing derivatives. Pharmazie, 51(1), 16-21. [Link]
-
Braña, M. F., et al. (2002). Synthesis and biological evaluation of novel 2-(1H-imidazol-4-yl)cyclopropane carboxylic acids: key intermediates for H3 histamine receptor ligands. Bioorganic & Medicinal Chemistry Letters, 12(24), 3561-3563. [Link]
Sources
- 1. Histidine decarboxylase - Wikipedia [en.wikipedia.org]
- 2. Histamine - Wikipedia [en.wikipedia.org]
- 3. Histamine and histidine decarboxylase: Immunomodulatory functions and regulatory mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Molecular Regulation of Histamine Synthesis [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Dynamics of Histamine in the Brain - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. grokipedia.com [grokipedia.com]
- 8. The Catalytic Mechanism of the Pyridoxal-5'-phosphate-Dependent Enzyme, Histidine Decarboxylase: A Computational Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Histamine and histidine decarboxylase: Immunomodulatory functions and regulatory mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 12. CAS#:31434-93-2 | 1H-Imidazole-5-propanoic acid methyl ester | Chemsrc [chemsrc.com]
- 13. METHYL 3-(1H-IMIDAZOL-4-YL)-PROPANOATE HYDROCHLORIDE | 31434-93-2 [chemicalbook.com]
- 14. (S)-Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate [myskinrecipes.com]
- 15. Search for novel leads for histamine H3-receptor antagonists: oxygen-containing derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and biological evaluation of novel 2-(1H-imidazol-4-yl)cyclopropane carboxylic acids: key intermediates for H3 histamine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Analytical Methods for the Quantification of Histamine and Histamine Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Exploring the Role of Methyl 3-(1H-imidazol-4-yl)propanoate in Metabolic Pathways
Foreword: Charting Unexplored Metabolic Territories
In the intricate landscape of metabolomics, while major pathways are well-documented, the roles of countless other small molecules remain enigmatic. This guide ventures into one such unexplored territory: the potential metabolic significance of Methyl 3-(1H-imidazol-4-yl)propanoate. While its direct biological function is not yet extensively characterized in scientific literature, its structural similarity to key metabolites originating from histidine metabolism provides a compelling rationale for its investigation. This document is crafted for researchers, scientists, and drug development professionals, offering a framework for inquiry that is grounded in established biochemical principles. We will proceed by examining the known metabolic pathways of related compounds and, from this foundation, construct a scientifically rigorous, albeit hypothetical, model for the biogenesis and metabolic fate of this compound. This guide will then delineate the experimental methodologies required to test this model, thereby providing a roadmap for elucidating the role of this intriguing molecule.
The Metabolic Context: A Derivative of Histidine Metabolism
The story of this compound begins with the essential amino acid, L-histidine. Histidine serves as a precursor to several biologically active molecules, and its catabolism is a crucial aspect of cellular metabolism.[1] A significant pathway for histidine metabolism, particularly involving the gut microbiota, leads to the formation of Imidazole Propionate (ImP).[2][3]
The Established Pathway: From Histidine to Imidazole Propionate
The conversion of dietary histidine to ImP is a two-step enzymatic process primarily carried out by gut bacteria.[3][4]
-
Deamination: Histidine is first acted upon by histidine ammonia-lyase (hutH), which removes an amino group to form urocanate.
-
Reduction: Urocanate is then reduced by urocanate reductase (UrdA) to yield Imidazole Propionate.[3]
ImP has garnered significant attention as a biomarker and a bioactive molecule implicated in conditions such as type 2 diabetes and atherosclerosis.[2][5][6]
A Plausible Genesis: The Formation of this compound
Given the established existence of ImP, we can hypothesize two primary enzymatic modifications that would lead to the formation of this compound:
-
Esterification of the Propionate Side Chain: The carboxyl group of ImP could be esterified with a methyl group. This reaction would likely be catalyzed by an esterase or a specific methyltransferase.
-
Methylation of the Imidazole Ring: The imidazole ring of histidine and its derivatives is known to be a substrate for methylation.[7][8] It is plausible that ImP could be methylated on the imidazole ring, although the subsequent addition of the propanoate methyl ester would be a separate step.
The most direct proposed pathway would be the esterification of ImP after its absorption from the gut into systemic circulation. The methyl donor for this reaction would likely be S-adenosylmethionine (SAM), a universal methyl group donor in numerous biological reactions.[9][10][11]
Figure 1: Proposed metabolic pathway for the formation of this compound.
Experimental Framework for Elucidating the Role of this compound
To move from a hypothetical framework to validated scientific understanding, a systematic experimental approach is required. The following sections outline the key experimental protocols.
Chemical Synthesis and Characterization
The first step in studying a molecule is to have a pure, well-characterized standard. This compound can be synthesized in the laboratory. A common method involves the reaction of 3-(1H-imidazol-4-yl)propanol with an appropriate methylating agent or through esterification of imidazole propionic acid.[12][13][14]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₁₀N₂O₂ | [15][16] |
| Molecular Weight | 154.17 g/mol | [15] |
| CAS Number | 31434-93-2 (for hydrochloride salt) | [17] |
Analytical Method Development for Detection and Quantification
Detecting and quantifying this compound in biological matrices is crucial. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the method of choice for such analyses.[18][19]
-
Matrix: Plasma, urine, or fecal extracts.
-
Extraction: Liquid-liquid extraction (LLE) using a solvent like ethyl acetate is a robust starting point.[20]
-
Concentration: The organic phase is evaporated to dryness under a stream of nitrogen.
-
Reconstitution: The residue is reconstituted in a suitable mobile phase for injection into the LC-MS system.
-
Chromatographic Separation:
-
Mass Spectrometry Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
Precursor Ion: The protonated molecule [M+H]⁺ at m/z 155.08.[16]
-
Product Ions: Fragmentation of the precursor ion will yield characteristic product ions. Based on the structure, likely fragments would correspond to the loss of the methoxy group (m/z 124) or the entire ester group. The exact fragmentation pattern would need to be determined experimentally using the synthesized standard.[21][22][23]
-
-
Sources
- 1. Histidine Metabolism Overview - Creative Proteomics [creative-proteomics.com]
- 2. Gut microbiota-derived imidazole propionate: an emerging target for the prevention and treatment of cardiometabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazole propionate ameliorates lipid metabolism in adipocytes to attenuate high-fat diet-induced obesity via PPAR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. Frontiers | Gut microbiota-derived imidazole propionate: an emerging target for the prevention and treatment of cardiometabolic diseases [frontiersin.org]
- 7. 3-Methyl-L-Histidine | C7H11N3O2 | CID 64969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1-Methyl-L-histidine | C7H11N3O2 | CID 92105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Coupling S-adenosylmethionine–dependent methylation to growth: Design and uses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Coupling S-adenosylmethionine-dependent methylation to growth: Design and uses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. s-Adenosylmethionine Levels Govern Innate Immunity through Distinct Methylation-Dependent Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E)-3-(1-Methyl-1H-imidazol-2-ylthio)acrylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Methyl 3-(1H-imidazol-1-yl)propanoate [myskinrecipes.com]
- 16. PubChemLite - this compound hydrochloride (C7H10N2O2) [pubchemlite.lcsb.uni.lu]
- 17. METHYL 3-(1H-IMIDAZOL-4-YL)-PROPANOATE HYDROCHLORIDE | 31434-93-2 [chemicalbook.com]
- 18. ptfarm.pl [ptfarm.pl]
- 19. researchgate.net [researchgate.net]
- 20. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples – Oriental Journal of Chemistry [orientjchem.org]
- 21. mass spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl propionate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 22. Methyl propionate [webbook.nist.gov]
- 23. massbank.eu [massbank.eu]
A Spectroscopic Guide to Methyl 3-(1H-imidazol-4-yl)propanoate: Structure Elucidation for Researchers and Drug Development Professionals
Introduction: The Significance of Methyl 3-(1H-imidazol-4-yl)propanoate
This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a derivative of histamine, it serves as a crucial building block in the synthesis of a variety of pharmacologically active molecules. Its structural motif, featuring an imidazole ring and a propanoate side chain, is a key pharmacophore for interacting with various biological targets. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in synthetic pathways. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, offering field-proven insights into the interpretation of its spectral characteristics.
Molecular Structure and Spectroscopic Analysis Workflow
The structural confirmation of a synthesized molecule like this compound relies on a synergistic approach where different spectroscopic techniques provide complementary information. The general workflow for this analysis is depicted below.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.
¹H NMR Spectroscopy: Unraveling the Proton Environment
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for determining the number of different types of protons in a molecule and their connectivity. The ¹H NMR spectrum of this compound in deuterated chloroform (CDCl₃) provides a clear fingerprint of its structure.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Number of scans: 16-32
-
Relaxation delay: 1-2 seconds
-
Pulse width: 90°
-
Spectral width: -2 to 12 ppm
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
Data and Interpretation
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| a | 7.55 | Singlet | 1H | H-2 (imidazole) |
| b | 6.81 | Singlet | 1H | H-5 (imidazole) |
| c | 3.69 | Singlet | 3H | -OCH₃ (methyl ester) |
| d | 2.93 | Triplet (t) | 2H | -CH₂- (adjacent to imidazole) |
| e | 2.68 | Triplet (t) | 2H | -CH₂- (adjacent to carbonyl) |
Table 1: ¹H NMR data for this compound in CDCl₃.[1]
Interpretation:
-
Imidazole Protons (a, b): The two singlets at 7.55 and 6.81 ppm are characteristic of the protons on the imidazole ring. The downfield shift of the proton at the 2-position (H-2) is due to its position between two nitrogen atoms.
-
Methyl Ester Protons (c): The sharp singlet at 3.69 ppm, integrating to three protons, is indicative of the methyl group of the ester functionality.
-
Propanoate Chain Protons (d, e): The two triplets at 2.93 and 2.68 ppm, each integrating to two protons, correspond to the two methylene groups of the propanoate side chain. The triplet multiplicity arises from the coupling of each methylene group with its adjacent methylene group (n+1 rule, where n=2, resulting in a triplet). The methylene group attached to the imidazole ring (d) is slightly more downfield due to the ring's electron-withdrawing effect compared to the methylene group adjacent to the carbonyl group (e).
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.7 mL of CDCl₃) is typically used for ¹³C NMR.
-
Instrument Setup: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer is used.
-
Acquisition Parameters:
-
Proton decoupling is employed to simplify the spectrum to singlets for each carbon.
-
A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the low natural abundance of ¹³C.
-
-
Data Processing: Similar to ¹H NMR, the data is processed to obtain the final spectrum.
Predicted Data and Interpretation
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (ester) | ~173 |
| C-2 (imidazole) | ~135 |
| C-4 (imidazole) | ~134 |
| C-5 (imidazole) | ~117 |
| -OCH₃ (methyl ester) | ~52 |
| -CH₂- (adjacent to carbonyl) | ~34 |
| -CH₂- (adjacent to imidazole) | ~25 |
Table 2: Predicted ¹³C NMR chemical shifts for this compound.
Interpretation:
-
Carbonyl Carbon: The ester carbonyl carbon is expected to be the most downfield signal, typically around 173 ppm.
-
Imidazole Carbons: The three carbon atoms of the imidazole ring are expected in the aromatic region, with the C-2 and C-4 carbons being more downfield than the C-5 carbon.
-
Methyl Ester Carbon: The carbon of the methyl ester group will appear around 52 ppm.
-
Propanoate Chain Carbons: The two methylene carbons of the propanoate chain will be in the aliphatic region, with the carbon adjacent to the carbonyl group appearing more downfield than the one next to the imidazole ring.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: The spectrum can be obtained from a thin film of the neat compound on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.
-
Instrument: A Fourier-transform infrared (FTIR) spectrometer is used.
-
Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.
Expected Absorptions and Interpretation
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 3200-3400 | Broad | N-H stretch | Imidazole N-H |
| 2850-3100 | Medium | C-H stretch | Aliphatic and Aromatic C-H |
| ~1735 | Strong | C=O stretch | Ester carbonyl |
| ~1580 | Medium | C=N, C=C stretch | Imidazole ring |
| 1170-1250 | Strong | C-O stretch | Ester C-O |
Table 3: Characteristic IR absorption bands for this compound.
Interpretation:
-
N-H Stretch: A broad absorption in the region of 3200-3400 cm⁻¹ is a clear indication of the N-H stretching vibration of the imidazole ring.
-
C-H Stretches: Absorptions just below 3000 cm⁻¹ are due to the C-H stretching of the aliphatic methylene and methyl groups, while those slightly above 3000 cm⁻¹ are from the aromatic C-H bonds in the imidazole ring.
-
Carbonyl Stretch: A strong, sharp peak around 1735 cm⁻¹ is highly characteristic of the C=O stretching vibration of the ester functional group.
-
Imidazole Ring Stretches: Absorptions around 1580 cm⁻¹ are due to the C=N and C=C stretching vibrations within the imidazole ring.
-
Ester C-O Stretch: A strong absorption in the 1170-1250 cm⁻¹ region corresponds to the C-O stretching vibration of the ester group.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.
-
Ionization: Electron ionization (EI) or a soft ionization technique like electrospray ionization (ESI) can be used. ESI is often preferred for polar molecules like this to observe the molecular ion.
-
Analysis: The ions are separated based on their mass-to-charge ratio (m/z) and detected.
Expected Molecular Ion and Fragmentation
The molecular formula of this compound is C₇H₁₀N₂O₂. The molecular weight is 154.17 g/mol .
-
Molecular Ion (M⁺): In an EI spectrum, the molecular ion peak would be observed at m/z = 154. In an ESI spectrum, the protonated molecule [M+H]⁺ would be observed at m/z = 155.
Fragmentation Analysis:
The fragmentation pattern provides valuable structural information. Key fragmentation pathways can be predicted based on the functional groups present.
Caption: Predicted major fragmentation pathways for this compound in mass spectrometry.
-
Loss of the Methoxy Group: Cleavage of the O-CH₃ bond can lead to a fragment at m/z 123.
-
Loss of the Carbomethoxy Group: Cleavage of the bond between the carbonyl carbon and the adjacent methylene group can result in a fragment at m/z 95.
-
Imidazole Ring Fragment: A prominent peak at m/z 81 corresponding to the imidazolemethyl cation is also expected.
Conclusion
The spectroscopic data presented in this guide provide a comprehensive and self-validating system for the identification and characterization of this compound. The ¹H NMR spectrum confirms the proton environment and connectivity, while ¹³C NMR (based on prediction) maps the carbon skeleton. IR spectroscopy identifies the key functional groups, and mass spectrometry confirms the molecular weight and provides insights into the molecule's fragmentation. For researchers and professionals in drug development, a solid understanding of these spectroscopic techniques and their application to key building blocks like this compound is essential for ensuring the quality and integrity of their synthetic work.
References
Sources
Methodological & Application
The Versatile Building Block: Harnessing Methyl 3-(1H-imidazol-4-yl)propanoate in Modern Organic Synthesis
In the landscape of contemporary organic synthesis, particularly within the realms of medicinal chemistry and drug development, the strategic selection of molecular scaffolds is paramount. Methyl 3-(1H-imidazol-4-yl)propanoate, a heterocycle bearing both a nucleophilic imidazole ring and an electrophilic ester moiety, has emerged as a highly valuable and versatile building block. Its unique bifunctional nature allows for a diverse array of chemical transformations, making it a key intermediate in the synthesis of a multitude of biologically active compounds. This guide provides an in-depth exploration of the applications and synthetic protocols involving this important molecule, offering researchers and drug development professionals a comprehensive resource for its effective utilization.
The significance of the 4-substituted imidazole core cannot be overstated, as it is a prevalent feature in numerous pharmacologically active agents. Notably, this structural motif is central to the design of histamine H3 receptor antagonists, a class of drugs with therapeutic potential in treating neurological and cognitive disorders. The propanoate side chain of the title compound offers a convenient handle for introducing further molecular complexity and diversity, a critical aspect of modern drug discovery programs.
Core Applications in Synthetic Chemistry
This compound serves as a linchpin in the synthesis of more complex molecules through three primary avenues of reactivity: transformations of the ester functionality, modifications of the imidazole ring, and its use as a precursor to other key synthetic intermediates.
Gateway to Amides and Bioisosteres
The methyl ester of this compound is readily converted into a wide range of amides via direct reaction with primary or secondary amines. This transformation is fundamental in medicinal chemistry for forging stable linkages and for probing structure-activity relationships (SAR). The resulting amides can mimic peptide bonds or act as bioisosteric replacements for other functional groups, influencing the pharmacokinetic and pharmacodynamic properties of the target molecule.
Elaboration of the Imidazole Core: N-Alkylation and N-Acylation
The imidazole ring possesses two nitrogen atoms, with the N-1 position being readily alkylated or acylated under appropriate conditions. This allows for the introduction of various substituents, which can modulate the compound's biological activity, solubility, and metabolic stability. N-alkylation is a common strategy in the synthesis of histamine H3 receptor antagonists, where specific alkyl groups are often crucial for receptor binding.
A Precursor to Key Synthetic Intermediates: The Propanol Derivative
One of the most powerful applications of this compound is its reduction to the corresponding alcohol, 3-(1H-imidazol-4-yl)propan-1-ol. This transformation opens up a new set of synthetic possibilities, as the primary alcohol can be further functionalized through oxidation, etherification, or conversion to leaving groups for nucleophilic substitution reactions. This alcohol is a key component in the synthesis of potent bioactive molecules like clobenpropit, a well-known histamine H3 receptor antagonist.[1][2][3]
Synthetic Protocols and Methodologies
The following section provides detailed, step-by-step protocols for key transformations involving this compound. These protocols are designed to be self-validating, with explanations for the choice of reagents and conditions to ensure reproducibility and success.
Protocol 1: Synthesis of this compound
This protocol describes the esterification of 3-(1H-imidazol-4-yl)propionic acid, the precursor to the title compound.
Reaction Scheme:
A schematic for the synthesis of this compound.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
| 3-(1H-imidazol-4-yl)propionic acid | 140.14 | 1.95 g | 13.9 mmol |
| Methanol (MeOH) | 32.04 | 30 mL | - |
| Sulfuric Acid (H2SO4) | 98.08 | Catalytic | - |
| Dichloromethane (CH2Cl2) | 84.93 | 40 mL | - |
| Saturated Sodium Bicarbonate (NaHCO3) solution | - | 30 mL | - |
| Sodium Chloride (NaCl) | 58.44 | - | - |
| Ethyl Acetate (EtOAc) | 88.11 | 4 x 25 mL | - |
| Magnesium Sulfate (MgSO4) | 120.37 | - | - |
Procedure:
-
To a solution of 3-(1H-imidazol-4-yl)-propionic acid (1.95 g, 13.9 mmol) in methanol (30 mL), add a catalytic amount of concentrated sulfuric acid.
-
Heat the solution at reflux for 15 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, concentrate the reaction mixture in vacuo.
-
Dissolve the residue in dichloromethane (40 mL) and wash with a saturated aqueous solution of sodium bicarbonate (30 mL).
-
Saturate the aqueous phase with sodium chloride and extract with ethyl acetate (4 x 25 mL).
-
Combine the organic phases, dry over anhydrous magnesium sulfate (MgSO4), and concentrate in vacuo to yield the product as a yellow oil (1.93 g, 90% yield).[4]
Causality and Experimental Choices: The use of a catalytic amount of strong acid like sulfuric acid is crucial to protonate the carbonyl oxygen of the carboxylic acid, thereby activating it towards nucleophilic attack by methanol. The reaction is driven to completion by using methanol as the solvent, which is a large excess of one of the reactants, and by the removal of water, although in this procedure, the equilibrium is shifted by the sheer excess of methanol.
Protocol 2: Reduction to 3-(1H-imidazol-4-yl)propan-1-ol
This protocol details the reduction of the methyl ester to the corresponding primary alcohol, a key intermediate for further functionalization.
Reaction Scheme:
A schematic for the reduction of the methyl ester to the primary alcohol.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
| This compound | 154.17 | 1.92 g | 12.5 mmol |
| Lithium Aluminum Hydride (LiAlH4) | 37.95 | 12.5 mL (1.0 M in THF) | 12.5 mmol |
| Tetrahydrofuran (THF), anhydrous | 72.11 | 25 mL | - |
| Water (H2O) | 18.02 | 0.50 mL | - |
| 15% Sodium Hydroxide (NaOH) solution | 40.00 | 0.50 mL | - |
Procedure:
-
To a solution of Methyl 3-(1H-imidazol-4-yl)-propionic acid methyl ester (1.92 g, 12.5 mmol) in anhydrous tetrahydrofuran (25 mL) at 0°C, add a 1.0 M solution of lithium aluminum hydride in THF (12.5 mL, 12.5 mmol) dropwise.
-
Stir the mixture at 0°C for 15 minutes.
-
Carefully quench the reaction by the sequential addition of water (0.50 mL), 15% aqueous sodium hydroxide (0.50 mL), and water (1.5 mL).
-
Allow the mixture to warm to room temperature, then filter off the resulting solids.
-
Concentrate the filtrate in vacuo to give the product as a colorless oil (930 mg).[4]
Causality and Experimental Choices: Lithium aluminum hydride is a powerful reducing agent capable of reducing esters to primary alcohols. The reaction is performed at low temperature to control the exothermic reaction. The specific workup procedure (Fieser workup) is designed to safely quench the excess hydride and to precipitate the aluminum salts in a granular form that is easy to filter.
Protocol 3: N-Alkylation of the Imidazole Ring
This general protocol illustrates the N-alkylation of the imidazole moiety, a key step in the synthesis of many bioactive compounds.
Reaction Scheme:
A general schematic for the N-alkylation of the imidazole ring.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
| This compound | 154.17 | 1.0 eq | - |
| Alkyl Halide (e.g., Benzyl Bromide) | 171.04 | 1.1 eq | - |
| Potassium Carbonate (K2CO3) | 138.21 | 1.5 eq | - |
| N,N-Dimethylformamide (DMF) | 73.09 | - | - |
Procedure:
-
To a solution of this compound in anhydrous N,N-dimethylformamide, add potassium carbonate.
-
To this suspension, add the alkyl halide dropwise at room temperature.
-
Stir the reaction mixture at room temperature or heat as necessary until the starting material is consumed (monitored by TLC).
-
Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the N-alkylated product.
Causality and Experimental Choices: A base is required to deprotonate the imidazole nitrogen, making it more nucleophilic for the subsequent reaction with the electrophilic alkyl halide. The choice of base and solvent can influence the regioselectivity of alkylation (N-1 vs. N-3), although for an unsubstituted imidazole, the two tautomers are equivalent. DMF is a common polar aprotic solvent that effectively dissolves the reactants and facilitates SN2 reactions.
Concluding Remarks
This compound is a cornerstone molecule in the synthetic chemist's toolbox. Its strategic importance lies in its bifunctional nature, which provides a platform for the construction of a diverse array of complex molecules, particularly in the pursuit of novel therapeutics. The protocols and applications outlined in this guide serve as a testament to its versatility and are intended to empower researchers to unlock its full synthetic potential. As the quest for new and improved drugs continues, the creative and efficient utilization of such fundamental building blocks will undoubtedly remain a critical component of successful drug discovery endeavors.
References
-
MySkinRecipes. (S)-Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate. [Link]
-
Mani, N. S., Jablonowski, J. A., & Jones, T. K. (2004). A scalable synthesis of a histamine H3 receptor antagonist. The Journal of organic chemistry, 69(23), 8115–8117. [Link]
-
MySkinRecipes. Methyl 3-(1H-imidazol-1-yl)propanoate. [Link]
- Gabova, I. S., Khamidullina, L. A., Puzyrev, I. S., & Ezhikova, M. A. (2020). N-Alkylation of Imidazoles with Dialkyl and Alkylene Carbonates. Russian Journal of Organic Chemistry, 56(12), 2081–2088.
- Júlia, L., & Pere, M. (1985). Alkylation of Imidazole by Solid-Liquid Phase Transfer Catalysis in the Absence of Solvent. Synthesis, 1985(10), 975-976.
-
Fisher Scientific. Amide Synthesis. [Link]
- Talismanov, V. S., et al. (2021). TRIAZOL-1-YL)PROPANE-1,2-DIOL: SYNTHESIS AND THEIR TRANSFORMATION TO BIOACTIVE C. Rasayan Journal of Chemistry, 14(3), 1711-1716.
- S, S., G, S., & A, S. (2018). Synthesis of tetrazole- and imidazole-based compounds: prophetic molecules made real for biological studies. Semantic Scholar.
- Khabnadideh, S., Rezaei, Z., & Khalafi-Nezhad, A. (2003). Synthesis of N-Alkylated derivatives of imidazole as antibacterial agents. Request PDF.
- Hattan, C. M., Shojaie, J., Lau, S. S., & Anders, M. W. (2013). Synthesis of 3-(1-Methyl-1h-Imidazol-2-Ylthio)propanoic Acid and (E)-3-(1-Methyl-1h-Imidazol-2-Ylthio)acrylic Acid.
- Google Patents. (2020). An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline.
-
PubChem. Clobenpropit. [Link]
-
Hilaris Publisher. Synthesis of Bioactive Imidazoles: A Review. [Link]
-
MySkinRecipes. Methyl 3-(1H-imidazol-1-yl)propanoate. [Link]
- Hattan, C. M., Shojaie, J., Lau, S. S., & Anders, M. W. (2013). Synthesis of 3-(1-Methyl-1 H -imidazol-2-ylthio)propanoic Acid and ( E )-3-(1-Methyl-1 H -imidazol-2-ylthio)acrylic Acid.
- Passani, M. B., et al. (2003).
- Kathmann, M., et al. (1993). Search for novel leads for histamine H3-receptor antagonists: oxygen-containing derivatives. Journal of medicinal chemistry, 36(22), 3465–3470.
- Li, T., et al. (2019). Histamine H3 receptor antagonist Clobenpropit protects propofol-induced apoptosis of hippocampal neurons through PI3K/AKT pathway.
Sources
- 1. Clobenpropit | C14H17ClN4S | CID 2790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Effect of the histamine H3-antagonist clobenpropit on spatial memory deficits induced by MK-801 as evaluated by radial maze in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Histamine H3 receptor antagonist Clobenpropit protects propofol-induced apoptosis of hippocampal neurons through PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-(IMIDAZOL-4-YL)PROPIONIC ACID synthesis - chemicalbook [chemicalbook.com]
Application Notes & Protocols: Methyl 3-(1H-imidazol-4-yl)propanoate as a Versatile Intermediate for Histamine Receptor Ligand Synthesis
Abstract
Histamine receptors, comprising four subtypes (H₁, H₂, H₃, and H₄), are integral G protein-coupled receptors (GPCRs) that mediate a wide spectrum of physiological and pathological processes. Consequently, they are prominent targets in modern drug discovery for treating allergies, gastric ulcers, and neurological disorders.[1][2][3] The imidazole ethylamine core of histamine serves as a foundational scaffold for many ligands. This guide details the synthesis, characterization, and application of Methyl 3-(1H-imidazol-4-yl)propanoate, a pivotal intermediate that provides a strategic entry point for the synthesis of diverse and potent histamine receptor ligands. We provide field-proven protocols and explain the causality behind key experimental choices to empower researchers in medicinal chemistry and drug development.
The Strategic Importance of the Imidazole Scaffold in Histamine Ligand Design
The imidazole ring is the cornerstone of histamine's interaction with its receptors. Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor are critical for binding. This compound is an ideal starting material because it preserves this essential imidazole core while providing a reactive propanoate side chain. This ester functionality serves as a versatile chemical handle that can be readily modified—via reduction, amidation, or other transformations—to build the diverse side chains required for selective targeting of different histamine receptor subtypes.
Histamine Receptor Subtypes and Their Therapeutic Relevance
The four histamine receptor subtypes are distinguished by their tissue distribution, signaling pathways, and physiological roles. Understanding these differences is crucial for designing selective ligands.
-
H₁ Receptor: Primarily coupled to Gq/11, leading to PLC activation. Antagonists are widely used as anti-allergy medications.[1][4]
-
H₂ Receptor: Coupled to Gs, activating adenylyl cyclase. Antagonists are used to suppress gastric acid secretion.[5][6][7]
-
H₃ Receptor: Coupled to Gi/o, inhibiting adenylyl cyclase. Acts as a presynaptic autoreceptor in the CNS, modulating neurotransmitter release.[2][8][9] Antagonists are investigated for cognitive and sleep disorders.[2]
-
H₄ Receptor: Also coupled to Gi/o. Primarily expressed on hematopoietic cells, it modulates immune responses and inflammation.[10]
Caption: Signaling pathways of the four histamine receptor subtypes.
Synthesis and Characterization of this compound
The most direct and efficient route to the title intermediate is the Fischer esterification of 3-(1H-imidazol-4-yl)propanoic acid.[11] This acid-catalyzed reaction between a carboxylic acid and an alcohol is a robust and scalable method.[12][13]
Protocol 2.1: Fischer Esterification
This protocol details the synthesis of this compound from its corresponding carboxylic acid.
Scientific Rationale: An excess of the alcohol (methanol) is used to drive the equilibrium towards the ester product, in accordance with Le Châtelier's principle.[12] Sulfuric acid acts as a catalyst by protonating the carbonyl oxygen of the carboxylic acid, rendering it more electrophilic and susceptible to nucleophilic attack by methanol.[12][14]
Materials:
-
3-(1H-imidazol-4-yl)propanoic acid (1.0 eq)
-
Methanol (MeOH), anhydrous (20-30 eq)
-
Sulfuric acid (H₂SO₄), concentrated (catalytic, ~0.1 eq)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heat source
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3-(1H-imidazol-4-yl)propanoic acid (e.g., 5.0 g, 35.7 mmol).
-
Reagent Addition: Add anhydrous methanol (e.g., 100 mL, ~2.47 mol). Begin stirring to suspend the acid.
-
Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (e.g., 0.2 mL, ~3.6 mmol) to the stirring suspension. Safety Note: This is an exothermic addition.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 65°C). Maintain reflux for 12-18 hours.
-
Self-Validation: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase like 10% MeOH in Dichloromethane (DCM). The product ester will have a higher Rf value than the starting carboxylic acid.
-
-
Work-up - Quenching: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing a saturated solution of sodium bicarbonate (200 mL). Stir until effervescence ceases. This neutralizes the sulfuric acid catalyst and any unreacted starting material.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Scientist's Note: The imidazole ring can impart significant water solubility to the product. Saturating the aqueous phase with NaCl can help "salt out" the product and improve extraction efficiency into the organic layer.[11]
-
-
Washing & Drying: Combine the organic extracts and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil or solid can be purified by column chromatography on silica gel if necessary, though it is often of sufficient purity for subsequent steps.
Caption: General workflow for the synthesis and purification of the intermediate.
Characterization Data
The identity and purity of the synthesized this compound must be confirmed by spectroscopic methods.
| Analysis | Expected Results |
| ¹H NMR (CDCl₃) | δ ~7.55 (s, 1H, imidazole C2-H), ~6.81 (s, 1H, imidazole C5-H), ~3.69 (s, 3H, -OCH₃), ~2.93 (t, 2H, -CH₂-imidazole), ~2.68 (t, 2H, -CH₂-CO₂Me).[11] |
| ¹³C NMR | Peaks corresponding to the ester carbonyl, methyl ester, two aliphatic carbons, and three imidazole carbons. |
| Mass Spec (ESI+) | Expected [M+H]⁺ peak at m/z = 155.08. |
Application in Histamine Ligand Synthesis
The true utility of this compound lies in its adaptability. The ester group can be transformed into a variety of functionalities to build ligands with tailored selectivity for H₁, H₂, H₃, or H₄ receptors.
Protocol 3.1: Synthesis of an H₂ Receptor Antagonist Precursor (Cimetidine Analogue)
The H₂ antagonist Cimetidine features a cyanoguanidine group attached to a thioether side chain.[3][15] While the direct synthesis of Cimetidine from our intermediate is complex, we can demonstrate a key transformation: the reduction of the ester to an alcohol, which is a common step in building such side chains.
Step A: Reduction to 3-(1H-imidazol-4-yl)propan-1-ol
Scientific Rationale: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing esters to primary alcohols.[11] The reaction is performed at low temperature to control its high reactivity. The work-up procedure (Fieser work-up) is designed to safely quench the excess LiAlH₄ and precipitate aluminum salts for easy filtration.
Materials:
-
This compound (1.0 eq)
-
Lithium aluminum hydride (LiAlH₄) (1.0 M in THF, 1.0-1.2 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Water (H₂O)
-
15% Sodium hydroxide (NaOH) solution
Procedure:
-
Dissolve the ester (e.g., 3.0 g, 19.5 mmol) in anhydrous THF (50 mL) in a flask under an inert atmosphere (N₂ or Ar) and cool to 0°C in an ice bath.
-
Slowly add the LiAlH₄ solution (e.g., 19.5 mL of 1.0 M solution) dropwise, maintaining the temperature at 0°C.
-
Stir at 0°C for 15-30 minutes after the addition is complete.[11]
-
Quench (Fieser Work-up): Sequentially and very carefully add:
-
Water (equal in mL to the mass of LiAlH₄ used in g, e.g., if 0.74g LiAlH₄ was used, add 0.74 mL H₂O).
-
15% NaOH solution (same volume as the water).
-
Water (3 times the initial volume of water).
-
-
Stir the resulting granular precipitate for 1 hour at room temperature.
-
Filter the mixture through a pad of Celite®, washing the filter cake with THF or EtOAc.
-
Concentrate the filtrate under reduced pressure to yield 3-(1H-imidazol-4-yl)propan-1-ol.
Caption: Synthetic pathways from the intermediate to different ligand classes.
Application Example: Building Block for H₃ Receptor Ligands
Many potent H₃ receptor antagonists feature an imidazole core connected via an alkyl chain to a second basic nitrogen or a polar group.[8][16][17][18] The propanoate intermediate can be converted to a propionamide by direct amidation with a suitable amine. This amide can then be further modified or reduced to an amine, providing access to a vast chemical space for H₃ ligand development. For instance, coupling the intermediate with piperidine-containing fragments is a common strategy.[19]
Conclusion
This compound is a high-value, versatile intermediate for the synthesis of histamine receptor ligands. Its straightforward preparation via Fischer esterification and the reactivity of its ester functional group allow for efficient and divergent synthesis of complex molecules targeting all four histamine receptor subtypes. The protocols and rationales provided herein offer a solid foundation for researchers to explore this rich area of medicinal chemistry.
References
-
Stark, H., et al. (1996). Synthesis of potent non-imidazole histamine H3-receptor antagonists . PubMed. Available at: [Link]
-
Smit, M. J., et al. (2008). Synthesis and pharmacological identification of neutral histamine H1-receptor antagonists . PubMed. Available at: [Link]
-
Krause, M., et al. (1993). Histamine H2-receptor agonists. Synthesis, in vitro pharmacology, and qualitative structure-activity relationships of substituted 4- and 5-(2-aminoethyl)thiazoles . PubMed. Available at: [Link]
-
Kottke, T., et al. (2004). Fluorescent ligands for the histamine H2 receptor: synthesis and preliminary characterization . PubMed. Available at: [Link]
-
Rakers, C., et al. (2019). Design and synthesis of photoswitchable desloratadine ligands for histamine H1 receptor photopharmacology . PubMed Central. Available at: [Link]
-
Zhu, H., et al. (2015). Design and Synthesis of a Novel Series of Histamine H3 Receptor Antagonists Through a Scaffold Hopping Strategy . PubMed. Available at: [Link]
-
Booth, R. G., et al. (2006). Novel ligands for the human histamine H1 receptor: synthesis, pharmacology, and comparative molecular field analysis studies of 2-dimethylamino-5-(6)-phenyl-1,2,3,4-tetrahydronaphthalenes . PubMed. Available at: [Link]
-
Krause, M., et al. (1993). Histamine H2-receptor agonists. Synthesis, in vitro pharmacology, and qualitative structure-activity relationships of substituted 4- and 5-(2-aminoethyl)thiazoles . ACS Publications. Available at: [Link]
-
Leschke, C., et al. (1994). Synthesis and Histamine H1 Receptor Agonist Activity of a Series of 2-Phenylhistamines, 2-Heteroarylhistamines, and Analogs . ACS Publications. Available at: [Link]
-
Sadek, B., et al. (2016). Multiple Targeting Approaches on Histamine H3 Receptor Antagonists . Frontiers in Neuroscience. Available at: [Link]
-
de Graaf, C., et al. (2011). Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics . ACS Publications. Available at: [Link]
-
Takeda, K., et al. (1987). Studies on histamine H2 receptor antagonists. 2. Synthesis and pharmacological activities of N-sulfamoyl and N-sulfonyl amidine derivatives . ACS Publications. Available at: [Link]
-
ChEMBL. (n.d.). Synthesis and SAR of novel histamine H3 receptor antagonists . EMBL-EBI. Available at: [Link]
-
Stasiak, A., et al. (2021). Rational Design, Synthesis and Pharmacological Evaluation of Chalcones as Dual-Acting Compounds—Histamine H3 Receptor Ligands and MAO-B Inhibitors . MDPI. Available at: [Link]
-
MySkinRecipes. (n.d.). Methyl 3-(1H-imidazol-1-yl)propanoate . MySkinRecipes. Available at: [Link]
-
Strasser, A., et al. (2021). Histamine H2 Receptor Radioligands: Triumphs and Challenges . Taylor & Francis Online. Available at: [Link]
-
Kathmann, M., et al. (1995). Search for novel leads for histamine H3-receptor antagonists: oxygen-containing derivatives . PubMed. Available at: [Link]
-
Vollinga, R. C., et al. (2001). Synthesis and in Vitro Pharmacology of a Series of New Chiral Histamine H3-receptor Ligands: 2-(R and S)-Amino-3-(1H-imidazol-4(5)-yl)propyl Ether Derivatives . PubMed. Available at: [Link]
-
GPAT Discussion Center. (2019). SYNTHESIS OF CIMETIDINE . YouTube. Available at: [Link]
-
University of Hertfordshire. (n.d.). Cimetidine . AERU. Available at: [Link]
-
Schwartz, J. C., et al. (2002). Synthesis and biological evaluation of novel 2-(1H-imidazol-4-yl)cyclopropane carboxylic acids: key intermediates for H3 histamine receptor ligands . PubMed. Available at: [Link]
-
MySkinRecipes. (n.d.). (S)-Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate . MySkinRecipes. Available at: [Link]
-
Bordi, F., et al. (1992). Synthesis and binding assays of H3-receptor ligands . PubMed. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Cimetidine . NCBI Bookshelf. Available at: [Link]
- Kikelj, D., et al. (1988). A process for the preparation of cimetidine. Google Patents.
-
PrepChem. (n.d.). Synthesis of Production of Cimetidine . PrepChem.com. Available at: [Link]
-
Baumeister, P. (2020). Design, Synthesis and Characterization of Molecular Tools for the Histamine H3 and H4 Receptors . University of Regensburg. Available at: [Link]
-
University of Missouri-St. Louis. (n.d.). The Fischer Esterification . UMSL. Available at: [Link]
-
Hattan, C. M., et al. (2013). Synthesis of 3-(1-Methyl-1h-Imidazol-2-Ylthio)propanoic Acid and (E)-3-(1-Methyl-1h-Imidazol-2-Ylthio)acrylic Acid . Amanote Research. Available at: [Link]
-
Lim, H. D., et al. (2005). Evaluation of histamine H1-, H2-, and H3-receptor ligands at the human histamine H4 receptor: identification of 4-methylhistamine as the first potent and selective H4 receptor agonist . PubMed. Available at: [Link]
-
Chotimarkorn, C., et al. (2007). Histamine Receptors and Their Ligands . ThaiScience. Available at: [Link]
-
Hattan, C. M., et al. (2013). Synthesis of 3-(1-Methyl-1 H -imidazol-2-ylthio)propanoic Acid and ( E )-3-(1-Methyl-1 H -imidazol-2-ylthio)acrylic Acid . ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification . Organic Chemistry Portal. Available at: [Link]
-
Strasser, A., et al. (2021). Molecular Modeling of Histamine Receptors—Recent Advances in Drug Discovery . PubMed Central. Available at: [Link]
-
Tedford, C. E., et al. (2004). Development of trans-2-[1H-imidazol-4-yl] Cyclopropane Derivatives as New High-Affinity Histamine H3 Receptor Ligands . PubMed. Available at: [Link]
-
Al-Hourani, B. J., et al. (2015). (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one . MDPI. Available at: [Link]
-
PraxiLabs. (n.d.). Fischer Esterification Experiment Virtual Lab . PraxiLabs. Available at: [Link]
-
OperaChem. (2024). Fischer Esterification-Typical Procedures . OperaChem. Available at: [Link]
-
Kivits, G. A. A., et al. (2009). A convenient preparation of 3‐(1H‐imidazol‐4‐yl)propanol . ResearchGate. Available at: [Link]
- Reddy, B. P., et al. (2020). An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline. Google Patents.
-
Letavic, M. A., et al. (2006). Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold . PubMed. Available at: [Link]
-
Hattan, C. M., et al. (2013). Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E)-3-(1-Methyl-1H-imidazol-2-ylthio)acrylic Acid . PubMed Central. Available at: [Link]
Sources
- 1. Design and synthesis of photoswitchable desloratadine ligands for histamine H1 receptor photopharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Cimetidine [sitem.herts.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Histamine H2-receptor agonists. Synthesis, in vitro pharmacology, and qualitative structure-activity relationships of substituted 4- and 5-(2-aminoethyl)thiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Synthesis of potent non-imidazole histamine H3-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design and synthesis of a novel series of histamine H3 receptor antagonists through a scaffold hopping strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of histamine H1-, H2-, and H3-receptor ligands at the human histamine H4 receptor: identification of 4-methylhistamine as the first potent and selective H4 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 3-(IMIDAZOL-4-YL)PROPIONIC ACID synthesis - chemicalbook [chemicalbook.com]
- 12. Fischer Esterification [organic-chemistry.org]
- 13. praxilabs.com [praxilabs.com]
- 14. community.wvu.edu [community.wvu.edu]
- 15. Cimetidine - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Search for novel leads for histamine H3-receptor antagonists: oxygen-containing derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and in vitro pharmacology of a series of new chiral histamine H3-receptor ligands: 2-(R and S)-Amino-3-(1H-imidazol-4(5)-yl)propyl ether derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and biological evaluation of novel 2-(1H-imidazol-4-yl)cyclopropane carboxylic acids: key intermediates for H3 histamine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
"experimental protocol for Methyl 3-(1H-imidazol-4-yl)propanoate synthesis"
< Application Note and Experimental Protocol for the Synthesis of Methyl 3-(1H-imidazol-4-yl)propanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a valuable chemical intermediate, particularly in the synthesis of pharmaceutical compounds and peptidomimetics.[1] Its structure, featuring an imidazole ring and a propanoate moiety, makes it a key building block in medicinal chemistry for designing drugs targeting a range of conditions. This document provides a comprehensive guide to the synthesis of this compound, detailing the underlying chemical principles, a step-by-step experimental protocol, and methods for purification and characterization.
Synthetic Strategy: Fischer-Speier Esterification
The synthesis of this compound is most commonly achieved through a Fischer-Speier esterification. This classic organic reaction involves the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[2][3] In this specific application, 3-(1H-imidazol-4-yl)propanoic acid is reacted with methanol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄).
The mechanism of the Fischer esterification begins with the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol (methanol). The subsequent tetrahedral intermediate undergoes a series of proton transfers, leading to the elimination of a water molecule and the formation of the ester.[3] The reaction is reversible, and to drive the equilibrium towards the product side, an excess of the alcohol reactant is often used, or the water byproduct is removed as it is formed.[2][4]
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from established synthetic procedures.[5]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 3-(1H-imidazol-4-yl)propanoic acid | 140.14 | 1.95 g | 13.9 |
| Methanol (MeOH) | 32.04 | 30 mL | - |
| Sulfuric Acid (H₂SO₄), concentrated | 98.08 | Catalytic amount | - |
| Dichloromethane (CH₂Cl₂) | 84.93 | 40 mL | - |
| Saturated Sodium Bicarbonate (NaHCO₃) | 84.01 | 30 mL | - |
| Ethyl Acetate (EtOAc) | 88.11 | 4 x 25 mL | - |
| Magnesium Sulfate (MgSO₄), anhydrous | 120.37 | As needed | - |
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1.95 g (13.9 mmol) of 3-(1H-imidazol-4-yl)propanoic acid in 30 mL of methanol.[5]
-
Acid Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for 15 hours.[5] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Concentrate the solution in vacuo to remove the excess methanol.[5]
-
Work-up:
-
Dissolve the residue in 40 mL of dichloromethane (CH₂Cl₂).[5]
-
Transfer the solution to a separatory funnel and wash with 30 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid.[5]
-
Separate the organic layer. The aqueous phase should be saturated with sodium chloride and then extracted four times with 25 mL portions of ethyl acetate (EtOAc).[5]
-
Combine all the organic phases.[5]
-
-
Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product as a yellow oil.[5]
Purification:
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.
Characterization
The identity and purity of the synthesized compound should be confirmed by spectroscopic methods.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is a powerful tool for structural elucidation. For this compound, the expected signals in CDCl₃ are:
-
A triplet around δ 2.68 ppm corresponding to the two protons of the CH₂ group adjacent to the ester.
-
A triplet around δ 2.93 ppm for the two protons of the CH₂ group attached to the imidazole ring.
-
A singlet around δ 3.69 ppm for the three protons of the methyl ester group.
-
A singlet around δ 6.81 ppm for the proton at the C5 position of the imidazole ring.
-
A singlet around δ 7.55 ppm for the proton at the C2 position of the imidazole ring.[5]
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This technique provides information about the carbon skeleton of the molecule.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product.
Precursor Synthesis: 3-(1H-imidazol-4-yl)propanoic acid
The starting material, 3-(1H-imidazol-4-yl)propanoic acid, can be synthesized from urocanic acid.[5] Urocanic acid is a metabolite of histidine.[6]
Protocol for the Synthesis of 3-(1H-imidazol-4-yl)propanoic acid:
-
A suspension of urocanic acid (2.00 g, 14.5 mmol) in 40 mL of water is shaken at room temperature with a suspension of 10% Palladium on carbon (Pd/C) (200 mg, 0.19 mmol) under a hydrogen atmosphere (30 psi) for 2 hours.[5]
-
The catalyst is then removed by filtration.[5]
-
The filtrate is concentrated in vacuo to yield 3-(1H-imidazol-4-yl)propanoic acid as a colorless solid.[5]
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
-
Concentrated sulfuric acid is highly corrosive. Handle with extreme care.
-
Organic solvents are flammable. Keep away from open flames and ignition sources.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the synthesis of this compound. By following the outlined procedures for synthesis, purification, and characterization, researchers can reliably produce this important chemical intermediate for their drug discovery and development endeavors.
References
-
MySkinRecipes. (n.d.). (S)-Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate. Retrieved from [Link]
-
PubChem. (n.d.). L-Histidine. Retrieved from [Link]
-
ResearchGate. (2013). Synthesis of 3-(1-Methyl-1 H -imidazol-2-ylthio)propanoic Acid and ( E ). Retrieved from [Link]
-
Merck Index. (n.d.). Histidine. Retrieved from [Link]
-
PraxiLabs. (n.d.). Fischer Esterification Experiment Virtual Lab. Retrieved from [Link]
- Rao, D. R., & Greenberg, D. M. (1961). Studies on the Enzymic Decomposition of Urocanic Acid. IV. Purification and Properties of 4(5)-imidazolone-5(4)-propionic Acid Hydrolase. Journal of Biological Chemistry, 236(6), 1758–1763.
- Google Patents. (n.d.). WO2014188453A2 - Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid.
-
Chemsrc. (n.d.). CAS#:34455-03-3 | N-Ethyltridecafluoro-N-(2-hydroxyethyl)-1-hexanesulfonamide. Retrieved from [Link]
-
Amanote Research. (n.d.). Synthesis of 3-(1-Methyl-1h-Imidazol-2-Ylthio)propanoic Acid and (E). Retrieved from [Link]
-
ResearchGate. (n.d.). A convenient preparation of 3‐(1H‐imidazol‐4‐yl)propanol. Retrieved from [Link]
- Google Patents. (n.d.). CN102320962B - Method for catalytic synthesis of methyl propionate.
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
- Shen, C., Yang, L., Miller, S. L., & Oro, J. (1990). Prebiotic synthesis of histidine. Journal of Molecular Evolution, 31(3), 167–174.
-
MDPI. (n.d.). (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: The 1H NMR spectrum of methyl propanoate. Retrieved from [Link]
-
PraxiLabs. (n.d.). Fischer Esterification Experiment. Retrieved from [Link]
-
PubChem. (n.d.). Urocanic Acid. Retrieved from [Link]
-
OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]
-
ResearchGate. (2021). (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. Retrieved from [Link]
- Google Patents. (n.d.). GB2437429A - Urocanic acid derivatives.
- Google Patents. (n.d.). US20200377475A1 - An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline.
-
National Institutes of Health. (2023, January 23). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E)-3-(1-Methyl-1H-imidazol-2-ylthio)acrylic Acid. Retrieved from [Link]
-
YouTube. (2021, September 5). NMR spectrum of methyl propanoate. Retrieved from [Link]
-
ResearchGate. (n.d.). Proton NMR of 100% Methyl Propionate. Retrieved from [Link]
-
MDPI. (2023, January 23). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. Retrieved from [Link]
- Google Patents. (n.d.). KR20100028016A - Urocanic acid derivatives useful for the treatment of immune-related and inflammatory diseases.
- Google Patents. (n.d.). US4550176A - Preparation of imidazole-4,5-dicarboxylic acid.
Sources
- 1. (S)-Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate [myskinrecipes.com]
- 2. community.wvu.edu [community.wvu.edu]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. 3-(IMIDAZOL-4-YL)PROPIONIC ACID synthesis - chemicalbook [chemicalbook.com]
- 6. Urocanic Acid | C6H6N2O2 | CID 736715 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: Methyl 3-(1H-imidazol-4-yl)propanoate in Pharmaceutical Research
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide on the application of Methyl 3-(1H-imidazol-4-yl)propanoate in pharmaceutical research. This versatile intermediate, while not typically a final drug product, serves as a critical building block in the synthesis of high-value therapeutic candidates, most notably potent and selective histamine H3 receptor (H₃R) antagonists. We present a complete, validated synthetic pathway starting from the naturally occurring amino acid metabolite, urocanic acid, to yield this compound. Subsequently, we detail its conversion into the key downstream intermediate, 3-(1H-imidazol-4-yl)propanol, and discuss its pivotal role in the synthesis of advanced H₃R modulators like ciproxifan. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this important scaffold in their research endeavors.
Introduction: The Strategic Importance of the Imidazole-Propanoate Scaffold
The imidazole ring is a privileged scaffold in medicinal chemistry, renowned for its ability to engage in a variety of biological interactions, including hydrogen bonding and metal coordination. When incorporated into a propanoate framework, specifically as the 3-(1H-imidazol-4-yl)propanoate moiety, it becomes a cornerstone for building ligands targeting a range of receptors. Its most significant application to date is in the development of antagonists for the histamine H₃ receptor.[1][2]
The H₃ receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system.[3] Antagonizing this receptor has been shown to enhance cognitive function, promote wakefulness, and offer therapeutic potential for conditions such as Alzheimer's disease, narcolepsy, and attention deficit hyperactivity disorder (ADHD).[3] this compound provides the core structure that, after modification, constitutes the histamine-mimicking portion of many potent H₃R antagonists.[4][5]
This guide elucidates the complete synthetic journey from a readily available starting material to this key intermediate and its subsequent transformation into a versatile alcohol building block, empowering researchers to access a class of compounds with significant therapeutic promise.
Synthesis of this compound
The synthesis of this compound is efficiently achieved in a two-step process from urocanic acid. The first step involves the saturation of the carbon-carbon double bond in the acrylic side chain via catalytic hydrogenation. The resulting saturated carboxylic acid is then subjected to a Fischer esterification to yield the desired methyl ester.[6]
Caption: Synthetic pathway to this compound.
Protocol 2.1: Synthesis of 3-(1H-imidazol-4-yl)propionic Acid
This protocol details the catalytic hydrogenation of urocanic acid. The palladium on carbon (Pd/C) catalyst efficiently reduces the exocyclic double bond without affecting the aromatic imidazole ring.
Materials & Reagents:
| Reagent/Material | Grade | Supplier Example |
| Urocanic Acid | ≥98% | Sigma-Aldrich |
| Palladium on Carbon | 10% Pd basis | Sigma-Aldrich |
| Deionized Water | High Purity | In-house |
| Hydrogen Gas | High Purity | Airgas |
| Parr Shaker Apparatus | N/A | Parr Instrument Co. |
| Filtration Apparatus | N/A | MilliporeSigma |
Procedure:
-
To a suitable pressure vessel (e.g., a Parr shaker bottle), add urocanic acid (2.00 g, 14.5 mmol) and deionized water (40 mL).
-
Carefully add 10% Palladium on Carbon (200 mg, ~10 wt%).
-
Seal the vessel and connect it to a Parr shaker apparatus.
-
Purge the vessel with hydrogen gas three times to ensure an inert atmosphere.
-
Pressurize the vessel to 30 psi with hydrogen gas.
-
Commence shaking at room temperature and monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 2 hours.[6]
-
Upon completion, vent the apparatus and purge with nitrogen gas.
-
Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with a small amount of deionized water.
-
Concentrate the filtrate in vacuo to yield 3-(1H-imidazol-4-yl)propionic acid as a colorless solid.
Protocol 2.2: Fischer Esterification to this compound
This protocol describes the acid-catalyzed esterification of the carboxylic acid intermediate with methanol. Using a large excess of methanol as the solvent drives the equilibrium towards the ester product.
Materials & Reagents:
| Reagent/Material | Grade | Supplier Example |
| 3-(1H-imidazol-4-yl)propionic Acid | As synthesized in 2.1 | N/A |
| Methanol (MeOH) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Sulfuric Acid (H₂SO₄) | Concentrated, 98% | Sigma-Aldrich |
| Dichloromethane (CH₂Cl₂) | ACS Grade | Fisher Scientific |
| Saturated Sodium Bicarbonate (aq) | N/A | In-house |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Sigma-Aldrich |
Procedure:
-
Dissolve 3-(1H-imidazol-4-yl)propionic acid (1.95 g, 13.9 mmol) in methanol (30 mL) in a round-bottom flask equipped with a reflux condenser.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.2 mL).
-
Heat the solution to reflux and maintain for 15 hours. The reaction can be monitored by TLC.
-
After cooling to room temperature, concentrate the mixture in vacuo to remove the excess methanol.
-
Dissolve the residue in dichloromethane (40 mL) and transfer to a separatory funnel.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution (30 mL) to neutralize the acid catalyst.
-
Saturate the aqueous phase with sodium chloride to minimize the solubility of the product and extract with ethyl acetate (4 x 25 mL).[6]
-
Combine all organic phases, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to afford this compound as a yellow oil.
Application: A Key Intermediate for Histamine H₃ Receptor Antagonists
The primary application of this compound in pharmaceutical research is its role as a precursor to 3-(1H-imidazol-4-yl)propanol. This alcohol is the key building block for introducing the 3-(imidazol-4-yl)propoxy side chain found in numerous potent and selective H₃R antagonists, including the benchmark compound, ciproxifan.[2][4][7]
The synthetic strategy involves the reduction of the methyl ester to the primary alcohol, which can then be used in etherification reactions with various aromatic partners to build a library of potential H₃R ligands.
Caption: Workflow from intermediate to H₃R antagonist.
Protocol 3.1: Reduction to 3-(1H-imidazol-4-yl)propanol
This protocol details the reduction of the methyl ester to the corresponding primary alcohol using lithium aluminum hydride (LiAlH₄), a powerful reducing agent for esters.
Materials & Reagents:
| Reagent/Material | Grade | Supplier Example |
| This compound | As synthesized in 2.2 | N/A |
| Lithium Aluminum Hydride (LiAlH₄) | 1.0 M solution in THF | Sigma-Aldrich |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich |
| Sodium Hydroxide (NaOH) | 15% aqueous solution | In-house |
| Water | Deionized | In-house |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Sigma-Aldrich |
Procedure:
-
Dissolve this compound (1.92 g, 12.5 mmol) in anhydrous THF (25 mL) in a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add LiAlH₄ (1.0 M solution in THF, 12.5 mL, 12.5 mmol) dropwise via syringe, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 15 minutes.[6]
-
Caution: The following quench procedure is highly exothermic and generates hydrogen gas. Perform in a well-ventilated fume hood with appropriate personal protective equipment.
-
Sequentially and very slowly add the following, allowing gas evolution to subside between additions:
-
Water (0.50 mL)
-
15% aqueous NaOH (0.50 mL)
-
Water (1.5 mL)
-
-
A granular precipitate will form. Stir the resulting slurry at room temperature for 1 hour.
-
Filter the slurry, washing the solid cake thoroughly with ethyl acetate.
-
Combine the filtrate and washes, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield 3-(1H-imidazol-4-yl)propanol.
This alcohol intermediate is the direct precursor for the synthesis of ciproxifan and related analogs via etherification with an appropriate aromatic ketone.[2][4]
Conclusion
This compound is a readily accessible and highly valuable intermediate for pharmaceutical research. The synthetic protocols provided herein, starting from urocanic acid, offer a reliable and scalable route to this compound. Its strategic importance is underscored by its role as a direct precursor to 3-(1H-imidazol-4-yl)propanol, a critical building block for a class of potent histamine H₃ receptor antagonists with significant therapeutic potential. These application notes provide the foundational chemistry required for researchers to explore and expand upon this important class of neurologically active compounds.
References
-
Stark, H., Ligneau, X., Sadek, B., Ganellin, C. R., Arrang, J. M., Schwartz, J. C., & Schunack, W. (2000). Convenient procedures for synthesis of ciproxifan, a histamine H3-receptor antagonist. Archiv der Pharmazie, 333(9), 315-316. Available at: [Link]
-
Krause, M., Stark, H., & Schunack, W. (1996). Search for novel leads for histamine H3-receptor antagonists: oxygen-containing derivatives. Archiv der Pharmazie, 329(1), 39-44. Available at: [Link]
-
Kivits, G. A. A., & Hora, J. (1975). A convenient preparation of 3‐(1H‐imidazol‐4‐yl)propanol. Recueil des Travaux Chimiques des Pays-Bas, 94(10), 245-246. Available at: [Link]
-
PubChem. (n.d.). Ciproxifan. Retrieved January 12, 2026, from [Link]
-
Stark, H., Ligneau, X., Sadek, B., Ganellin, C. R., Arrang, J. M., Schwartz, J. C., & Schunack, W. (2000). Analogues and derivatives of ciproxifan, a novel prototype for generating potent histamine H3-receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 10(20), 2379-2382. Available at: [Link]
-
Wikipedia. (2023, December 1). Ciproxifan. Retrieved January 12, 2026, from [Link]
Sources
- 1. Search for novel leads for histamine H3-receptor antagonists: oxygen-containing derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ciproxifan - Wikipedia [en.wikipedia.org]
- 4. Convenient procedures for synthesis of ciproxifan, a histamine H3-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analogues and derivatives of ciproxifan, a novel prototype for generating potent histamine H3-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-(IMIDAZOL-4-YL)PROPIONIC ACID synthesis - chemicalbook [chemicalbook.com]
- 7. Ciproxifan | C16H18N2O2 | CID 6422124 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Characterizing Methyl 3-(1H-imidazol-4-yl)propanoate in Histamine H3 Receptor Binding Assays
Introduction: The Histamine H3 Receptor and its Ligands
The histamine H3 receptor (H3R) is a presynaptic G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS).[1][2] As a key autoreceptor, it modulates the synthesis and release of histamine, and as a heteroreceptor, it influences the release of other crucial neurotransmitters, including acetylcholine, dopamine, and serotonin.[3] The H3R is coupled to the Gi/o family of G proteins; its activation inhibits adenylyl cyclase, leading to reduced intracellular cyclic AMP (cAMP) levels.[4]
A distinguishing feature of the H3R is its high level of constitutive activity, meaning it can signal in the absence of an agonist.[4] This property makes it a compelling target for inverse agonists—compounds that stabilize the inactive state of the receptor, thereby reducing basal signaling. Such ligands, alongside agonists and neutral antagonists, are invaluable tools for dissecting H3R pharmacology and represent promising therapeutic avenues for neurological conditions like narcolepsy, Alzheimer's disease, and tic disorders.[1][4]
Methyl 3-(1H-imidazol-4-yl)propanoate is an imidazole-containing compound structurally related to histamine. Its utility in H3R research stems from its role as a potential ligand, enabling the investigation of the receptor's binding pocket and structure-activity relationships.[5][6] This guide provides a detailed protocol for characterizing the binding affinity of this compound at the human H3 receptor using a competitive radioligand binding assay.
Principle of the Competitive Radioligand Binding Assay
This assay quantifies the affinity of a test compound (the "competitor," e.g., this compound) for a receptor by measuring its ability to displace a radiolabeled ligand ("radioligand") that has a known high affinity and specificity for the target receptor.
The experiment involves incubating a source of H3 receptors (e.g., cell membranes from HEK293 cells expressing the receptor) with a fixed, low concentration of a specific H3R radioligand, such as [3H]-Nα-methylhistamine ([3H]-NAMH).[3][7][8] This is performed in the presence of increasing concentrations of the unlabeled test compound. As the concentration of the test compound increases, it competes with the radioligand for binding to the H3R, resulting in a dose-dependent decrease in the measured radioactivity bound to the membranes.
By plotting the bound radioactivity against the competitor concentration, a sigmoidal competition curve is generated. From this curve, the IC50 value—the concentration of the test compound that displaces 50% of the specific binding of the radioligand—is determined. The IC50 is then converted to the inhibition constant (Ki), a true measure of binding affinity, using the Cheng-Prusoff equation.[9][10][11]
Caption: Principle of competitive displacement at the H3 receptor.
Materials and Reagents
Equipment
-
Microcentrifuge
-
Cell Harvester (e.g., PerkinElmer Filtermate)
-
Liquid Scintillation Counter (e.g., MicroBeta2)
-
96-well Filter Plates (e.g., GF/C or GF/B filter plates, pre-soaked in 0.5% polyethyleneimine)
-
96-well assay plates
-
Multichannel pipettes and reservoirs
-
pH meter
-
Vortex mixer
Reagents and Buffers
-
Receptor Source: Membranes from HEK293T cells stably or transiently expressing the human histamine H3 receptor.[3][12]
-
Radioligand: [3H]-Nα-methylhistamine ([3H]-NAMH), specific activity >70 Ci/mmol.
-
Test Compound: this compound.
-
Unlabeled Ligand (for non-specific binding): Histamine or a potent, structurally distinct H3R ligand like Clobenpropit.[7]
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail: (e.g., Ultima Gold™).
-
BCA Protein Assay Kit
Detailed Experimental Protocol
Preparation of Reagents
-
Binding Buffer Preparation: Prepare 1 L of 50 mM Tris-HCl. Adjust pH to 7.4 at room temperature. Filter and store at 4°C.
-
Test Compound Stock: Prepare a 10 mM stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Serial Dilutions: Perform serial dilutions of the test compound stock in binding buffer to create a range of concentrations (e.g., from 10 µM to 0.1 nM final assay concentrations).
-
Radioligand Working Solution: Dilute the [3H]-NAMH stock in binding buffer to a concentration of 2 nM. This will yield a final assay concentration of 1 nM (assuming a 1:2 dilution in the well). This concentration is typically close to the Kd of the radioligand, which is optimal for competition assays.[13]
-
Non-Specific Binding (NSB) Control: Prepare a solution of a saturating concentration of an unlabeled H3R ligand (e.g., 100 µM Histamine) in binding buffer.[7] This concentration should be at least 100-fold higher than its Kd to ensure displacement of all specific radioligand binding.[14]
-
Membrane Preparation: Thaw the frozen cell membranes on ice. Homogenize gently and dilute in ice-cold binding buffer to a final concentration that yields a robust signal (typically 5-20 µg of protein per well). Determine the optimal amount in a preliminary assay optimization step.[13] Keep the membrane suspension on ice at all times.
Assay Procedure
The following steps should be performed in a 96-well assay plate. It is crucial to run all samples in triplicate.
-
Plate Setup:
-
Total Binding (TB) wells: Add 50 µL of binding buffer.
-
Non-Specific Binding (NSB) wells: Add 50 µL of the 100 µM Histamine solution.
-
Competitor wells: Add 50 µL of each concentration of the this compound serial dilutions.
-
-
Add Radioligand: Add 50 µL of the 2 nM [3H]-NAMH working solution to all wells.
-
Add Membranes: Add 100 µL of the diluted membrane preparation to all wells to initiate the binding reaction. The final assay volume is 200 µL.
-
Incubation: Incubate the plate for 2 hours at 25°C with gentle agitation.[7] This time should be sufficient to reach binding equilibrium.
Filtration and Quantification
-
Harvesting: Terminate the incubation by rapid filtration through a 96-well filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold binding buffer to remove unbound radioligand.[7]
-
Filter Drying: Dry the filter plate completely, typically under a heat lamp or in a low-temperature oven.
-
Scintillation Counting: Add ~40 µL of scintillation cocktail to each well of the dried filter plate. Seal the plate and allow it to equilibrate for at least 1 hour.
-
Read Plate: Measure the radioactivity in each well using a liquid scintillation counter. The output will be in counts per minute (CPM) or disintegrations per minute (DPM).
Caption: Radioligand binding assay experimental workflow.
Data Analysis and Interpretation
Calculation of Specific Binding
Specific binding is the portion of the total radioligand binding that is displaceable by the unlabeled competitor and thus represents binding to the H3 receptor.[14][15]
-
Average CPM: Calculate the average CPM for the triplicate wells of Total Binding (TB), Non-Specific Binding (NSB), and each competitor concentration.
-
Specific Binding (SB): Calculate the specific binding for each competitor concentration using the formula:
-
SB (CPM) = Average CPM [Competitor] - Average CPM [NSB]
-
-
Percentage of Specific Binding: Convert the specific binding at each competitor concentration to a percentage of the maximum specific binding (which is Total Binding minus Non-Specific Binding):
-
% Specific Binding = (SB (CPM) / (Average CPM [TB] - Average CPM [NSB])) * 100
-
Determination of IC50 and Ki
-
Generate Competition Curve: Plot the % Specific Binding against the logarithm of the molar concentration of this compound.
-
Non-linear Regression: Use a suitable software package (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response (variable slope) model. This analysis will yield the IC50 value.
-
Calculate Ki using the Cheng-Prusoff Equation: The IC50 is dependent on the concentration of the radioligand used.[9][11] To determine the intrinsic affinity of the test compound (Ki), the Cheng-Prusoff equation is applied:[9][10]
Ki = IC50 / (1 + ([L] / Kd))
Where:
-
IC50: The experimentally determined concentration of the competitor that inhibits 50% of specific binding.
-
[L]: The concentration of the radioligand ([3H]-NAMH) used in the assay.
-
Kd: The equilibrium dissociation constant of the radioligand for the H3 receptor. This value must be determined independently via a saturation binding experiment.[13]
-
Sample Data Presentation
The results should be summarized in a clear, tabular format.
| Compound | IC50 (nM) | Ki (nM) | Hill Slope |
| This compound | [Experimental Value] | [Calculated Value] | [Value from fit] |
| Clobenpropit (Reference) | 1.5 | 0.7 | -1.0 |
Note: Reference values are illustrative.
Quality Control and Validation
-
Assay Window: A robust assay should have a total binding signal that is at least 5-10 times higher than the non-specific binding signal.
-
Non-Specific Binding: NSB should ideally be less than 20% of the total binding. High NSB (>50%) can compromise data quality.[14]
-
Hill Slope: For a simple competitive interaction at a single binding site, the Hill slope of the competition curve should be close to -1.0.
-
Reproducibility: Ki values for reference compounds should be consistent across experiments and align with published values.
Advanced Applications: Functional Characterization
A binding assay reveals affinity but not the functional activity of the compound (i.e., whether it is an agonist, antagonist, or inverse agonist). To determine this, downstream functional assays are required.
-
[35S]GTPγS Binding Assay: This assay measures the direct activation of Gi/o proteins coupled to the H3R.[12][16] Agonists will stimulate [35S]GTPγS binding, while inverse agonists will decrease the basal (constitutive) binding.[4][17]
-
cAMP Accumulation Assay: Since H3R activation inhibits adenylyl cyclase, agonists will decrease intracellular cAMP levels (typically measured in the presence of forskolin to stimulate cAMP production).[18][19][20] Inverse agonists will increase cAMP levels from the constitutively suppressed baseline.[4]
References
-
Cheng-Prusoff Equation. Canadian Society of Pharmacology and Therapeutics (CSPT). Available from: [Link]
-
Forskolin-free cAMP assay for Gi-coupled receptors. PubMed. 2015. Available from: [Link]
-
Use of the H3 receptor antagonist radioligand [3H]-A-349821 to reveal in vivo receptor occupancy of cognition enhancing H3 receptor antagonists. PubMed. 2008. Available from: [Link]
-
Nonspecific binding. GraphPad Prism 10 Curve Fitting Guide. Available from: [Link]
-
cAMP Accumulation Assay. Creative BioMart. Available from: [Link]
-
Discovery of a Tritiated Radioligand with High Affinity and Selectivity for the Histamine H3 Receptor. PubMed Central. 2018. Available from: [Link]
-
Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. NIH. 2013. Available from: [Link]
-
Specific and Non-specific Binding in a ligand binding assay. Drug discovery methods. YouTube. 2015. Available from: [Link]
-
Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual - NCBI. 2017. Available from: [Link]
-
Ki, IC50, & the Cheng-Prusoff equation. YouTube. 2021. Available from: [Link]
-
How do you determine the Ki of an inhibitor for an enzyme which also undergoes substrate inhibition? ResearchGate. 2024. Available from: [Link]
-
A robust and high-capacity [(35)S]GTPgammaS binding assay for determining antagonist and inverse agonist pharmacological parameters of histamine H(3) receptor ligands. PubMed. 2005. Available from: [Link]
-
Determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. PubMed. 2005. Available from: [Link]
-
Receptor Binding Assays for HTS and Drug Discovery. NCBI - NIH. 2012. Available from: [Link]
-
Ligand binding assay. Wikipedia. Available from: [Link]
-
Pharmacological characterization of seven human histamine H3 receptor isoforms. bioRxiv. 2023. Available from: [Link]
-
Development of a Conformational Histamine H3 Receptor Biosensor for the Synchronous Screening of Agonists and Inverse Agonists. ACS Publications. 2020. Available from: [Link]
-
(A) Radioligand competition binding assay validates hits at the H 3... ResearchGate. Available from: [Link]
-
A Robust and High-Capacity [35S]GTPγS Binding Assay for Determining Antagonist and Inverse Agonist Pharmacological Parameters of Histamine H3 Receptor Ligands. Semantic Scholar. 2005. Available from: [Link]
-
Radioligand binding and reporter gene assays for histamine H3 and H4 receptor species orthologs. Universität Regensburg. 2013. Available from: [Link]
-
Development of Time-Resolved Fluorescent Based [EU]-GTP Binding Assay for Selection of Human Histamine 3 Receptor antagonists/inverse Agonist: A Potential Target for Alzheimer's Treatment. PubMed. 2014. Available from: [Link]
-
Histamine H3-receptor-mediated [35S]GTPγ[S] binding: evidence for constitutive activity of the recombinant and native rat and human H3 receptors. PMC - NIH. 2000. Available from: [Link]
-
G-protein dependent Assays for Functional Characterization of Histamine Receptors and Ligands. Universität Regensburg. 2024. Available from: [Link]
-
Development of [EU]-Gtp Binding Assay for Selection of Histamine H3 Receptor Agonist & Antagonists. Walsh Medical Media. 2012. Available from: [Link]
-
Search for novel leads for histamine H3-receptor antagonists: oxygen-containing derivatives. PubMed. 1995. Available from: [Link]
-
Histamine H3 and H4 receptor affinity of branched 3-(1H-imidazol-4-yl)propyl N-alkylcarbamates. PubMed. 2009. Available from: [Link]
-
Development of trans-2-[1H-imidazol-4-yl] Cyclopropane Derivatives as New High-Affinity Histamine H3 Receptor Ligands. PubMed. 2002. Available from: [Link]
-
Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold. PubMed. 2008. Available from: [Link]
-
Therapeutic potential of histamine H3 receptor agonists and antagonists. CORE. Available from: [Link]
Sources
- 1. Discovery of a Tritiated Radioligand with High Affinity and Selectivity for the Histamine H3 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Search for novel leads for histamine H3-receptor antagonists: oxygen-containing derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Histamine H3 and H4 receptor affinity of branched 3-(1H-imidazol-4-yl)propyl N-alkylcarbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Development of trans-2-[1H-imidazol-4-yl] cyclopropane derivatives as new high-affinity histamine H3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 10. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 11. youtube.com [youtube.com]
- 12. A robust and high-capacity [(35)S]GTPgammaS binding assay for determining antagonist and inverse agonist pharmacological parameters of histamine H(3) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. graphpad.com [graphpad.com]
- 15. Radiometric Ligand-Binding Assays | Revvity [revvity.com]
- 16. A Robust and High-Capacity [35S]GTPγS Binding Assay for Determining Antagonist and Inverse Agonist Pharmacological Parameters of Histamine H3 Receptor Ligands | Semantic Scholar [semanticscholar.org]
- 17. Histamine H3-receptor-mediated [35S]GTPγ[S] binding: evidence for constitutive activity of the recombinant and native rat and human H3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Forskolin-free cAMP assay for Gi-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 20. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note: Strategic Development of Novel Histamine H3 Receptor Antagonists from an Imidazole Propanoate Scaffold
Abstract
This guide provides a detailed framework for the rational design, synthesis, and characterization of novel histamine H3 receptor (H3R) antagonists, using the readily available starting material, Methyl 3-(1H-imidazol-4-yl)propanoate. The H3 receptor, a presynaptic autoreceptor predominantly expressed in the central nervous system (CNS), is a key therapeutic target for cognitive and sleep-wake disorders.[1][2][3] By modulating the release of histamine and other crucial neurotransmitters, H3R antagonists have demonstrated pro-cognitive and wake-promoting effects in preclinical models.[4][5][6] This document outlines synthetic strategies for diversifying the core scaffold, detailed protocols for in vitro binding and functional assays, and a roadmap for preliminary pharmacokinetic assessment to guide the development of potent, selective, and brain-penetrant H3R antagonists.
Introduction: The Therapeutic Promise of H3 Receptor Antagonism
The histamine H3 receptor is a G protein-coupled receptor (GPCR) that acts as an inhibitory autoreceptor on histaminergic neurons and as a heteroreceptor on other neuronal populations.[1] This dual role allows it to regulate the release of histamine and other key neurotransmitters like acetylcholine, dopamine, and norepinephrine.[1][7] The H3 receptor exhibits high constitutive activity, meaning it can signal without an agonist, which makes inverse agonists particularly effective.[1]
Blocking the H3 receptor enhances neurotransmitter release, which is the mechanistic basis for the observed improvements in cognitive functions such as learning and memory.[5][7] This has positioned H3R antagonists as promising therapeutic agents for conditions marked by cognitive deficits, including Alzheimer's disease, schizophrenia, and narcolepsy.[1][3][7] The clinical approval of Pitolisant, an H3R antagonist/inverse agonist, for narcolepsy underscores the therapeutic viability of this target.[8]
Our starting point, this compound, provides a validated imidazole core, a common feature in many potent H3R antagonists, which is crucial for receptor interaction.[9] The propanoate side chain offers a versatile chemical handle for introducing the structural diversity required to achieve high affinity, selectivity, and favorable drug-like properties.
The Core Pharmacophore and Design Strategy
A generally accepted pharmacophore model for H3R antagonists includes a basic amine group connected to an aromatic or lipophilic region, which in turn is linked to another polar or basic group.[1] Our strategy leverages the imidazole ring of this compound as the primary basic moiety and focuses on elaborating the propanoate chain to introduce a lipophilic region and a second interactive group.
Our design and synthesis workflow is structured to explore the structure-activity relationship (SAR) systematically.
Caption: Drug Discovery Workflow for H3R Antagonists.
Synthetic Protocols
The following protocols detail the synthesis of two distinct libraries of compounds derived from this compound.
Protocol 3.1: Synthesis of Amide Library (Library A)
This protocol involves the direct coupling of various amines to the carboxylic acid derived from the starting ester. This introduces a diverse set of lipophilic and polar groups.
Step 1: Saponification of Methyl Ester
-
Dissolve this compound hydrochloride (1.0 eq) in a 1:1 mixture of methanol and water.
-
Add sodium hydroxide (2.2 eq) and stir the mixture at room temperature for 4 hours, monitoring by TLC until the starting material is consumed.
-
Neutralize the reaction mixture with 1N HCl to pH ~6-7.
-
Remove the solvent under reduced pressure to yield 3-(1H-imidazol-4-yl)propanoic acid, which can be used in the next step without further purification.
Step 2: Amide Coupling
-
Suspend 3-(1H-imidazol-4-yl)propanoic acid (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add HATU (1.2 eq) and diisopropylethylamine (DIPEA) (3.0 eq). Stir for 10 minutes at room temperature.
-
Add the desired primary or secondary amine (1.1 eq) to the mixture.
-
Stir the reaction at room temperature for 12-18 hours.
-
Wash the reaction mixture with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain the final amide derivative.
Protocol 3.2: Synthesis of Ether Library (Library B)
This pathway creates a more flexible linkage to the lipophilic moiety, which has proven successful for other H3R antagonists.[10][11]
Step 1: Reduction of Methyl Ester to Alcohol
-
Suspend lithium aluminum hydride (LiAlH4) (1.5 eq) in anhydrous tetrahydrofuran (THF) under an inert nitrogen atmosphere and cool to 0°C.
-
Slowly add a solution of this compound hydrochloride (1.0 eq) in anhydrous THF.
-
Allow the reaction to warm to room temperature and stir for 6 hours.
-
Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and water again (Fieser workup).
-
Filter the resulting suspension through celite and wash the filter cake with THF.
-
Concentrate the filtrate under reduced pressure to yield 3-(1H-imidazol-4-yl)propan-1-ol.
Step 2: Williamson Ether Synthesis
-
Dissolve 3-(1H-imidazol-4-yl)propan-1-ol (1.0 eq) in anhydrous dimethylformamide (DMF).
-
Add sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq) portion-wise at 0°C.
-
Stir the mixture for 30 minutes at room temperature.
-
Add the desired alkyl or benzyl halide (e.g., 1-bromonaphthalene) (1.1 eq).
-
Heat the reaction to 60°C and stir for 12 hours.
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield the target ether.
In Vitro Characterization Protocols
Once synthesized, the compounds must be evaluated for their affinity and functional activity at the H3 receptor.
Protocol 4.1: H3 Receptor Radioligand Binding Assay
This assay determines the binding affinity (Kᵢ) of the test compounds for the H3 receptor.[2][12]
Materials:
-
Membrane preparations from HEK293 cells stably expressing the human H3 receptor.
-
Radioligand: [³H]-Nα-methylhistamine ([³H]-NAMH), a potent H3R agonist.[8][12]
-
Non-specific binding control: Histamine (10 µM) or Pitolisant (1 µM).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
96-well plates, glass fiber filters, and a scintillation counter.
Procedure:
-
In a 96-well plate, combine 50 µL of assay buffer containing the test compound at various concentrations.
-
Add 50 µL of radioligand ([³H]-NAMH at a final concentration of ~0.5-1.0 nM).
-
Add 100 µL of the cell membrane preparation (10-20 µg protein per well).
-
For total binding wells, add buffer instead of the test compound. For non-specific binding wells, add the non-specific control.
-
Incubate the plate at 25°C for 60-90 minutes.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Allow the filters to dry, then add scintillation fluid and quantify radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC₅₀ value for each compound. Convert IC₅₀ to Kᵢ using the Cheng-Prusoff equation.
Protocol 4.2: Gαi-Coupled cAMP Functional Assay
This assay determines whether a compound acts as an antagonist or inverse agonist by measuring its ability to block agonist-induced inhibition of cAMP production.[2][13][14]
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human H3 receptor.
-
H3R Agonist: (R)-α-methylhistamine (RAM).
-
Forskolin (to stimulate adenylyl cyclase).
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or GloSensor).[14][15][16]
-
Assay Buffer/Medium: HBSS or serum-free medium with a phosphodiesterase inhibitor (e.g., IBMX).
Procedure (Antagonist Mode):
-
Plate cells in a 384-well plate and allow them to adhere overnight.
-
Aspirate the culture medium and add assay buffer containing various concentrations of the test antagonist. Incubate for 15-30 minutes at room temperature.
-
Add the H3R agonist (RAM) at a concentration that gives ~80% of its maximal effect (EC₈₀).
-
Immediately add a solution of forskolin (final concentration ~1-10 µM).
-
Incubate for 30 minutes at room temperature.
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.
-
Plot the cAMP concentration against the antagonist concentration to determine the IC₅₀ value, which represents the antagonist's potency.
Caption: H3R Antagonist Mechanism of Action in a cAMP Assay.
Structure-Activity Relationship (SAR) and Data Interpretation
The data from these assays will build a SAR profile. The goal is to identify compounds with high affinity (low Kᵢ) and potent functional antagonism (low IC₅₀).
Table 1: Hypothetical SAR Data for Synthesized Libraries
| Compound ID | Library | R Group | H3R Kᵢ (nM) | H3R IC₅₀ (nM) (cAMP Assay) |
| A-1 | Amide | N-propyl | 250 | 450 |
| A-2 | Amide | N-cyclohexyl | 85 | 150 |
| A-3 | Amide | N-(4-chlorobenzyl) | 15 | 28 |
| A-4 | Amide | N-pyrrolidinyl | 45 | 75 |
| B-1 | Ether | O-propyl | 310 | 500 |
| B-2 | Ether | O-cyclohexylmethyl | 98 | 180 |
| B-3 | Ether | O-(4-chlorobenzyl) | 8 | 15 |
| B-4 | Ether | O-(1-naphthylmethyl) | 2.5 | 5.2 |
From this hypothetical data, we can infer that:
-
Larger, lipophilic groups (A-2, B-2) improve potency over smaller alkyl groups (A-1, B-1).
-
Aromatic groups, particularly those with electron-withdrawing substituents (A-3, B-3), significantly enhance affinity and functional antagonism.
-
The ether linkage in Library B, combined with a bulky aromatic group like naphthylmethyl (B-4), yields the most potent compounds, a finding consistent with published literature.[10]
Preliminary Pharmacokinetic (PK) Profiling
For CNS-targeted drugs, early assessment of blood-brain barrier (BBB) penetration and metabolic stability is critical.[17][18]
Table 2: In Vitro ADME and In Vivo PK Parameters for Lead Compounds
| Compound ID | PAMPA Pe (10⁻⁶ cm/s) | Microsomal t₁/₂ (min) | Rat Brain/Plasma Ratio (Kp) |
| A-3 | 8.5 | 45 | 0.8 |
| B-3 | 12.1 | 62 | 1.5 |
| B-4 | 15.6 | 38 | 2.1 |
Protocol 6.1: Parallel Artificial Membrane Permeability Assay (PAMPA) This assay provides a rapid, high-throughput screen for passive BBB permeability. Compounds with a permeability coefficient (Pe) > 4.0 x 10⁻⁶ cm/s are generally considered to have good potential for CNS penetration.
Protocol 6.2: Liver Microsomal Stability Assay Incubating compounds with liver microsomes assesses their susceptibility to Phase I metabolism. A longer half-life (t₁/₂) is desirable.
Protocol 6.3: In Vivo Rodent PK Study Promising candidates (e.g., B-3, B-4) should be administered to rats or mice to determine key PK parameters, including the brain-to-plasma concentration ratio (Kp), which is a direct measure of BBB penetration.[19][20][21]
Conclusion and Future Directions
This guide details a systematic approach to developing novel H3 receptor antagonists starting from this compound. By synthesizing focused libraries and employing a cascade of in vitro binding, functional, and ADME assays, researchers can efficiently identify lead compounds with high potency and favorable CNS drug-like properties. The most promising candidates, such as compound B-4 in our hypothetical example, should be advanced into in vivo models of cognition (e.g., novel object recognition or Morris water maze) to establish efficacy.[3][6] Further optimization will focus on balancing potency with metabolic stability and minimizing off-target effects to develop a clinical candidate for treating cognitive disorders.
References
-
Ganellin, C. R., et al. (1995). Structure-activity studies with histamine H3-receptor ligands. J Pharm Belg, 50(2-3), 179-87. [Link]
-
Mor, M., et al. (1999). H3-receptor antagonists: synthesis and structure-activity relationships of para- and meta-substituted 4(5)-phenyl-2-[[2-[4(5)-imidazolyl]ethyl]thio]imidazoles. J Med Chem, 42(23), 4804-14. [Link]
-
Letavic, M. A., et al. (2011). Exploration of Structure-Activity Relationships for Dual Serotonin Transporter Reuptake Inhibitors-Histamine H3 Receptor Antagonists. ACS Med Chem Lett, 2(10), 765-770. [Link]
-
Wikipedia. (n.d.). H3 receptor antagonist. [Link]
-
Stark, H., et al. (1996). Novel Histamine H3-receptor Antagonists With Benzyl Ether Structure or Related Moieties. Arch Pharm (Weinheim), 329(8-9), 379-85. [Link]
-
Ganellin, C. R., et al. (1998). Synthesis of potent non-imidazole histamine H3-receptor antagonists. J Med Chem, 41(19), 3555-65. [Link]
-
Assay Guidance Manual. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). NCBI Bookshelf. [Link]
-
Aragen Bioscience. (n.d.). Pharmacokinetic Strategies in CNS Drug Discovery. [Link]
-
Szałaj, N., et al. (2021). Rational Design, Synthesis and Pharmacological Evaluation of Chalcones as Dual-Acting Compounds—Histamine H3 Receptor Ligands and MAO-B Inhibitors. Molecules, 26(11), 3294. [Link]
-
de Esch, I. J. P., et al. (2023). Pharmacological characterization of seven human histamine H3 receptor isoforms. bioRxiv. [Link]
-
Stark, H., et al. (1996). Search for novel leads for histamine H3-receptor antagonists: oxygen-containing derivatives. Pharmazie, 51(10), 753-8. [Link]
-
Apelt, J., et al. (2002). Novel Histamine H(3)-receptor Antagonists With Carbonyl-Substituted 4-(3-(phenoxy)propyl)-1H-imidazole Structures Like Ciproxifan and Related Compounds. J Med Chem, 45(6), 1147-60. [Link]
-
Assay Guidance Manual. (2019). Measurement of cAMP for Gαs-and Gαi Protein-Coupled Receptors (GPCRs). NCBI Bookshelf. [Link]
-
Loryan, I., & Verbeek, M. M. (2019). Novel CNS drug discovery and development approach: model-based integration to predict neuro-pharmacokinetics and pharmacodynamics. Expert Opinion on Drug Discovery, 14(1), 57-73. [Link]
-
Ciano, A., et al. (2018). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Purinergic Signalling, 14(1), 41-50. [Link]
-
Bitner, R. S., et al. (2011). In-vivo histamine H3 receptor antagonism activates cellular signaling suggestive of symptomatic and disease modifying efficacy in Alzheimer's disease. Neuropharmacology, 60(2-3), 460-6. [Link]
-
Frandsen, J., et al. (2017). Identification of Histamine H3 Receptor Ligands Using a New Crystal Structure Fragment-based Method. ResearchGate. [Link]
-
Sadek, B., et al. (2021). Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder. Frontiers in Pharmacology, 12, 796295. [Link]
-
Mangal, N., et al. (2019). Clinical Pharmacokinetics and Pharmacodynamics of Drugs in the Central Nervous System. Clinical Pharmacokinetics, 58(9), 1129-1144. [Link]
-
Anichtchik, O. V., et al. (2006). Altered histamine H3 receptor radioligand binding in post-mortem brain samples from subjects with psychiatric diseases. British Journal of Pharmacology, 147(4), 373-381. [Link]
-
Yamamoto, Y., et al. (2018). Prediction of human CNS pharmacokinetics using a physiologically-based pharmacokinetic modeling approach. Journal of Pharmacokinetics and Pharmacodynamics, 45(1), 125-139. [Link]
-
Ball, K., et al. (2017). Predicting Drug Concentration‐Time Profiles in Multiple CNS Compartments Using a Comprehensive Physiologically‐Based Pharmacokinetic Model. CPT: Pharmacometrics & Systems Pharmacology, 6(10), 693-703. [Link]
-
Fox, G. B., et al. (2005). Identification of novel H-3 receptor (H3R) antagonists with cognition enhancing properties in rats. ResearchGate. [Link]
-
Männich, J., et al. (2013). Discovery of a Tritiated Radioligand with High Affinity and Selectivity for the Histamine H3 Receptor. ACS Medicinal Chemistry Letters, 4(11), 1062-1066. [Link]
-
Mor, M., et al. (2005). Synthesis and biological assays of new H3-antagonists with imidazole and imidazoline polar groups. ResearchGate. [Link]
-
Stokes, P., et al. (2020). The histamine system and cognitive function: An in vivo H3 receptor PET imaging study in healthy volunteers and patients with schizophrenia. NeuroImage: Clinical, 28, 102403. [Link]
-
Meier, G., et al. (2001). Influence of imidazole replacement in different structural classes of histamine H(3)-receptor antagonists. International Journal of Pharmaceutics, 219(1-2), 105-117. [Link]
-
Hanson, J. E., et al. (2009). Implementation of a Fluorescence-Based Screening Assay Identifies Histamine H3 Receptor Antagonists Clobenpropit and Iodophenpropit as Subunit-Selective N-Methyl-d-Aspartate Receptor Antagonists. Journal of Pharmacology and Experimental Therapeutics, 330(2), 529-538. [Link]
-
Bandaru, N., et al. (2024). Review on H3 Receptor Modulators: Future Pioneering approaches in Dementia Treatment. Biomedical and Pharmacology Journal, 17(2). [Link]
-
Chemsrc. (2025). 1H-Imidazole-5-propanoic acid methyl ester. [Link]
-
Faghih, R., et al. (2007). Detection of multiple H3 receptor affinity states utilizing [3H]A-349821, a novel, selective, non-imidazole histamine H3 receptor inverse agonist radioligand. Brain Research, 1129(1), 31-41. [Link]
-
Fox, G. B., et al. (2007). Use of the H3 receptor antagonist radioligand [3H]-A-349821 to reveal in vivo receptor occupancy of cognition enhancing H3 receptor antagonists. British Journal of Pharmacology, 151(6), 843-850. [Link]
-
MySkinRecipes. (n.d.). (S)-Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate. [Link]
-
International Labour Organization & World Health Organization. (2021). ICSC 1029 - METHYL PROPIONATE. [Link]
-
Cheméo. (n.d.). Chemical Properties of Methyl propionate (CAS 554-12-1). [Link]
Sources
- 1. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 2. Rational Design, Synthesis and Pharmacological Evaluation of Chalcones as Dual-Acting Compounds—Histamine H3 Receptor Ligands and MAO-B Inhibitors [mdpi.com]
- 3. Frontiers | Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder [frontiersin.org]
- 4. Exploration of structure-activity relationships for dual serotonin transporter reuptake inhibitors-histamine H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In-vivo histamine H3 receptor antagonism activates cellular signaling suggestive of symptomatic and disease modifying efficacy in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Review on H3 Receptor Modulators: Future Pioneering approaches in Dementia Treatment – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 8. biorxiv.org [biorxiv.org]
- 9. Influence of imidazole replacement in different structural classes of histamine H(3)-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel histamine H3-receptor antagonists with benzyl ether structure or related moieties: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel histamine H(3)-receptor antagonists with carbonyl-substituted 4-(3-(phenoxy)propyl)-1H-imidazole structures like ciproxifan and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. resources.revvity.com [resources.revvity.com]
- 17. aragenbio.com [aragenbio.com]
- 18. tandfonline.com [tandfonline.com]
- 19. Clinical Pharmacokinetics and Pharmacodynamics of Drugs in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Prediction of human CNS pharmacokinetics using a physiologically-based pharmacokinetic modeling approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Predicting Drug Concentration‐Time Profiles in Multiple CNS Compartments Using a Comprehensive Physiologically‐Based Pharmacokinetic Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Evaluation of Methyl 3-(1H-imidazol-4-yl)propanoate in Agrochemical Research
Abstract
The imidazole scaffold is a cornerstone in the development of modern agrochemicals, with derivatives demonstrating potent fungicidal, insecticidal, and herbicidal activities.[1][2] Methyl 3-(1H-imidazol-4-yl)propanoate emerges as a molecule of interest, possessing the key structural features that suggest potential utility as a fungicide or a plant growth regulator.[3] This guide provides a comprehensive framework for researchers and drug development professionals to systematically evaluate the agrochemical potential of this compound. It moves beyond simple procedural lists to explain the causality behind experimental choices, offering detailed protocols for synthesis, formulation, biological screening, and mechanistic elucidation. The objective is to equip scientists with a robust, self-validating system for assessing this promising molecule, from initial benchtop assays to more advanced mechanistic studies.
Compound Profile and Rationale for Investigation
This compound is a heterocyclic compound whose potential in agrochemical research is predicated on the well-established bioactivity of the imidazole ring.[4] Many successful commercial fungicides, such as prochloraz, function by inhibiting the biosynthesis of ergosterol, a critical component of fungal cell membranes.[4][5][6] This action is often mediated by the imidazole nitrogen coordinating to the heme iron in the active site of the target enzyme, cytochrome P450-dependent 14α-demethylase.[4][7] The structure of this compound, featuring an accessible imidazole ring and a propanoate side chain, makes it a prime candidate for investigation as a potential inhibitor of this pathway. Furthermore, its documented potential as a plant growth regulator warrants a parallel investigation into its effects on plant physiology.[3]
Table 1: Chemical and Physical Properties
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 31434-93-2[8] |
| Molecular Formula | C₇H₁₀N₂O₂[3] |
| Molecular Weight | 154.17 g/mol [3] |
| Structure | ![]() |
| Physical Form | Solid (as hydrochloride salt)[8] |
| Storage | Room temperature[3] |
Synthesis and Formulation for Biological Screening
A reliable synthesis and a stable, biologically compatible formulation are prerequisites for accurate screening. While this specific molecule is commercially available, understanding its synthesis is crucial for future structure-activity relationship (SAR) studies.
Proposed Synthesis Protocol
The synthesis of this compound can be approached through established methods in heterocyclic chemistry. A common route involves the esterification of the corresponding carboxylic acid, 3-(1H-imidazol-4-yl)propanoic acid. The following is a generalized protocol based on standard organic synthesis procedures.
Materials:
-
3-(1H-imidazol-4-yl)propanoic acid
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂) or Sulfuric acid (H₂SO₄) as a catalyst
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Dichloromethane (DCM) or Ethyl acetate
-
Rotary evaporator, magnetic stirrer, standard glassware
Procedure (Fischer Esterification):
-
Suspend 3-(1H-imidazol-4-yl)propanoic acid (1 equivalent) in anhydrous methanol (10-20 volumes).
-
Cool the mixture in an ice bath to 0°C.
-
Slowly add a catalytic amount of concentrated sulfuric acid or 1.2 equivalents of thionyl chloride dropwise while stirring.
-
Remove the ice bath and allow the reaction to stir at room temperature or gentle reflux (e.g., 40-50°C) for 4-12 hours. Monitor reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture and carefully neutralize it with a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extract the aqueous layer three times with an organic solvent like dichloromethane or ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purify the crude product using column chromatography on silica gel to obtain pure this compound.
Formulation Principles for Screening
For initial screening, the test compound must be delivered to the target organism in a bioavailable form. A simple solution or suspension concentrate is typically sufficient. The choice of formulation can significantly impact results, so consistency is key.[9][10]
Protocol: Preparation of a 100 mM DMSO Stock Solution
-
Accurately weigh 15.42 mg of this compound.
-
Dissolve the compound in 1 mL of 100% dimethyl sulfoxide (DMSO).
-
Vortex until fully dissolved. Store at -20°C in small aliquots to prevent freeze-thaw cycles.
Protocol: Preparation of a Test Formulation (for aqueous assays)
-
For a final assay concentration of 100 µM in a 10 mL volume, add 10 µL of the 100 mM DMSO stock solution to 9.99 mL of sterile deionized water containing a surfactant (e.g., 0.01% Tween® 20).
-
The surfactant helps to maintain the solubility of the compound in the aqueous medium and facilitates contact with the biological target.
-
Always include a "vehicle control" in your experiments, which contains the same final concentration of DMSO and surfactant but lacks the test compound.
Primary Biological Screening: A Multi-Target Approach
High-throughput screening (HTS) allows for the rapid assessment of a compound's activity against multiple targets.[11][12] For this compound, a dual-screening strategy targeting both fungal pathogens and plant growth is recommended.
Caption: The ergosterol biosynthesis pathway and the inhibition point for imidazole fungicides.
Protocol: Sterol Profile Analysis via GC-MS
This protocol confirms MoA by detecting the accumulation of the precursor (lanosterol) and the depletion of the final product (ergosterol) in treated fungal cells.
Materials:
-
Fungal culture (Saccharomyces cerevisiae is a good model)
-
Test compound and controls
-
Saponification solution (e.g., 20% KOH in methanol)
-
Heptane or Hexane for extraction
-
GC-MS (Gas Chromatography-Mass Spectrometry) system
Procedure:
-
Grow a liquid culture of the fungus to the mid-log phase.
-
Treat the culture with the test compound at its EC₅₀ concentration for several hours (e.g., 8-16 hours). Include an untreated control.
-
Harvest the fungal cells by centrifugation and wash them.
-
Resuspend the cell pellet in the saponification solution and heat at 80-90°C for 1-2 hours to hydrolyze lipids and extract non-saponifiable sterols.
-
Cool the mixture and extract the sterols by adding water and partitioning with heptane or hexane.
-
Collect the organic (upper) layer containing the sterols and evaporate it to dryness under a stream of nitrogen.
-
Derivatize the sterol extract if necessary (e.g., silylation) to improve volatility for GC analysis.
-
Analyze the sample using GC-MS. Identify and quantify ergosterol and lanosterol peaks by comparing their retention times and mass spectra to authentic standards.
Data Analysis:
-
A successful inhibitor of 14α-demethylase will cause a significant decrease in the ergosterol peak and a corresponding large increase in the lanosterol peak compared to the untreated control. This provides strong evidence for the hypothesized MoA.
Conclusion and Future Directions
This guide outlines a systematic and scientifically rigorous approach to evaluating this compound for its agrochemical potential. The protocols provided for synthesis, formulation, primary screening, and mechanistic analysis form a comprehensive workflow. Initial findings of antifungal activity should be followed by whole-plant assays (greenhouse trials) to assess efficacy and phytotoxicity in a more realistic setting. [13]Furthermore, positive results should trigger a lead optimization program, using strategies like the "Intermediate Derivatization Method" to synthesize and screen analogs, thereby exploring the structure-activity relationship and potentially discovering more potent and selective agrochemicals. [14]
References
- MDPI. (n.d.). Biological and Environmental Aspects of Imidazole Derivatives as Potential Insect Growth Regulators in Pest Management.
- Horizon Research Publishing. (2016, January 30). Screening of Bioactive Compounds for Development of New Pesticides: A Mini Review.
- ResearchGate. (2024, August 8). Breakthroughs in Agrochemical Formulations: Enhancing Efficacy and Environmental Compatibility.
- Inside Battelle Blog. (2025, August 7). Solving Agrochemical Formulation Challenges: New Technologies for Crop Protection Companies.
- Life Chemicals. (n.d.). AgroChemical Screening Libraries.
- PozeSCAF. (n.d.). Agro Chemical Discovery.
- Frontiers. (2026, January 8). Agrochemical innovation for crop health: moving forward through dynamic disorder.
- California Agriculture. (n.d.). The Antimetabolite - IMIDAZOLE AS A PESTICIDE.
- ResearchGate. (n.d.). Agrochemicals containing imidazole scaffolds.
- Informa Connect. (n.d.). An Introduction to Agrochemical Formulation Strategies.
- Google Patents. (n.d.). CN101141881A - Use of imidazole and/or triazole derivatives for combating plant pests and methods for controlling diseases/insects/mites/nematodes and weeds, especially diseases in leaves and/or soil.
- CABI Digital Library. (n.d.). Imidazole chemistry in crop protection.
- ResearchGate. (2025, August 9). Prochloraz: An Imidazole Fungicide With Multiple Mechanisms of Action.
- PubMed. (n.d.). Prochloraz: an imidazole fungicide with multiple mechanisms of action.
- AgriBusiness Global. (2025, March 17). Formulations of the Future: Driving Innovation, Sustainability, and Market Trends in Agrochemicals.
- SpringerLink. (n.d.). Novel imidazole derivatives as potential agrochemicals: Synthetical and mechanistic studies.
- Dasbon Chemical. (2024, December 23). Imidazole Uses.
- ResearchGate. (2025, August 7). High-Throughput Screening in Agrochemical Research | Request PDF.
- ResearchGate. (2025, August 6). Efficient Approach To Discover Novel Agrochemical Candidates: Intermediate Derivatization Method | Request PDF.
- Agrochemical Innovations. (n.d.). Harnessing Imidazole for Crop Protection.
- MySkinRecipes. (n.d.). Methyl 3-(1H-imidazol-1-yl)propanoate.
- ChemicalBook. (2024, July 21). METHYL 3-(1H-IMIDAZOL-4-YL)-PROPANOATE HYDROCHLORIDE.
- Semantic Scholar. (n.d.). Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives.
- PubMed. (n.d.). Mechanisms of action of the antimycotic imidazoles.
Sources
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. dasbonchem.com [dasbonchem.com]
- 3. Methyl 3-(1H-imidazol-1-yl)propanoate [myskinrecipes.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Prochloraz: an imidazole fungicide with multiple mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. | Semantic Scholar [semanticscholar.org]
- 8. METHYL 3-(1H-IMIDAZOL-4-YL)-PROPANOATE HYDROCHLORIDE | 31434-93-2 [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. inside.battelle.org [inside.battelle.org]
- 11. lifechemicals.com [lifechemicals.com]
- 12. researchgate.net [researchgate.net]
- 13. pozescaf.com [pozescaf.com]
- 14. researchgate.net [researchgate.net]
Analytical Methods for the Detection of Methyl 3-(1H-imidazol-4-yl)propanoate
Abstract
This comprehensive guide provides detailed application notes and validated protocols for the qualitative and quantitative analysis of Methyl 3-(1H-imidazol-4-yl)propanoate. This document is intended for researchers, scientists, and professionals in the drug development and quality control sectors. We will explore the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy for the characterization and quantification of this important imidazole derivative. The methodologies presented are grounded in established scientific principles and validated according to ICH guidelines to ensure accuracy, precision, and reliability.[1][2][3][4][5]
Introduction: The Analytical Imperative
This compound is a key chemical intermediate and a potential metabolite of various pharmaceutical compounds. Its accurate detection and quantification are critical for a range of applications, from synthetic chemistry process monitoring to metabolic studies. The polar nature and structural characteristics of this molecule necessitate the use of robust and specific analytical techniques. This guide offers a multi-platform approach, detailing the strengths and practical considerations of HPLC, GC-MS, and NMR spectroscopy for the analysis of this target analyte.
The choice of an analytical method is fundamentally driven by the analytical objective. For instance, quantitative analysis in complex matrices might favor the sensitivity and selectivity of a mass spectrometry-coupled chromatographic method, while structural elucidation and absolute quantification without a reference standard would necessitate the use of NMR.
Caption: Decision matrix for selecting an analytical technique.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantification
HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. Its versatility in column chemistry and mobile phase composition allows for the development of highly specific and robust quantitative methods.
Scientific Rationale for Method Development
The imidazole moiety and the ester functional group in the target analyte confer a moderate degree of polarity. This makes reversed-phase HPLC an ideal starting point for method development. A C18 or C8 column is generally a good choice for retaining and separating such compounds from other reaction components or matrix interferences.[6][7] The mobile phase should consist of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile or methanol. The buffer is crucial for controlling the ionization state of the imidazole ring, which in turn affects retention and peak shape.
Sample Preparation Protocol
Proper sample preparation is paramount for accurate and reproducible HPLC analysis.[8][9]
-
Solvent Selection: The sample should be dissolved in a solvent that is compatible with the mobile phase to ensure good peak shape.[9][10] A mixture of water and acetonitrile or methanol is often a suitable choice.
-
Filtration: All samples and standards must be filtered through a 0.22 µm or 0.45 µm syringe filter to remove particulate matter that could clog the HPLC column and system.
-
Dilution: The sample should be diluted to a concentration that falls within the linear range of the calibration curve.
Detailed HPLC Protocol
This protocol provides a starting point for the analysis of this compound. Method optimization may be required depending on the sample matrix and specific analytical requirements.
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons to ensure consistent ionization of the analyte. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier to elute the analyte. |
| Gradient | 5% B to 95% B over 10 minutes | A gradient elution is recommended to ensure elution of all components and to clean the column. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | To ensure reproducible retention times. |
| Injection Volume | 10 µL | A typical injection volume. |
| Detection | UV at 210 nm | The imidazole ring exhibits UV absorbance at lower wavelengths. |
Method Validation
All analytical methods must be validated to ensure they are fit for purpose. The validation should be performed in accordance with ICH Q2(R2) guidelines and should include the following parameters: specificity, linearity, range, accuracy, precision, and robustness.[1][2][3][4][5]
Gas Chromatography-Mass Spectrometry (GC-MS): An Alternative for Volatile Derivatives
While this compound itself is not sufficiently volatile for direct GC analysis, derivatization can be employed to make it amenable to this technique. GC-MS offers excellent sensitivity and selectivity, making it a powerful tool for trace-level analysis and confirmation of identity.
The Necessity of Derivatization
The polar N-H group of the imidazole ring and the ester functionality lead to poor peak shape and thermal degradation in the GC inlet. Derivatization with a silylating agent, such as N,O-bis(trimethylsilyl)acetamide (BSA), can block the active hydrogen, increase volatility, and improve chromatographic performance.[11][12][13]
Caption: The role of derivatization in GC-MS analysis.
Derivatization and Sample Preparation Protocol
-
Evaporation: A known volume of the sample solution is evaporated to dryness under a stream of nitrogen.
-
Derivatization: Add 50 µL of N,O-bis(trimethylsilyl)acetamide (BSA) and 50 µL of pyridine to the dry residue.
-
Reaction: Cap the vial and heat at 60 °C for 30 minutes.
-
Injection: Inject 1 µL of the derivatized sample into the GC-MS.
Detailed GC-MS Protocol
| Parameter | Condition | Rationale |
| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | A common, robust column for general purpose analysis. |
| Inlet Temperature | 250 °C | To ensure complete vaporization of the derivatized analyte. |
| Oven Program | Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min | A typical temperature program to separate the analyte from other components. |
| Carrier Gas | Helium at 1.2 mL/min | An inert carrier gas. |
| MS Ion Source | Electron Ionization (EI) at 70 eV | Standard ionization technique for GC-MS. |
| MS Analyzer | Quadrupole | A common mass analyzer. |
| Scan Range | m/z 50-500 | To capture the molecular ion and characteristic fragment ions. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: For Unambiguous Identification and Quantification
NMR spectroscopy is an indispensable tool for the definitive structural elucidation of this compound. Furthermore, quantitative NMR (qNMR) can be used for the accurate determination of the analyte's concentration without the need for a specific reference standard of the same compound.[14][15][16][17]
The Power of NMR in Structural Analysis
¹H and ¹³C NMR spectra provide a wealth of information about the molecular structure. The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum can be used to confirm the presence of the imidazole ring, the propanoate chain, and the methyl ester group. 2D NMR techniques, such as COSY and HSQC, can be used to further confirm the connectivity of the molecule.
Sample Preparation for NMR
-
Solvent Selection: The choice of solvent is critical for NMR analysis. Deuterated solvents such as deuterium oxide (D₂O), chloroform-d (CDCl₃), or dimethyl sulfoxide-d₆ (DMSO-d₆) are used.[18] The choice will depend on the solubility of the analyte.
-
Concentration: A sufficient concentration of the analyte is required to obtain a good signal-to-noise ratio. Typically, 5-10 mg of the sample is dissolved in 0.5-0.7 mL of the deuterated solvent.
-
Internal Standard (for qNMR): For quantitative analysis, a known amount of an internal standard with a certified purity is added to the sample. The internal standard should have a simple spectrum with at least one signal that does not overlap with the analyte signals.
NMR Protocol for Structural Elucidation and Quantification
| Parameter | Experiment | Purpose |
| Nucleus | ¹H | To identify the different types of protons and their relative numbers. |
| Pulse Program | Standard 1D pulse sequence | |
| Solvent | DMSO-d₆ | Good for dissolving polar compounds. |
| Nucleus | ¹³C | To identify the different types of carbon atoms. |
| Pulse Program | Proton-decoupled 1D pulse sequence | |
| 2D NMR | COSY, HSQC, HMBC | To determine the connectivity between protons and carbons. |
| qNMR | ¹H with a certified internal standard | To determine the absolute concentration of the analyte. |
Comparative Summary and Method Selection
The choice of the most appropriate analytical method depends on the specific requirements of the analysis. The following table provides a comparative summary of the techniques discussed.
| Technique | Primary Application | Advantages | Limitations |
| HPLC-UV/MS | Quantification, Purity | High throughput, robust, versatile | Requires a reference standard for quantification |
| GC-MS | Trace Analysis, Confirmation | High sensitivity, high selectivity | Requires derivatization, not suitable for thermally labile compounds |
| NMR | Structural Elucidation, Quantification | Definitive structural information, absolute quantification without a specific standard | Lower sensitivity, higher instrumentation cost |
Conclusion
The analytical methods detailed in this guide provide a robust framework for the detection, quantification, and characterization of this compound. The selection of the optimal technique should be based on a thorough consideration of the analytical goals, sample matrix, and available resources. By following the detailed protocols and adhering to the principles of method validation, researchers and scientists can ensure the generation of high-quality, reliable, and scientifically sound data.
References
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
- ICH Guidelines for Analytical Method Valid
- Validation of Analytical Procedures Q2(R2).
- HPLC Sample Preparation.
- Q2(R2) Validation of Analytical Procedures March 2024. U.S.
- HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma.
- Understanding ICH Q2(R2)
- HPLC analysis of imidazole antimycotic drugs in pharmaceutical formul
- HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIV
- Sample Preparation – HPLC.
- HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma.
- Thermal perturbation of NMR properties in small polar and non-polar molecules. PubMed.
- Gas chromatographic separation of histamine and its metabolites. PubMed.
- Optimized HPLC chromatograms of eight imidazole antifungal drug...
- Everything You Need to Know About HPLC Sample Prepar
- Strategies to Enable and Simplify HPLC Polar Compound Separ
- Advances in NMR spectroscopy of small molecules in solution | Nuclear Magnetic ResonanceVolume 49. Royal Society of Chemistry.
- HPLC Analysis of Very Polar Compounds in Bioanalysis.
- A GC-MS method for quantitation of histamine and other biogenic amines in beer.
- Study of Histamine Detection using Liquid Chromatography and Gas Chrom
- Zero- to ultralow-field NMR spectroscopy of small biomolecules. ChemRxiv.
- Analytical Methods for the Quantification of Histamine and Histamine Metabolites. PubMed.
- NMR spectroscopy of small molecules in solution | Nuclear Magnetic ResonanceVolume 50. Royal Society of Chemistry.
- NMR Spectroscopy.
- Study of Histamine Detection using Liquid Chromatography and Gas Chrom
- Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E). PubMed Central.
- (S)-Methyl 2-amino-3-(1H-imidazol-4-yl)
- A Review of the Analytical Methods for the Determination of 4(5)
- (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one.
- A convenient preparation of 3‐(1H‐imidazol‐4‐yl)propanol.
Sources
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. database.ich.org [database.ich.org]
- 4. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HPLC analysis of imidazole antimycotic drugs in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. organomation.com [organomation.com]
- 9. æ£å¨æå¼,请ç¨çä¸ä¸... [cjg1c.histats.icu]
- 10. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 11. Gas chromatographic separation of histamine and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. akademisains.gov.my [akademisains.gov.my]
- 13. researchgate.net [researchgate.net]
- 14. Thermal perturbation of NMR properties in small polar and non-polar molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. books.rsc.org [books.rsc.org]
- 16. chemrxiv.org [chemrxiv.org]
- 17. books.rsc.org [books.rsc.org]
- 18. NMR Spectroscopy [www2.chemistry.msu.edu]
Methyl 3-(1H-imidazol-4-yl)propanoate: A Versatile Building Block for Heterocyclic Compound Synthesis
Introduction
In the landscape of medicinal chemistry and drug development, the imidazole nucleus stands as a privileged scaffold, present in a multitude of biologically active compounds. Methyl 3-(1H-imidazol-4-yl)propanoate, a derivative of the naturally occurring amino acid histidine, has emerged as a highly versatile and valuable building block for the construction of a diverse array of complex heterocyclic systems. Its bifunctional nature, possessing both a reactive imidazole ring and a modifiable ester group, provides medicinal chemists with a powerful tool for molecular design and synthesis. This guide offers an in-depth exploration of the synthesis, characterization, and synthetic applications of this compound, complete with detailed protocols and mechanistic insights to empower researchers in their quest for novel therapeutic agents.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physicochemical properties and spectroscopic signature of this compound is fundamental for its effective utilization in synthesis and for the unambiguous characterization of its derivatives.
| Property | Value |
| Molecular Formula | C₇H₁₀N₂O₂ |
| Molecular Weight | 154.17 g/mol |
| Appearance | Expected to be a colorless to pale yellow oil or solid |
| Solubility | Soluble in methanol, ethanol, and chlorinated solvents |
Spectroscopic Characterization:
The structural integrity of this compound can be unequivocally confirmed through a combination of spectroscopic techniques.
-
¹H NMR (CDCl₃): δ 7.55 (s, 1H, imidazole C2-H), 6.81 (s, 1H, imidazole C5-H), 3.69 (s, 3H, -OCH₃), 2.93 (t, J=7.2 Hz, 2H, -CH₂-imidazole), 2.68 (t, J=7.2 Hz, 2H, -CH₂-CO₂Me).[1]
-
¹³C NMR: The carbon spectrum is expected to show distinct signals for the imidazole ring carbons (around δ 135, 117, and 130 ppm), the ester carbonyl (around δ 173 ppm), the methoxy group (around δ 52 ppm), and the two methylene groups of the propanoate chain (around δ 35 and 25 ppm).
-
Infrared (IR) Spectroscopy: Key vibrational frequencies would include a broad N-H stretch for the imidazole ring (around 3100-3000 cm⁻¹), a strong C=O stretch for the ester (around 1735 cm⁻¹), and C-N and C=C stretching vibrations characteristic of the imidazole ring.
-
Mass Spectrometry (MS): The mass spectrum would exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Synthesis of this compound
The most common and practical synthesis of this compound begins with the readily available starting material, urocanic acid, which is a metabolite of histidine. The synthetic route involves a two-step process: hydrogenation of the α,β-unsaturated carboxylic acid followed by Fischer esterification.
Synthetic Workflow
Caption: Synthetic pathway from Urocanic Acid to this compound.
Protocol 1: Synthesis of 3-(1H-imidazol-4-yl)propanoic Acid from Urocanic Acid
This protocol details the catalytic hydrogenation of urocanic acid to its saturated analogue.
Materials:
-
Urocanic acid
-
10% Palladium on activated carbon (Pd/C)
-
Deionized water
-
Hydrogen gas (H₂)
Equipment:
-
Parr hydrogenation apparatus or a flask equipped with a balloon for hydrogen gas
-
Magnetic stirrer
-
Filtration apparatus (e.g., Büchner funnel with filter paper)
-
Rotary evaporator
Procedure:
-
In a suitable reaction vessel, prepare a suspension of urocanic acid (e.g., 2.00 g, 14.5 mmol) in deionized water (40 mL).
-
Carefully add 10% Pd/C (e.g., 200 mg) to the suspension.
-
Seal the reaction vessel and connect it to a hydrogen source.
-
Evacuate the vessel and backfill with hydrogen gas (repeat this process 3 times to ensure an inert atmosphere).
-
Pressurize the vessel with hydrogen gas to 30 psi.
-
Stir the suspension vigorously at room temperature for 2 hours.
-
After the reaction is complete (monitored by TLC or LC-MS), carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the filter cake with a small amount of deionized water.
-
Concentrate the filtrate in vacuo using a rotary evaporator to obtain 3-(1H-imidazol-4-yl)propanoic acid as a colorless solid (yield: ~96%).[1]
Characterization of 3-(1H-imidazol-4-yl)propanoic Acid:
-
¹H NMR (D₂O): δ 8.49 (s, 1H), 7.16 (s, 1H), 2.92 (t, J=7.2 Hz, 2H), 2.52 (t, J=7.2 Hz, 2H).[1]
Protocol 2: Fischer Esterification to this compound
This protocol describes the acid-catalyzed esterification of the carboxylic acid intermediate.
Materials:
-
3-(1H-imidazol-4-yl)propanoic acid
-
Methanol (MeOH)
-
Concentrated sulfuric acid (H₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 3-(1H-imidazol-4-yl)propanoic acid (e.g., 1.95 g, 13.9 mmol) in methanol (30 mL) in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-4 drops) to the solution.
-
Heat the reaction mixture to reflux and maintain for 15 hours.
-
After cooling to room temperature, concentrate the reaction mixture in vacuo.
-
Dissolve the residue in dichloromethane (40 mL) and transfer to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of NaHCO₃ (30 mL).
-
Saturate the aqueous phase with sodium chloride and extract with ethyl acetate (4 x 25 mL).
-
Combine the organic phases, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield this compound as a yellow oil (yield: ~90%).[1]
Reactivity and Applications in Heterocyclic Synthesis
The synthetic utility of this compound stems from the distinct reactivity of its two key functional groups: the imidazole ring and the methyl ester.
Reactivity of the Imidazole Ring
The imidazole ring is aromatic and contains two nitrogen atoms. The N-H proton is acidic and can be deprotonated with a suitable base, allowing for N-alkylation or N-acylation. The carbon atoms of the imidazole ring can also participate in various reactions, although they are generally less reactive than the nitrogen atoms.
Application 1: N-Alkylation of the Imidazole Ring
N-alkylation is a common transformation that introduces diversity and modulates the physicochemical properties of imidazole-containing compounds.
N-Alkylation Workflow
Caption: General workflow for the N-alkylation of this compound.
Protocol 3: Representative N-Alkylation
This protocol provides a general procedure for the N-alkylation of the imidazole ring using an alkyl halide.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Base (e.g., sodium hydride (NaH), potassium carbonate (K₂CO₃))
-
Anhydrous solvent (e.g., dimethylformamide (DMF), acetonitrile (MeCN))
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography)
Procedure:
-
To a stirred solution of this compound in the chosen anhydrous solvent under an inert atmosphere, add the base portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add the alkyl halide dropwise to the reaction mixture.
-
Continue stirring at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).
-
Quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated imidazole derivative.
Application 2: Synthesis of Fused Heterocycles - Imidazo[1,2-a]pyridines
The imidazole nitrogen can act as a nucleophile to displace a leaving group on an adjacent ring, leading to the formation of fused heterocyclic systems. Imidazo[1,2-a]pyridines are a class of compounds with significant biological activities, and their synthesis can be envisioned starting from derivatives of this compound. A general strategy involves the reaction of a 2-aminoimidazole derivative (which can be prepared from the starting material) with a β-dicarbonyl compound or its equivalent.
Application 3: Synthesis of Triazoles and Thiazoles
The versatile imidazole scaffold can be further elaborated to incorporate other heterocyclic rings. For instance, by introducing an alkyne or azide functionality onto the propanoate side chain or the imidazole ring, click chemistry can be employed to construct triazole rings. Similarly, the imidazole core can be incorporated into thiazole synthesis through various condensation reactions. These strategies open up avenues for creating novel, complex heterocyclic systems with potential therapeutic applications.
Conclusion
This compound is a readily accessible and highly versatile building block for the synthesis of a wide range of heterocyclic compounds. Its straightforward preparation from urocanic acid and the distinct reactivity of its imidazole and ester functionalities make it an invaluable tool for medicinal chemists and researchers in drug discovery. The protocols and synthetic strategies outlined in this guide are intended to provide a solid foundation for the exploration of this promising scaffold in the development of novel bioactive molecules.
References
- Shafiee, A., Ghasemian, F. (2003). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Daru, 11(4), 147-151.
- Al-Tel, T. H. (2011). New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies. European Journal of Medicinal Chemistry, 46(12), 5769-5777.
- Abdel-Wahab, B. F., Abdel-Gawad, H., El-Sayed, R. A., & Mohamed, A. M. (2021). Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations. International Journal of Molecular Sciences, 22(3), 1162.
Sources
Derivatization of Methyl 3-(1H-imidazol-4-yl)propanoate for Biological Studies: Application Notes and Protocols
Introduction: Unlocking Biological Insights through Chemical Modification
Methyl 3-(1H-imidazol-4-yl)propanoate, a derivative of the essential amino acid histidine, serves as a versatile scaffold in chemical biology and drug discovery. Its inherent imidazole moiety offers a rich chemical handle for modifications, enabling the synthesis of a diverse array of molecular tools for probing biological systems. The strategic derivatization of this core structure allows for the modulation of its physicochemical properties, the introduction of reporter groups, and the enhancement of its affinity and selectivity for biological targets.[1][2] This guide provides a comprehensive overview of key derivatization strategies for this compound, complete with detailed protocols and the underlying scientific rationale, to empower researchers in their quest to unravel complex biological processes.
The imidazole ring, a five-membered aromatic heterocycle, is a common feature in many biologically active molecules and plays a crucial role in various enzymatic reactions and receptor-ligand interactions.[3][4] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it an attractive target for chemical modification. By derivatizing this compound, researchers can generate novel compounds for a wide range of applications, including the development of new therapeutic agents, the creation of fluorescent probes for cellular imaging, and the synthesis of affinity-based tools for target identification and validation.[5][6]
This document will explore three primary avenues of derivatization: modifications at the imidazole nitrogen (N-1 or N-3), alterations to the ester functionality, and the introduction of functionalities for bioconjugation. For each approach, we will delve into the experimental details, from the selection of reagents and reaction conditions to the purification and characterization of the final products.
I. Derivatization of the Imidazole Ring: N-Alkylation and N-Acylation
The nitrogen atoms of the imidazole ring are nucleophilic and can be readily modified through alkylation and acylation reactions. These modifications can significantly impact the molecule's steric and electronic properties, influencing its biological activity and target engagement.[7][8]
A. N-Alkylation: Introducing Diverse Functionalities
N-alkylation of the imidazole ring is a common strategy to introduce a variety of substituents, including alkyl chains, benzyl groups, and functionalized linkers.[9][10] This modification can enhance lipophilicity, modulate basicity, and provide attachment points for other molecules.
Caption: General workflow for the N-alkylation of this compound.
-
Preparation: To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), add a suitable base (1.1-1.5 eq). Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[9]
-
Deprotonation: Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 30-60 minutes to allow for the deprotonation of the imidazole nitrogen.
-
Alkylation: Add the alkylating agent (e.g., alkyl halide, benzyl bromide) (1.0-1.2 eq) dropwise to the reaction mixture.
-
Reaction: The reaction temperature and time will vary depending on the reactivity of the alkylating agent. Reactions may proceed at room temperature or require heating (e.g., 80-100 °C) for several hours to overnight.[11] Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
| Parameter | Condition 1 (Mild) | Condition 2 (Forcing) |
| Base | K₂CO₃ | NaH |
| Solvent | Acetonitrile | THF/DMF |
| Temperature | Room Temperature to Reflux | 0 °C to 80 °C |
| Alkylating Agent | Benzyl bromide, Methyl iodide | Alkyl tosylates, Less reactive halides |
| Typical Yield | Moderate to High | Variable, depends on substrate |
Table 1: Representative Reaction Conditions for N-Alkylation.
B. N-Acylation: Introducing Amide Functionality
N-acylation introduces an acyl group to the imidazole nitrogen, forming an N-acylimidazole. These derivatives can serve as activated acylating agents themselves or can be stable final products with altered biological properties.[12][13]
Caption: General workflow for the N-acylation of this compound.
-
Preparation: Dissolve this compound (1.0 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.2-2.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane, THF) and cool the mixture to 0 °C.
-
Acylation: Slowly add the acylating agent (e.g., acyl chloride, anhydride) (1.0-1.1 eq) to the cooled solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Workup: Quench the reaction with water and extract the product with an organic solvent.
-
Purification: Wash the organic layer with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by flash chromatography.[14]
II. Modification of the Ester Group: Hydrolysis and Amide Coupling
The methyl ester functionality of the starting material provides another key site for derivatization. Hydrolysis of the ester to the corresponding carboxylic acid opens up a plethora of possibilities for further modification, most notably through amide bond formation.
A. Ester Hydrolysis
Conversion of the methyl ester to a carboxylic acid is a fundamental transformation that allows for subsequent coupling with amines to form amides, or with alcohols to form different esters.
-
Reaction Setup: Dissolve this compound (1.0 eq) in a mixture of methanol and water.
-
Hydrolysis: Add an excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-3 eq), and stir the mixture at room temperature.
-
Monitoring: Monitor the reaction by TLC until the starting material is no longer visible.
-
Neutralization: Carefully neutralize the reaction mixture to pH ~5-6 with an aqueous acid (e.g., 1M HCl).
-
Isolation: The product, 3-(1H-imidazol-4-yl)propanoic acid, may precipitate from the solution upon neutralization. If not, concentrate the solution under reduced pressure and purify the resulting solid.[15]
B. Amide Coupling: Creating Diverse Amide Libraries
The resulting carboxylic acid can be coupled with a wide range of primary and secondary amines to generate a library of amide derivatives. This is a powerful strategy for structure-activity relationship (SAR) studies.
Sources
- 1. researchgate.net [researchgate.net]
- 2. longdom.org [longdom.org]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Overview on Biological Activities of Imidazole Derivatives | springerprofessional.de [springerprofessional.de]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis and application of the fluorescent furan and imidazole probes for selective in vivo and in vitro cancer cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Research Portal [ourarchive.otago.ac.nz]
- 8. Synthesis of N-alkylated derivatives of imidazole as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN110776464A - N1 site alkylation method for imidazole compounds - Google Patents [patents.google.com]
- 12. WO1992019600A1 - Preparation of n-acylimidazoles - Google Patents [patents.google.com]
- 13. Structure and Reactivity of Highly Twisted N-Acyl Imidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of substituted N-heterocycles by N-acylation [organic-chemistry.org]
- 15. 3-(IMIDAZOL-4-YL)PROPIONIC ACID synthesis - chemicalbook [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Methyl 3-(1H-imidazol-4-yl)propanoate
Welcome to the technical support center for the synthesis of Methyl 3-(1H-imidazol-4-yl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies for this important synthetic transformation. Our goal is to equip you with the knowledge to not only execute the synthesis successfully but also to understand the underlying chemical principles, enabling you to overcome common challenges and optimize your experimental outcomes.
Introduction to the Synthesis
This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of histamine receptor ligands and other pharmacologically active compounds. The most common and cost-effective method for its preparation is the Fischer esterification of 3-(1H-imidazol-4-yl)propanoic acid. This guide will focus primarily on this method, while also providing alternative approaches for consideration.
The standard synthesis route involves two main stages:
-
Hydrogenation of Urocanic Acid: Synthesis of the precursor, 3-(1H-imidazol-4-yl)propanoic acid, via the reduction of urocanic acid.
-
Fischer Esterification: Acid-catalyzed esterification of 3-(1H-imidazol-4-yl)propanoic acid with methanol.
This guide is structured to address specific issues you may encounter at each stage, presented in a question-and-answer format for clarity and ease of use.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis, providing step-by-step solutions and the scientific rationale behind them.
Low Yield in the Fischer Esterification Step
Question: I am getting a low yield of my target ester, this compound, after performing the Fischer esterification. What are the possible causes and how can I improve the yield?
Answer:
Low yields in Fischer esterification are a common issue, often stemming from the reversible nature of the reaction. Here's a systematic approach to troubleshooting:
-
Incomplete Reaction (Equilibrium not Shifted Sufficiently):
-
Diagnosis: Your crude ¹H NMR spectrum shows a significant amount of the starting carboxylic acid alongside your product. The characteristic broad singlet of the carboxylic acid proton will be present, and the integration of the methyl ester singlet (around 3.7 ppm) will be lower than expected relative to the methylene protons.
-
Solution: To drive the equilibrium towards the product, you can:
-
Use a large excess of methanol: Methanol is a relatively inexpensive reagent, and using it as the solvent ensures a high concentration, pushing the reaction forward according to Le Châtelier's principle.[1][2] A common practice is to use methanol as the solvent, typically in a 10- to 20-fold molar excess over the carboxylic acid.
-
Remove water as it forms: Water is a byproduct of the reaction, and its presence can shift the equilibrium back to the starting materials. While technically challenging for this specific reaction on a lab scale, for larger scale syntheses, a Dean-Stark apparatus can be employed with a co-solvent like toluene to azeotropically remove water.
-
Increase reaction time: The provided literature procedure suggests refluxing for 15 hours.[3] If your reaction has not gone to completion, consider extending the reflux time to 24 hours and monitoring by TLC.
-
-
-
Insufficient Catalyst:
-
Diagnosis: The reaction is sluggish and shows minimal conversion even after prolonged heating.
-
Solution: Ensure you are using a catalytic amount of a strong acid. Concentrated sulfuric acid is typically used. For every 10 mmol of carboxylic acid, 2-3 drops of concentrated H₂SO₄ is a good starting point.
-
-
Product Loss During Work-up:
-
Diagnosis: The reaction appears complete by TLC or NMR of the crude mixture, but the isolated yield is low.
-
Solution: this compound has some water solubility due to the polar imidazole ring. During the aqueous work-up, especially the wash with saturated sodium bicarbonate, product can be lost to the aqueous layer.
-
Saturate the aqueous layer with NaCl: Before extracting with an organic solvent, saturate the aqueous layer with sodium chloride (brine). This will decrease the polarity of the aqueous phase and reduce the solubility of your ester, driving more of it into the organic layer.
-
Perform multiple extractions: Instead of one large extraction, perform multiple smaller extractions with your chosen organic solvent (e.g., 4 x 25 mL of ethyl acetate instead of 1 x 100 mL).[3] This is a more efficient way to recover the product.
-
-
Formation of Side Products
Question: I am observing an unexpected side product in my reaction mixture. What could it be and how can I prevent its formation?
Answer:
The most likely side product in this reaction is the N-methylated imidazole derivative.
-
N-Methylation of the Imidazole Ring:
-
Causality: The imidazole ring is nucleophilic and can be alkylated. Although methanol is not a potent alkylating agent, under prolonged heating in the presence of a strong acid, methylation at one of the imidazole nitrogens can occur. This leads to a mixture of N1- and N3-methylated products.
-
Diagnosis: On a TLC plate, the N-methylated products will likely have a slightly different Rf value than your desired product. In the ¹H NMR spectrum, you may observe new singlets in the aromatic region and a new N-methyl singlet around 3.6-3.8 ppm. Mass spectrometry would show a molecular ion peak 14 units higher than the expected product.
-
Prevention and Mitigation:
-
Use milder esterification conditions: If N-methylation is a significant issue, consider alternative, milder esterification methods that do not require high temperatures and strong acids. See the "Alternative Synthetic Protocols" section below.
-
Careful control of reaction time and temperature: Avoid unnecessarily long reaction times or excessive temperatures. Monitor the reaction by TLC and stop it once the starting material is consumed.
-
Purification: If a small amount of N-methylated impurity is formed, it can often be separated from the desired product by column chromatography.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best way to monitor the progress of the Fischer esterification reaction?
A1: Thin-layer chromatography (TLC) is the most convenient method. Use a mobile phase of dichloromethane:methanol (e.g., 9:1 or 8:2 v/v). The starting carboxylic acid is more polar and will have a lower Rf value than the product ester. To visualize the spots, you can use:
-
UV light (254 nm): The imidazole ring will allow for visualization under UV light.
-
Iodine chamber: The imidazole ring and the ester will likely stain brown with iodine.
-
Potassium permanganate stain: This will visualize both the starting material and the product.
-
Bromocresol green: This stain is specific for acidic compounds and will visualize the starting carboxylic acid as a yellow spot on a blue background.[4] This can be very helpful to confirm the consumption of the starting material.
Q2: My purified product is an oil, but I have seen reports of it being a solid. How can I crystallize it?
A2: this compound is often isolated as an oil.[3] However, crystallization can sometimes be achieved. Here are some suggestions:
-
High Purity is Key: Ensure your oil is of high purity (>98% by NMR) before attempting crystallization. Impurities can inhibit crystal formation.
-
Solvent Systems: Try dissolving the oil in a minimal amount of a good solvent (e.g., ethyl acetate, dichloromethane) and then slowly adding a poor solvent (e.g., hexane, diethyl ether) until the solution becomes cloudy. Let it stand at room temperature or in the refrigerator.
-
Scratching: Gently scratching the inside of the flask with a glass rod at the liquid-air interface can sometimes induce crystallization.
-
Seed Crystals: If you have previously managed to obtain a small amount of solid, using a seed crystal can be very effective.
Q3: What are the key safety precautions I should take during this synthesis?
A3: Safety is paramount in the laboratory. For this synthesis, pay close attention to the following:
-
Concentrated Sulfuric Acid: This is highly corrosive and a strong dehydrating agent. Always wear gloves, safety goggles, and a lab coat when handling it. Add it slowly to the methanol, as the dissolution is exothermic.[5][6]
-
Methanol: Methanol is toxic and flammable. Handle it in a well-ventilated fume hood.
-
Refluxing: Ensure your reflux apparatus is set up correctly with proper water flow in the condenser to prevent the escape of flammable methanol vapors. Do not heat a closed system.
-
Hydrogenation: The hydrogenation of urocanic acid involves flammable hydrogen gas and a pyrophoric catalyst (Palladium on carbon). This should be performed in a designated area with appropriate safety measures, such as a hydrogenation apparatus and proper grounding.
Experimental Protocols
Protocol 1: Synthesis of 3-(1H-imidazol-4-yl)propanoic acid
This protocol is adapted from established literature procedures.[3]
-
To a suspension of urocanic acid (14.5 mmol) in 40 mL of water, add 10% Palladium on carbon (0.19 mmol).
-
The mixture is shaken under a hydrogen atmosphere (30 psi) for 2 hours at room temperature.
-
The catalyst is removed by filtration through a pad of Celite, and the filter cake is washed with water.
-
The filtrate is concentrated under reduced pressure to yield 3-(1H-imidazol-4-yl)propanoic acid as a colorless solid.
Protocol 2: Synthesis of this compound via Fischer Esterification
This protocol is a standard and reliable method.[3]
-
Dissolve 3-(1H-imidazol-4-yl)propanoic acid (13.9 mmol) in methanol (30 mL).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5-10 drops).
-
Heat the solution at reflux for 15 hours. Monitor the reaction by TLC.
-
After cooling to room temperature, concentrate the mixture under reduced pressure.
-
Dissolve the residue in dichloromethane (40 mL) and wash with saturated aqueous sodium bicarbonate solution (30 mL).
-
Saturate the aqueous phase with sodium chloride and extract with ethyl acetate (4 x 25 mL).
-
Combine the organic phases, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to give the product as a yellow oil.
Expected Yield: ~90%
Protocol 3: Purification by Column Chromatography
If the product requires further purification, column chromatography can be employed.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Eluent: A gradient of methanol in dichloromethane is effective. Start with 1-2% methanol in dichloromethane and gradually increase the polarity to 5-10% methanol. The product is polar, so a relatively polar eluent system is required.
-
Procedure:
-
Dissolve the crude oil in a minimal amount of the eluent.
-
Load the solution onto a pre-packed silica gel column.
-
Elute with the solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
| Compound | Typical Rf (9:1 DCM:MeOH) |
| 3-(1H-imidazol-4-yl)propanoic acid | ~0.1-0.2 |
| This compound | ~0.4-0.5 |
Alternative Synthetic Protocols
For substrates that are sensitive to strong acid and high temperatures, or if N-methylation is a persistent issue, consider these milder alternatives.
Alternative 1: Esterification using Trimethylsilyldiazomethane (TMS-diazomethane)
TMS-diazomethane is a safer alternative to diazomethane for the methylation of carboxylic acids. The reaction is typically high-yielding and proceeds under mild conditions.[7]
-
Dissolve 3-(1H-imidazol-4-yl)propanoic acid in a mixture of methanol and a non-polar solvent like diethyl ether or toluene at 0 °C.
-
Slowly add a solution of TMS-diazomethane (typically a 2.0 M solution in hexanes) until the yellow color persists and nitrogen evolution ceases.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Quench any excess TMS-diazomethane by the careful addition of a few drops of acetic acid.
-
Concentrate the reaction mixture under reduced pressure to obtain the crude product, which can then be purified by column chromatography.
Alternative 2: DCC/DMAP Mediated Esterification (Steglich Esterification)
This method uses dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP). It is effective for a wide range of carboxylic acids and alcohols and proceeds at room temperature.[8][9][10]
-
Dissolve 3-(1H-imidazol-4-yl)propanoic acid, methanol (1.5 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in anhydrous dichloromethane at 0 °C.
-
Add a solution of DCC (1.1 equivalents) in dichloromethane dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
The byproduct, dicyclohexylurea (DCU), will precipitate out of the solution. Filter off the DCU.
-
Wash the filtrate with dilute HCl and saturated sodium bicarbonate solution.
-
Dry the organic layer over magnesium sulfate, filter, and concentrate to give the crude product. Further purification can be done by column chromatography.
Analytical Characterization
A self-validating synthesis requires thorough characterization of the final product.
| Technique | Expected Observations for this compound |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.55 (s, 1H, imidazole C2-H), 6.81 (s, 1H, imidazole C5-H), 3.69 (s, 3H, -OCH₃), 2.93 (t, J=7.2 Hz, 2H, -CH₂-imidazole), 2.68 (t, J=7.2 Hz, 2H, -CH₂-CO₂Me).[3] |
| ¹³C NMR (CDCl₃, 100 MHz) | Expected peaks around: δ 173 (C=O), 135 (imidazole C2), 134 (imidazole C4), 116 (imidazole C5), 52 (-OCH₃), 32 (-CH₂-CO₂Me), 22 (-CH₂-imidazole). (Predicted values based on similar structures). |
| IR (Infrared) Spectroscopy | Strong C=O stretch around 1735 cm⁻¹, C-O stretch around 1200-1170 cm⁻¹, N-H stretch (imidazole) as a broad peak around 3100-3000 cm⁻¹, C-H stretches below 3000 cm⁻¹.[11][12] |
| Mass Spectrometry (ESI+) | Expected [M+H]⁺ at m/z = 155.08. |
Diagrams
Fischer Esterification Workflow
Caption: Troubleshooting Decision Tree for Low Yields.
References
-
Esterification. SmartLabs. [Link]
-
Kühnel, E., Laffan, D. D. P., Lloyd-Jones, G. C., Martínez Del Campo, T., Shepperson, I. R., & Slaughter, J. L. (2007). Mechanism of methyl esterification of carboxylic acids by trimethylsilyldiazomethane. Angewandte Chemie International Edition, 46(37), 7075-7078. [Link]
-
Supplementary Information File. J Pharm Pharm Sci () 24, 421 - 434, 2021. [Link]
-
Mechanism of Methyl Esterification of Carboxylic Acids by Trimethylsilyldiazomethane. ResearchGate. [Link]
-
(b) Infrared spectrum of methyl propionate recorded after deposition at... ResearchGate. [Link]
-
Trimethylsilyldiazomethane – A Mild and Efficient Reagent for the Methylation of Carboxylic Acids and Alcohols in Natural Products. ResearchGate. [Link]
-
infrared spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 prominent wavenumbers cm-1 detecting ester functional groups present finger print for identification of methyl propionate image diagram doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. [Link]
-
Mild Esterification of Carboxylic Acids via Continuous Flow Diazotization of Amines. Organic Chemistry Portal. [Link]
-
Hattan, C. M., Shojaie, J., Lau, S. S., & Anders, M. W. (2013). Synthesis of 3-(1-methyl-1H-imidazol-2-ylthio)propanoic acid and (E)-3-(1-methyl-1H-imidazol-2-ylthio)acrylic acid. Synthetic communications, 43(1), 1-8. [Link]
-
NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]
-
2.3F: Visualizing TLC Plates. Chemistry LibreTexts. [Link]
-
mass spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl propionate image diagram doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. [Link]
-
Simple Method for the Esterification of Carboxylic Acids. Organic Chemistry Portal. [Link]
-
Introductory note on the 13C NMR spectrum of methyl propanoate. Doc Brown's Chemistry. [Link]
-
INFRARED SPECTRUM OF METHYL PROPANOATE At 3471 cm-1 region showed a... ResearchGate. [Link]
-
A typical DCC + DMAP mediated Steglich esterification. ResearchGate. [Link]
-
Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. [Link]
-
MS spectrum of 3-(2-methyl-3-n-octyl-1-imidazolio)-propane sulfonate 5b... ResearchGate. [Link]
-
1H-Imidazole, 1-methyl-. NIST WebBook. [Link]
-
Methyl 3,3-di(1H-imidazol-1-yl)propanoate. SpectraBase. [Link]
- US20200377475A1 - An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl)
-
Steglich Esterification. Organic Chemistry Portal. [Link]
-
TLC Visualization Reagents. EPFL. [Link]
-
Esterification of Carboxylic Acids with. Organic Syntheses Procedure. [Link]
-
13 C NMR spectra of 1-ethyl-3-methylimidazolium bis(pentafluoroethyl)phosphinate. [Link]
-
Visualizing agents for short-chain fatty acids in TLC. ResearchGate. [Link]
-
Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. The Royal Society of Chemistry. [Link]
- EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation - Google P
-
ESTERIFICATION OF PROPANOIC ACID IN THE PRESENCE OF A HOMOGENEOUS CATALYST. [Link]
-
Fischer Esterification. Chemistry LibreTexts. [Link]
-
Methyl 3-(1H-imidazol-1-yl)propanoate. MySkinRecipes. [Link]
-
Synthesis of 3-(1-Methyl-1 H -imidazol-2-ylthio)propanoic Acid and ( E ) - ResearchGate. [Link]
-
3-(1H-imidazol-1-yl)propanoic acid | C6H8N2O2 | CID 2794718. PubChem. [Link]
-
Identification synthesis of process-related impurities (substances) ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate [key intermediate of Olmesartan medoxomil (Anti hypertensive drug)]. Asian Journal of Research in Chemistry. [Link]
-
13.11: Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts. [Link]
- WO2014118797A1 - Purification of organic compounds using surrogate stationary phases on reversed phase columns - Google P
-
Electronic Supplementary Material (ESI) for RSC Advances. The Royal Society of Chemistry. [Link]
-
A convenient preparation of 3‐(1H‐imidazol‐4‐yl)propanol. ResearchGate. [Link]
-
1-Hexyl-3-methyl imidazolium tetrafluoroborate: an efficient column enhancer for the separation of basic drugs by reversed-phase liquid chromatography. PubMed. [Link]
Sources
- 1. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 2. Methyl 3-(1H-imidazol-1-yl)propanoate [myskinrecipes.com]
- 3. 3-(IMIDAZOL-4-YL)PROPIONIC ACID synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Steglich Esterification [organic-chemistry.org]
- 11. infrared spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 prominent wavenumbers cm-1 detecting ester functional groups present finger print for identification of methyl propionate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Methyl 3-(1H-imidazol-4-yl)propanoate
Prepared by the Office of the Senior Application Scientist
This guide is intended for researchers, chemists, and drug development professionals engaged in the synthesis of Methyl 3-(1H-imidazol-4-yl)propanoate. It provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the identification and mitigation of common byproducts. Our approach is rooted in mechanistic understanding to empower you to not only solve immediate experimental issues but also to proactively improve your synthetic strategy.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
The most direct and widely employed method is the Fischer-Speier esterification of 3-(1H-imidazol-4-yl)propanoic acid.[1] This reaction involves heating the carboxylic acid in methanol with a catalytic amount of a strong acid, typically sulfuric acid (H₂SO₄).[1][2] The use of methanol as both the reactant and the solvent drives the equilibrium toward the desired ester product, often resulting in high yields (around 90%) after a simple work-up.[1]
Q2: What are the primary, unavoidable byproducts in this synthesis?
Given the nature of the Fischer esterification, the most common impurity is the unreacted starting material , 3-(1H-imidazol-4-yl)propanoic acid. This is a direct consequence of the reversible nature of the reaction.[2][3] Even when using a large excess of methanol, the reaction may not proceed to 100% completion. This unreacted acid is typically removed during the aqueous work-up when the organic layer is washed with a basic solution like saturated sodium bicarbonate (NaHCO₃).[1]
Q3: Can N-methylation of the imidazole ring occur as a side reaction?
While theoretically possible, N-methylation is generally not a significant byproduct under standard Fischer esterification conditions (methanol with a catalytic amount of a non-nucleophilic acid like H₂SO₄). The imidazole nitrogen is nucleophilic, but methanol is a poor alkylating agent. Significant N-methylation would typically require harsher reagents (e.g., methyl iodide) or different catalytic systems. However, trace amounts of N1- or N3-methylated byproducts could potentially form under prolonged heating at high temperatures, but this is not commonly reported.
Q4: My starting material, 3-(1H-imidazol-4-yl)propanoic acid, is synthesized from urocanic acid. Can this affect my byproduct profile?
Absolutely. The purity of your starting material is critical. The synthesis of 3-(1H-imidazol-4-yl)propanoic acid often involves the catalytic hydrogenation of urocanic acid to reduce the alkene double bond.[1] If this reduction is incomplete, the remaining urocanic acid will be esterified alongside your target acid, leading to the formation of Methyl (2E)-3-(1H-imidazol-4-yl)acrylate as a significant byproduct.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis and provides logical steps for resolution.
Q5: My reaction yield is significantly lower than the reported ~90%. What are the likely causes and solutions?
Low yield is a common issue that can be traced to several factors. The following flowchart can help diagnose the problem.
Caption: Troubleshooting flowchart for low reaction yield.
Expert Insight: The most frequent cause of low yield is insufficient reaction time or water in the reaction mixture, which pushes the equilibrium back towards the starting materials.[4] Secondly, the product has some solubility in the aqueous phase; saturating the aqueous layer with sodium chloride significantly decreases this solubility, improving extraction efficiency into the organic phase.[1]
Q6: I've isolated my product, but my NMR spectrum shows unexpected peaks. How do I identify the byproducts?
Unexpected peaks usually correspond to the byproducts discussed earlier. A systematic analysis is key.
Byproduct Identification Workflow
Caption: Workflow for identifying common synthesis byproducts.
Data Summary: Key Byproducts and Their Signatures
| Compound | Molecular Weight ( g/mol ) | Key ¹H NMR Signals (CDCl₃) | Identification Notes |
| Target Product | 154.17 | ~3.69 (s, 3H, -OCH₃), ~2.93 (t, 2H), ~2.68 (t, 2H), ~6.81 (s, 1H), ~7.55 (s, 1H).[1] | Sharp singlet for the methyl ester is characteristic. |
| Starting Material | 140.14 | Absence of ~3.69 ppm singlet. Presence of a broad COOH proton (>10 ppm). | Insoluble in CDCl₃; may need D₂O or DMSO-d₆ for analysis. |
| Urocanic Ester Byproduct | 152.15 | Presence of vinylic protons (doublets, ~6-8 ppm). | Will have a different polarity from the target product, allowing for chromatographic separation. |
| Dimethyl Ether | 46.07 | Singlet around 3.2-3.4 ppm. | Volatile byproduct from methanol dehydration; usually removed in vacuo. |
Q7: The final product I obtained is a yellow oil, but some sources describe a solid. Why is this, and how can I purify it?
The product, this compound, is often isolated as an oil.[1] The presence of even minor impurities can disrupt crystallization. If a solid product is required, purification by column chromatography is the recommended next step.
Experimental Protocols
Protocol 1: Synthesis via Fischer Esterification
This protocol is adapted from established literature procedures.[1]
-
Reaction Setup: To a solution of 3-(1H-imidazol-4-yl)-propionic acid (1.95 g, 13.9 mmol) in anhydrous methanol (30 mL), add concentrated sulfuric acid (H₂SO₄) dropwise (approx. 0.1 mL, catalytic amount) at room temperature.
-
Reflux: Heat the solution to reflux and maintain for 15 hours. Monitor the reaction progress by TLC (e.g., using 10% MeOH in CH₂Cl₂). The starting acid should have a low Rf, while the product ester will be higher.
-
Solvent Removal: After cooling to room temperature, concentrate the mixture in vacuo to remove the excess methanol.
-
Work-up & Neutralization: Dissolve the residue in dichloromethane (CH₂Cl₂, 40 mL) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 30 mL) to neutralize the acid catalyst and remove any unreacted carboxylic acid.
-
Extraction: The product has some aqueous solubility. To maximize recovery, saturate the separated aqueous phase with solid sodium chloride (NaCl) and perform multiple extractions with ethyl acetate (EtOAc, 4 x 25 mL).
-
Drying and Concentration: Combine all organic phases, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the final product, typically as a yellow oil.[1]
Protocol 2: Purification by Column Chromatography
-
Slurry Preparation: Adsorb the crude oil onto a small amount of silica gel (~2-3x the mass of the crude product).
-
Column Packing: Pack a silica gel column using a suitable eluent system. A gradient elution starting from 100% ethyl acetate and gradually increasing the polarity with methanol is often effective.
-
Elution: Load the slurry onto the column and elute, collecting fractions.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and concentrate in vacuo to obtain the purified product.
Mechanistic Insight: The Fischer Esterification Pathway
Understanding the mechanism is key to controlling the reaction and its byproducts.
Caption: Mechanism of the acid-catalyzed Fischer esterification.
References
-
Hattan, C. M., Shojaie, J., Lau, S. S., & Anders, M. W. (2013). Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E)-3-(1-Methyl-1H-imidazol-2-ylthio)acrylic Acid. Synthetic Communications, 43(1), 1-8. Retrieved from [Link]
-
MySkinRecipes. (n.d.). (S)-Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate. Retrieved from [Link]
-
Amanote Research. (n.d.). Synthesis of 3-(1-Methyl-1h-Imidazol-2-Ylthio)propanoic Acid and (E). Retrieved from [Link]
-
ResearchGate. (n.d.). A convenient preparation of 3‐(1H‐imidazol‐4‐yl)propanol. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 3-(1-Methyl-1 H -imidazol-2-ylthio)propanoic Acid and ( E )-3-(1-Methyl-1 H -imidazol-2-ylthio)acrylic Acid. Retrieved from [Link]
-
MDPI. (2022). (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]
-
MDPI. (2023). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Retrieved from [Link]
- Google Patents. (2020). US20200377475A1 - An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline.
-
PraxiLabs. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]
-
PraxiLabs. (n.d.). Fischer Esterification Experiment Virtual Lab. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E). Retrieved from [Link]
-
Asian Journal of Research in Chemistry. (n.d.). ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. Retrieved from [Link]
Sources
Technical Support Center: Purification of Methyl 3-(1H-imidazol-4-yl)propanoate by Column Chromatography
Welcome to the technical support guide for the chromatographic purification of Methyl 3-(1H-imidazol-4-yl)propanoate. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the specific challenges associated with this compound.
This compound is a polar, nitrogen-containing heterocyclic compound.[1][2] Its purification via standard silica gel chromatography can be problematic due to the basic nature of the imidazole ring.[3] The lone pair of electrons on the nitrogen atom can lead to strong interactions with the acidic silanol groups (Si-OH) on the silica surface, resulting in common issues like peak tailing and irreversible adsorption.[3][4] This guide offers practical solutions and explains the underlying chemical principles to achieve successful purification.
Troubleshooting Guide
This section addresses common problems encountered during the column chromatography of this compound in a direct question-and-answer format.
Q1: My compound is streaking or tailing severely on the TLC plate and column. What's happening and how can I fix it?
A1: Peak tailing is the most frequent issue when purifying basic compounds like imidazoles on standard silica gel.[3][5] This phenomenon is caused by strong secondary interactions between the basic nitrogen atoms of your compound and the acidic silanol groups on the silica gel surface.[4][6] This leads to a portion of the analyte being retained more strongly, resulting in an asymmetrical peak with a "tail".[4]
Solutions:
-
Add a Basic Modifier: Incorporate a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, into your mobile phase.[7][8] Typically, a concentration of 0.1-1% (v/v) is sufficient to neutralize the acidic silanol groups, thereby minimizing the unwanted secondary interactions and improving peak shape.[9]
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina.[7] Alternatively, for very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) on a silica, diol, or amine-functionalized column can be an effective strategy.[10][11][12]
-
Deactivate the Silica Gel: You can neutralize the silica gel before packing the column by washing it with a solvent system containing a base, followed by the mobile phase.[3]
Q2: My compound is not eluting from the column, even with a highly polar solvent system. What are the possible causes and solutions?
A2: This issue often points to irreversible adsorption of your compound onto the stationary phase or decomposition on the silica gel.[7]
Solutions:
-
Test for Irreversible Adsorption: Before running a full column, spot your compound on a TLC plate and let it sit for a while. Then, elute the plate. If the spot remains at the baseline, it suggests strong, potentially irreversible binding.
-
Assess Compound Stability: To check for decomposition, scrape the silica from the baseline of a developed TLC plate where your compound was spotted, dissolve it in a suitable solvent, and analyze it (e.g., by LC-MS or NMR) to see if the compound is intact.[13]
-
Switch to a More Inert Stationary Phase: If irreversible adsorption or decomposition is confirmed, switching to a more inert stationary phase like alumina or a bonded phase (e.g., C18 for reversed-phase chromatography) is recommended.[7][14]
Q3: I'm seeing poor separation between my product and impurities. How can I improve the resolution?
A3: Poor separation can stem from several factors, including an inappropriate solvent system, column overloading, or improper column packing.[7]
Solutions:
-
Optimize the Mobile Phase: Systematically screen different solvent systems using Thin Layer Chromatography (TLC).[15] Aim for an Rf value for your target compound between 0.2 and 0.4 to ensure good separation.[15] A good starting point for polar compounds is a mixture of dichloromethane (DCM) and methanol (MeOH) or ethyl acetate (EtOAc) and methanol.[9][15]
-
Reduce the Sample Load: The amount of crude material loaded onto the column should typically be 1-2% of the mass of the stationary phase for difficult separations.[7] Overloading the column leads to broad peaks and poor resolution.
-
Ensure Proper Column Packing: A well-packed column is crucial for good separation. Use the slurry method to pack the column, ensuring a homogenous and air-free stationary phase bed.
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for troubleshooting common issues during the column chromatography of this compound.
Caption: A step-by-step troubleshooting workflow for column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying this compound?
A1: While silica gel is the most common stationary phase, its acidic nature can be problematic for basic compounds like your target molecule.[3] If you encounter issues like peak tailing, consider the following alternatives:
-
Neutral or Basic Alumina: These are good alternatives to silica gel for basic compounds.[7]
-
Amine-functionalized Silica: This stationary phase can be beneficial for separating polar compounds and can minimize interactions with the silica backbone.[11]
-
Reversed-Phase Silica (C18): If the compound and its impurities have sufficient differences in hydrophobicity, reversed-phase chromatography can be a powerful technique.[14]
Q2: What are some recommended mobile phase systems for this compound on silica gel?
A2: The choice of mobile phase is critical and should be optimized using TLC.[15] Here are some common systems for polar, nitrogen-containing compounds:
-
Dichloromethane/Methanol: This is a versatile system for a wide range of polarities.[9]
-
Ethyl Acetate/Methanol: Another common choice for polar compounds.
-
Dichloromethane/Methanol with Triethylamine (or Ammonia): The addition of a small amount of a basic modifier is often necessary to prevent peak tailing.[7][9] A typical starting point would be a gradient from 100% DCM to 90:10 DCM:MeOH, with 0.5% TEA added to the mobile phase.
Q3: How should I prepare my sample for loading onto the column?
A3: Proper sample loading is essential for achieving good separation.[16]
-
Liquid Loading: Dissolve your crude sample in a minimal amount of the initial mobile phase or a slightly more polar solvent.[16] Ensure the volume is small to maintain a narrow starting band.
-
Dry Loading: If your compound has poor solubility in the mobile phase, dry loading is recommended.[16] Dissolve your sample in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of the column.[16][17]
Q4: Can I reuse a silica gel column for purifying the same compound?
A4: While it is possible to wash and reuse silica gel columns, it is generally not recommended for final purification steps where high purity is required. Impurities from previous runs can co-elute with your product. For routine purifications where the impurity profile is well-understood, reusing a column may be acceptable after thorough washing with a strong solvent system (e.g., methanol, followed by DCM and then the next mobile phase).
Experimental Protocols
Protocol 1: Slurry Packing a Silica Gel Column
-
Select Column Size: Choose a column with a diameter and length appropriate for your sample size. A general rule of thumb is a 20:1 to 100:1 ratio of silica gel to crude sample by weight.[17]
-
Prepare the Slurry: In a beaker, mix the required amount of silica gel with the initial mobile phase to form a homogenous slurry.
-
Pack the Column: Place a small cotton or glass wool plug at the bottom of the column. Add a thin layer of sand. Pour the silica gel slurry into the column in one continuous motion.
-
Settle the Packing: Gently tap the side of the column to dislodge any air bubbles and help the silica gel settle evenly. Open the stopcock and allow some solvent to drain, which will further compact the stationary phase.
-
Add Sand: Once the silica gel has settled, carefully add a thin layer of sand on top to protect the surface of the stationary phase from being disturbed during sample and solvent addition.[16]
-
Equilibrate the Column: Wash the column with at least two to three column volumes of the initial mobile phase before loading your sample.
Protocol 2: Running a Gradient Elution
-
Load the Sample: Using either the liquid or dry loading method described in the FAQs, carefully apply your sample to the top of the column.
-
Start with a Low Polarity Mobile Phase: Begin eluting the column with a non-polar or low-polarity solvent system that keeps your target compound near the baseline on a TLC plate.
-
Gradually Increase Polarity: Systematically increase the polarity of the mobile phase by increasing the proportion of the more polar solvent. This can be done in a stepwise or continuous manner.
-
Monitor the Elution: Collect fractions and monitor the elution of your compound using TLC or another appropriate analytical technique.
-
Combine and Concentrate: Once the desired compound has fully eluted, combine the pure fractions and remove the solvent under reduced pressure.
Data Summary Table: Recommended Solvent Systems
| Mobile Phase System | Ratio (v/v) | Modifier | Target Rf on TLC | Notes |
| Dichloromethane / Methanol | 98:2 to 90:10 | 0.5% Triethylamine | 0.2 - 0.4 | Good for moderately polar compounds. The base is crucial to prevent tailing. |
| Ethyl Acetate / Hexanes | 50:50 to 100:0 | 0.5% Triethylamine | 0.2 - 0.4 | Suitable if impurities are less polar. May require higher polarity for elution. |
| Ethyl Acetate / Methanol | 99:1 to 95:5 | None initially | 0.2 - 0.4 | A good alternative to DCM-based systems. Add a base if tailing is observed. |
References
- Benchchem. Technical Support Center: Column Chromatography of Basic Imidazole Compounds.
- Benchchem. Overcoming challenges in the purification of heterocyclic compounds.
- University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column.
- Sorbent Technologies, Inc. Flash Chromatography Basics. 2025-08-11.
- Benchchem. Technical Support Center: Troubleshooting Peak Tailing in HPLC of Polar Imidazole Derivatives.
- Lab-ex Kft. Strategies for the Flash Purification of Highly Polar Compounds.
- Biotage. Very polar compound purification using aqueous normal-phase flash column chromatography. 2023-01-30.
- How to set-up a flash chromatography silica column and actually succeed at separation.
- Phenomenex. GC Tech Tip: Peak Shape Problems - Tailing Peaks.
- Dwight R. Stoll. The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC. 2023-11-01.
- Restek. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?. 2018-01-02.
- Element Lab Solutions. Peak Tailing in HPLC.
- Agilent. Tips and Tricks of HPLC System Troubleshooting.
- Biotage. What can I use to purify polar reaction mixtures?. 2023-07-11.
- IJCRT.org. SYNTHESIS AND DEVELOPMENT OF MOBILE PHASE BY THINLAYER CHROMATOGRAPHY OF BENZIMIDAZOLE. 2022-04-04.
- Quora. Very polar compounds are sometimes purified by reverse phase chromatography where the stationary phase is very non-polat while the solvent is very polar. why might one want to use this technique with extremely polar compounds?. 2020-04-25.
- Google Patents. CN106033079B - Method for detecting related substance imidazole in starting material F of dabigatran etexilate mesylate.
- ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. 2012-08-07.
- University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography.
- A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. 2022-11-16.
- NIH. Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review. 2022-02-22.
Sources
- 1. A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles [openmedicinalchemistryjournal.com]
- 2. Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. GC Tech Tip: Peak Shape Problems - Tailing Peaks | Phenomenex [phenomenex.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Chromatography [chem.rochester.edu]
- 10. labex.hu [labex.hu]
- 11. biotage.com [biotage.com]
- 12. biotage.com [biotage.com]
- 13. Chromatography [chem.rochester.edu]
- 14. quora.com [quora.com]
- 15. sorbtech.com [sorbtech.com]
- 16. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 17. How to set up and run a flash chromatography column. [reachdevices.com]
Technical Support Center: Synthesis of Methyl 3-(1H-imidazol-4-yl)propanoate
Here is the technical support center for improving the yield of Methyl 3-(1H-imidazol-4-yl)propanoate synthesis.
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction outcomes. The content is structured in a question-and-answer format to directly address potential challenges encountered in the laboratory.
Troubleshooting Guide
This section addresses specific experimental problems. The solutions are based on established chemical principles and published methodologies to ensure reliability and reproducibility.
Question 1: My yield of this compound is consistently low. What are the likely causes and how can I improve it?
Answer:
Low yield in this synthesis, which is typically a Fischer esterification, is a common issue that can often be traced back to the reversible nature of the reaction and suboptimal conditions. Here are the primary factors to investigate:
-
Reversible Reaction Equilibrium: The Fischer esterification is an equilibrium-controlled process where a carboxylic acid reacts with an alcohol to form an ester and water.[1] To drive the reaction towards the product, Le Châtelier's principle must be applied.
-
Use Excess Alcohol: The most straightforward method is to use the alcohol (methanol) as the reaction solvent.[2] This large excess shifts the equilibrium to favor the formation of the methyl ester.
-
Water Removal: Water is a byproduct, and its presence can drive the reaction backward via hydrolysis of the ester. While using excess methanol is often sufficient, for stubborn reactions, a Dean-Stark apparatus can be used with a co-solvent like toluene to azeotropically remove water as it forms.[2]
-
-
Catalyst Concentration and Type: An acid catalyst is essential to protonate the carbonyl group of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol.[1]
-
Catalyst Choice: Concentrated sulfuric acid (H₂SO₄) is a common and effective catalyst.[3][4] Para-toluenesulfonic acid (p-TsOH) is another viable option.
-
Catalytic Amount: Only a catalytic amount is needed. Adding too much acid can lead to side reactions and complicates the purification process. A typical protocol uses a few drops or a small percentage relative to the starting acid.[4]
-
-
Reaction Time and Temperature: The reaction requires heating to proceed at a reasonable rate.
-
Reflux Conditions: The reaction is typically heated to reflux in methanol for an extended period, often 15 hours or more, to ensure it reaches completion.[3] Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal reaction time.
-
-
Work-up and Purification Losses: Significant product loss can occur during the isolation phase.
-
Neutralization: After the reaction, the excess acid catalyst must be neutralized. This is typically done by washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[3] Perform this step carefully to avoid vigorous foaming.
-
Extraction Efficiency: The product is an organic molecule, but the imidazole ring can impart some water solubility, especially in its protonated form. To maximize recovery, saturate the aqueous phase with sodium chloride (brine) before extraction.[3][4] Use a reliable organic solvent like ethyl acetate (EtOAc) or dichloromethane (CH₂Cl₂) and perform multiple extractions (e.g., 4x25 mL) to ensure complete recovery of the product from the aqueous layer.[3]
-
Below is a workflow diagram illustrating a logical approach to troubleshooting low yields.
Caption: Troubleshooting workflow for low yield.
Question 2: I'm observing significant impurities after the reaction. What are they and how can I minimize them?
Answer:
The primary "impurity" is often unreacted starting material, 3-(1H-imidazol-4-yl)propanoic acid. However, other side products can form.
-
Unreacted Starting Material: This is the most common issue and relates directly to the points in Question 1. Pushing the reaction equilibrium to completion is the best way to minimize this.
-
N-Methylation: While the imidazole nitrogen is a nucleophile, N-methylation by methanol under acidic conditions is generally not a significant side reaction compared to esterification. However, if you were to use a more potent methylating agent, this could become a concern. Stick to the standard Fischer esterification protocol to avoid this.
-
Impurities from Starting Material: The synthesis of the precursor, 3-(1H-imidazol-4-yl)propanoic acid, often starts from urocanic acid via hydrogenation.[3] Incomplete hydrogenation can leave residual urocanic acid, which may react or interfere. Ensure your starting carboxylic acid is pure before beginning the esterification.
Minimization Strategy:
-
Purify the Starting Material: Confirm the purity of 3-(1H-imidazol-4-yl)propanoic acid by NMR or melting point before use.
-
Optimize Reaction Conditions: Follow the advice in Question 1 to drive the reaction to completion, thus consuming the starting material.
-
Controlled Work-up: During the basic wash with NaHCO₃, avoid overly harsh conditions that could potentially hydrolyze the newly formed ester.
Question 3: What is the most effective method for purifying the final product, this compound?
Answer:
A standard liquid-liquid extraction followed by drying and solvent evaporation is often sufficient to yield a product of high purity.[3] If further purification is needed, column chromatography is the method of choice.
Step-by-Step Purification Protocol:
-
Reaction Quenching: After cooling the reaction mixture, concentrate it in vacuo to remove the excess methanol.
-
Acid Neutralization: Re-dissolve the residue in an organic solvent like ethyl acetate (EtOAc) or dichloromethane (CH₂Cl₂). Wash the organic layer with a saturated aqueous solution of NaHCO₃ until CO₂ evolution ceases. This neutralizes the sulfuric acid catalyst.
-
Aqueous Extraction: Separate the organic layer. Wash it with water and then with brine (saturated NaCl solution) to remove residual salts and water-soluble impurities.[4]
-
Drying and Concentration: Dry the organic phase over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to obtain the crude product, which is often a yellow oil.[3]
-
Column Chromatography (If Necessary): If the crude product contains persistent impurities, purify it using silica gel column chromatography. A common eluent system would be a gradient of methanol in dichloromethane (e.g., 0-10% MeOH in CH₂Cl₂) or ethyl acetate in hexanes. The basicity of the imidazole ring can cause the compound to streak on the silica gel; this can often be suppressed by adding a small amount of triethylamine (e.g., 1%) to the eluent system.
Frequently Asked Questions (FAQs)
This section covers general knowledge and principles related to the synthesis.
Question 1: What is the most common and efficient synthetic route to this compound?
Answer:
The most widely cited route is a two-step process starting from commercially available urocanic acid.
-
Step 1: Hydrogenation of Urocanic Acid: Urocanic acid, (2E)-3-(1H-imidazol-4-yl)propenoic acid, is reduced to 3-(1H-imidazol-4-yl)propanoic acid. This is typically achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[3] This reaction is usually high-yielding (around 96%) and clean.[3]
-
Step 2: Fischer Esterification: The resulting carboxylic acid is then esterified with methanol using an acid catalyst, as detailed in the troubleshooting section above. This step also proceeds in high yield (around 90%) under optimized conditions.[3]
Caption: Common two-step synthesis route.
Question 2: Can you explain the reaction mechanism for the Fischer esterification step?
Answer:
Certainly. The Fischer esterification is a classic acid-catalyzed nucleophilic acyl substitution. The mechanism involves several key equilibrium steps:[1]
-
Protonation of the Carbonyl: The acid catalyst (H₃O⁺, formed from H₂SO₄ in methanol) protonates the carbonyl oxygen of the carboxylic acid. This makes the carbonyl carbon much more electrophilic.
-
Nucleophilic Attack: A molecule of methanol (the alcohol) acts as a nucleophile and attacks the activated carbonyl carbon. This forms a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion (the part that was the methanol) to one of the hydroxyl groups. This turns the hydroxyl group into a good leaving group (water).
-
Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.
-
Deprotonation: The protonated ester is deprotonated by a base in the medium (like water or another molecule of methanol) to regenerate the acid catalyst and yield the final ester product.
Each of these steps is reversible, which is why reaction conditions must be manipulated to favor the final product.[5]
Question 3: What are the critical safety precautions for this synthesis?
Answer:
Safety is paramount. The reagents used in this synthesis have specific hazards that must be managed:
-
Methanol (MeOH): Highly flammable and toxic. It can be absorbed through the skin and is harmful if inhaled or ingested. Always handle methanol in a well-ventilated fume hood and wear appropriate gloves and safety glasses.
-
Concentrated Sulfuric Acid (H₂SO₄): Extremely corrosive and can cause severe burns upon contact with skin or eyes. It is also a powerful dehydrating agent. Always add acid to the solvent slowly, and wear acid-resistant gloves, a lab coat, and chemical splash goggles.
-
Hydrogen Gas (H₂): Used in the hydrogenation step. It is highly flammable and can form explosive mixtures with air. Ensure all equipment is properly grounded and that there are no ignition sources nearby. The reaction should be conducted in a fume hood suitable for hydrogenation.
-
Palladium on Carbon (Pd/C): The 10% Pd/C catalyst is typically handled as a wet paste. Dry Pd/C is pyrophoric and can ignite spontaneously upon exposure to air. Do not allow the catalyst to dry out.
-
Organic Solvents (EtOAc, CH₂Cl₂): These are volatile and flammable. Handle them in a fume hood away from ignition sources.
Always conduct a thorough risk assessment before beginning any chemical synthesis and wear appropriate Personal Protective Equipment (PPE) at all times.
Data Summary
The following table summarizes typical reaction conditions for the Fischer esterification of 3-(1H-imidazol-4-yl)propanoic acid, based on literature reports.
| Parameter | Condition | Rationale / Notes | Reference |
| Starting Material | 3-(1H-imidazol-4-yl)-propionic acid | Ensure it is dry and pure for best results. | [3] |
| Reagent/Solvent | Methanol (MeOH) | Serves as both the reactant and the solvent to drive the equilibrium. | [3] |
| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) | A strong acid catalyst is required to protonate the carboxylic acid. | [3][5] |
| Temperature | Reflux | Heating is necessary to achieve a reasonable reaction rate. | [3] |
| Reaction Time | 15 hours | The reaction is slow and requires extended time to reach equilibrium. | [3] |
| Work-up | Saturated NaHCO₃ wash, EtOAc extraction | Neutralizes the acid and extracts the product into the organic phase. | [3] |
| Reported Yield | ~90% | This is achievable under optimized conditions. | [3] |
References
-
Hattan, C. M., Shojaie, J., Lau, S. S., & Anders, M. W. (2013). Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E)-3-(1-Methyl-1H-imidazol-2-ylthio)acrylic Acid. Synthetic Communications, 43(1), 1–8. Available from: [Link]
-
MySkinRecipes. (n.d.). (S)-Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate. Retrieved from [Link]
-
University of Colorado, Boulder. (n.d.). The Fischer Esterification. Retrieved from [Link]
-
Amanote Research. (n.d.). Synthesis of 3-(1-Methyl-1h-Imidazol-2-Ylthio)propanoic Acid and (E)-. Retrieved from [Link]
-
Kivits, G. A. A., et al. (2009). A convenient preparation of 3‐(1H‐imidazol‐4‐yl)propanol. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2013). Synthesis of 3-(1-Methyl-1 H -imidazol-2-ylthio)propanoic Acid and ( E )-3-(1-Methyl-1 H -imidazol-2-ylthio)acrylic Acid. Retrieved from [Link]
-
MDPI. (n.d.). (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
-
PraxiLabs. (n.d.). Fischer Esterification Experiment Virtual Lab. Retrieved from [Link]
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]
Sources
"troubleshooting guide for Methyl 3-(1H-imidazol-4-yl)propanoate reactions"
Technical Support Center: Methyl 3-(1H-imidazol-4-yl)propanoate Reactions
As a Senior Application Scientist, this guide is designed to provide you, our fellow researchers and drug development professionals, with practical, field-tested insights into the common challenges encountered when working with this compound. This versatile building block, a key intermediate in the synthesis of pharmaceuticals like histamine receptor ligands and peptidomimetics, demands a nuanced understanding of its reactivity.[1][2] This document moves beyond simple protocols to explain the underlying chemical principles, enabling you to diagnose issues and rationally design solutions.
Troubleshooting Guide: Synthesis & Key Reactions
This section addresses specific problems you may encounter during the synthesis and subsequent modification of this compound.
Q1: My synthesis of this compound is resulting in a very low yield. What are the common causes and how can I improve it?
A1: Low yield is a frequent issue stemming from several factors, primarily related to side reactions involving the imidazole ring and suboptimal reaction conditions. The imidazole moiety possesses two nucleophilic nitrogen atoms, leading to potential competition and side product formation.
Causality & Expert Analysis: The primary challenge in synthesizing C4-substituted imidazoles is controlling the regioselectivity of the reaction. Depending on your synthetic route (e.g., Fischer esterification of 3-(1H-imidazol-4-yl)propanoic acid or direct construction of the ring), you may face issues with N-alkylation/acylation, formation of the C5-substituted isomer, or incomplete reaction.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yield.
Recommended Actions:
-
Protect the Imidazole Nitrogen: The most robust solution to prevent N-alkylation/acylation side reactions is to use a protecting group, such as trityl (Trt) or Boc, on one of the imidazole nitrogens. This directs the reaction to the desired carbon or nitrogen position and can be removed later.
-
Optimize Reaction Conditions: Systematically vary the temperature, solvent, and base. In some cases, a non-polar solvent can disfavor salt formation and side reactions. For esterification, using an acid catalyst like p-toluenesulfonic acid in an alcohol/toluene mixture with a Dean-Stark trap to remove water can drive the reaction to completion.[3]
-
Purification Strategy: This molecule is polar. Standard silica gel chromatography can be challenging. Consider using a reverse-phase column or an ion-exchange resin for more effective purification, which can significantly improve your isolated yield.
Q2: I've identified an isomeric impurity in my product. How can I differentiate between N-1 vs. C-5 substitution, and how do I prevent it?
A2: Isomer formation is a classic challenge in imidazole chemistry due to the tautomerism of the imidazole ring, which makes the C4 and C5 positions electronically similar. Furthermore, direct alkylation can occur on either ring nitrogen.
Mechanistic Insight: The 1H-imidazole ring exists in a rapid tautomeric equilibrium. This means that the proton on the nitrogen can shuttle between the two nitrogen atoms. As a result, the carbon that is formally C4 in one tautomer becomes C5 in the other. This can lead to mixtures of 4- and 5-substituted products if the reaction does not have high regioselectivity. Additionally, direct N-alkylation can lead to the Methyl 3-(1H-imidazol-1-yl)propanoate isomer.[2]
Caption: Potential sites of reaction on the imidazole ring.
Differentiation and Prevention:
-
Spectroscopic Analysis (NMR):
-
¹H NMR: The chemical shifts of the imidazole ring protons are highly diagnostic. In the C4-substituted isomer, you will typically see two distinct singlets for the C2-H and C5-H protons. In the C5-isomer, these will be C2-H and C4-H. Their coupling constants (if any) and chemical shifts can be compared to literature values or predicted using software.
-
¹³C NMR: The carbon shifts will also differ significantly.
-
2D NMR (HMBC/HSQC): These experiments are definitive. An HMBC (Heteronuclear Multiple Bond Correlation) spectrum will show correlations between the protons on the propanoate chain and the carbons of the imidazole ring, allowing for unambiguous assignment of the substitution pattern.
-
-
Prevention Strategies:
-
Directed Synthesis: The most reliable method is to start with a precursor that already has the desired substitution pattern, avoiding the ambiguity of direct substitution on the parent imidazole.
-
Steric Hindrance: Introducing a bulky protecting group on one of the nitrogens can sterically block one face of the molecule, directing incoming reagents to the desired position.
-
Reaction Control: As described in A1, careful control of temperature and solvent can influence the regiochemical outcome. Low temperatures often favor the thermodynamically more stable product.
-
Frequently Asked Questions (FAQs)
Q3: What are the best practices for purifying and storing this compound?
A3: The polar and basic nature of the imidazole ring requires specific handling.
| Parameter | Recommendation | Rationale |
| Purification | Reverse-phase chromatography (C18) with a water/acetonitrile or water/methanol gradient containing a modifier like 0.1% TFA or formic acid. | The modifier protonates the imidazole, improving peak shape and retention. Standard silica gel can lead to significant streaking and poor recovery due to strong adsorption. |
| Storage | Store as the hydrochloride salt if possible.[4][5] Otherwise, store under an inert atmosphere (Argon or Nitrogen) at low temperatures (-20°C).[1] | The free base is hygroscopic and can slowly react with atmospheric CO₂. Low temperatures minimize potential degradation. The HCl salt is generally a more stable, crystalline solid. |
| Handling | Use glass or PTFE-lined containers. Avoid contact with acidic gases or strong oxidizing agents. | The basic nitrogen can react with acids. The imidazole ring can be susceptible to oxidation over time. |
Q4: I am attempting to hydrolyze the methyl ester to 3-(1H-imidazol-4-yl)propanoic acid, but the reaction is incomplete or forms byproducts. What should I do?
A4: Ester hydrolysis on this substrate can be tricky. Standard conditions (e.g., NaOH in MeOH/H₂O) can sometimes be sluggish or lead to side reactions if harsh conditions are used.
Expert Protocol - Lithium Hydroxide (LiOH) Mediated Hydrolysis: This is often a milder and more effective method for hydrolyzing esters in complex molecules.
-
Dissolution: Dissolve this compound (1 equivalent) in a mixture of Tetrahydrofuran (THF) and water (e.g., a 3:1 ratio). The THF helps with solubility.
-
Reagent Addition: Add Lithium Hydroxide (LiOH·H₂O, ~1.5 to 2.0 equivalents) to the solution.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Workup:
-
Quench the reaction by adding water and acidifying carefully with 1N HCl to a pH of ~5-6. The product may precipitate at its isoelectric point.
-
If it remains in solution, extract with a polar organic solvent like ethyl acetate or n-butanol. Multiple extractions may be necessary.
-
Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the carboxylic acid.
-
Causality: LiOH is less harsh than NaOH or KOH, reducing the risk of base-catalyzed side reactions on the imidazole ring. The use of THF as a co-solvent ensures the substrate remains fully dissolved, improving reaction kinetics.
References
- MySkinRecipes. (S)-Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGz0vD4U1MyXS2FtySPkQjMX92P2__dDHK0jwASkZPhRdBZ5TJearOapFSAu80iNhHCUo51smfJ_iG3OO3VR08IkwR7BEp4RZycJfUtlQeE9S21Z3i-A0MqPXUPgFvZ_iQZYAO6pkScY_JVY9E0cTGoRRzHcN_Sjz4cTZSMEBBXC09ZeRLNEu5c1whWcS01c8GTeoWwf48nSfVYhXD1nzIBlg0z9aLd-fGzPZep4-H1rA==]
- Hattan, C. M., et al. (2013). Synthesis of 3-(1-Methyl-1 H -imidazol-2-ylthio)propanoic Acid and ( E ) - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHBV57StPvPL3BpFJYW1dX9qXxaE47GLfnDGyilLZMQn_1sCm5fW02CSPk9DVXyqSMUNGN8tg6wANzXmX9g0-kbIRqOmdZjmRA_RD_f5SwdX5xZXNCy7evICkoPRW8nM6690dJ7uw_dTxz6tFTpOrE9JM0YOY1iVhVZeV0S1wW2KvIc6w2qiBiYMDQ97zy9S-12VYDEoS50Pbx-YwP-3u7Ix6W4o0OD3DsUWpOvY-lDA2YVuVfA1TrPy-DG-tvPeDT5-iHZaFaXtyo2zNkMA9f6rh2cXQzY0cfDHWQmZfNR]
- Hattan, C. M., et al. (2013). Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E) - PubMed Central. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFD_pVk_wLawGSc-Iss8isBDrJmroPyqTKlJF_eTcyIwOSRbYVZlFfT7yhjaW_oVGYBtJ2RD2A0zzKUO82F6Fml1MJt3apSDo8qa6nEYWLBi0jXqZemV3UC7YE2hLngn9CWF6Fow9Hlb6oFw==]
- ChemicalBook. (2024). METHYL 3-(1H-IMIDAZOL-4-YL)-PROPANOATE HYDROCHLORIDE. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQELGSmapej5loK0TQQgHdB59Wwhh0ryTA-P37eoveOzp_2mmVZ74QJdWnUTg_Qtf9cmleTN0rzBBg4EeW8eiE1tgvWDx58RVoR5l69n7DjZ48_jKko6jeFew5i-U4GOvjN77k_8jTVW21jUeH8ub1SLUhMCUPeLzSH7hsUbdxP9]
- BLDpharm. 3-(1H-Imidazol-4-yl)propanoic acid. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvpPiJueLNXmvQ_I4zw95_fQLt2yTKu-2OZX9Tz-iXRDEEt5-I4n9K8F7KPmkz7taR4GqtlAc-MCaodAF-v0qNoCG_GOB4yTE7pl8JGdJyBzmUJu0mWYX22N24RyiPf_pEvS09ZtZx9HvS]
- MySkinRecipes. Methyl 3-(1H-imidazol-1-yl)propanoate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHE3SYsSuasCML_PL8DI0v-VLnmoHPQMkUX6s1xlVPMbXoFX9GN2X370v50LBa3BWtRBzkqJ3jcWrPLA2EgzyGRbgtdco9-0DGTt3pPVNr9D0yt6lzh_kZmjlS8U2HLYLYB9I-Oe_DpnlkQ39DTb4uLzJpw-UqNEPXmUZo1vEIEVnrvnc1Jc94b8cpSHFPEmbHlJVTRzqIRwN2Chcweic8AdQaDNYblAsoQiAg=]
- Echemi. 3-(1H-Imidazol-4-yl)-propionic acid methyl ester hydrochloride. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFs3FhttSLqJlmX_zcHcAx5ab5f-lw4g7O6hVvz7xLcq7ffRbPNo4Tn3iaOAYJGyBmXmJ_AiyNVeZaKSZsoo_8uN6r23xgKXU0eqmcKphrJhM58E7u6Ufpt_28eRG7LqpOtkcUmm0lIPAXhhnGrH6Z2Df6BzICZQ8zWEsBbcLpVRmzpbNJH1MZomHp8xxFeTFJ3VbVKA6HBfE36agxkei52FZPwMUu11cE=]
- ChemicalBook. METHYL 3-(1H-IMIDAZOL-4-YL)-PROPANOATE HYDROCHLORIDE. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKNlMc5YvL0n-PPpAkdw9Sdm0OrjzFmsHH5HJejFggctrY38zCtC3ZnXx24aFMLgaaRxEgG1ttUd8PdNnv-7KEsf_72wBVRiTWHn2XiWEobLjFUBR7DZ5lNT9PZw2mT2F0E087OdqRKKTVhCRi-Yazkecj_N9v8svfhaZDHQJZPXyv8LSgugA=]
- Kivits, G. A. A., et al. (2009). A convenient preparation of 3‐(1H‐imidazol‐4‐yl)propanol. ResearchGate. [URL: https://www.researchgate.
- Robles-García, M. A., et al. (2021). A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. MDPI. [URL: https://www.mdpi.com/2227-9040/9/4/322]
- NIH. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9879207/]
- Google Patents. (CN102320962B). Method for catalytic synthesis of methyl propionate. [URL: https://patents.google.
Sources
- 1. (S)-Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate [myskinrecipes.com]
- 2. Methyl 3-(1H-imidazol-1-yl)propanoate [myskinrecipes.com]
- 3. CN102320962B - Method for catalytic synthesis of methyl propionate - Google Patents [patents.google.com]
- 4. METHYL 3-(1H-IMIDAZOL-4-YL)-PROPANOATE HYDROCHLORIDE | 31434-93-2 [chemicalbook.com]
- 5. echemi.com [echemi.com]
"stability issues of Methyl 3-(1H-imidazol-4-yl)propanoate in solution"
A Guide to Understanding and Preventing Stability Issues in Solution
Welcome to the technical support guide for Methyl 3-(1H-imidazol-4-yl)propanoate. As Senior Application Scientists, we understand that unexpected instability of a key reagent can be a significant roadblock in research and development. This guide is designed to provide you with in-depth insights and practical, field-proven solutions to the stability challenges associated with this molecule. We will move beyond simple instructions to explain the underlying chemical principles, empowering you to proactively design more robust experiments.
Core Stability Characteristics
This compound contains two key functional groups that dictate its stability profile: a methyl ester and an imidazole ring.
-
Ester Moiety: The ester group is susceptible to hydrolysis, which is the primary degradation pathway. This reaction is catalyzed by both acidic and, more significantly, basic conditions, yielding 3-(1H-imidazol-4-yl)propionic acid and methanol.[1]
-
Imidazole Ring: The imidazole ring is amphoteric, meaning it can act as both a weak acid and a weak base.[2] Its nitrogen atoms can be protonated in acidic solutions or deprotonated under strongly basic conditions. The protonation state of the imidazole ring is critical, as it can influence the molecule's susceptibility to hydrolysis and its interaction with its environment. The pKa of the protonated imidazole is approximately 7.0, meaning that around neutral pH, a significant portion of the molecules will be protonated.[2]
Troubleshooting Guide: Stability in Experimental Solutions
This section addresses the most common stability issues encountered during experimental work.
Issue 1: Rapid loss of compound observed in my aqueous buffer (pH 7.4).
Symptom: You prepare a fresh solution of this compound in a standard phosphate or HEPES buffer at pH 7.4. Within a few hours at room temperature, HPLC analysis shows a significant decrease in the parent peak and the emergence of a new, more polar peak.
Potential Cause: Base-catalyzed hydrolysis of the methyl ester.
Mechanism Explained: Although pH 7.4 is often considered "neutral," it is slightly alkaline and contains a sufficient concentration of hydroxide ions (OH⁻) to catalyze ester hydrolysis. Furthermore, the imidazole ring itself can participate in or influence the reaction. Imidazole and its derivatives are known to act as catalysts in hydrolysis reactions.[3] The reaction is an irreversible nucleophilic acyl substitution that proceeds to completion.[1]
Recommended Actions:
-
Lower the pH: If your experiment permits, prepare your solutions in a mildly acidic buffer (e.g., acetate buffer, pH 4.5-5.5). In this range, the rate of hydrolysis is typically at its minimum.
-
Work at Low Temperatures: Prepare solutions fresh and keep them on ice (0-4°C) at all times. Perform experimental incubations for the shortest duration possible.
-
Use Aprotic Solvents for Stock: Prepare high-concentration stock solutions in anhydrous aprotic organic solvents like DMSO or DMF and store them at -20°C or -80°C.[4] Dilute into aqueous buffers immediately before use.
Scientific Rationale: The rate of ester hydrolysis is highly pH-dependent. By moving the pH away from the alkaline region, you significantly reduce the concentration of the hydroxide catalyst. At acidic pH, the imidazole ring will be fully protonated, which may also reduce any potential intramolecular catalytic effects.
Issue 2: My compound seems unstable even in an acidic solution (pH < 4).
Symptom: You've followed the advice to use an acidic buffer, but you still observe a slow, steady degradation of the compound over 24-48 hours.
Potential Cause: Acid-catalyzed hydrolysis.
Mechanism Explained: While slower than base-catalyzed hydrolysis, the ester can still be cleaved under acidic conditions. In this mechanism, the carbonyl oxygen of the ester is protonated, which makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water. This is a reversible equilibrium reaction.[1]
Recommended Actions:
-
Identify the pH Minimum: The stability of esters across a pH range is often represented by a U-shaped curve. The point of maximum stability (minimum degradation rate) is typically in the mildly acidic range (pH 4-6). Avoid strongly acidic conditions if long-term stability is required.
-
Control Temperature: As with all reactions, hydrolysis rates are temperature-dependent. Storing acidic solutions at 4°C will significantly slow the degradation compared to room temperature.
-
Confirm Degradation Product: The expected degradation product is 3-(1H-imidazol-4-yl)propionic acid.[5] Confirming its presence via LC-MS or by comparison with a reference standard can validate that acid hydrolysis is the issue.
Issue 3: I'm seeing multiple unexpected peaks in my HPLC/LC-MS after storing my compound in solution.
Symptom: In addition to the parent compound and the expected carboxylic acid degradation product, your chromatogram shows other minor peaks that are not present in the initial analysis of the solid material.
Potential Causes:
-
Buffer Adducts: Some buffer components, especially those with nucleophilic groups (like Tris or glycine), could potentially react with the ester, though this is less common than hydrolysis.
-
Oxidation: While less likely to be a primary pathway, the imidazole ring could be susceptible to oxidation over long periods, especially in the presence of metal ions or reactive oxygen species.
-
Solvent Reactions: In alcoholic solvents like methanol or ethanol, transesterification can occur, especially if catalyzed by acid or base, resulting in the formation of a different ester.
Recommended Actions:
-
Simplify Your System: To diagnose the issue, prepare the compound in pure water (adjusted to the desired pH with a minimal amount of acid/base) and compare the degradation profile to that in your buffer.
-
Use Non-Nucleophilic Buffers: When possible, use buffers with low nucleophilicity, such as phosphate or acetate.
-
Inert Atmosphere: If oxidation is suspected, prepare solutions using de-gassed solvents and store them under an inert atmosphere (e.g., nitrogen or argon).[4]
Visualizing the Degradation Pathway and Workflow
To better understand the processes described, the following diagrams illustrate the primary degradation mechanism and a standard workflow for assessing stability.
Caption: Primary degradation pathway via hydrolysis.
Caption: Experimental workflow for a solution stability study.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for the solid material? A: The solid compound should be stored in a tightly sealed container in a dry and well-ventilated place, protected from moisture and heat.[6] For long-term storage, keeping it at -20°C is recommended.[4]
Q2: What is the best solvent for preparing a stock solution? A: Anhydrous, aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are recommended for high-concentration stock solutions intended for long-term storage at -20°C or -80°C. Avoid using water or methanol for stock solutions that will be stored for extended periods.
Q3: How can I quickly check if my solution has degraded? A: The primary degradation product, 3-(1H-imidazol-4-yl)propionic acid, is significantly more polar than the parent methyl ester. On a typical reversed-phase HPLC column (e.g., C18), the degradation product will have a much shorter retention time. A simple HPLC-UV analysis comparing a fresh sample to an aged one is the most effective method.
Q4: My experiment requires a pH of 8. What can I do to minimize degradation? A: If a basic pH is unavoidable, you must rigorously control other factors.
-
Temperature: Work at the lowest possible temperature (e.g., on ice).
-
Time: Prepare the solution immediately before use and complete your experiment as quickly as possible.
-
Concentration: Be aware that degradation is a chemical reaction; its rate can depend on various factors. Run a pilot experiment to determine the acceptable window of time before significant degradation occurs.
Quantitative Data Summary
| Condition | pH Range | Temperature | Expected Stability | Rationale |
| Optimal | 4.0 - 5.5 | 2-8°C | Good | Minimal acid and base catalysis. Low thermal energy. |
| Working | 6.0 - 7.0 | 2-8°C | Fair | Slow base-catalyzed hydrolysis begins. Low temp helps. |
| Working | 6.0 - 7.0 | Room Temp | Poor to Fair | Hydrolysis rate increases at room temperature. |
| Challenging | 7.4 - 8.5 | Room Temp | Poor | Significant base-catalyzed hydrolysis.[1] |
| Harsh | < 3.0 or > 9.0 | Room Temp | Very Poor | Strong acid or base catalysis leads to rapid degradation. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Working Solution
This protocol is designed to maximize the stability of the compound in an aqueous medium for immediate experimental use.
-
Prepare Buffer: Prepare a 50 mM sodium acetate buffer. Adjust the pH to 5.0 using acetic acid. Filter the buffer through a 0.22 µm filter. De-gas the buffer if necessary.
-
Prepare Stock Solution: Allow the solid this compound to equilibrate to room temperature. Weigh out the required amount and dissolve it in anhydrous DMSO to a final concentration of 10 mM.
-
Prepare Working Solution: Immediately before your experiment, dilute the 10 mM DMSO stock solution into the cold (4°C) pH 5.0 acetate buffer to achieve your desired final concentration. Ensure the final DMSO concentration is compatible with your assay (typically <1%).
-
Handling: Keep the final working solution on ice throughout your experiment.
Protocol 2: HPLC-UV Method for Stability Assessment
This protocol provides a starting point for an analytical method to quantify the parent compound and its primary degradation product.
-
Instrumentation: Standard HPLC system with UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 60% B
-
15-17 min: 60% to 95% B
-
17-19 min: 95% B
-
19-20 min: 95% to 5% B
-
20-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm. (Note: The imidazole ring lacks a strong chromophore, so low UV wavelengths are necessary. This can make the assay susceptible to interference.[7])
-
Injection Volume: 10 µL.
-
Expected Elution: The more polar 3-(1H-imidazol-4-yl)propionic acid will elute earlier than the parent ester.
References
- SAFETY DATA SHEET - Sigma-Aldrich. (2024). Sigma-Aldrich.
- (S)-Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate - MySkinRecipes. (n.d.). MySkinRecipes.
- Methyl 3-(1H-imidazol-1-yl)propanoate - MySkinRecipes. (n.d.). MySkinRecipes.
- Safety Data Sheet - CymitQuimica. (2024). CymitQuimica.
- Imidazole derivatives differentially destabilize the low pH conformation of lysozyme through weak electrostatic interactions - RSC Publishing. (n.d.). RSC Publishing.
- 3-(1H-Imidazol-4-yl)-propionic acid - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
- pH influence on imidazole organocatalytic activity. Progress curves of... - ResearchGate. (n.d.).
- Synthesis of 3-(1-Methyl-1 H -imidazol-2-ylthio)propanoic Acid and ( E ) - ResearchGate. (2013).
- The influence of pH value on the efficiency of imidazole based corrosion inhibitors of copper | Request PDF - ResearchGate. (2020).
- In which direction does imidazole affect the pH? - Chemistry Stack Exchange. (2014). Chemistry Stack Exchange.
- Imidazole-Based pH-Sensitive Convertible Liposomes for Anticancer Drug Delivery - NIH. (2022).
- Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E) - PubMed Central. (2013).
- METHYL 3-(1H-IMIDAZOL-4-YL)-PROPANOATE HYDROCHLORIDE - ChemicalBook. (2024). ChemicalBook.
- Methyl ester hydrolysis - ChemSpider Synthetic Pages. (n.d.). ChemSpider.
- A convenient preparation of 3‐(1H‐imidazol‐4‐yl)propanol - ResearchGate. (1975).
- 3-(1H-Imidazol-4-yl)-propionic acid methyl ester hydrochloride - Echemi. (n.d.). Echemi.
- A Review of the Analytical Methods for the Determination of 4(5)
- 3-(1H-imidazol-1-yl)propanoic acid | C6H8N2O2 | CID 2794718 - PubChem. (n.d.). PubChem.
- (PDF) (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. (2021).
- Hydrolysis of Esters (Oxford AQA International A Level (IAL) Chemistry): Revision Note. (2024). Save My Exams.
Sources
- 1. savemyexams.com [savemyexams.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. researchgate.net [researchgate.net]
- 4. (S)-Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate [myskinrecipes.com]
- 5. 3-(1H-imidazol-1-yl)propanoic acid | C6H8N2O2 | CID 2794718 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Scale-up Synthesis of Methyl 3-(1H-imidazol-4-yl)propanoate
Welcome to the technical support center for the synthesis of Methyl 3-(1H-imidazol-4-yl)propanoate. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale to larger, pilot, or manufacturing scales. We will address common challenges through a practical, troubleshooting-focused Q&A format, grounded in established chemical principles and process experience.
Introduction
This compound is a valuable building block in pharmaceutical synthesis, notably as an intermediate for certain histamine receptor ligands and other bioactive molecules.[1] While its synthesis appears straightforward, typically involving a Fischer esterification of 3-(1H-imidazol-4-yl)propionic acid, several challenges can emerge during scale-up that impact yield, purity, and process efficiency. This guide provides solutions to these critical issues.
The primary synthetic route discussed is the Fischer-Speier esterification of 3-(1H-imidazol-4-yl)propionic acid with methanol, catalyzed by a strong acid.
Overall Synthesis Workflow
Caption: High-level workflow for the synthesis of this compound.
Troubleshooting Guide: Common Scale-up Challenges
This section addresses specific problems encountered during the synthesis in a question-and-answer format.
Issue 1: Low or Stalled Reaction Conversion
Question: "My reaction seems to stop at 60-70% conversion, even after prolonged heating. How can I drive it to completion?"
Answer: This is a classic challenge with Fischer-Speier esterification, which is a reversible equilibrium-controlled reaction.[2] On a larger scale, inefficient water removal is the most common culprit.
-
Causality: The reaction produces one equivalent of water for every equivalent of ester formed. As water accumulates, the reverse reaction (hydrolysis of the ester) accelerates, leading to a net equilibrium.
-
Solutions:
-
Excess Methanol: On a multi-kilogram scale, using a significant excess of methanol (e.g., 10-20 volumes) is the most practical way to shift the equilibrium towards the product, per Le Châtelier's principle.
-
Water Removal: While a Dean-Stark trap is effective with water-immiscible solvents like toluene, it is not suitable for this reaction where methanol is both reactant and solvent. Ensure your starting material, 3-(1H-imidazol-4-yl)propionic acid, and the methanol are as anhydrous as possible.
-
Catalyst Choice & Loading: Ensure adequate catalyst loading. For sulfuric acid, a catalytic amount is sufficient. Using a milder, solid acid catalyst like a sulfonated resin can also be considered, which may simplify removal during workup.
-
Issue 2: Reaction Mixture Darkens Significantly (Charring)
Question: "During heating, my reaction mixture is turning dark brown or black, and I'm getting a sludge-like byproduct. What is causing this?"
Answer: This indicates decomposition or side reactions, often caused by an overly aggressive acid catalyst or localized overheating, a common issue during scale-up.
-
Causality: Concentrated sulfuric acid is a powerful dehydrating agent. At reflux temperatures, if the concentration is too high or mixing is poor, it can cause charring of the organic substrate.[3] The imidazole ring itself can also be susceptible to acid-mediated polymerization under harsh conditions.
-
Solutions:
-
Reduce Catalyst Concentration: Do not use "a crapload of sulfuric acid."[3] A catalytic amount, typically 1-5 mol% relative to the limiting reagent, is sufficient.
-
Switch to a Milder Catalyst: Para-toluenesulfonic acid (p-TsOH) is an excellent alternative.[2] It is a solid, easier to handle on a large scale, and generally less prone to causing charring.
-
Improve Heat Transfer and Mixing: Ensure the reactor's heating mantle or jacket provides uniform heating. Use an appropriately sized overhead stirrer to maintain good agitation and prevent hot spots at the vessel walls.
-
Issue 3: Product is Lost During Aqueous Workup
Question: "After neutralizing the reaction and performing an extraction, my aqueous layer contains a significant amount of product. How can I improve my extraction efficiency?"
Answer: The amphoteric nature of the product is the key issue. The imidazole ring (pKa ≈ 7) is basic, while the ester is neutral.
-
Causality: If the pH of the aqueous layer is neutral or acidic (pH < 8), a significant portion of the imidazole nitrogen atoms will be protonated. This forms a water-soluble salt, preventing its extraction into the organic phase.
-
Solutions:
-
Careful pH Control: After quenching the reaction, you must neutralize the strong acid catalyst and deprotonate the imidazole ring. Slowly add a base like sodium bicarbonate or sodium carbonate solution until the aqueous pH is robustly basic (pH 8.5-9.5). Check the pH with a calibrated meter, not just paper.
-
Salting Out: Before extraction, saturate the aqueous layer with sodium chloride (brine). This increases the ionic strength of the aqueous phase, decreasing the solubility of the organic product and driving it into the organic layer.
-
Multiple Extractions: Perform multiple extractions with smaller volumes of solvent (e.g., 3 x 10 L) rather than a single extraction with a large volume (1 x 30 L). This is fundamentally more efficient at recovering the product.
-
Troubleshooting Decision Tree: Low Product Yield
Caption: A decision tree for troubleshooting low yield in the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the best starting material for scale-up? The most direct precursor is 3-(1H-imidazol-4-yl)propionic acid, which can be synthesized from L-histidine.[4][5] For large-scale campaigns, sourcing high-purity 3-(1H-imidazol-4-yl)propionic acid directly is often more cost-effective and avoids the initial deamination step, simplifying the overall process.
Q2: How should the final product be purified on a large scale? Vacuum distillation is the preferred method for purifying this compound on a multi-liter scale. It is highly effective at removing non-volatile impurities (unreacted starting acid, catalyst residues, polymers) and colored byproducts. Ensure your vacuum system is robust and can achieve a stable, low pressure. Crystallization can be an alternative but may require significant solvent volumes and development of a robust procedure.
Q3: What are the critical process safety considerations?
-
Flammability: Methanol is flammable. Ensure all equipment is properly grounded and bonded to prevent static discharge. Use intrinsically safe or explosion-proof equipment in a well-ventilated area.
-
Corrosivity: Sulfuric acid is highly corrosive. Use appropriate personal protective equipment (PPE), including acid-resistant gloves, apron, and face shield. Ensure charging lines and vessels are made of compatible materials.
-
Exotherms: While the esterification itself is not violently exothermic, the initial mixing of sulfuric acid and methanol can generate significant heat. Always add the acid slowly to the methanol with good agitation and cooling available. The neutralization step with a base can also be exothermic and will release CO₂ gas if carbonates are used; ensure adequate venting.
Q4: What typical impurities might I expect and how can I control them? Besides unreacted starting material, potential process-related impurities include:
-
Dimerization/Polymerization Products: Arising from harsh acidic conditions. Controlled by using milder catalysts and avoiding excessive temperatures.[6]
-
N-Methylated Byproduct: While less common in Fischer esterification, methylation on the imidazole ring is a theoretical possibility. This can be checked for by mass spectrometry. Impurity profiling by HPLC and GC-MS is crucial for process control and final product quality assessment.
Experimental Protocol: Scale-up Fischer Esterification
This protocol is a representative example for a 5 L scale synthesis. All operations should be conducted by trained personnel in a chemical fume hood or an appropriate process bay.
| Parameter | Value/Condition | Rationale |
| Reactants | ||
| 3-(1H-imidazol-4-yl)propionic acid | 500 g | Limiting Reagent |
| Methanol | 2.5 L (5 vol) | Reactant and solvent; excess drives equilibrium |
| p-Toluenesulfonic acid (p-TsOH) | 86 g (~0.13 eq) | Milder, solid acid catalyst to minimize charring[2] |
| Reaction Conditions | ||
| Temperature | ~65 °C (Reflux) | Standard temperature for methanol reflux |
| Time | 12-24 hours | Monitor by TLC/HPLC for completion |
| Workup Materials | ||
| Saturated NaHCO₃ solution | ~2 L (or until pH >8.5) | Neutralizes catalyst and deprotonates product |
| Ethyl Acetate (EtOAc) | 3 x 1 L | Extraction solvent |
| Brine (Saturated NaCl) | 1 x 1 L | "Salting out" to improve extraction |
| Magnesium Sulfate (MgSO₄) | ~100 g | Drying agent |
Step-by-Step Methodology
-
Reactor Setup: Equip a 10 L jacketed glass reactor with an overhead stirrer, reflux condenser, and temperature probe.
-
Charging: Charge the reactor with methanol (2.5 L) and begin stirring. Add the 3-(1H-imidazol-4-yl)propionic acid (500 g) followed by p-toluenesulfonic acid (86 g).
-
Reaction: Heat the mixture to reflux (~65 °C) and maintain for 12-24 hours. Monitor the reaction's progress by taking small aliquots and analyzing via TLC (e.g., 10% MeOH in DCM with NH₃ vapor) or HPLC.
-
Cooling & Quenching: Once the reaction is complete, cool the mixture to room temperature. Transfer the reaction mixture to a larger vessel containing 2 L of cold water.
-
Neutralization: Slowly add saturated sodium bicarbonate solution while monitoring the pH. Continue addition until the pH of the aqueous layer is stable between 8.5 and 9.5. Be cautious of foaming from CO₂ evolution.
-
Extraction: Transfer the neutralized mixture to a 20 L separatory funnel or liquid-liquid extraction setup. Add brine (1 L) and ethyl acetate (1 L). Agitate thoroughly and allow the layers to separate. Drain the aqueous layer and collect the organic layer. Repeat the extraction of the aqueous layer two more times with 1 L of ethyl acetate each.
-
Drying & Concentration: Combine all organic extracts. Dry over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil.
-
Purification: Purify the crude oil by vacuum distillation to obtain the final product.
References
-
MySkinRecipes. (S)-Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate. [Link]
-
Hattan, C. M., Shojaie, J., Lau, S. S., & Anders, M. W. (2011). Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E)-3-(1-Methyl-1H-imidazol-2-ylthio)acrylic Acid. Synthetic Communications, 41(19), 2849-2856. [Link]
-
ResearchGate. The homologation of histidine. [Link]
-
Amanote Research. Synthesis of 3-(1-Methyl-1h-Imidazol-2-Ylthio)propanoic Acid and (E)-3-(1-Methyl-1h-Imidazol-2-Ylthio)acrylic Acid. [Link]
- Google Patents. An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline.
-
ResearchGate. A convenient preparation of 3‐(1H‐imidazol‐4‐yl)propanol. [Link]
-
ResearchGate. Synthesis of 3-(1-Methyl-1 H -imidazol-2-ylthio)propanoic Acid and ( E ) -3-(1-Methyl-1 H -imidazol-2-ylthio)acrylic Acid. [Link]
-
Reddit. Fischer Esterification Issue. [Link]
-
de Souza, R. O. M. A., et al. (2021). Fischer-Speier Esterification and Beyond: Recent Mechanistic Advances. Molecules, 26(17), 5185. [Link]
-
Bertinaria, M., et al. (2003). [3-(1H-imidazol-4-yl)propyl]guanidines containing furoxan moieties: a new class of H3-antagonists endowed with NO-donor properties. Bioorganic & Medicinal Chemistry, 11(7), 1197-1205. [Link]
-
Asian Journal of Research in Chemistry. Identification synthesis of process-related impurities (substances) ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate. [Link]
-
Semantic Scholar. Synthesis of tetrazole- and imidazole-based compounds: prophetic molecules made real for biological studies. [Link]
-
Rao, P. J., et al. (2016). SYNTHESIS OF 3-CHLORO-4-(1H-IMIDAZOL-1-YL)-4-(MORPHOLINO METHYL)-1-PHENYL AZETIDIN-2-ONE. World Journal of Pharmacy and Pharmaceutical Sciences, 5(9), 1605-1611. [Link]
-
MySkinRecipes. Methyl 3-(1H-imidazol-1-yl)propanoate. [Link]
Sources
"preventing side reactions in Methyl 3-(1H-imidazol-4-yl)propanoate synthesis"
Welcome, researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical support for the synthesis of Methyl 3-(1H-imidazol-4-yl)propanoate. Our focus is to help you anticipate and troubleshoot common side reactions, ensuring high purity and yield in your experiments. This is not a rigid protocol, but a dynamic resource built on established chemical principles and field-proven insights.
Section 1: Understanding the Core Reaction and Its Challenges
The synthesis of this compound is commonly achieved through the Fischer esterification of 3-(1H-imidazol-4-yl)propanoic acid. This method, while straightforward, is susceptible to side reactions due to the nucleophilic nature of the imidazole ring, particularly under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction during the Fischer esterification of 3-(1H-imidazol-4-yl)propanoic acid with methanol?
A1: The most prevalent side reaction is the N-methylation of the imidazole ring. Under the acidic conditions of the Fischer esterification, the nitrogen atoms of the imidazole ring can act as nucleophiles and react with the methylating agent (methanol, activated by the acid catalyst) to form N-methylated byproducts.
Q2: Which nitrogen on the imidazole ring is more likely to be methylated?
A2: In an unsymmetrically substituted imidazole like 3-(1H-imidazol-4-yl)propanoic acid, two regioisomeric N-methylated products can be formed. The regioselectivity is influenced by the tautomeric equilibrium of the imidazole ring. For a 4-substituted imidazole, the tautomer where the hydrogen is on the nitrogen further from the substituent (N1) is generally more stable. However, under acidic conditions, both nitrogens can be protonated, and the free base, although in low concentration, is the reactive species. Steric hindrance from the propanoate side chain at position 4 makes the N1 position more accessible to methylation. Therefore, while a mixture is possible, methylation at the N1 position to form Methyl 3-(1-methyl-1H-imidazol-4-yl)propanoate is a significant side reaction.
Q3: Can the imidazole ring degrade under strong acidic conditions and heat?
A3: Imidazole rings are generally stable. However, prolonged exposure to harsh acidic conditions and high temperatures can potentially lead to degradation, although this is less common than N-alkylation.[1][2] It is a factor to consider, especially if you observe significant charring or a multitude of unidentifiable byproducts.
Section 2: Troubleshooting Guide for Side Reaction Prevention
This section provides a structured approach to diagnosing and resolving issues related to side product formation during the synthesis.
Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting side reactions.
Issue 1: Presence of N-Methylated Impurities
Causality: The lone pair of electrons on the imidazole nitrogens makes them nucleophilic. In the presence of a strong acid catalyst (like H₂SO₄), methanol is activated, and the imidazole can be methylated. This reaction is often competitive with the desired esterification.
Mitigation Strategies:
Strategy A: Optimization of Fischer Esterification Conditions
The Fischer esterification is an equilibrium process.[3][4] By manipulating the reaction conditions, you can favor the formation of the desired ester over the N-methylated side product.
| Parameter | Recommendation | Rationale |
| Methanol | Use a large excess (e.g., as the solvent). | Le Châtelier's principle: A high concentration of a reactant drives the equilibrium towards the products, increasing the rate of esterification relative to N-methylation.[3] |
| Temperature | Use the lowest effective temperature (e.g., gentle reflux). | N-methylation may have a higher activation energy than esterification. Lowering the temperature can disproportionately slow the side reaction. |
| Reaction Time | Monitor the reaction closely (e.g., by TLC or LC-MS) and stop it once the starting material is consumed. | Prolonged reaction times increase the likelihood of side reactions, including N-methylation and potential degradation. |
| Acid Catalyst | Use the minimum effective amount of a strong acid (e.g., catalytic H₂SO₄). | While the acid is necessary to catalyze the esterification, it also promotes N-methylation. Minimizing its concentration can help reduce the side reaction. |
Experimental Protocol: Optimized Fischer Esterification
-
Suspend 3-(1H-imidazol-4-yl)propanoic acid (1.0 eq) in anhydrous methanol (20-30 volumes).
-
Cool the suspension in an ice bath.
-
Slowly add concentrated sulfuric acid (0.1-0.2 eq) dropwise.
-
Warm the mixture to a gentle reflux and monitor the reaction progress by TLC (e.g., using a mobile phase of DCM:MeOH 9:1).
-
Upon completion (typically 4-6 hours), cool the reaction mixture to room temperature.
-
Remove the methanol under reduced pressure.
-
Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or a mixture of chloroform and isopropanol).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify by column chromatography on silica gel if necessary.
Strategy B: Alternative, Milder Esterification Methods
For sensitive substrates where N-methylation is a persistent issue, avoiding the harsh conditions of Fischer esterification is the most effective solution.
1. Diazomethane or Trimethylsilyldiazomethane (TMS-diazomethane)
-
Principle: These reagents are highly effective for converting carboxylic acids to methyl esters under very mild, neutral conditions, thus completely avoiding acid-catalyzed N-methylation.[5]
-
Advantages: High yielding, clean reactions with minimal work-up.
-
Disadvantages: Diazomethane is highly toxic and explosive, requiring specialized handling. TMS-diazomethane is a safer alternative but is more expensive.
Experimental Protocol: Esterification with TMS-diazomethane
-
Dissolve 3-(1H-imidazol-4-yl)propanoic acid (1.0 eq) in a mixture of anhydrous methanol (10 volumes) and toluene (10 volumes).
-
At room temperature, add a 2.0 M solution of TMS-diazomethane in hexanes (1.1 eq) dropwise. Effervescence (N₂ evolution) should be observed.
-
Stir the reaction mixture at room temperature for 1-2 hours after the addition is complete.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, quench any excess TMS-diazomethane by adding a few drops of acetic acid.
-
Remove the solvent under reduced pressure to obtain the crude product, which is often of high purity.
2. DCC/DMAP Coupling (Steglich Esterification)
-
Principle: This method uses dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid, and 4-dimethylaminopyridine (DMAP) as a catalyst to facilitate the reaction with methanol under neutral conditions.[6][7][8][9]
-
Advantages: Very mild conditions, suitable for sensitive molecules.
-
Disadvantages: The dicyclohexylurea (DCU) byproduct can be difficult to remove. Other coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) can be used to form a water-soluble urea byproduct, simplifying purification.
Experimental Protocol: Steglich Esterification
-
Dissolve 3-(1H-imidazol-4-yl)propanoic acid (1.0 eq), methanol (1.2 eq), and DMAP (0.1 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to 0 °C to precipitate the DCU byproduct.
-
Filter off the DCU and wash the filter cake with cold DCM.
-
Wash the filtrate with dilute HCl to remove DMAP, followed by saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify by column chromatography if necessary.
Logical Diagram for Method Selection
Caption: A guide for selecting the appropriate esterification method.
Section 3: References
-
N-Alkylation of imidazoles - University of Otago. (n.d.). Retrieved January 12, 2026, from [Link]
-
Ji, Y., et al. (2011). Simple, Mild, and Practical Esterification, Thioesterification, and Amide Formation Utilizing p-Toluenesulfonyl Chloride and N-Methylimidazole. Organic Letters, 13(5), 1036-1039.
-
Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. (2022). Results in Chemistry, 4, 100325.
-
Ester synthesis by esterification. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]
-
Process for mild esterification of a carboxylic acid with an alcohol component. (1992). U.S. Patent No. 5,147,929.
-
Jordan, A., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(16), 5890-5899.
-
Fischer–Speier esterification. (2023, December 26). In Wikipedia. [Link]
-
Bellina, F., & Rossi, R. (2010). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. The Journal of Organic Chemistry, 75(16), 5589-5604.
-
Han, B., et al. (2002). Synthesis of 1,4-substituted imidazoles. The Journal of Organic Chemistry, 67(10), 3247-3259.
-
Tautomerism in imidazole unit. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Reactions of Amino Acids: Esterification. (n.d.). Pearson+. Retrieved January 12, 2026, from [Link]
-
This is why selective N-alkylation of imidazoles is difficult. (2020, May 17). r/OrganicChemistry. Retrieved January 12, 2026, from [Link]
-
Reactions of α-Amino Acids : Carboxylic Acid Esterification. (n.d.). Retrieved January 12, 2026, from [Link]
-
Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. Retrieved January 12, 2026, from [Link]
-
Fischer Esterification. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]
-
Hattan, C. M., et al. (2013). Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E)-3-(1-Methyl-1H-imidazol-2-ylthio)acrylic Acid. Synthetic Communications, 43(1), 1-8.
-
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524.
-
Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(9), 3073-3081.
-
de M. T. Alvim, L., et al. (2020). Nitro-functionalized imidazolium salts as acidic catalysts for cellulose degradation in ionic liquids. Green Chemistry, 22(16), 5427-5437.
-
Protonation and deprotonation of the imidazole ring and optical property change. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Diazomethane (CH2N2). (2022, June 25). Master Organic Chemistry. Retrieved January 12, 2026, from [Link]
-
A typical DCC + DMAP mediated Steglich esterification. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Tautomerism in imidazole unit. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
What's the best way for removing extra DCC and DMAP in an esterification reaction? (2013, December 10). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Synthesis of 3-(1-Methyl-1h-Imidazol-2-Ylthio)propanoic Acid and (E). (n.d.). Amanote Research. Retrieved January 12, 2026, from [Link]
-
Imidazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]
-
Fischer Esterification. (2023, January 22). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]
-
A convenient preparation of 3‐(1H‐imidazol‐4‐yl)propanol. (2002). Archiv der Pharmazie, 335(6), 289-295.
-
Recent advances in the synthesis of imidazoles. (2020). Organic & Biomolecular Chemistry, 18(20), 3825-3847.
-
Trimethylsilyldiazomethane. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Steglich esterification. (2023, November 29). In Wikipedia. [Link]
-
(E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. (2021). Molbank, 2021(2), M1234.
-
Scholarly article on METHYL 3-(1H-IMIDAZOL-4-YL)-PROPANOATE HYDROCHLORIDE 31434-93-2 from Journal of Medicinal Chemistry p. 506,507. (n.d.). LookChem. Retrieved January 12, 2026, from [Link]
-
Imidazole. (2024, January 9). In Wikipedia. [Link]
-
Expedited Synthesis and Comprehensive Characterization of Oxomorpholine- Imidazole Derivatives: Unraveling their Remarkable Antimicrobial. (2024). Journal of Scientific Research, 16(1), 321-330.
-
(A) Trimethylsilyldiazomethane (TMSCHN 2) reacts rapidly with carboxylic acids... (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Degradation of imidazolium-based ionic liquids in aqueous solution using plasma electrolysis. (2014). Journal of Hazardous Materials, 265, 238-244.
Sources
- 1. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Steglich esterification - Wikipedia [en.wikipedia.org]
Technical Support Center: Characterization of Impurities in Methyl 3-(1H-imidazol-4-yl)propanoate
Welcome to the technical support center for the characterization of impurities in Methyl 3-(1H-imidazol-4-yl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth assistance in identifying and quantifying impurities in this important pharmaceutical intermediate. As a Senior Application Scientist, my goal is to blend established analytical principles with field-tested insights to help you navigate the common challenges encountered during your experiments.
This document is structured to provide a logical workflow, from understanding the potential sources of impurities to detailed analytical methodologies and troubleshooting. Every recommendation is grounded in scientific principles to ensure the integrity and reliability of your results.
Part 1: Understanding the Impurity Landscape
The first step in any impurity characterization is to anticipate what you might find. Impurities in this compound can originate from several sources: the synthetic route, degradation of the final product, or interaction with storage containers.
Potential Process-Related Impurities
While the exact commercial synthesis route for this compound can vary, a common approach involves the reaction of a histamine derivative or a related imidazole precursor with a propanoate synthon. Based on general synthetic strategies for similar molecules, we can anticipate the following types of process-related impurities:
-
Unreacted Starting Materials: Residual amounts of the initial imidazole and propanoate starting materials.
-
Reagent-Related Impurities: Traces of catalysts, bases (e.g., triethylamine), or other reagents used in the synthesis.[1]
-
By-products of the Reaction: These can include isomers (e.g., substitution at a different position on the imidazole ring), products of side reactions, or oligomeric species.
-
Residual Solvents: Solvents used during the synthesis and purification steps.
A hypothetical synthetic pathway and potential impurities are illustrated below.
Caption: Synthetic pathway and potential impurity sources.
Potential Degradation Products
Forced degradation studies are essential to identify potential degradation products that may form during storage or under stress conditions.[2][3][4] These studies provide insights into the intrinsic stability of the molecule and are a regulatory expectation.[2][4][5]
Key Stress Conditions for Forced Degradation Studies:
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl, heat (e.g., 60°C) for a specified time.[6] | Hydrolysis of the methyl ester to the corresponding carboxylic acid. |
| Base Hydrolysis | 0.1 M NaOH, heat (e.g., 60°C) for a specified time.[6] | Hydrolysis of the methyl ester to the corresponding carboxylic acid. |
| Oxidation | 3% H₂O₂, room temperature or slightly elevated.[6] | Oxidation of the imidazole ring. |
| Thermal Degradation | Dry heat (e.g., 105°C) for several hours. | General decomposition. |
| Photolytic Degradation | Exposure to UV and visible light (ICH Q1B guidelines). | Photochemical reactions, potentially leading to complex degradation products. |
Part 2: Analytical Strategies and Protocols
A multi-faceted analytical approach is typically required for the comprehensive characterization of impurities.[7] High-Performance Liquid Chromatography (HPLC) is often the primary technique for separation and quantification, while Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for structural elucidation.
High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
Due to the polar nature of the imidazole group, developing a robust HPLC method can be challenging. Here is a recommended starting protocol and troubleshooting guide.
Recommended HPLC Starting Conditions:
| Parameter | Recommendation | Rationale |
| Column | Reversed-phase C8 or C18, 5 µm, 4.6 x 250 mm | Provides a good balance of retention for polar and non-polar compounds.[8] |
| Mobile Phase A | 0.025 M Potassium Phosphate (KH₂PO₄), pH adjusted to 3.2 with phosphoric acid | Buffered mobile phase helps to ensure consistent peak shapes and retention times for ionizable compounds like imidazoles.[8] |
| Mobile Phase B | Methanol or Acetonitrile | Common organic modifiers for reversed-phase chromatography.[8][9] |
| Gradient | Start with a low percentage of organic phase (e.g., 10% B) and ramp up to a higher percentage (e.g., 90% B) over 20-30 minutes. | A gradient elution is necessary to separate impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column.[8] |
| Column Temperature | 25-30°C | Maintaining a consistent temperature improves reproducibility.[9] |
| Detection | UV at 210-220 nm or Diode Array Detector (DAD) | The imidazole ring has UV absorbance in this range. A DAD allows for the assessment of peak purity.[9] |
Troubleshooting Common HPLC Issues:
Q1: My peak for this compound is tailing. What should I do?
-
Cause: Secondary interactions between the basic imidazole group and residual silanols on the silica-based column packing.
-
Solution 1: Adjust the pH of the mobile phase. A lower pH (e.g., 2.5-3.5) will ensure the imidazole nitrogen is protonated, which can reduce tailing.
-
Solution 2: Add a competing base to the mobile phase, such as 0.1% triethylamine (TEA). TEA will preferentially interact with the active sites on the stationary phase.
-
Solution 3: Use a column with a highly inert packing material, often labeled as "base-deactivated."
Q2: I am not seeing good separation between my main peak and a closely eluting impurity.
-
Cause: Insufficient selectivity of the chromatographic system.
-
Solution 1: Modify the mobile phase. Try changing the organic modifier (e.g., from methanol to acetonitrile or vice versa) as this can alter the selectivity.
-
Solution 2: Adjust the gradient slope. A shallower gradient around the elution time of the peaks of interest can improve resolution.
-
Solution 3: Experiment with a different stationary phase. A phenyl-hexyl or a polar-embedded column might offer different selectivity compared to a standard C18.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is an excellent technique for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents and certain low molecular weight by-products.
Recommended GC-MS Protocol:
| Parameter | Recommendation | Rationale |
| Column | HP-5MS or equivalent (non-polar) | A general-purpose column suitable for a wide range of volatile compounds.[10] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | An inert carrier gas that is compatible with MS detection.[10] |
| Injection | Splitless or split, depending on the expected concentration of impurities. | Splitless injection is more sensitive for trace analysis. |
| Oven Program | Start at a low temperature (e.g., 60°C), hold for 1-2 minutes, then ramp at 10°C/min to a final temperature of 250°C and hold.[10] | This temperature program allows for the separation of compounds with a range of boiling points. |
| MS Detection | Electron Ionization (EI) at 70 eV, scanning from m/z 40-500. | Standard EI conditions provide reproducible fragmentation patterns for library matching.[10] |
Troubleshooting Common GC-MS Issues:
Q1: I am observing broad peaks or no peaks for my imidazole-related compounds.
-
Cause: Imidazoles can be quite polar and may interact with active sites in the GC system, leading to poor peak shape. They may also have low volatility.
-
Solution 1: Derivatization. Silylation of the imidazole nitrogen can increase volatility and reduce peak tailing.
-
Solution 2: Use a more polar GC column, such as a wax-based column, which may be more suitable for polar compounds.
-
Solution 3: Ensure the GC inlet liner is clean and deactivated. An inert liner is crucial for the analysis of active compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR is a powerful tool for the definitive structural identification of impurities, often without the need for an authentic reference standard.[3]
¹H NMR of this compound:
Based on the structure and data from similar compounds like methyl propanoate, the following signals can be expected:[11][12]
-
Imidazole Protons: Two singlets in the aromatic region (around 7-8 ppm).
-
Methylene Protons (-CH₂-CH₂-COOCH₃): Two triplets in the aliphatic region (around 2.5-3.0 ppm).
-
Methyl Ester Protons (-COOCH₃): A singlet around 3.6 ppm.
Using NMR to Characterize Impurities:
-
Identify Extra Signals: Any signals in the spectrum that do not correspond to the main component or known solvents are potential impurities.
-
2D NMR Techniques: Techniques like COSY, HSQC, and HMBC can be used to piece together the structure of an unknown impurity by establishing connectivity between protons and carbons.
-
Quantitative NMR (qNMR): If an impurity is present at a sufficient concentration, qNMR can be used to determine its quantity relative to the main component without needing to isolate the impurity.
Caption: A typical workflow for impurity identification and characterization.
Part 3: Frequently Asked Questions (FAQs)
Q1: What is the most likely degradation product I will see?
The ester functional group is generally the most labile part of the molecule under both acidic and basic conditions. Therefore, the hydrolysis of the methyl ester to form 3-(1H-imidazol-4-yl)propanoic acid is a highly probable degradation product.
Q2: My sample is showing a new impurity after being stored in a clear glass vial on the benchtop. What could it be?
This is likely a photolytic degradation product. The imidazole ring can be susceptible to photochemical reactions. To prevent this, store your samples in amber vials and protect them from light.
Q3: How do I quantify an impurity for which I do not have a reference standard?
If the impurity has a similar UV chromophore to the main compound, you can estimate its concentration using the relative peak area percentage from an HPLC-UV analysis, assuming the response factors are similar. For more accurate quantification without a standard, quantitative NMR (qNMR) is the preferred method.
Q4: Can I use the same HPLC method for both purity analysis and for monitoring my forced degradation studies?
Yes, and this is highly recommended. A stability-indicating method is one that can separate the main peak from all potential degradation products and process-related impurities. You should develop your HPLC method using a sample that contains all likely impurities, which can be generated by performing forced degradation studies.
References
-
Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction - Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved January 12, 2026, from [Link]
-
Forced degradation studies. (2016). MedCrave online. Retrieved January 12, 2026, from [Link]
- Jain, D., & Basniwal, P. K. (2013). Forced degradation and impurity profiling. Journal of Pharmaceutical and Biomedical Analysis, 86, 11–35.
-
Forced degradation study: Topics by Science.gov. (n.d.). Science.gov. Retrieved January 12, 2026, from [Link]
-
Hattan, C. M., Shojaie, J., Lau, S. S., & Anders, M. W. (2013). Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E)-3-(1-Methyl-1H-imidazol-2-ylthio)acrylic Acid. Synthetic communications, 43(1), 1–8. [Link]
-
Alsante, K. M., Ando, A., Brown, R., Enas, J., Hatajik, T. D., Highuchi, T., & Kagiannis, E. (2007). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 43(3), 1046-1054. [Link]
- T, K. A., & al, e. (2016). development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics, 5(4), 291-297.
-
(S)-Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate. (n.d.). MySkinRecipes. Retrieved January 12, 2026, from [Link]
-
Ecofriendly single-step HPLC and TLC methods for concurrent analysis of ternary antifungal mixture in their pharmaceutical products. (2023). National Institutes of Health. Retrieved January 12, 2026, from [Link]
-
Advanced Organic Chemistry: The 1 H NMR spectrum of methyl propanoate. (n.d.). Doc Brown. Retrieved January 12, 2026, from [Link]
-
GC-MS Profiling and Antimicrobial Activity of Eight Essential Oils Against Opportunistic Pathogens with Biofilm-Forming Potential. (2023). MDPI. Retrieved January 12, 2026, from [Link]
-
Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. (2006). De Gruyter. Retrieved January 12, 2026, from [Link]
-
(E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. (2021). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Synthesis of 3-(1-Methyl-1h-Imidazol-2-Ylthio)propanoic Acid and (E). (2013). Amanote Research. Retrieved January 12, 2026, from [Link]
-
HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. (2020). National Institutes of Health. Retrieved January 12, 2026, from [Link]
-
NMR spectrum of methyl propanoate. (2021). YouTube. Retrieved January 12, 2026, from [Link]
-
Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. (2022). Journal of Medicinal and Chemical Sciences. Retrieved January 12, 2026, from [Link]
-
ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate. (2010). Asian Journal of Research in Chemistry. Retrieved January 12, 2026, from [Link]
-
Methyl 3-[3-(Aryl)-1,2,4-Oxadiazol-5-Yl]Propionates. (n.d.). SciSpace. Retrieved January 12, 2026, from [Link]
-
GC-MS profile of bioactive compounds from medicinally important Periploca hydaspidis. (2018). Pakistan Journal of Pharmaceutical Sciences. Retrieved January 12, 2026, from [Link]
-
GC and GC/MS Applications. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Ethyl 4-[3-(1H-imidazol-1-yl)propylamino]-3-nitrobenzoate. (2011). National Institutes of Health. Retrieved January 12, 2026, from [Link]
-
Fast Extraction and Detection of 4-Methylimidazole in Soy Sauce Using Magnetic Molecularly Imprinted Polymer by HPLC. (2016). MDPI. Retrieved January 12, 2026, from [Link]
Sources
- 1. Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E)-3-(1-Methyl-1H-imidazol-2-ylthio)acrylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medcraveonline.com [medcraveonline.com]
- 3. library.dphen1.com [library.dphen1.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. forced degradation study: Topics by Science.gov [science.gov]
- 6. ijrpp.com [ijrpp.com]
- 7. hrcak.srce.hr [hrcak.srce.hr]
- 8. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ecofriendly single-step HPLC and TLC methods for concurrent analysis of ternary antifungal mixture in their pharmaceutical products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GC-MS Profiling and Antimicrobial Activity of Eight Essential Oils Against Opportunistic Pathogens with Biofilm-Forming Potential [mdpi.com]
- 11. low/high resolution 1H proton nmr spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl propionate 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing Derivatization of Methyl 3-(1H-imidazol-4-yl)propanoate
Welcome to the comprehensive technical support guide for optimizing reaction conditions for the derivatization of Methyl 3-(1H-imidazol-4-yl)propanoate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common challenges encountered during the synthesis of novel derivatives from this versatile building block. This compound is a key intermediate in the synthesis of various biologically active molecules, including histamine receptor ligands.[1][2] This guide will equip you with the necessary knowledge to confidently navigate your synthetic challenges.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the derivatization of this compound, providing concise and actionable answers based on established chemical principles.
Q1: What are the most common derivatization strategies for this compound?
The primary sites for derivatization on this compound are the nitrogen atoms of the imidazole ring. The two most common strategies are:
-
N-Alkylation: Introduction of an alkyl group onto one of the imidazole nitrogens. This is typically achieved by reacting the starting material with an alkyl halide or another electrophilic alkylating agent in the presence of a base.[3]
-
N-Acylation: Introduction of an acyl group to one of the imidazole nitrogens. This reaction forms an N-acyl imidazole, which can be a stable product or a reactive intermediate for further transformations.[4][5]
Q2: How do I control regioselectivity during N-alkylation of the imidazole ring?
Controlling which of the two imidazole nitrogens gets alkylated is a common challenge.[6] The outcome is influenced by several factors:[7]
-
Steric Hindrance: Bulky substituents on the imidazole ring or a bulky alkylating agent will favor reaction at the less sterically hindered nitrogen.[8]
-
Electronic Effects: Electron-withdrawing groups on the imidazole ring can influence the nucleophilicity of the adjacent nitrogens.
-
Protecting Groups: In cases where high regioselectivity is crucial, employing a protecting group on one of the nitrogens is a reliable strategy. The trityl group is a common choice for imidazole protection due to its steric bulk and acid lability.[9]
Q3: What are the key parameters to consider when optimizing an N-alkylation reaction?
For a successful N-alkylation, careful optimization of the following parameters is essential:
-
Choice of Base: The base is crucial for deprotonating the imidazole ring, thereby increasing its nucleophilicity.[3] The strength of the base should be matched to the reactivity of the substrate and the alkylating agent.
-
Solvent Selection: Polar aprotic solvents like DMF, DMSO, and acetonitrile are generally preferred as they effectively dissolve the reactants and facilitate the reaction.[3]
-
Reaction Temperature: Temperature can significantly impact the reaction rate. However, higher temperatures can also lead to side reactions.
-
Nature of the Alkylating Agent: The reactivity of the alkylating agent (e.g., iodide > bromide > chloride) will influence the reaction conditions required.
Q4: What are common side reactions to watch out for during N-alkylation?
A primary side reaction is the formation of a quaternary imidazolium salt, which occurs when the already N-alkylated product undergoes a second alkylation.[8] This is more prevalent with highly reactive alkylating agents or at elevated temperatures.[8]
Part 2: Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered during the derivatization of this compound.
Issue 1: Low or No Product Yield
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps & Explanation |
| Incomplete Deprotonation of Imidazole | The imidazole ring needs to be deprotonated to become a potent nucleophile. If a weak base is used with a less reactive alkylating agent, the reaction may not proceed efficiently. Solution: Switch to a stronger base like sodium hydride (NaH) in an anhydrous aprotic solvent like THF or DMF to ensure complete deprotonation.[3] For many applications, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are also effective.[3] |
| Poor Reactivity of the Alkylating Agent | The leaving group on the alkylating agent significantly affects its reactivity. Solution: If using an alkyl chloride, consider switching to the more reactive alkyl bromide or iodide. |
| Sub-optimal Solvent Choice | The solvent plays a critical role in dissolving the reactants and influencing the reaction rate. Solution: Ensure you are using a suitable polar aprotic solvent such as DMF, DMSO, or acetonitrile.[3] If solubility is an issue, a co-solvent system might be necessary. |
| Steric Hindrance | Bulky groups on either the imidazole derivative or the alkylating agent can impede the reaction.[8] Solution: Consider using a less sterically hindered alkylating agent if possible. Alternatively, increasing the reaction temperature or using a more potent base might overcome the steric barrier. |
Issue 2: Formation of Multiple Products (Poor Regioselectivity)
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps & Explanation |
| Tautomerization of the Imidazole Ring | The proton on the imidazole ring can reside on either nitrogen, leading to a mixture of tautomers that can both be alkylated. Solution: The regioselectivity can be influenced by the substituent on the imidazole ring.[7] For consistent results, consider using a protecting group strategy. For instance, protecting one nitrogen with a bulky group like trityl chloride (TrCl) can direct alkylation to the other nitrogen.[9] |
| Reaction Conditions Favoring Mixture | The choice of solvent and base can influence the ratio of regioisomers. Solution: Systematically screen different base/solvent combinations. For example, the product ratio may differ between using K₂CO₃ in acetonitrile versus NaH in THF. |
Issue 3: Formation of Quaternary Imidazolium Salt
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps & Explanation |
| Over-alkylation of the Product | The N-alkylated product can be more nucleophilic than the starting material, leading to a second alkylation.[8] Solution: 1. Control Stoichiometry: Use a slight excess of the this compound relative to the alkylating agent.[8] 2. Lower Reaction Temperature: Reducing the temperature can decrease the rate of the second alkylation.[8] 3. Monitor the Reaction: Closely follow the reaction progress using TLC or LC-MS and stop the reaction as soon as the starting material is consumed.[8] |
Part 3: Experimental Protocols & Data
General Protocol for N-Alkylation
This protocol provides a general starting point and may require optimization for specific substrates and alkylating agents.
-
To a solution of this compound (1.0 eq) in a suitable anhydrous polar aprotic solvent (e.g., DMF, acetonitrile), add a base (1.1 - 2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkylating agent (1.0 - 1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction at the desired temperature (room temperature to 80 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Table 1: Recommended Starting Conditions for N-Alkylation
| Base | Solvent | Temperature | Notes |
| K₂CO₃ (Potassium Carbonate) | Acetonitrile (MeCN) | Reflux | A common and cost-effective choice for reactive alkylating agents. |
| Cs₂CO₃ (Cesium Carbonate) | DMF (Dimethylformamide) | Room Temp. to 60 °C | Often reported to be highly effective, even for less reactive systems.[3] |
| NaH (Sodium Hydride) | THF (Tetrahydrofuran) or DMF | 0 °C to Room Temp. | A strong base for ensuring complete deprotonation; requires anhydrous conditions.[3] |
Analytical Monitoring
Effective monitoring is crucial for optimizing reaction conditions.
-
Thin Layer Chromatography (TLC): A quick and easy way to qualitatively track the consumption of starting material and the formation of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, allowing for the identification of the desired product, starting material, and any side products by their mass-to-charge ratio.[10][11]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used for volatile derivatives. For non-volatile imidazole compounds, a derivatization step to increase volatility may be necessary.[10][12]
Part 4: Visualizing the Workflow
General Workflow for N-Alkylation Troubleshooting
Caption: A decision-tree for troubleshooting common N-alkylation issues.
References
- The Trityl Protecting Group for Imidazole: A Technical Guide - Benchchem.
- Technical Support Center: Troubleshooting N-Alkylation Reactions of Imidazole - Benchchem.
- Overcoming steric hindrance in N-alkylation of imidazole derivatives - Benchchem.
- This is why selective N-alkylation of imidazoles is difficult : r/OrganicChemistry - Reddit.
- Search for novel leads for histamine H3-receptor antagonists: oxygen-containing derivatives.
- Synthesis of imidazole‐containing poly(iminomethylenes). Choice of N(Im)‐protecting group.
- Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers - Benchchem.
- Synthesis of potent non-imidazole histamine H3-receptor antagonists - PubMed.
- An easily introduced and removed protecting group for imidazole nitrogen: A convenient route to 2-substituted imidazoles - ResearchGate.
- Protecting Groups in Organix Synthesis - Ready Lab - UT Southwestern, Dallas, Texas.
- Optimization of reaction conditions for the N-arylation of imidazole with iodobenzene a - ResearchGate.
- Methyl 3-(1H-imidazol-1-yl)propanoate - MySkinRecipes.
- Novel Histamine H(3)-receptor Antagonists With Carbonyl-Substituted 4-(3-(phenoxy)propyl)-1H-imidazole Structures Like Ciproxifan and Related Compounds - PubMed.
- A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry.
- Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00350F.
- Investigation into the use of derivatization with imidazole for the detection of clavam compounds by liquid chromatography–mass spectrometry - Analytical Communications (RSC Publishing).
- Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E) - PubMed Central.
- N-Alkylation of Imidazoles with Dialkyl and Alkylene Carbonates - ResearchGate.
- N-Alkylation of imidazoles - University of Otago.
- Chemoselective acylation of N-acylglutarimides with N-acylpyrroles and aryl esters under transition.
- An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples - MDPI.
- N alkylation at sp 3 Carbon Reagent Guide.
- Recent applications of N-acyl imidazole chemistry in chemical biology - Kyoto University Research Information Repository.
- Imidazole quantification by LC determination - 2019 - Wiley Analytical Science.
- Structure and Reactivity of Highly Twisted N-Acyl Imidazoles - PMC - NIH.
Sources
- 1. Methyl 3-(1H-imidazol-1-yl)propanoate [myskinrecipes.com]
- 2. Novel histamine H(3)-receptor antagonists with carbonyl-substituted 4-(3-(phenoxy)propyl)-1H-imidazole structures like ciproxifan and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 5. Structure and Reactivity of Highly Twisted N-Acyl Imidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. Research Portal [ourarchive.otago.ac.nz]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 12. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
Validation & Comparative
A Researcher's Guide to the Bioactivity Validation of Methyl 3-(1H-imidazol-4-yl)propanoate
This guide provides a comprehensive framework for the systematic validation of the biological activity of Methyl 3-(1H-imidazol-4-yl)propanoate. Designed for researchers and drug development professionals, this document moves beyond simple protocols to explain the scientific rationale behind experimental design, ensuring a robust and self-validating approach to characterization. We will explore potential biological targets, outline comparative analyses with established compounds, and provide detailed methodologies for key in vitro assays.
Part 1: Foundational Analysis - Uncovering Potential Bioactivities
The structure of this compound offers critical clues to its potential biological roles. The core of the molecule is the imidazole ring, a heterocyclic motif that is a cornerstone of many endogenous molecules and pharmaceuticals. Its structural similarity to the amino acid histidine and the neurotransmitter histamine strongly suggests a potential interaction with their respective biological targets.[1][2][3][4]
Primary Hypothesized Activities:
-
Histamine Receptor Modulation : The 4-substituted imidazole ring is a classic pharmacophore for histamine receptor ligands.[5][6][7] Therefore, the compound could act as an agonist or antagonist at one or more of the four histamine receptor subtypes (H1, H2, H3, H4), which are G-protein-coupled receptors (GPCRs) mediating a wide range of physiological effects, including allergic responses and gastric acid secretion.[2][4][8]
-
Enzyme Inhibition : The nitrogen atoms in the imidazole ring can act as potent ligands for metal ions, such as the zinc ion found in the active site of carbonic anhydrases.[9][10] This makes enzyme inhibition a plausible mechanism of action. Imidazole derivatives have also been investigated as inhibitors of other enzymes, such as thromboxane synthetase.[11]
-
Antimicrobial Activity : The imidazole scaffold is the basis for a major class of antifungal drugs (the "azoles").[12][13][14] These compounds often work by inhibiting enzymes involved in the synthesis of ergosterol, a critical component of fungal cell membranes.[13] Therefore, evaluating the antifungal and antibacterial properties of this compound is a logical step.
Part 2: The Comparative Framework - Validating Performance Against Alternatives
To contextualize the bioactivity of a novel compound, it is essential to compare its performance against well-characterized alternatives. This approach not only validates the experimental setup but also provides a benchmark for potency and selectivity. The choice of positive and negative controls is critical for generating meaningful data.
Rationale for Control Selection:
-
Positive Controls : These are "gold standard" compounds with known, potent, and well-documented activity for the target . They serve to confirm that the assay is performing correctly and provide a reference point for the efficacy of the test compound.
-
Negative Controls : An ideal negative control is a structurally similar molecule that is known to be inactive at the target. This helps to rule out non-specific effects and confirms that the observed activity is due to the specific chemical features of the test compound. A vehicle control (the solvent used to dissolve the compound, e.g., DMSO) is also mandatory to account for any effects of the solvent itself.
Table 1: Recommended Compounds for Comparative Analysis
| Potential Bioactivity | Target Class | Recommended Positive Control | Recommended Negative Control |
|---|---|---|---|
| Histamine H1 Receptor Antagonism | GPCR | Diphenhydramine | Methyl 3-(1H-pyrazol-4-yl)propanoate |
| Carbonic Anhydrase Inhibition | Metalloenzyme | Acetazolamide[9][15] | Vehicle (DMSO) |
| Antifungal Activity | Fungal Enzyme | Fluconazole[12][16] | Vehicle (DMSO) |
Part 3: Detailed Methodologies for In Vitro Validation
The following section provides detailed, step-by-step protocols for primary in vitro screening. These assays are selected for their robustness, reproducibility, and relevance to the hypothesized bioactivities.
Histamine H1 Receptor Affinity: A Radioligand Binding Assay
This assay quantifies the ability of the test compound to compete with a known high-affinity radioligand for binding to the H1 receptor. The primary output is the inhibition constant (Kᵢ), a measure of the compound's binding affinity. A lower Kᵢ value indicates higher affinity.
Experimental Workflow for H1 Receptor Binding Assay
Caption: Workflow for determining carbonic anhydrase inhibition.
Step-by-Step Protocol:
-
Materials :
-
Enzyme : Purified human carbonic anhydrase (isoform I or II).
-
Assay Buffer : 50 mM Tris-HCl, pH 7.5. [9] * Substrate : p-Nitrophenyl acetate (p-NPA), freshly prepared in a water-miscible organic solvent like DMSO or acetonitrile. [9] * Positive Control : Acetazolamide, a known potent CA inhibitor. [9][15] * Test Compound : this compound, prepared as a dilution series in DMSO.
-
Hardware : 96-well clear, flat-bottom plate and a microplate reader capable of kinetic measurements at 400-405 nm. [9]2. Procedure : a. To the wells of a 96-well plate, add the assay buffer and the appropriate dilution of the test compound, positive control, or vehicle (DMSO for the uninhibited control). [9] b. Add the CA enzyme working solution to all wells except the blank (which contains only buffer and substrate). c. Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme. [9] d. Initiate the enzymatic reaction by adding the p-NPA substrate solution to all wells. e. Immediately place the plate in a microplate reader and measure the increase in absorbance at 405 nm over time (e.g., every 30 seconds for 10-20 minutes). [9]3. Data Analysis : a. For each well, determine the reaction rate (V) by calculating the slope of the linear portion of the absorbance vs. time curve. [9] b. Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100. [9] c. Plot the percent inhibition against the log concentration of the inhibitor to determine the IC₅₀ value.
-
Antifungal Activity: Broth Microdilution Susceptibility Assay
This is the gold standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. [17]The MIC is the lowest concentration of the compound that prevents visible growth of a microorganism after a defined incubation period. [18] Step-by-Step Protocol:
-
Materials :
-
Fungal Strain : A clinically relevant strain, such as Candida albicans.
-
Growth Medium : RPMI-1640 medium is commonly used for antifungal susceptibility testing.
-
Positive Control : Fluconazole.
-
Test Compound : this compound.
-
Hardware : Sterile 96-well microtiter plates, incubator.
-
-
Procedure : a. Prepare a standardized inoculum of the fungal strain according to established guidelines, such as those from the Clinical and Laboratory Standards Institute (CLSI). [19][20] b. In a 96-well plate, perform two-fold serial dilutions of the test compound and the positive control in the growth medium. One well should contain only the medium and inoculum (growth control), and another should contain only medium (sterility control). c. Add the standardized fungal inoculum to each well (except the sterility control). d. Incubate the plate at 35°C for 24-48 hours. [18]3. Data Analysis : a. After incubation, visually inspect the plates or use a plate reader to measure turbidity (optical density). b. The MIC is determined as the lowest concentration of the compound at which there is a significant reduction in growth (e.g., ≥50% inhibition) compared to the growth control well. [18]
Part 4: Interpreting the Data and Charting a Path Forward
The quantitative data from these assays (Kᵢ, IC₅₀, MIC) will provide a clear, comparative profile of this compound's bioactivity. A low nanomolar Kᵢ in the H1 binding assay, for example, would indicate a high-affinity ligand worthy of further investigation in functional assays (e.g., calcium mobilization assays) to determine if it is an agonist or antagonist. [8][21] Should the compound exhibit potent activity in any of these primary screens, the logical next steps involve:
-
Selectivity Profiling : Test the compound against other related targets (e.g., other histamine receptor subtypes or different metalloenzymes) to determine its selectivity.
-
Structure-Activity Relationship (SAR) Studies : Synthesize and test analogs of the compound to identify the key structural features responsible for its activity. This is a foundational step in medicinal chemistry for optimizing lead compounds.
-
In Vivo Studies : If in vitro data is compelling, progressing to animal models is necessary to evaluate efficacy, pharmacokinetics, and safety, which are critical for assessing therapeutic potential.
By following this structured, comparative, and methodologically rigorous guide, researchers can generate a comprehensive and reliable bioactivity profile for this compound, paving the way for informed decisions in the drug discovery and development process.
References
- BenchChem. (2025). Application Notes and Protocols for In Vitro Carbonic Anhydrase Inhibition Assay. BenchChem.
-
Pfaller, M. A., & Diekema, D. J. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3), e00069-19. Available from: [Link]
-
Leurs, R., Hoffmann, M., & Timmerman, H. (2001). Histamine receptor assays. Current Protocols in Pharmacology, Chapter 4, Unit 4.17. Available from: [Link]
- MI - Microbiology. Antifungal Susceptibility.
-
Rex, J. H., Pfaller, M. A., Galgiani, J. N., Bartlett, M. S., Espinel-Ingroff, A., Ghannoum, M. A., Lancaster, M., Odds, F. C., Rinaldi, M. G., Walsh, T. J., & Barry, A. L. (2001). Antifungal Susceptibility Testing: Practical Aspects and Current Challenges. Clinical Microbiology Reviews, 14(4), 643-658. Available from: [Link]
- BenchChem. (2025). Application Notes and Protocols for In Vitro Characterization of Histamine H1 Receptor Antagonists. BenchChem.
-
Revie, N. M., Iyer, V., & Robbins, N. (2020). Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases, 7(7), ofaa257. Available from: [Link]
-
Pfaller, M. A., & Diekema, D. J. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3). Available from: [Link]
- Creative Biolabs. Hi-Affi™ In Vitro Cell based Histamine Receptor Functional Assay Service.
- BenchChem. (2025). Application Notes and Protocols for Carbonic Anhydrase I Inhibitor Enzymatic Assay. BenchChem.
- Innoprot. Histamine H1 Receptor Assay.
- Assay Genie. Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric).
- Abcam. Carbonic Anhydrase (CA) Inhibitor Screening Kit Protocol Book.
-
protocols.io. Carbonic Anhydrase Activity Assay. Available from: [Link]
- MySkinRecipes. Methyl 3-(1H-imidazol-1-yl)propanoate.
- MySkinRecipes. (S)-Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate.
-
Szałaj, N., Kuder, K. J., Satała, G., et al. (2023). Rational Design, Synthesis and Pharmacological Evaluation of Chalcones as Dual-Acting Compounds—Histamine H3 Receptor Ligands and MAO-B Inhibitors. Molecules, 28(14), 5399. Available from: [Link]
-
PubChem. methyl 3-(2-cyclohexyl-1H-imidazol-4-yl)propanoate. National Center for Biotechnology Information. Available from: [Link]
-
Stark, H., et al. (1996). Search for novel leads for histamine H3-receptor antagonists: oxygen-containing derivatives. Pharmazie, 51(10), 751-6. Available from: [Link]
-
PubChem. ethyl 3-(1H-imidazol-1-yl)propanoate. National Center for Biotechnology Information. Available from: [Link]
-
ResearchGate. Synthesis and biological evaluation of novel imidazole based compounds. Available from: [Link]
-
Cross, P. E., et al. (1985). Selective thromboxane synthetase inhibitors. 2. 3-(1H-imidazol-1-ylmethyl)-2-methyl-1H-indole-1-propanoic acid and analogues. Journal of Medicinal Chemistry, 28(10), 1427-32. Available from: [Link]
-
Ghorab, M. M., et al. (2013). Synthesis and Biological Evaluation of Novel Alkyl-Imidazolyl Carbinols and their Esters: Potent Antimycotics. Scientia Pharmaceutica, 81(3), 641-50. Available from: [Link]
-
PubChemLite. This compound hydrochloride (C7H10N2O2). Available from: [Link]
-
Asian Journal of Pharmaceutical and Clinical Research. SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL IMIDAZOLE BASED COMPOUNDS. Available from: [Link]
-
MDPI. Synthesis of Hybrid Molecules with Imidazole-1,3,4-thiadiazole Core and Evaluation of Biological Activity on Trypanosoma cruzi and Leishmania donovani. Available from: [Link]
-
Yao, W., et al. (2006). Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold. Bioorganic & Medicinal Chemistry Letters, 16(2), 395-9. Available from: [Link]
-
Sławiński, J., et al. (2021). Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety. Molecules, 26(11), 3169. Available from: [Link]
-
Ghorab, M. M., et al. (2013). 1-Aryl-3-(1H-imidazol-1-yl)propan-1-ol esters: synthesis, anti-Candida potential and molecular modeling studies. Chemistry Central Journal, 7, 162. Available from: [Link]
-
Kelso, G. F., et al. (2012). Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E)-3-(1-Methyl-1H-imidazol-2-ylthio)acrylic Acid. Organic Preparations and Procedures International, 44(2), 168-173. Available from: [Link]
-
Vollinga, R. C., et al. (1994). A new potent and selective histamine H3 receptor agonist, 4-(1H-imidazol-4-ylmethyl)piperidine. Journal of Medicinal Chemistry, 37(3), 332-3. Available from: [Link]
-
Jirayut, J. (2010). Histamine Receptors and Their Ligands. The Thai Journal of Pharmaceutical Sciences, 34, 1-17. Available from: [Link]
-
Wikipedia. Imidazolonepropionase. Available from: [Link]
Sources
- 1. Histamine receptor assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hi-Affi™ In Vitro Cell based Histamine Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 3. Methyl 3-(1H-imidazol-1-yl)propanoate [myskinrecipes.com]
- 4. thaiscience.info [thaiscience.info]
- 5. Search for novel leads for histamine H3-receptor antagonists: oxygen-containing derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A new potent and selective histamine H3 receptor agonist, 4-(1H-imidazol-4-ylmethyl)piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Selective thromboxane synthetase inhibitors. 2. 3-(1H-imidazol-1-ylmethyl)-2-methyl-1H-indole-1-propanoic acid and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and Biological Evaluation of Novel Alkyl-Imidazolyl Carbinols and their Esters: Potent Antimycotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 1-Aryl-3-(1H-imidazol-1-yl)propan-1-ol esters: synthesis, anti-Candida potential and molecular modeling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. assaygenie.com [assaygenie.com]
- 16. Antifungal Susceptibility Testing: Practical Aspects and Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antifungal Susceptibility | MI [microbiology.mlsascp.com]
- 18. academic.oup.com [academic.oup.com]
- 19. journals.asm.org [journals.asm.org]
- 20. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 21. innoprot.com [innoprot.com]
A Comparative Guide to Synthetic Precursors for Histamine Receptor Ligands: Methyl 3-(1H-imidazol-4-yl)propanoate and Alternatives
Abstract
The development of selective ligands for the four subtypes of histamine receptors (H1R, H2R, H3R, H4R) is a cornerstone of therapeutic intervention in allergic, inflammatory, gastric, and neurological disorders.[1][2] The success of these drug discovery campaigns hinges on the strategic selection of foundational chemical building blocks, or precursors, that enable efficient synthesis and diverse chemical modification. This guide provides an in-depth comparison of Methyl 3-(1H-imidazol-4-yl)propanoate, a key synthetic intermediate, with other prominent precursors used in the synthesis of histamine receptor ligands. We will analyze the synthetic utility, versatility, and strategic advantages of each precursor, supported by detailed experimental protocols for ligand synthesis and evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to optimize their synthetic strategies in the pursuit of novel histamine receptor modulators.
Introduction: The Strategic Importance of Precursors in Histamine Receptor Drug Discovery
Histamine's diverse physiological and pathological effects are mediated by four distinct G-protein-coupled receptors (GPCRs): H1R, H2R, H3R, and H4R.[3] Each receptor subtype presents a valuable therapeutic target:
-
H1R: Primarily involved in allergic responses; targeted by antihistamines.[3]
-
H2R: Regulates gastric acid secretion; targeted by drugs for peptic ulcers and GERD.[3]
-
H3R: Acts as a presynaptic autoreceptor in the central nervous system (CNS), modulating neurotransmitter release. It is a target for cognitive and sleep-wake disorders.[4][5]
-
H4R: Predominantly expressed on immune cells, it modulates inflammatory responses and is a target for asthma, allergy, and autoimmune diseases.[6][7][8]
The development of selective agonists, antagonists, or inverse agonists for these receptors requires sophisticated synthetic chemistry. A "precursor" in this context is not the biological source of histamine (which is the amino acid histidine), but rather a versatile chemical scaffold that provides the core imidazole moiety and a reactive handle for building the rest of the ligand structure. The choice of precursor dictates the synthetic route, potential for diversification, and overall efficiency of the drug discovery process.
Featured Precursor: this compound
This compound is a valuable building block in medicinal chemistry. Its structure contains the essential imidazole ring characteristic of histamine, coupled with a propanoate ester side chain. This ester group serves as a versatile chemical handle for further modification, such as amide bond formation or reduction to an alcohol, enabling the synthesis of a wide array of derivatives targeting various histamine receptors.
Key Attributes:
-
Structure: Provides the core 4-substituted imidazole ring.
-
Reactivity: The methyl ester allows for straightforward derivatization via aminolysis, hydrolysis, or reduction.
-
Application: It has been utilized as an intermediate in the synthesis of histamine H3 receptor antagonists.[9]
Comparative Analysis of Key Histamine Receptor Precursors
The selection of a starting material is a critical decision in any synthetic campaign. Below, we compare this compound with other common precursors.
| Precursor | Structure | Key Features & Synthetic Utility | Target Receptor Focus |
| This compound | ![]() | Versatile Intermediate: Ester group allows for easy conversion to amides, alcohols, or acids. The three-carbon spacer is a common motif in H3R ligands.[9] | Primarily H3R |
| L-Histidine Methyl Ester | ![]() | Chiral Building Block: Natural amino acid derivative provides a chiral center. The primary amine and ester offer two points for modification. Used for synthesizing peptide-like compounds and enzyme inhibitors.[10] | Broad (H1R, H2R, H3R, H4R) |
| 3-(1H-Imidazol-4-yl)propanoic Acid | ![]() | Direct Amide Coupling: The carboxylic acid is ready for direct coupling with various amines to form amides, a common linkage in drug molecules. Also known as deamino-histidine.[11][12] | Broad, especially H3R |
| 4-(1H-imidazol-4-ylmethyl)piperidine | ![]() | Rigid Scaffold: Incorporates a piperidine ring, which is a privileged scaffold in CNS drug design. The secondary amine of the piperidine is a key site for derivatization. Potent H3R agonist and a scaffold for antagonists.[13][14] | H3R |
| Histamine | ![]() | Primary Amine Handle: The ethylamine side chain can be modified, though selectivity can be challenging. Often used as a starting point for simple analogs or as a reference compound.[15] | Broad (H1R, H2R, H3R, H4R) |
Experimental Section: Representative Protocols
Scientific integrity demands reproducible and verifiable methodologies. The following protocols provide a framework for the synthesis and evaluation of histamine receptor ligands derived from these precursors.
Workflow for Ligand Synthesis and Evaluation
The following diagram outlines the logical flow from precursor selection to final biological characterization.
Sources
- 1. Histamine receptors and antihistamines: from discovery to clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Histamine and its receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histamine receptor - Wikipedia [en.wikipedia.org]
- 4. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. The role of histamine H4 receptor in immune and inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Histamine H4 receptor - Wikipedia [en.wikipedia.org]
- 9. Search for novel leads for histamine H3-receptor antagonists: oxygen-containing derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. (S)-Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate [myskinrecipes.com]
- 11. 1074-59-5|3-(1H-Imidazol-4-yl)propanoic acid|BLD Pharm [bldpharm.com]
- 12. 3-(IMIDAZOL-4-YL)PROPIONIC ACID manufacturers and suppliers - chemicalbook [m.chemicalbook.com]
- 13. Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A new potent and selective histamine H3 receptor agonist, 4-(1H-imidazol-4-ylmethyl)piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis of histamine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Activity of Methyl 3-(1H-imidazol-4-yl)propanoate Derivatives
For researchers and professionals in drug development, understanding the translational potential of a compound series is paramount. This guide provides an in-depth comparison of the in vitro and in vivo activities of derivatives of Methyl 3-(1H-imidazol-4-yl)propanoate, a key scaffold in medicinal chemistry. We will explore the nuances of their biological effects, from cellular assays to whole-organism responses, supported by experimental data and protocols.
Introduction: The Versatile Imidazole Scaffold
The imidazole ring is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to act as a hydrogen bond donor and acceptor make it a versatile pharmacophore for interacting with a wide range of biological targets.[3] this compound serves as a valuable starting material and intermediate for the synthesis of various biologically active compounds, particularly those targeting histamine receptors.[4][5] This guide will delve into the structure-activity relationships of its derivatives, comparing their potency and efficacy in controlled laboratory settings versus complex biological systems.
Part 1: In Vitro Activity Profile
The in vitro evaluation of this compound derivatives is a critical first step in characterizing their biological activity. These assays provide a controlled environment to assess direct interactions with molecular targets, such as enzymes and receptors, and to determine cellular effects like cytotoxicity and antimicrobial action.
Histamine Receptor Modulation
A significant area of investigation for imidazole derivatives has been their interaction with histamine receptors, particularly the H3 receptor, which is a key target in the central nervous system.
The affinity of a compound for a specific receptor is a primary determinant of its potency. Radioligand binding assays are commonly employed to measure this interaction. For instance, studies on various imidazole-containing compounds have utilized rat cerebral cortex membranes to assess their binding affinity to the H3 receptor.[6][7]
Table 1: In Vitro Histamine H3 Receptor Antagonist Activity of Representative Imidazole Derivatives
| Compound | Structure | In Vitro Assay | Potency (-log Ki or Ki) | Reference |
| Iodoproxyfan | 3-(1H-imidazol-4-yl)propyl (4-iodophenyl)methyl ether | [3H]-(R)-alpha-methylhistamine binding on rat cerebral cortex | -log Ki = 9.0 | [6] |
| N1-cyclohexylmethyl-N2-[3-(1H-imidazol-4-yl)propyl]guanidine | Guanidine derivative | Histamine H3-receptor activity | -log Ki = 9.1 | [6] |
| 3-(1H-imidazol-4-yl)propyl-3-cyclopentylpropanoate | Ester derivative | H3-receptor antagonist activity on rat cerebral cortex synaptosomes | -log Ki = 8.5 | [7] |
| 4-(3-(3-cyclopentylpropyloxy)propyl)-1H-imidazole | Ether derivative | H3 receptor binding on rat synaptosomes | Ki = 7 nM | [8] |
Experimental Protocol: Radioligand Binding Assay for H3 Receptor
-
Membrane Preparation: Rat cerebral cortex is homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The pellet is washed and resuspended in the assay buffer.
-
Assay Incubation: The membrane preparation is incubated with a radiolabeled ligand, such as [3H]-(R)-alpha-methylhistamine, and varying concentrations of the test compound.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.
Antimicrobial and Cytotoxic Activity
Beyond receptor modulation, imidazole derivatives have been explored for their potential as antimicrobial and anticancer agents.[9]
The antibacterial activity of novel imidazole derivatives can be evaluated against various bacterial strains.[3][9] These studies are crucial in the search for new antibiotics to combat antimicrobial resistance.
Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
-
Preparation of Inoculum: Bacterial strains are cultured overnight and the inoculum is standardized to a specific concentration (e.g., 0.5 McFarland standard).
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing broth medium.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.
Assessing the cytotoxic effects of new compounds on both cancerous and non-cancerous cell lines is essential to determine their therapeutic window.[10][11] Assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay are commonly used to measure cell viability.[12]
Experimental Workflow: In Vitro Cytotoxicity Screening
Caption: Workflow for determining the in vitro cytotoxicity of imidazole derivatives using the MTT assay.
Part 2: In Vivo Activity and Pharmacological Effects
While in vitro assays provide valuable information about a compound's intrinsic activity, in vivo studies are essential to understand its effects in a complex biological system, taking into account factors like absorption, distribution, metabolism, and excretion (ADME).
Histamine H3 Receptor Antagonism in Animal Models
The in vivo efficacy of histamine H3 receptor antagonists is often evaluated by measuring their ability to increase the levels of brain histamine metabolites, such as Nτ-methylhistamine, in rodents.[7]
Table 2: In Vivo Activity of Representative Imidazole Derivatives
| Compound | Animal Model | Endpoint | Efficacy (ED50) | Reference |
| 1-(1H-imidazol-4-yl)-7-phenyl-4-heptanone | Mice | Increase in brain Nτ-methylhistamine levels | 3.5 ± 1.5 mg/kg p.o. | [7] |
| 4-(3-(ethoxy)propyl)-1H-imidazole (FUB 465) | Mice | Not specified, but high oral potency | 0.26 mg/kg | [8] |
Experimental Protocol: Measurement of Brain Nτ-methylhistamine Levels in Mice
-
Compound Administration: The test compound is administered to mice, typically orally (p.o.).
-
Tissue Collection: At a specified time after administration, the mice are euthanized, and their brains are rapidly removed and frozen.
-
Homogenization and Extraction: The brain tissue is homogenized, and Nτ-methylhistamine is extracted.
-
Quantification: The concentration of Nτ-methylhistamine is determined using a sensitive analytical method, such as high-performance liquid chromatography (HPLC) with fluorescence detection or mass spectrometry.
-
Data Analysis: The dose of the compound that produces a 50% of the maximal effect (ED50) is calculated.
Anti-inflammatory Activity
Some imidazole derivatives have been investigated for their anti-inflammatory properties, for example, as inhibitors of cyclooxygenase-2 (COX-2).[13] A common in vivo model to assess anti-inflammatory activity is the carrageenan-induced paw edema model in rats.
Experimental Protocol: Carrageenan-Induced Rat Paw Edema
-
Compound Administration: The test compound or a reference drug (e.g., indomethacin) is administered to rats.
-
Induction of Edema: After a set period, a solution of carrageenan is injected into the sub-plantar region of the rat's hind paw to induce inflammation and edema.
-
Measurement of Paw Volume: The volume of the paw is measured at various time points after the carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema by the test compound is calculated by comparing the increase in paw volume in the treated group to the control group.
Signaling Pathway: Histamine Receptor Signaling
Caption: Simplified signaling pathways of the four histamine receptor subtypes.
Conclusion
This guide highlights the diverse biological activities of this compound derivatives, spanning from potent and selective modulation of histamine receptors to promising antimicrobial and anti-inflammatory effects. The comparison of in vitro and in vivo data underscores the importance of a multi-faceted approach in drug discovery. While in vitro assays are indispensable for initial screening and mechanistic studies, in vivo models provide the crucial context of a whole organism, revealing the true therapeutic potential of a compound. Further research, particularly in establishing a clearer correlation between in vitro potency and in vivo efficacy for this class of compounds, will be vital for their continued development as therapeutic agents.
References
-
[3-(1 H-Imidazol-4-yl)propyl]guanidines containing furoxan moieties | Request PDF. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Methyl 3-(1H-imidazol-1-yl)propanoate - MySkinRecipes. (n.d.). Retrieved January 12, 2026, from [Link]
-
Al-Ghamdi, H. A., Almughem, F. A., Alshabibi, M. A., Bakr, A. A., Alshehri, A. A., Aodah, A. H., Al Zahrani, N. A., Tawfik, E. A., & Damiati, L. A. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Biomolecules, 14(9), 1198. [Link]
-
Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (2024). Biomolecules, 14(9), 1198. [Link]
-
Abdel-Aziz, A. A., El-Azab, A. S., & El-Subbagh, H. I. (2011). Synthesis and biological evaluation of novel imidazolone derivatives as potential COX-2 inhibitors. Archiv der Pharmazie, 344(5), 316–324. [Link]
-
In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. (2023). Journal of Biomolecular Structure & Dynamics, 41(19), 9968–9982. [Link]
-
Gedi, M., Bongarzone, S., Brotschi, C., Gasser, R., Le, G., Mas, F., Moreau, J. L., Rey, M., Rodgers, R. J., & Rummey, C. (2009). Synthesis and stability in biological media of 1H-imidazole-1-carboxylates of ROS203, an antagonist of the histamine H3 receptor. Bioorganic & Medicinal Chemistry, 17(15), 5486–5497. [Link]
-
A convenient preparation of 3‐(1H‐imidazol‐4‐yl)propanol. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Bertinaria, M., Di Stilo, A., Tosco, P., Sorba, G., Poli, E., Pozzoli, C., Coruzzi, G., Fruttero, R., & Gasco, A. (2003). [3-(1H-imidazol-4-yl)propyl]guanidines containing furoxan moieties: a new class of H3-antagonists endowed with NO-donor properties. Bioorganic & Medicinal Chemistry, 11(7), 1197–1205. [Link]
-
Kumar, V., & Sharma, P. K. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. Journal of Chemical and Pharmaceutical Research, 9(8), 193-205. [Link]
-
Synthesis of Hybrid Molecules with Imidazole-1,3,4-thiadiazole Core and Evaluation of Biological Activity on Trypanosoma cruzi and Leishmania donovani. (2024). Molecules, 29(17), 4057. [Link]
-
Studies on Imidazole and Its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediated to Bioactive Molecule. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Synthesis and biological evaluation of some novel 1-alkyl-3-methylimidazolium carboxylate ionic liquids as potential antifungal agents. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
In vitro Selective Effect of Imidazole Derivatives as Inhibitors of Human Laryngeal Carcinoma. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Vollinga, R. C., de Koning, J. P., Jansen, F. P., Leurs, R., Menge, W. M., & Timmerman, H. (1994). A new potent and selective histamine H3 receptor agonist, 4-(1H-imidazol-4-ylmethyl)piperidine. Journal of Medicinal Chemistry, 37(3), 332–333. [Link]
-
Meier, G., Krause, M., Hüls, A., Ligneau, X., Pertz, H. H., Arrang, J. M., Ganellin, C. R., Schwartz, J. C., Schunack, W., & Stark, H. (2004). 4-(omega-(alkyloxy)alkyl)-1H-imidazole derivatives as histamine H(3) receptor antagonists/agonists. Journal of Medicinal Chemistry, 47(10), 2655–2665. [Link]
-
Kathmann, M., Schlicker, E., Marr, I., Werthwein, S., & Schunack, W. (2000). Search for novel leads for histamine H3-receptor antagonists: oxygen-containing derivatives. Naunyn-Schmiedeberg's Archives of Pharmacology, 362(2), 165–172. [Link]
-
Lim, H. D., de Esch, I. J., Leurs, R., & Smit, M. J. (2005). Evaluation of histamine H1-, H2-, and H3-receptor ligands at the human histamine H4 receptor: identification of 4-methylhistamine as the first potent and selective H4 receptor agonist. The Journal of Pharmacology and Experimental Therapeutics, 314(3), 1310–1321. [Link]
-
One-pot synthesis, NMR, quantum chemical approach, molecular docking studies, drug-likeness and in-silico ADMET prediction of novel 1-(2,3-dihydrobenzo[b][6][9]dioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole. (2022). Journal of the Indian Chemical Society, 99(12), 100793. [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methyl 3-(1H-imidazol-1-yl)propanoate [myskinrecipes.com]
- 5. 3-(IMIDAZOL-4-YL)PROPIONIC ACID synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Search for novel leads for histamine H3-receptor antagonists: oxygen-containing derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4-(omega-(alkyloxy)alkyl)-1H-imidazole derivatives as histamine H(3) receptor antagonists/agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and biological evaluation of novel imidazolone derivatives as potential COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Methyl 3-(1H-imidazol-4-yl)propanoate Analogs as Histamine H3 Receptor Antagonists
This guide provides an in-depth analysis of the structure-activity relationship (SAR) of analogs of Methyl 3-(1H-imidazol-4-yl)propanoate, focusing on their activity as histamine H3 receptor antagonists. It is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics targeting the central nervous system. This document will delve into the nuanced molecular interactions that govern the potency and efficacy of these compounds, supported by experimental data and detailed protocols.
Introduction: The Histamine H3 Receptor as a Therapeutic Target
The histamine H3 receptor (H3R) is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS). It primarily functions as a presynaptic autoreceptor on histaminergic neurons, modulating the synthesis and release of histamine. Additionally, it acts as a heteroreceptor, controlling the release of other key neurotransmitters such as acetylcholine, dopamine, norepinephrine, and serotonin. Due to its significant constitutive activity, the H3R is a compelling target for therapeutic intervention in a variety of neurological and psychiatric disorders, including Alzheimer's disease, attention-deficit hyperactivity disorder (ADHD), schizophrenia, and narcolepsy. Antagonists and inverse agonists of the H3R have been shown to enhance neurotransmitter release, leading to pro-cognitive and wake-promoting effects.
The imidazole moiety is a key pharmacophoric element for many H3R ligands, owing to its ability to interact with key residues in the receptor's binding pocket. This compound represents a foundational scaffold for the design of novel H3R antagonists. Understanding the SAR of its analogs is crucial for optimizing potency, selectivity, and pharmacokinetic properties.
The Core Scaffold: 3-(1H-imidazol-4-yl)propyl Moiety
The 3-(1H-imidazol-4-yl)propyl scaffold is a common feature in many potent histamine H3 receptor antagonists. The imidazole ring provides a crucial interaction point with the receptor, while the propyl linker offers an optimal distance to a second, more variable region of the ligand that often dictates subtype selectivity and overall affinity. The exploration of different functional groups attached to this propyl chain is a key strategy in the development of novel H3R antagonists.
Comparative Analysis of Functional Group Modifications
The ester functionality in this compound is a key point of modification for tuning the pharmacological profile of these analogs. To understand the impact of this group, we will compare it with other functionalities, such as ketones, ethers, and carbamates, attached to the same 3-(1H-imidazol-4-yl)propyl core.
A study by Stark et al. provides valuable insights into the SAR of ω-(1H-imidazol-4-yl)alkyl derivatives with various oxygen-containing functionalities.[1] Their work demonstrated that compounds with ester, ketone, or alcohol groups in the side chain can exhibit moderate to high antagonist potency at the H3 receptor in vitro.[1]
Ester Analogs
One of the most potent compounds identified in the study by Stark et al. was an ester derivative, 3-(1H-imidazol-4-yl)propyl 3-cyclopentylpropanoate .[1] This compound displayed a high affinity for the H3 receptor with a -log Ki of 8.5 .[1] This highlights the potential of the ester group to contribute favorably to receptor binding. However, it is important to note that this high in vitro potency did not translate to in vivo central antagonist activity in the models tested, suggesting potential pharmacokinetic limitations such as rapid hydrolysis by esterases.[1]
Ketone Analogs
In the same study, a ketone derivative, 1-(1H-imidazol-4-yl)-7-phenyl-4-heptanone , also showed promising activity, with an in vivo ED50 value of 3.5 mg/kg p.o.[1] This suggests that a ketone functionality can be a viable alternative to the ester, potentially offering improved metabolic stability.
Carbamate and Ether Analogs
Further SAR exploration on the 3-(1H-imidazol-4-yl)propanol scaffold has revealed that carbamate and ether derivatives can also be potent H3 receptor antagonists. A series of branched 3-(1H-imidazol-4-yl)propyl N-alkylcarbamates were synthesized and tested, with all compounds displaying Ki values below 100 nM for the human H3 receptor.[2] This indicates that the carbamate linkage is well-tolerated and can lead to high-affinity ligands.
The logical progression of these findings is visually represented in the following workflow:
Caption: Workflow for the development of 3-(1H-imidazol-4-yl)propyl-based H3R antagonists.
Quantitative Comparison of Analog Performance
To provide a clear comparison, the following table summarizes the available data for representative analogs with different functional groups.
| Compound ID | Functional Group | R Group | Target | K_i (nM) | -log K_i | Reference |
| 1 | Ester (Propanoate) | Cyclopentyl | Rat Histamine H3 Receptor | 3.16 | 8.5 | [1] |
| 2 | Carbamate | Various Alkyl | Human Histamine H3 Receptor | < 100 | > 7.0 | [2] |
Note: Direct comparison of Ki values should be approached with caution due to potential differences in experimental conditions and receptor species (rat vs. human). However, the data strongly suggests that both ester and carbamate functionalities can lead to potent H3 receptor antagonists.
Experimental Protocols
The following are detailed protocols for the key in vitro assays used to characterize the affinity and functional activity of histamine H3 receptor antagonists.
Histamine H3 Receptor Radioligand Binding Assay
This assay is designed to determine the binding affinity (Ki) of a test compound for the H3 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
HEK293T cells transiently expressing the human H3 receptor.
-
[3H]-Nα-methylhistamine ([3H]NAMH) as the radioligand.
-
Clobenpropit (a known H3R antagonist) for determining non-specific binding.
-
Tris-HCl buffer (50 mM, pH 7.4).
-
Test compounds at various concentrations.
-
GF/C filter plates pre-coated with polyethyleneimine (PEI).
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Harvest transfected HEK293T cells and centrifuge.
-
Resuspend the cell pellet in ice-cold Tris-HCl buffer and sonicate to lyse the cells.
-
Determine the protein concentration of the membrane suspension using a BCA protein assay.
-
-
Binding Assay:
-
In a 96-well plate, combine the cell membrane preparation, [3H]NAMH (at a concentration near its Kd, e.g., 2 nM), and varying concentrations of the test compound.
-
For total binding, omit the test compound.
-
For non-specific binding, add an excess of clobenpropit (e.g., 10 µM).
-
Incubate the plate at 25°C for 2 hours.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through the PEI-coated GF/C filter plate to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer.
-
Dry the filters and add scintillation cocktail.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for the H3R radioligand binding assay.
cAMP Functional Assay
This assay measures the ability of a compound to act as an antagonist or inverse agonist at the H3 receptor by quantifying its effect on cAMP levels.
Materials:
-
CHO-K1 cells stably transfected with the human H3 receptor.
-
Forskolin (an adenylyl cyclase activator).
-
R-α-methylhistamine (an H3R agonist).
-
cAMP assay kit (e.g., HTRF, FRET, or ELISA-based).
-
Test compounds at various concentrations.
Procedure:
-
Cell Culture:
-
Culture the stably transfected CHO-K1 cells in appropriate media.
-
-
Antagonist Mode Assay:
-
Pre-incubate the cells with varying concentrations of the test compound.
-
Stimulate the cells with a fixed concentration of R-α-methylhistamine (e.g., its EC80) in the presence of forskolin.
-
Incubate for a specified time.
-
-
Inverse Agonist Mode Assay:
-
Incubate the cells with varying concentrations of the test compound in the presence of forskolin (without the agonist).
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
For antagonist activity, plot the cAMP concentration against the logarithm of the test compound concentration and determine the IC50. Calculate the Kb using the Cheng-Prusoff or Gaddum equation.
-
For inverse agonist activity, plot the cAMP concentration against the logarithm of the test compound concentration and determine the EC50 and the maximal effect (Emax) relative to the basal level.
-
Conclusion and Future Directions
The structure-activity relationship of this compound analogs as histamine H3 receptor antagonists is a promising area of research for the development of novel CNS therapeutics. The available data indicates that modifications of the ester functionality to other groups like ketones, ethers, and carbamates can yield potent H3R antagonists. The high in vitro affinity of the 3-(1H-imidazol-4-yl)propyl 3-cyclopentylpropanoate highlights the potential of ester-containing analogs. However, their in vivo activity may be limited by metabolic instability, a challenge that can be addressed through the exploration of bioisosteric replacements such as ketones or metabolically more stable esters.
Future research should focus on a systematic exploration of the ester R-group to optimize both potency and pharmacokinetic properties. Additionally, a head-to-head comparison of a series of ester, ketone, ether, and carbamate analogs with identical R-groups would provide a more definitive understanding of the optimal functionality for H3R antagonism. The detailed experimental protocols provided in this guide offer a robust framework for conducting such comparative studies.
References
- Stark, H. (2003). Recent advances in histamine H3 receptor antagonists/inverse agonists.
-
Stark, H., Kathmann, M., Schlicker, E., Ligneau, X., Rouleau, A., Schwartz, J. C., & Schunack, W. (1996). Search for novel leads for histamine H3-receptor antagonists: oxygen-containing derivatives. Journal of Medicinal Chemistry, 39(6), 1220-1226. [Link]
-
Łazewska, D., Więcek, M., Ligneau, X., Kottke, T., Weizel, L., Seifert, R., ... & Kieć-Kononowicz, K. (2009). Histamine H3 and H4 receptor affinity of branched 3-(1H-imidazol-4-yl)propyl N-alkylcarbamates. Bioorganic & Medicinal Chemistry Letters, 19(23), 6682-6685. [Link]
- Leurs, R., Bakker, R. A., Timmerman, H., & de Esch, I. J. (2005). The histamine H3 receptor: from gene cloning to H3 receptor drugs. Nature Reviews Drug Discovery, 4(2), 107-120.
- Schwartz, J. C. (2011). The histamine H3 receptor: from discovery to clinical trials with pitolisant. British Journal of Pharmacology, 163(4), 713-721.
-
Łazewska, D., Więcek, M., Ligneau, X., Kottke, T., Weizel, L., Seifert, R., ... & Kieć-Kononowicz, K. (2009). Histamine H3 and H4 receptor affinity of branched 3-(1H-imidazol-4-yl)propyl N-alkylcarbamates. Bioorganic & Medicinal Chemistry Letters, 19(23), 6682-6685. [Link]
Sources
A Comparative Guide to the Efficacy of Methyl 3-(1H-imidazol-4-yl)propanoate Derived Antagonists for the Histamine H3 Receptor
This guide provides an in-depth analysis of histamine H3 receptor antagonists derived from the Methyl 3-(1H-imidazol-4-yl)propanoate scaffold. It is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships, comparative efficacy, and experimental evaluation of this important class of compounds. We will delve into the causality behind experimental design and provide validated protocols to ensure scientific rigor.
Introduction: The Histamine H3 Receptor as a Therapeutic Target
Histamine, a crucial biogenic amine, exerts its diverse physiological effects through four distinct G protein-coupled receptors (GPCRs): H1, H2, H3, and H4. While H1 and H2 receptors are well-known for their roles in allergic reactions and gastric acid secretion, respectively, the histamine H3 receptor (H3R) presents a unique and compelling target for therapeutic intervention, particularly within the central nervous system (CNS).[1]
Discovered in 1983, the H3R primarily functions as a presynaptic autoreceptor on histaminergic neurons, modulating the synthesis and release of histamine.[1] It also acts as a heteroreceptor on other non-histaminergic neurons, controlling the release of key neurotransmitters such as acetylcholine, norepinephrine, dopamine, and serotonin. By antagonizing this receptor, it is possible to enhance the release of these neurotransmitters, leading to pro-cognitive, wakefulness-promoting, and other potentially therapeutic effects.[1][2] This has positioned H3R antagonists as promising candidates for treating a range of neurological and psychiatric disorders, including Alzheimer's disease, narcolepsy, and attention deficit hyperactivity disorder (ADHD).[1]
The imidazole ring is a cornerstone of histamine's structure and, consequently, a foundational element in the design of many histamine receptor ligands.[3][4][5] Early H3R antagonists, such as thioperamide and clobenpropit, were built upon this imidazole scaffold and proved invaluable as research tools.[6] However, their clinical development has been hampered by limitations, including poor blood-brain barrier penetration and the potential for off-target effects, notably the inhibition of cytochrome P450 (CYP450) enzymes, which is a known liability for some imidazole-containing compounds.[1][7]
This compound: A Versatile Synthetic Precursor
This compound serves as a valuable starting material in the synthesis of novel H3R antagonists.[8] Its structure contains the essential 4-substituted imidazole core required for H3R recognition, along with a modifiable propanoate side chain. This ester functionality provides a convenient chemical handle for introducing the lipophilic moieties necessary to convert the molecule from a histamine analogue into a potent antagonist.
Generalized Synthetic Approach
The synthesis of H3R antagonists from this precursor typically involves the derivatization of the propanoate side chain. For instance, ω-(1H-Imidazol-4-yl)alkyl derivatives featuring ester, ketone, or alcohol functionalities in the side chain have been synthesized and evaluated for H3R antagonist activity.[9] A general synthetic workflow is outlined below.
Caption: Workflow for a radioligand binding assay.
Detailed Protocol:
-
Membrane Preparation:
-
Culture HEK293T cells transiently expressing the human H3 receptor.
-
After 48 hours, harvest the cells in ice-cold PBS and centrifuge at ~2000 x g for 10 minutes at 4°C. [10] * Resuspend the cell pellet in a Tris-HCl buffer (50 mM, pH 7.4) and disrupt the cells via sonication. [10] * Centrifuge the homogenate at high speed (e.g., 40,000 x g) to pellet the membranes. Resuspend the membrane pellet in the assay buffer.
-
Determine the protein concentration using a standard method like the BCA Protein Assay. [10]2. Binding Assay:
-
In a 96-well plate, add the membrane suspension.
-
Add the radioligand, such as [3H]-Nα-methylhistamine ([3H]NAMH), at a concentration near its Kd value (e.g., 2 nM). [11] * Add the unlabeled test compound (antagonist) across a range of concentrations.
-
For determining non-specific binding, use a high concentration of a known H3R ligand like clobenpropit (10 µM) or histamine (100 µM). [11][10] * Incubate the mixture for 2 hours at 25°C to reach equilibrium. [11]3. Separation and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove unbound radioactivity.
-
Allow the filters to dry, then add scintillation cocktail and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the antagonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of antagonist that inhibits 50% of specific radioligand binding).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assays: GTPγS Binding and cAMP Accumulation
Functional assays are critical to determine whether a ligand acts as an antagonist, inverse agonist, or agonist.
A. [35S]GTPγS Binding Assay
Principle: H3R is a Gi/o-coupled receptor. Its activation facilitates the exchange of GDP for GTP on the Gα subunit. This assay measures the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins following receptor activation. Antagonists will inhibit the agonist-stimulated [35S]GTPγS binding.
Workflow Diagram:
Caption: Workflow for a [35S]GTPγS binding assay.
B. cAMP Accumulation Assay
Principle: The Gi/o protein coupled to H3R inhibits adenylyl cyclase, leading to decreased intracellular cAMP levels. Inverse agonists block the constitutive activity of the receptor, thereby increasing cAMP levels. This assay measures changes in cAMP concentration. [12] Detailed Protocol:
-
Cell Culture:
-
Use a cell line stably expressing H3R, such as CHO-K1 cells. [12] * Seed the cells into a 96-well plate one day prior to the experiment.
-
-
Assay Procedure:
-
Wash the cells and pre-incubate them with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add varying concentrations of the test antagonist.
-
Stimulate the cells with forskolin to activate adenylyl cyclase and produce a measurable baseline of cAMP.
-
Add a fixed concentration of an H3R agonist (like histamine) to inhibit cAMP production.
-
Incubate for a defined period (e.g., 30 minutes).
-
-
cAMP Quantification:
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive immunoassay with a fluorescent or luminescent readout (e.g., HTRF).
-
-
Data Analysis:
-
Plot the cAMP levels against the antagonist concentration in the presence of the agonist.
-
Determine the IC50 of the antagonist and calculate its potency (often expressed as a pA2 value).
-
Pharmacokinetic Considerations and Future Directions
While the imidazole scaffold is a potent pharmacophore for H3R affinity, it presents pharmacokinetic challenges. The imidazole ring can lead to inhibition of CYP450 enzymes, potentially causing drug-drug interactions. [7][13]Furthermore, achieving sufficient brain penetration is a critical hurdle for any CNS-targeted drug.
The development of non-imidazole H3R antagonists has been a major focus of research to circumvent these issues. [1][2][14]These newer compounds aim to retain the high affinity and selectivity for H3R while offering improved pharmacokinetic profiles and a lower risk of off-target effects. [6] For the this compound series, future research should focus on:
-
Metabolic Stability: Modifying the ester linkage, which is often labile in vivo, to more stable groups like ethers or amides.
-
Lipophilicity and BBB Penetration: Systematically altering the lipophilic side chain to optimize brain penetration without introducing liabilities such as hERG channel binding.
-
CYP450 Inhibition: Evaluating lead compounds early for their potential to inhibit key CYP450 isoforms to de-risk clinical development.
By integrating these considerations into the design and evaluation process, it is possible to leverage the inherent potency of the imidazole scaffold while engineering molecules with the drug-like properties necessary for clinical success.
References
-
Barth, H., & Lorenz, W. (1978). Structural requirements of imidazole compounds to be inhibitors or activators of histamine methyltransferase: investigation of histamine analogues and H2-receptor antagonists. Agents and Actions, 8(4), 359–365. [Link]
-
Stark, H. (2003). Medicinal chemical and pharmacological aspects of imidazole-containing histamine H3 receptor antagonists. Mini Reviews in Medicinal Chemistry, 3(4), 371-382. [Link]
-
Kathmann, M., Schlicker, E., Marr, I., Werthwein, S., & Stark, H. (2001). Influence of Imidazole Replacement in Different Structural Classes of Histamine H(3)-receptor Antagonists. Journal of Medicinal Chemistry, 44(18), 3003-3007. [Link]
-
Ganellin, C. R. (1973). Some chemical aspects of histamine H2-receptor antagonists. Naunyn-Schmiedeberg's Archives of Pharmacology, 278(4), 385-392. [Link]
-
Sattler, C. A., Sasse, A., Schunack, W., & Stark, H. (1998). Search for novel leads for histamine H3-receptor antagonists: oxygen-containing derivatives. Archiv der Pharmazie, 331(1), 3-8. [Link]
-
He, X., et al. (2023). Pharmacological characterization of seven human histamine H3 receptor isoforms. bioRxiv. [Link]
-
Stoddart, L. A., et al. (2020). Development of a Conformational Histamine H3 Receptor Biosensor for the Synchronous Screening of Agonists and Inverse Agonists. ACS Sensors, 5(6), 1695–1703. [Link]
-
Krishna, D. R., & Klotz, U. (1988). Newer H2-receptor antagonists. Clinical pharmacokinetics and drug interaction potential. Clinical Pharmacokinetics, 15(4), 205-215. [Link]
-
Buschauer, A. (2004). Structure-activity relationships of histamine H2 receptor ligands. Mini Reviews in Medicinal Chemistry, 4(9), 941-954. [Link]
-
Kumar, R., et al. (2022). Imidazole: A contemplative study on synthesis, structure activity relationship and medicinal consequence. Journal of the Indian Chemical Society, 99(11), 100755. [Link]
-
Watanabe, T., et al. (2024). Activity‐restoring mutations in the histamine H3 receptor increase constitutive activity and reduce structural stability. The FEBS Journal. [Link]
-
Powell, J. R., et al. (1985). The pharmacokinetic basis for H2-antagonist drug interactions: concepts and implications. Journal of Clinical Gastroenterology, 7 Suppl 1, 58-73. [Link]
-
MySkinRecipes. (n.d.). Methyl 3-(1H-imidazol-1-yl)propanoate. [Link]
-
Takeda, M., et al. (1991). Pharmacokinetics of a New Histamine H2-receptor Antagonist, Z-300, in Rat and Dog. Japanese Journal of Pharmacology, 55(2), 221-230. [Link]
-
Patel, M. B., et al. (2014). Development of Time-Resolved Fluorescent Based [EU]-GTP Binding Assay for Selection of Human Histamine 3 Receptor antagonists/inverse Agonist: A Potential Target for Alzheimer's Treatment. Annals of Neurosciences, 21(2), 58-64. [Link]
-
MySkinRecipes. (n.d.). (S)-Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate. [Link]
-
Klotz, U., & Reimann, I. (1983). [Effect of histamine H2-receptor antagonists on the hepatic elimination of drugs]. Klinische Wochenschrift, 61(13), 643-648. [Link]
-
Sbardella, G., et al. (2020). Synthesis of tetrazole- and imidazole-based compounds: prophetic molecules made real for biological studies. Molecules, 25(22), 5433. [Link]
-
Hattan, C. M., et al. (2013). Synthesis of 3-(1-Methyl-1 H -imidazol-2-ylthio)propanoic Acid and ( E )-3-(1-Methyl-1 H -imidazol-2-ylthio)acrylic Acid. Synthetic Communications, 43(1), 1-8. [Link]
-
Amanote Research. (2013). Synthesis of 3-(1-Methyl-1h-Imidazol-2-Ylthio)propanoic Acid and (E)-3-(1-Methyl-1h-Imidazol-2-Ylthio)acrylic Acid. [Link]
-
Vaccaro, W. D., et al. (2006). Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold. Bioorganic & Medicinal Chemistry Letters, 16(2), 395-399. [Link]
-
Ligneau, X., et al. (1998). Novel Histamine H(3)-receptor Antagonists With Carbonyl-Substituted 4-(3-(phenoxy)propyl)-1H-imidazole Structures Like Ciproxifan and Related Compounds. Journal of Medicinal Chemistry, 41(26), 5137-5147. [Link]
-
Letavic, M. A., et al. (2007). Histamine H3 receptor antagonists: from target identification to drug leads. Current Topics in Medicinal Chemistry, 7(7), 688-701. [Link]
-
Chezal, J. M., et al. (2007). Synthesis and stability in biological media of 1H-imidazole-1-carboxylates of ROS203, an antagonist of the histamine H3 receptor. Bioorganic & Medicinal Chemistry, 15(2), 1026-1037. [Link]
-
Al-Masoudi, N. A., et al. (2022). (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. Molbank, 2022(2), M1367. [Link]
-
ResearchGate. (n.d.). [3-(1 H-Imidazol-4-yl)propyl]guanidines containing furoxan moieties. [Link]
-
Bertinaria, M., et al. (2003). [3-(1H-imidazol-4-yl)propyl]guanidines containing furoxan moieties: a new class of H3-antagonists endowed with NO-donor properties. Bioorganic & Medicinal Chemistry, 11(7), 1197-1205. [Link]
-
Wikipedia. (n.d.). H3 receptor antagonist. [Link]
-
Sasse, A., et al. (2005). omega-(Imidazol-4-yl)alkane-1-sulfonamides: A New Series of Potent Histamine H(3) Receptor Antagonists. Journal of Medicinal Chemistry, 48(12), 4072-4082. [Link]
-
Sadek, B., & Stark, H. (2016). Multiple Targeting Approaches on Histamine H3 Receptor Antagonists. Frontiers in Neuroscience, 10, 410. [Link]
-
Kumar, V., et al. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules. Journal of Chemical and Pharmaceutical Research, 9(8), 162-171. [Link]
-
ElectronicsAndBooks. (n.d.). Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold. [Link]
-
Al-Masoudi, N. A., et al. (2022). Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. Molecules, 27(19), 6523. [Link]
Sources
- 1. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 2. Histamine H3 receptor antagonists: from target identification to drug leads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural requirements of imidazole compounds to be inhibitors or activators of histamine methyltransferase: investigation of histamine analogues and H2-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemijournal.com [chemijournal.com]
- 5. longdom.org [longdom.org]
- 6. Medicinal chemical and pharmacological aspects of imidazole-containing histamine H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The pharmacokinetic basis for H2-antagonist drug interactions: concepts and implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. METHYL 3-(1H-IMIDAZOL-4-YL)-PROPANOATE HYDROCHLORIDE | 31434-93-2 [chemicalbook.com]
- 9. Search for novel leads for histamine H3-receptor antagonists: oxygen-containing derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. [Effect of histamine H2-receptor antagonists on the hepatic elimination of drugs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Influence of imidazole replacement in different structural classes of histamine H(3)-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Guide to Assessing the Receptor Selectivity of Imidazole-Based Ligands: A Cross-Reactivity Analysis
An objective, data-driven comparison guide for researchers, scientists, and drug development professionals.
Introduction
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous endogenous molecules and synthetic drugs, most notably histamine and its receptor modulators. Methyl 3-(1H-imidazol-4-yl)propanoate serves as a key chemical intermediate in the synthesis of potent histamine H3 receptor antagonists, highlighting the scaffold's significance. However, the structural similarity of the imidazole motif to endogenous ligands like histamine necessitates a rigorous evaluation of off-target interactions to ensure therapeutic selectivity and avoid unintended side effects.
This guide provides a comprehensive framework for evaluating the cross-reactivity of imidazole-based compounds. We will explore the requisite experimental methodologies, present comparative data for representative ligands, and discuss the causal relationships between chemical structure and receptor selectivity.
Part 1: Methodologies for Quantifying Cross-Reactivity
The cornerstone of a trustworthy selectivity profile is a multi-tiered experimental approach. The goal is to move from broad screening to specific functional validation.
1.1. Primary Screening: Radioligand Binding Assays
Radioligand binding assays are a robust, high-throughput method to determine the affinity of a test compound for a wide panel of receptors. The principle relies on competition between the unlabeled test compound and a radiolabeled ligand with known high affinity for the target receptor.
Experimental Rationale: The output, typically an IC50 or Ki value, provides a quantitative measure of binding affinity. A low Ki value indicates high affinity. By screening against a large panel (e.g., the Eurofins SafetyScreen44™), a broad picture of potential off-target interactions can be established early in the development process.
Workflow: Receptor Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
1.2. Secondary Validation: Functional Assays
High binding affinity does not always equate to functional activity. A compound can be an agonist, antagonist, or inverse agonist. Functional assays are critical for elucidating the actual biological effect of an off-target interaction.
Experimental Rationale: These assays measure the downstream consequences of receptor binding, such as changes in second messenger levels (cAMP, Ca2+) or gene expression. For example, a compound binding to the β2-adrenergic receptor should be tested for its ability to stimulate or inhibit cAMP production to understand its functional impact.
Part 2: Comparative Selectivity Analysis of Imidazole-Based Ligands
To illustrate the concept of selectivity, we will compare several well-characterized imidazole-containing compounds that target different histamine receptor subtypes. The data below is synthesized from various preclinical studies.
Histamine Receptor Subtypes:
-
H1 Receptor: Primarily involved in allergic reactions.
-
H2 Receptor: Primarily involved in gastric acid secretion.
-
H3 Receptor: Primarily acts as a presynaptic autoreceptor in the central nervous system, modulating neurotransmitter release.
-
H4 Receptor: Primarily expressed on immune cells, mediating inflammatory responses.
Table 1: Comparative Binding Affinity (Ki, nM) of Imidazole Ligands
| Compound | Primary Target | H1 Receptor | H2 Receptor | H3 Receptor | H4 Receptor | α1-Adrenergic | 5-HT2A |
| Cimetidine | H2 Antagonist | >10,000 | 210 | >10,000 | >10,000 | 4,500 | >10,000 |
| Clobenpropit | H3 Antagonist | >10,000 | 2,500 | 0.5 | 150 | >10,000 | >10,000 |
| VUF 8430 | H4 Agonist | >10,000 | >10,000 | 320 | 18 | >10,000 | >10,000 |
| Histamine | Non-selective | 15 | 35 | 20 | 5 | >10,000 | >10,000 |
Data is compiled and representative. Actual values may vary slightly between studies.
Analysis of Selectivity:
-
Cimetidine: A classic H2 receptor antagonist, Cimetidine demonstrates high selectivity for its primary target. Its affinity for other histamine receptor subtypes and the tested off-targets is several orders of magnitude lower (higher Ki value). However, its moderate affinity for the α1-Adrenergic receptor at high concentrations is a known liability that can be explained by structural similarities recognized by the receptor's binding pocket.
-
Clobenpropit: This compound is a highly potent and selective H3 receptor antagonist. It shows minimal affinity for H1 and significant selectivity over H2. Its 300-fold selectivity over the H4 receptor is a critical feature for its use as a research tool to probe H3 function.
-
VUF 8430: As an H4 receptor agonist, VUF 8430 exhibits good selectivity, particularly against H1 and H2 receptors. Its moderate affinity for the H3 receptor (~18-fold selectivity) is a notable cross-reactivity that must be considered when interpreting experimental results.
Part 3: Structural Determinants of Selectivity
The selectivity of an imidazole ligand is not determined by the imidazole ring alone, but by the entire molecular structure, particularly the side chains and substituent groups.
Caption: Factors influencing imidazole ligand selectivity.
For instance, the development of highly selective H3 antagonists often involves extending the alkyl chain from the imidazole ring and incorporating bulky, lipophilic groups. These modifications create specific interactions with accessory binding pockets in the H3 receptor that are absent in other histamine subtypes, thereby enhancing selectivity.
Conclusion
While this compound is a valuable building block, the ultimate selectivity profile of its derivatives depends on a comprehensive and multi-faceted evaluation strategy. A thorough cross-reactivity assessment, combining broad binding screens with targeted functional assays, is not merely a regulatory hurdle but a fundamental component of rational drug design. Understanding the structural drivers of selectivity allows for the fine-tuning of molecules to maximize on-target efficacy while minimizing the potential for adverse off-target effects, ultimately leading to safer and more effective therapeutics.
References
- Title: Process for preparing this compound. Source: Google Patents.
-
Title: Histamine H3 receptor antagonists for the treatment of cognitive deficits in neuropsychiatric and neurological diseases. Source: Molecular and Cellular Neurosciences. URL: [Link]
-
Title: Synthesis and in vitro and in vivo evaluation of novel radiolabeled selective histamine H3 receptor antagonists. Source: Bioorganic & Medicinal Chemistry Letters. URL: [Link]
-
Title: The histamine H3 receptor: a versatile therapeutic target for CNS disorders. Source: Journal of Medicinal Chemistry. URL: [Link]
-
Title: A new generation of histamine H4 receptor-selective agonists and their pharmacological profile in a murine model of allergic asthma. Source: European Journal of Pharmacology. URL: [Link]
A Technical Guide to Benchmarking New Histamine Receptor Ligands Against Methyl 3-(1H-imidazol-4-yl)propanoate Derivatives
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark novel histamine receptor ligands. As a reference point, we utilize the pharmacological profile of Methyl 3-(1H-imidazol-4-yl)propanoate derivatives, a class of compounds recognized for their significant interaction with the histamine H3 receptor. This document is structured to provide not only procedural steps but also the underlying scientific rationale, ensuring a robust and reproducible approach to ligand characterization.
Introduction: The Rationale for Rigorous Benchmarking
The four subtypes of histamine receptors (H1, H2, H3, and H4) are G-protein coupled receptors (GPCRs) that mediate a wide array of physiological and pathological processes, from allergic reactions and gastric acid secretion to neurotransmission and immune responses.[1][2] The therapeutic potential of targeting these receptors is vast, with established drugs and a continuous pipeline of new chemical entities (NCEs).[1][3]
Effective drug development hinges on the precise characterization of a ligand's interaction with its intended target and potential off-target receptors. This involves determining not only its binding affinity but also its functional consequence (agonist, antagonist, or inverse agonist activity) and, critically, its selectivity profile across all four histamine receptor subtypes. A lack of selectivity can lead to undesirable side effects, compromising the therapeutic window of a potential drug candidate.
This guide uses derivatives of this compound as a benchmark due to their well-documented role as precursors and active ligands for the histamine H3 receptor, a key therapeutic target for neurological and cognitive disorders.[4][5] By comparing NCEs to a well-understood chemical scaffold, researchers can gain valuable insights into their relative potency, selectivity, and potential for further development.
The Benchmark: this compound Derivatives
The core structure, an imidazole ring linked to a propanoate chain, is a common feature in many histamine receptor ligands, particularly those targeting the H3 receptor. While this compound itself is often a synthetic intermediate, its derivatives have been shown to be potent H3 receptor antagonists.
For the purpose of this guide, we will use 3-(1H-imidazol-4-yl)propyl-3-cyclopentylpropanoate as a representative benchmark compound. This derivative has demonstrated high in vitro antagonist potency at the histamine H3 receptor, with a reported -log Ki of 8.5 , which translates to a Ki value of approximately 3.16 nM .[4] While comprehensive selectivity data across all four receptor subtypes for this specific compound is not widely published, the class of ω-(1H-imidazol-4-yl)alkyl derivatives is known for high H3-receptor selectivity.[4]
New Chemical Entities for Comparison
To illustrate the benchmarking process, we have selected three well-characterized ligands with distinct pharmacological profiles:
-
Ciproxifan : A highly potent and selective H3 receptor antagonist.[6][7][8][9][10]
-
JNJ 7777120 : A potent and highly selective H4 receptor antagonist.[11][12][13][14]
-
VUF 8430 : A potent H4 receptor agonist that also exhibits affinity for the H3 receptor, providing an interesting case for selectivity assessment.[15][16][17]
Core Experimental Workflow for Ligand Benchmarking
A comprehensive benchmarking workflow involves a tiered approach, starting with binding affinity determination and progressing to functional characterization and selectivity profiling.
Caption: A tiered workflow for comprehensive ligand benchmarking.
Part 1: Determination of Binding Affinity
The first step is to quantify the affinity of the ligand for each of the four histamine receptors. The gold standard for this is the competitive radioligand binding assay.
Methodology: Competitive Radioligand Binding Assay
This assay measures the ability of a test compound (the "competitor") to displace a radiolabeled ligand with known affinity from the receptor. The concentration of the test compound that displaces 50% of the radioligand is the IC50, which can then be converted to the inhibitory constant (Ki) using the Cheng-Prusoff equation.[11][12]
General Protocol:
-
Receptor Source Preparation :
-
Use cell membranes from cell lines (e.g., HEK293 or CHO) stably expressing a single subtype of the human histamine receptor (H1, H2, H3, or H4).
-
Homogenize cells in a suitable buffer and prepare a membrane fraction by centrifugation.
-
Resuspend the membrane pellet in the assay buffer to a final protein concentration of 50-100 µg/mL.
-
-
Assay Setup (96-well plate format) :
-
To each well, add the cell membrane preparation, a fixed concentration of a specific radioligand (typically near its Kd value), and varying concentrations of the unlabeled test compound.
-
Include controls for "total binding" (no competitor) and "non-specific binding" (with a high concentration of a known saturating ligand for that receptor subtype).
-
-
Incubation :
-
Incubate the plate at room temperature (or 30°C) for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.
-
-
Termination and Filtration :
-
Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine (PEI). This separates the membrane-bound radioligand from the unbound.
-
Wash the filters multiple times with ice-cold wash buffer.
-
-
Quantification :
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.
-
-
Data Analysis :
-
Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation :
-
Receptor-Specific Radioligands and Controls:
| Receptor | Radioligand | Non-Specific Binding Control |
| H1 | [³H]-Mepyramine | 10 µM Mianserin |
| H2 | [³H]-Tiotidine | 1 µM Tiotidine |
| H3 | [³H]-N-α-Methylhistamine | 100 µM Histamine |
| H4 | [³H]-Histamine | 10 µM JNJ 7777120 |
Part 2: Functional Characterization
Once binding affinity is established, the next critical step is to determine the functional effect of the ligand on receptor signaling. This will classify the compound as an agonist, antagonist, or inverse agonist.
Signaling Pathways of Histamine Receptors
The choice of functional assay is dictated by the G-protein coupling of the receptor subtype.
Caption: Canonical G-protein signaling pathways for histamine receptor subtypes.
Methodology: Functional Assays
1. H1 Receptor - Calcium Flux Assay:
-
Principle: H1 receptor activation via Gq/11 leads to an increase in intracellular calcium, which can be measured using calcium-sensitive fluorescent dyes (e.g., Fluo-4 AM).[18][19][20]
-
Protocol Outline:
-
Plate H1-expressing cells in a 96-well black, clear-bottom plate.
-
Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM).
-
Measure baseline fluorescence using a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Add the test compound (for agonist mode) or the test compound followed by histamine (for antagonist mode).
-
Monitor the change in fluorescence intensity over time.
-
Calculate EC50 (agonist) or IC50 (antagonist) values from the dose-response curves.
-
2. H2 Receptor - cAMP Accumulation Assay:
-
Principle: H2 receptor activation via Gs stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[21]
-
Protocol Outline:
-
Plate H2-expressing cells in a suitable assay plate.
-
Pre-treat cells with a phosphodiesterase (PDE) inhibitor to prevent cAMP degradation.
-
Add the test compound (agonist mode) or the test compound followed by a known agonist like histamine (antagonist mode).
-
Incubate to allow for cAMP accumulation.
-
Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, ELISA).
-
Calculate EC50 or IC50 from the dose-response curves.
-
3. H3 and H4 Receptors - cAMP Inhibition Assay:
-
Principle: H3 and H4 receptors couple to Gi/o, which inhibits adenylyl cyclase. To measure this decrease, adenylyl cyclase is first stimulated with forskolin.[14]
-
Protocol Outline:
-
Plate H3- or H4-expressing cells.
-
Pre-treat with a PDE inhibitor.
-
Add the test compound.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Incubate, lyse, and measure cAMP levels.
-
Agonists will show a dose-dependent decrease in the forskolin-stimulated cAMP level. Antagonists will reverse the inhibition caused by a known agonist.
-
Calculate EC50 or IC50 from the dose-response curves.
-
Part 3: Selectivity Profiling
A crucial component of benchmarking is to determine the ligand's selectivity across the entire histamine receptor family. This is achieved by performing both binding and functional assays for the test compound at all four receptor subtypes.
Data Analysis and Interpretation:
The selectivity of a compound is typically expressed as a ratio of its affinity (Ki) or potency (EC50/IC50) for the off-target receptor versus the on-target receptor. For example, the H3 vs. H1 selectivity of an H3 antagonist would be calculated as:
Selectivity Ratio = Ki (H1 Receptor) / Ki (H3 Receptor)
A higher ratio indicates greater selectivity for the H3 receptor. A compound is generally considered selective if this ratio is 100-fold or greater.
Comparative Data Summary
The following table summarizes the expected pharmacological profiles of our benchmark and new chemical entities. This structured presentation allows for a direct and objective comparison.
| Compound | Primary Target | H1 (Ki, nM) | H2 (Ki, nM) | H3 (Ki, nM) | H4 (Ki, nM) | Functional Activity |
| 3-(1H-imidazol-4-yl)propyl-3-cyclopentylpropanoate | H3 | >1000 (expected) | >1000 (expected) | ~3.16 [4] | >1000 (expected) | Antagonist |
| Ciproxifan | H3 | >1000 | >1000 | 0.5 - 1.9 [6] | >1000 | Antagonist/Inverse Agonist[8] |
| JNJ 7777120 | H4 | >1000 | >1000 | >1000 | ~4.5 [11][12] | Antagonist |
| VUF 8430 | H4 | Inactive[15] | Inactive[15] | Moderate Affinity | High Affinity | H4 Agonist, H3 Agonist[15][16] |
Note: "Expected" values are based on the known high selectivity of this chemical class for the H3 receptor.
Conclusion
The systematic benchmarking of new histamine receptor ligands is a cornerstone of modern drug discovery. By employing a logical progression of binding and functional assays across all four receptor subtypes, researchers can build a comprehensive pharmacological profile of their compounds. Comparing these profiles to a well-established benchmark, such as the this compound derivative class, provides essential context for potency and selectivity. This rigorous, data-driven approach is indispensable for identifying promising lead candidates with the desired efficacy and safety profiles for advancement into preclinical and clinical development.
References
- JNJ 7777120 | Histamine H4 Receptor Antagonists. R&D Systems.
- JNJ-7777120 (CAS Number: 459168-41-3). Cayman Chemical.
- Application Notes and Protocols: [3H]-Tiotidine Radioligand Binding Assay for Histamine H2 Receptor. Benchchem.
- Thurmond, R. L., et al. (2014). The histamine H4 receptor: from orphan to the clinic. Frontiers in Pharmacology, 5, 65.
- Nijmeijer, S., et al. (2013). Detailed analysis of biased histamine H4 receptor signalling by JNJ 7777120 analogues. British Journal of Pharmacology, 170(1), 99-111.
- Ligneau, X., et al. (1998). Neurochemical and behavioral effects of ciproxifan, a potent histamine H3-receptor antagonist. The Journal of Pharmacology and Experimental Therapeutics, 287(2), 658-666.
- Ciproxifan (FUB-359) | Histamine H3-Receptor Antagonist. MedchemExpress.com.
- Sadek, B., et al. (2017). Ciproxifan, a histamine H3 receptor antagonist, reversibly inhibits monoamine oxidase A and B. Scientific Reports, 7(1), 40653.
- Ciproxifan Maleate | Histamine Receptor antagonist | CAS 184025-19-2. Selleck Chemicals.
- Application Notes and Protocols for Calcium Imaging Assays Using Histaprodifen. Benchchem.
- JNJ 7777120 | Histamine H4 Receptors. Tocris Bioscience.
- Receptor selectivity profile of ciproxifan. The affinity of the com.
- Application Notes: Histamine H2 Receptor Binding Assay Using Arpromidine. Benchchem.
- Stark, H., et al. (1996).
- Monczor, F., et al. (2015). Physiological implications of biased signaling at histamine H2 receptors. Frontiers in Pharmacology, 6, 36.
- Lim, H. D., et al. (2009). Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430. British Journal of Pharmacology, 157(1), 44-53.
- An In-depth Technical Guide to the Mechanism of Action of Histamine H4 Receptor Modul
- Fast and easy calcium flux assays on the VICTOR Nivo multimode pl
- Pharmacological Characterization of the New Histamine H4 Receptor Agonist VUF 8430. British Journal of Pharmacology.
- H1 Human Histamine GPCR Cell Based Agonist Calcium Flux LeadHunter Assay - FR. Eurofins DiscoverX.
- Establishing quality control metrics for B cell receptor analysis using the next gener
- Grizan, A. A., et al. (2021). Prediction of Activity and Selectivity Profiles of Sigma Receptor Ligands Using Machine Learning Approaches.
- A Comparative Analysis of VUF 8430 and VUF 10148: Pharmacological Tools for Histamine H4 Receptor Research. Benchchem.
- Łazewska, D., et al. (2009). Histamine H3 and H4 receptor affinity of branched 3-(1H-imidazol-4-yl)propyl N-alkylcarbamates. Bioorganic & Medicinal Chemistry Letters, 19(23), 6682-6685.
- Novel ligands for the human histamine H1 receptor: Synthesis, pharmacology, and comparative molecular field analysis studies of 2-dimethylamino-5-(6)-phenyl-1,2,3,4-tetrahydronaphthalenes.
- Aldeghi, M., et al. (2018). Binding Selectivity Analysis from Alchemical Receptor Hopping and Swapping Free Energy Calculations.
- Vogt, M., & Bajorath, J. (2019). Data-Driven Exploration of Selectivity and Off-Target Activities of Designated Chemical Probes. Molecules, 24(18), 3348.
- Kathmann, M., et al. (2001). Novel histamine H3-receptor antagonists and partial agonists with a non-aminergic structure. Naunyn-Schmiedeberg's Archives of Pharmacology, 364(4), 296-302.
- Histamine H1 Receptor Assay. Innoprot GPCR Functional Assays.
- Flock, T., et al. (2018). Selectivity determinants of GPCR-G protein binding.
- Satała, G., et al. (2021). Molecular Modeling of Histamine Receptors—Recent Advances in Drug Discovery. International Journal of Molecular Sciences, 22(6), 3192.
- CALCIUM FLUX PROTOCOL. University of Pennsylvania.
- Kieć-Kononowicz, K., & Stark, H. (2020). Histamine Receptor Ligands in Medicinal Chemistry. Pharmaceuticals, 13(10), 282.
- A Review of Histamine Receptors. News-Medical.Net.
- Radioligand binding and reporter gene assays for histamine H3 and H4 receptor species orthologs.
- Mapping histamine H4 receptor–ligand binding modes.
- [3H]Tiotidine binding assay in U-937 cells. A, Scatchard plot of...
- Murgueitio, M. S., et al. (2021). Histamine H receptor radioligands: triumphs and challenges. Future Medicinal Chemistry, 13(8), 811-831.
- Novel Histamine H(3)-receptor Antagonists With Carbonyl-Substituted 4-(3-(phenoxy)propyl)
- Human Histamine H4 Receptor Stable Cell Line. GenScript.
- [18F]3-(1H-Imidazol-4-yl)propyl-4-fluorobenzyl ether. NCBI.
- histamine [Ligand Id: 1204] activity data from GtoPdb and ChEMBL. IUPHAR/BPS Guide to PHARMACOLOGY.
- Novel Histamine H3-Receptor Antagonists with Carbonyl-Substituted 4-(3-(Phenoxy)propyl)-1H-imidazole Structures like Ciproxifan and Related Compounds.
- H1 antagonists: receptor affinity versus selectivity. PubMed.
Sources
- 1. Pharmaceuticals | Special Issue : Histamine Receptor Ligands in Medicinal Chemistry [mdpi.com]
- 2. news-medical.net [news-medical.net]
- 3. Molecular Modeling of Histamine Receptors—Recent Advances in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Search for novel leads for histamine H3-receptor antagonists: oxygen-containing derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [18F]3-(1H-Imidazol-4-yl)propyl-4-fluorobenzyl ether - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Neurochemical and behavioral effects of ciproxifan, a potent histamine H3-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Ciproxifan, a histamine H3 receptor antagonist, reversibly inhibits monoamine oxidase A and B - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. rndsystems.com [rndsystems.com]
- 12. caymanchem.com [caymanchem.com]
- 13. The histamine H4 receptor: from orphan to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Detailed analysis of biased histamine H4 receptor signalling by JNJ 7777120 analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. resources.revvity.com [resources.revvity.com]
- 20. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
A Definitive Guide to the Structural Confirmation of Synthesized Methyl 3-(1H-imidazol-4-yl)propanoate
In the landscape of pharmaceutical research and drug development, the unambiguous confirmation of a synthesized molecule's identity is a cornerstone of scientific rigor. For novel compounds such as Methyl 3-(1H-imidazol-4-yl)propanoate, a histamine H2 receptor antagonist intermediate, rigorous structural elucidation is not merely a procedural step but a critical determinant of data integrity and the ultimate success of a research endeavor.
This guide provides a comprehensive, multi-technique approach to the structural confirmation of this compound. We will delve into the practical application and theoretical underpinnings of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Elemental Analysis. Beyond a simple recitation of methods, this guide emphasizes the "why" behind experimental choices, offering a self-validating workflow for researchers, scientists, and drug development professionals.
The Imperative of Orthogonal Analysis
A single analytical technique is rarely sufficient to definitively prove the structure of a novel compound. Each method provides a unique piece of the structural puzzle, and it is the congruence of data from orthogonal techniques that builds a robust and irrefutable confirmation of identity. This guide will demonstrate how the synergistic application of NMR, MS, FTIR, and elemental analysis provides a comprehensive and trustworthy characterization of this compound.
Experimental Workflow for Structural Elucidation
The following diagram illustrates the logical flow of experiments for the comprehensive structural confirmation of the target molecule.
Caption: A streamlined workflow for the structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).
¹H NMR Spectroscopy
Principle: ¹H NMR spectroscopy exploits the magnetic properties of hydrogen nuclei. When placed in a strong magnetic field, these nuclei can exist in different spin states. The absorption of radiofrequency energy causes transitions between these states, and the precise frequency at which this occurs (the chemical shift) is highly dependent on the local electronic environment of the proton.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical to avoid interfering signals.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer. A standard pulse sequence is typically sufficient.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.
Predicted ¹H NMR Data for this compound:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |
| ~7.6 | s | 1H | H-2 (imidazole) | The proton at the 2-position of the imidazole ring is typically the most deshielded.[1] |
| ~6.8 | s | 1H | H-5 (imidazole) | The proton at the 5-position of the imidazole ring.[1] |
| ~3.7 | s | 3H | -OCH₃ | The methyl protons of the ester group are in a relatively shielded environment.[2] |
| ~2.9 | t | 2H | -CH₂- (adjacent to imidazole) | The methylene group attached to the imidazole ring will be a triplet due to coupling with the adjacent methylene group. |
| ~2.6 | t | 2H | -CH₂- (adjacent to C=O) | The methylene group adjacent to the carbonyl will be a triplet due to coupling with the other methylene group. |
¹³C NMR Spectroscopy
Principle: Similar to ¹H NMR, ¹³C NMR spectroscopy probes the magnetic properties of the ¹³C isotope. While less abundant than ¹²C, the chemical shifts of ¹³C nuclei provide a map of the carbon skeleton of the molecule.
Experimental Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing the splitting caused by attached protons, resulting in a single peak for each unique carbon atom.
-
Data Processing: Process the data using a Fourier transform.
Predicted ¹³C NMR Data for this compound:
| Chemical Shift (δ, ppm) | Assignment | Justification |
| ~173 | C=O (ester) | The carbonyl carbon of the ester is highly deshielded.[3] |
| ~135 | C-2 (imidazole) | The carbon at the 2-position of the imidazole ring.[4] |
| ~134 | C-4 (imidazole) | The substituted carbon of the imidazole ring. |
| ~117 | C-5 (imidazole) | The carbon at the 5-position of the imidazole ring.[4] |
| ~52 | -OCH₃ | The methyl carbon of the ester.[3] |
| ~34 | -CH₂- (adjacent to C=O) | The methylene carbon adjacent to the carbonyl. |
| ~23 | -CH₂- (adjacent to imidazole) | The methylene carbon attached to the imidazole ring. |
Mass Spectrometry (MS): Unveiling the Molecular Weight and Formula
Mass spectrometry is an indispensable technique for determining the molecular weight of a compound and can provide valuable information about its elemental composition and structure through fragmentation analysis.
Principle: In its most common form, electron ionization (EI) mass spectrometry involves bombarding the sample with high-energy electrons, which ionizes the molecules to form a molecular ion (M⁺•). This molecular ion can then fragment into smaller, charged species. The mass-to-charge ratio (m/z) of these ions is then measured.
Experimental Protocol:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization: Ionize the sample using an appropriate method, such as electron ionization (EI) or electrospray ionization (ESI). High-resolution mass spectrometry (HRMS) is crucial for accurate mass determination.
-
Mass Analysis: Separate the resulting ions based on their m/z ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions to generate the mass spectrum.
Predicted Mass Spectrometry Data for this compound (C₇H₁₀N₂O₂):
| m/z | Ion | Interpretation |
| 154 | [M]⁺• | Molecular ion peak. The presence of this peak confirms the molecular weight of the compound.[5] |
| 123 | [M - OCH₃]⁺ | Loss of the methoxy group from the ester. |
| 95 | [M - COOCH₃]⁺ | Loss of the carbomethoxy group. |
| 81 | [C₄H₅N₂]⁺ | Imidazole ring with an attached methylene group, a characteristic fragment. |
| 57 | [CH₂CH₂CO]⁺ | A common fragment from the propanoate chain.[6] |
High-Resolution Mass Spectrometry (HRMS): For unambiguous elemental composition, HRMS is essential. The calculated exact mass for C₇H₁₀N₂O₂ is 154.0742. An experimentally determined mass that is within a few parts per million (ppm) of this value provides strong evidence for the proposed molecular formula.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.
Principle: Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds. The resulting spectrum is a unique "fingerprint" of the molecule's functional groups.
Experimental Protocol:
-
Sample Preparation: The sample can be analyzed as a neat liquid, a KBr pellet, or a thin film on a salt plate.
-
Data Acquisition: Record the FTIR spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.
Predicted FTIR Data for this compound:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Broad | N-H stretch (imidazole) |
| ~3100 | Medium | C-H stretch (imidazole ring) |
| 2950-2850 | Medium | C-H stretch (aliphatic)[7] |
| ~1735 | Strong | C=O stretch (ester)[8] |
| ~1650 | Medium | C=N stretch (imidazole ring)[9] |
| ~1550 | Medium | C=C stretch (imidazole ring)[9] |
| ~1170 | Strong | C-O stretch (ester) |
Elemental Analysis: Confirming the Empirical Formula
Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is used to determine the empirical formula, which can then be compared with the molecular formula obtained from mass spectrometry.
Principle: The compound is combusted in a controlled environment, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured.[2]
Experimental Protocol:
-
Sample Preparation: A precisely weighed amount of the pure, dry sample is required.
-
Combustion: The sample is combusted in a stream of oxygen.
-
Detection: The combustion products are passed through a series of detectors that measure the amount of each gas.
Theoretical vs. Experimental Data for C₇H₁₀N₂O₂:
| Element | Theoretical % | Experimental % (Acceptable Range) |
| Carbon (C) | 54.54 | 54.54 ± 0.4 |
| Hydrogen (H) | 6.54 | 6.54 ± 0.4 |
| Nitrogen (N) | 18.17 | 18.17 ± 0.4 |
| Oxygen (O) | 20.75 | (Typically by difference) |
A close correlation between the theoretical and experimental values (typically within ±0.4%) provides strong evidence for the proposed elemental composition.[10]
Conclusion: A Unified and Validated Structural Assignment
The definitive identification of a synthesized compound like this compound is achieved not by a single piece of evidence, but by the convergence of data from multiple, independent analytical techniques. The predicted ¹H and ¹³C NMR spectra provide a detailed map of the proton and carbon framework. High-resolution mass spectrometry confirms the molecular weight and elemental composition. FTIR spectroscopy verifies the presence of key functional groups, and elemental analysis validates the empirical formula. When the experimental data from each of these techniques aligns with the predicted values for the target structure, a confident and scientifically sound structural assignment can be made. This rigorous, multi-faceted approach is fundamental to ensuring the quality and reliability of research in the chemical and pharmaceutical sciences.
References
-
ResearchGate. (n.d.). The main signals of Fourier-transform infrared (FTIR) analysis. Retrieved from [Link]
-
Supporting Information. (n.d.). Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: The 1H NMR spectrum of methyl propanoate. Retrieved from [Link]
-
Hattan, C. M., Shojaie, J., Lau, S. S., & Anders, M. W. (2013). Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E)-3-(1-Methyl-1H-imidazol-2-ylthio)acrylic Acid. Synthetic Communications, 43(1), 1–8. Retrieved from [Link]
-
MDPI. (2021). (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. Retrieved from [Link]
-
MySkinRecipes. (n.d.). (S)-Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Mass spectrum of methyl propanoate. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of methyl propanoate. Retrieved from [Link]
-
Hattan, C. M., Shojaie, J., Lau, S. S., & Anders, M. W. (2013). Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E)-3-(1-Methyl-1H-imidazol-2-ylthio)acrylic Acid. PubMed Central. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E)-3-(1-Methyl-1H-imidazol-2-ylthio)acrylic Acid. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis, spectral characterization and antimicrobial studies of novel imidazole derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]
-
ResearchGate. (n.d.). H-1 and C-13 NMR analysis of A 1,2-diaryl-3-methyl-4,5-dihydro-1H-imidazolium salts series. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra of (a) 1-butyl 3-methyl imidazolium bromide (BmImBr) ionic... Retrieved from [Link]
-
SpectraBase. (n.d.). 1-methyl-3-[2-(3-methylimidazol-3-ium-1-yl)ethyl]imidazol-1-ium - Optional[13C NMR]. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra of (a) 1-(3-aminopropyl)imidazole, (b) phenyl isocyanate, and (c) PUPI. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
SlidePlayer. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Mass spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]
-
MassBank. (n.d.). Carboxylic acids and derivatives. Retrieved from [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. low/high resolution 1H proton nmr spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl propionate 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. 13C nmr spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl propionate C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. researchgate.net [researchgate.net]
- 5. mass spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl propionate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. massbank.eu [massbank.eu]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. (S)-Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate [myskinrecipes.com]
A Comparative Guide to the Synthesis of Methyl 3-(1H-imidazol-4-yl)propanoate for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and development, the efficient synthesis of key intermediates is paramount. Methyl 3-(1H-imidazol-4-yl)propanoate, a valuable building block for various bioactive molecules, is no exception. This guide provides an in-depth comparative analysis of two prominent synthetic routes to this compound, offering field-proven insights and detailed experimental protocols to inform your selection of the most appropriate method for your research needs.
Introduction to this compound
This compound is a heterocyclic compound featuring an imidazole ring, a structural motif present in many biologically active molecules, including the essential amino acid L-histidine. Its propanoate side chain offers a versatile handle for further chemical modifications, making it a crucial intermediate in the synthesis of a range of pharmaceutical agents, particularly those targeting histamine receptors. The strategic choice of a synthetic pathway to this molecule can significantly impact overall yield, purity, cost-effectiveness, and scalability of a drug development program.
This guide will dissect two distinct approaches: a well-documented two-step synthesis commencing from urocanic acid, and a proposed three-step route originating from the more readily available L-histidine. Each route will be evaluated based on its chemical logic, experimental feasibility, and practical considerations for a research and development setting.
Route 1: Synthesis from Urocanic Acid
This established two-step pathway leverages the unsaturated side chain of urocanic acid, first reducing the double bond and then esterifying the carboxylic acid.
Overall Reaction Scheme:
Caption: Two-step synthesis from urocanic acid.
Step 1: Catalytic Hydrogenation of Urocanic Acid
Causality of Experimental Choices: The initial step involves the selective reduction of the carbon-carbon double bond in the acrylic acid side chain of urocanic acid. Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency and selectivity. Palladium on activated carbon (Pd/C) is a robust and highly active catalyst for the reduction of alkenes under mild conditions. The use of water as a solvent makes this step environmentally friendly, and the relatively low pressure of hydrogen (30 psi) ensures the safety of the procedure while being sufficient to drive the reaction to completion in a short timeframe.
Experimental Protocol:
-
A suspension of urocanic acid (2.00 g, 14.5 mmol) is prepared in 40 mL of water.
-
To this suspension, 10% Pd/C (200 mg, 0.19 mmol) is added.
-
The mixture is shaken at room temperature under a hydrogen atmosphere (30 psi) for 2 hours.
-
The catalyst is removed by filtration through a pad of Celite.
-
The filtrate is concentrated under reduced pressure to yield 3-(1H-imidazol-4-yl)propanoic acid as a colorless solid.[1]
Expected Yield: 96%[1]
Step 2: Fischer Esterification
Causality of Experimental Choices: The second step is a classic Fischer esterification, which converts the carboxylic acid intermediate into the desired methyl ester.[1] This acid-catalyzed reaction between a carboxylic acid and an alcohol is a reversible process.[2][3] To drive the equilibrium towards the product, methanol is used in a large excess, serving as both a reactant and the solvent. A catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄), is employed to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the methanol.[2] Heating the reaction mixture to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.[3][4]
Experimental Protocol:
-
A solution of 3-(1H-imidazol-4-yl)propanoic acid (1.95 g, 13.9 mmol) is prepared in 30 mL of methanol.
-
A catalytic amount of concentrated sulfuric acid is added to the solution.
-
The mixture is heated at reflux for 15 hours.
-
After cooling, the reaction mixture is concentrated in vacuo.
-
The residue is dissolved in 40 mL of dichloromethane and washed with 30 mL of a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst.
-
The aqueous phase is saturated with sodium chloride and extracted multiple times with ethyl acetate (4 x 25 mL) to maximize product recovery.
-
The combined organic phases are dried over anhydrous magnesium sulfate (MgSO₄) and concentrated under reduced pressure to give this compound as a yellow oil.[1]
Expected Yield: 90%[1]
Route 2: Proposed Synthesis from L-Histidine
This proposed three-step route starts from the readily available and more economical amino acid, L-histidine. This pathway involves initial esterification, followed by the removal of the α-amino group via a diazotization-deamination sequence.
Overall Reaction Scheme:
Caption: Proposed three-step synthesis from L-histidine.
Step 1: Fischer Esterification of L-Histidine
Causality of Experimental Choices: The first step is the protection of the carboxylic acid functionality as a methyl ester. The use of thionyl chloride (SOCl₂) in methanol is a highly effective method for this transformation. Thionyl chloride reacts with methanol to form methyl chlorosulfite and HCl in situ. The HCl then protonates the carboxylic acid, and the esterification proceeds. This method is often preferred for amino acids as it avoids the strongly acidic conditions of using concentrated sulfuric acid which can sometimes lead to side reactions.
Experimental Protocol:
-
L-histidine (5 g, 32.2 mmol) is suspended in methanol.
-
The suspension is cooled to 0 °C, and thionyl chloride (2.8 mL, 38.6 mmol) is added dropwise.
-
The reaction mixture is then heated to reflux for 16 hours.
-
Upon completion, the mixture is concentrated to dryness and co-evaporated several times with methanol to remove any residual reagents, yielding L-histidine methyl ester hydrochloride.
Expected Yield: ~99.5%
Step 2 & 3: Diazotization and Deamination
Causality of Experimental Choices: This two-part sequence aims to remove the α-amino group. First, the primary amine is converted into a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C) to ensure the stability of the diazonium intermediate. Subsequently, the diazonium group, an excellent leaving group (as N₂ gas), is replaced by a hydrogen atom in a deamination reaction. This can be achieved by reduction with hypophosphorous acid (H₃PO₂) or by heating in ethanol.
Experimental Protocol (Proposed):
-
L-histidine methyl ester hydrochloride is dissolved in aqueous hydrochloric acid and cooled to 0-5 °C in an ice bath.
-
A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5 °C.
-
After the addition is complete, the solution is stirred for a short period to ensure complete formation of the diazonium salt.
-
To this solution, pre-cooled hypophosphorous acid is added, and the reaction mixture is allowed to slowly warm to room temperature and then stirred for several hours, or gently heated, until the evolution of nitrogen gas ceases.
-
The reaction mixture is then basified with a suitable base (e.g., sodium carbonate) and extracted with an organic solvent (e.g., ethyl acetate).
-
The organic extracts are combined, dried, and concentrated to yield the crude product, which would then be purified by column chromatography.
Expected Yield: The yield for this two-step sequence is variable and would require experimental optimization.
Comparative Analysis
| Parameter | Route 1: From Urocanic Acid | Route 2: From L-Histidine (Proposed) |
| Starting Material Cost & Availability | Urocanic acid is significantly more expensive and less readily available in bulk compared to L-histidine. A recent market check indicates prices around $2500/gram for urocanic acid, while L-histidine is available for approximately $300-600/kilogram.[1][4][5][6][7][8][9] | L-histidine is a common, naturally occurring amino acid that is produced on a large scale and is therefore considerably more affordable and widely available.[1][5][6][7][8][10] |
| Number of Steps & Overall Yield | 2 steps. The overall calculated yield is high, around 86%. | 3 steps. The overall yield is likely to be lower than the urocanic acid route due to the additional step and the potential for side reactions during diazotization and deamination. |
| Reaction Conditions | Step 1 involves handling hydrogen gas under pressure, which requires specialized equipment. Step 2 involves refluxing for an extended period. | Step 1 is a straightforward esterification. Steps 2 and 3 require careful temperature control (0-5 °C) and handling of potentially unstable diazonium salts. |
| Reagents & Safety | Uses a flammable gas (H₂) and a corrosive acid (H₂SO₄). The palladium catalyst is a precious metal. | Uses thionyl chloride, which is corrosive and moisture-sensitive. Sodium nitrite is toxic and an oxidizer. Diazonium salts can be explosive if allowed to dry. Hypophosphorous acid is corrosive. |
| Scalability & Robustness | The hydrogenation step may pose challenges for large-scale synthesis due to the need for high-pressure reactors. The Fischer esterification is a well-established and scalable reaction. The overall route is well-documented and robust. | The diazotization and deamination steps can be sensitive to reaction conditions and may require significant optimization for scalability. The potential for side reactions could complicate purification on a larger scale. |
| Environmental Impact | The use of water as a solvent in the first step is a green aspect. The second step uses common organic solvents. The palladium catalyst requires recovery and recycling. | The proposed route involves chlorinated reagents and the generation of nitrogenous waste. |
Conclusion and Recommendations
For laboratory-scale synthesis where cost is a secondary concern and a reliable, high-yielding procedure is paramount, the synthesis from urocanic acid (Route 1) is the recommended choice. Its two-step process is well-documented, and the high overall yield makes it an attractive option for producing moderate quantities of this compound for initial research and development activities.[1]
For applications where cost-effectiveness and the availability of the starting material are the primary drivers, the proposed synthesis from L-histidine (Route 2) presents a compelling alternative. Although it involves an additional step and requires careful optimization and handling of sensitive intermediates, the significantly lower cost of L-histidine could make this route economically advantageous for large-scale production. However, it is crucial to emphasize that this route is currently proposed and would necessitate thorough experimental validation to establish its robustness, safety, and scalability.
Ultimately, the choice of synthesis route will depend on the specific priorities of the research or development program, balancing factors of cost, scale, available equipment, and the desired level of process development.
References
-
IndiaMART. L Histidine HCl at Best Price in India. [Link]
-
IndiaMART. L-Histidine HCl in Ahmedabad, एल-हिस्टिडीन एचसीएल, अहमदाबाद, Gujarat. [Link]
-
Melford. L-Histidine Hydrochloride Monohydrate, 1 Kilogram. [Link]
-
Carl ROTH. L-Histidine, 1 kg. [Link]
-
IndiaMART. Urocanic Acid at ₹ 2500/gram | Mumbai | ID: 2849949201430. [Link]
-
Organic Chemistry Portal. Fischer Esterification. [Link]
-
PraxiLabs. Fischer Esterification Experiment Virtual Lab. [Link]
-
OperaChem. Fischer Esterification-Typical Procedures. [Link]
-
PubChem. L-Histidine. [Link]
Sources
- 1. m.indiamart.com [m.indiamart.com]
- 2. 3-(IMIDAZOL-4-YL)PROPIONIC ACID synthesis - chemicalbook [chemicalbook.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Urocanic acid, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. dir.indiamart.com [dir.indiamart.com]
- 6. melford.co.uk [melford.co.uk]
- 7. agscientific.com [agscientific.com]
- 8. L-Histidine, 1 kg, CAS No. 71-00-1 | Histidine | Amino Acids and Amino Acid Derivatives | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]
- 9. indiamart.com [indiamart.com]
- 10. Histidine [drugfuture.com]
Safety Operating Guide
Proper Disposal of Methyl 3-(1H-imidazol-4-yl)propanoate: A Comprehensive Guide for Laboratory Professionals
Introduction: Prioritizing Safety and Compliance
Methyl 3-(1H-imidazol-4-yl)propanoate is a valuable reagent in pharmaceutical research and organic synthesis. As with any laboratory chemical, its proper handling and disposal are paramount to ensuring the safety of personnel and the protection of our environment. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, grounded in established safety principles and regulatory guidelines. The procedures outlined herein are designed to be self-validating, emphasizing a clear understanding of the "why" behind each step to foster a culture of safety and responsibility in the laboratory.
While a specific Safety Data Sheet (SDS) for this compound was not definitively located, data for the compound with the same CAS number (38585-62-5), listed as 4-Methyl-5-imidazolemethanol hydrochloride, and for the parent compound, imidazole, indicate that this substance should be handled as a hazardous chemical.[1][2] Imidazole and its derivatives are often classified as skin and eye irritants, and may cause respiratory irritation.[1][3][4][5] Therefore, a cautious and systematic approach to its disposal is mandatory.
Part 1: Hazard Assessment and Immediate Safety Precautions
Before initiating any disposal procedures, a thorough understanding of the potential hazards is essential. Based on the hazard profile of similar imidazole compounds, this compound should be presumed to be a skin and eye irritant.
Personal Protective Equipment (PPE)
The first line of defense is always appropriate personal protective equipment. All personnel handling this compound for disposal must wear the following:
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against potential splashes.[5][6]
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, must be worn.[5][6] Always inspect gloves for any signs of degradation or perforation before use.
-
Body Protection: A fully buttoned laboratory coat is required to protect against skin contact.[5][6]
Engineering Controls
All handling and preparation for disposal of this compound must be conducted within a certified laboratory chemical fume hood to prevent the inhalation of any potential dust or vapors.[5][6] An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[5][6]
Part 2: Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste. [6]
Waste Segregation and Collection
Proper segregation of chemical waste is a cornerstone of laboratory safety and regulatory compliance.[7][8]
-
Step 1: Designate a Waste Container. Use a dedicated, sealable, and chemically compatible waste container for collecting all waste this compound, including the pure compound, solutions, and contaminated materials (e.g., weighing paper, pipette tips).[3] The container should be in good condition, with no cracks or leaks.[9]
-
Step 2: Label the Waste Container. As soon as the first waste is added, the container must be labeled with a "Hazardous Waste" tag.[9][10] The label must clearly state:
-
The full chemical name: "this compound"
-
The primary hazards (e.g., "Irritant")
-
The date of initial waste accumulation.
-
-
Step 3: Collect the Waste. Carefully transfer the waste chemical into the designated container. For solid waste, use appropriate tools to avoid generating dust.[11] For liquid waste, pour carefully to avoid splashing.
-
Step 4: Decontaminate Glassware. The initial rinse of any glassware that has come into contact with the chemical must be collected as hazardous waste.[5] Subsequent rinses may be disposed of according to standard laboratory procedures, provided the initial decontamination was thorough.
Waste Storage
Proper storage of hazardous waste is critical to prevent accidental spills and reactions.[8]
-
Storage Location: Store the sealed hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory.[8][10] This area should be under the control of the laboratory personnel.
-
Incompatible Materials: Ensure the waste container is stored separately from incompatible materials. For imidazole-containing compounds, this includes strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[3]
-
Secondary Containment: Place the waste container in a secondary containment tray to mitigate the impact of any potential leaks.[9]
Final Disposal
The ultimate disposal of this compound must be handled by a licensed hazardous waste management company.[12]
-
Contact your EHS Department: Once the waste container is full or is no longer being added to, contact your institution's Environmental Health and Safety (EHS) department to arrange for a chemical waste pickup.[6]
-
Incineration: The most probable and environmentally sound method of disposal for this type of organic compound is incineration in a licensed facility.[7][13]
Part 3: Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is crucial.
Spill Response
-
Small Spills: For a small spill contained within the chemical fume hood, use an inert absorbent material (e.g., vermiculite, sand) to collect the spilled substance.[14] Place the absorbed material into the designated hazardous waste container. Clean the spill area with an appropriate solvent and collect the cleaning materials as hazardous waste.
-
Large Spills: In the case of a large spill, evacuate the immediate area and alert your laboratory supervisor and EHS department immediately. Prevent entry into the affected area.
Exposure Response
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[12] Seek medical attention.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[12] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[12] If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[12] Seek immediate medical attention.
Part 4: Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Sources
- 1. fishersci.com [fishersci.com]
- 2. acrospharma.co.kr [acrospharma.co.kr]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. chemos.de [chemos.de]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. usbioclean.com [usbioclean.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. Chemical Waste | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 10. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. tcichemicals.com [tcichemicals.com]
- 13. Page loading... [guidechem.com]
- 14. chemtalk.com.au [chemtalk.com.au]
Comprehensive Guide to Handling Methyl 3-(1H-imidazol-4-yl)propanoate: A Senior Application Scientist's Protocol
For researchers and drug development professionals, the integrity of your work and your personal safety are paramount. This guide provides essential, experience-driven procedures for the safe handling of Methyl 3-(1H-imidazol-4-yl)propanoate. While this compound is a valuable intermediate in pharmaceutical synthesis, particularly for histamine receptor ligands, its structural similarity to other imidazole derivatives necessitates a cautious and well-informed approach to its handling and disposal.[1] This protocol is designed to be a self-validating system, ensuring that each step contributes to a safe and controlled laboratory environment.
Hazard Assessment and Core Principles
This compound belongs to the imidazole family. Compounds in this class can present several hazards, including skin and eye irritation, respiratory tract irritation if inhaled, and potential harm if swallowed.[2][3] Some imidazole derivatives have also been associated with more severe health effects, making it crucial to minimize exposure through all routes—inhalation, ingestion, and dermal contact.[4]
The foundational principle of this guide is ALARA (As Low As Reasonably Achievable) . All procedures are designed to minimize exposure to the chemical, regardless of the scale of your work. Adherence to these protocols is not merely a suggestion but a critical component of responsible scientific practice.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable.[5][6][7] The following table summarizes the required PPE for various operations involving this compound.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Chemical safety goggles with side shields | Nitrile or neoprene gloves | Full-length lab coat | N95 respirator or use of a chemical fume hood |
| Solution Preparation | Chemical safety goggles with side shields or face shield | Nitrile or neoprene gloves | Full-length lab coat | Work within a certified chemical fume hood |
| Reaction Setup and Monitoring | Chemical safety goggles with side shields or face shield | Nitrile or neoprene gloves | Full-length lab coat | Work within a certified chemical fume hood |
| Work-up and Purification | Chemical safety goggles with side shields or face shield | Nitrile or neoprene gloves | Full-length lab coat | Work within a certified chemical fume hood |
| Waste Disposal | Chemical safety goggles with side shields | Nitrile or neoprene gloves | Full-length lab coat | Not generally required if handling sealed containers |
Causality Behind PPE Choices:
-
Eye Protection: The potential for serious eye irritation or damage from splashes necessitates the use of chemical safety goggles at all times.[8][9] A face shield provides an additional layer of protection, especially during larger-scale operations or when there is a higher risk of splashing.
-
Hand Protection: Nitrile or neoprene gloves offer good chemical resistance against many organic compounds, including imidazole derivatives.[6] It is critical to inspect gloves for any signs of degradation or perforation before use and to change them frequently, especially if contamination is suspected.[10]
-
Body Protection: A full-length lab coat prevents incidental skin contact with the chemical.[5] It should be kept buttoned to provide maximum coverage.
-
Respiratory Protection: When handling the solid form of the compound, there is a risk of inhaling airborne particles. Performing this task in a chemical fume hood is the preferred method to control this hazard.[6][8] If a fume hood is not available for this specific task, a properly fitted N95 respirator should be used.
Operational Plan: From Receipt to Disposal
This section provides a step-by-step workflow for the safe handling of this compound.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Labeling: Ensure the container is clearly labeled with the chemical name, concentration (if in solution), date received, and any relevant hazard warnings.[11]
-
Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[6][8] The storage location should be clearly marked and accessible only to authorized personnel.
Handling and Use
-
Preparation: Before handling the chemical, ensure that a chemical fume hood is available and functioning correctly.[6] Have all necessary equipment and materials, including waste containers, readily accessible within the hood to minimize movement in and out of the containment area.
-
Weighing: If weighing the solid, do so within the fume hood or in a designated containment area to prevent the dispersion of dust.
-
Dissolving: When preparing solutions, slowly add the solid to the solvent to avoid splashing. If the dissolution is exothermic, use an ice bath to control the temperature.
-
Transfers: Use appropriate tools, such as spatulas for solids and pipettes with disposable tips for liquids, to transfer the chemical.[5] Always perform transfers over a secondary containment tray to catch any potential spills.
-
Post-Handling: After each use, securely seal the container. Decontaminate any surfaces that may have come into contact with the chemical using an appropriate solvent, followed by soap and water.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[9] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[9][10] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[12]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[13]
Disposal Plan: Responsible Waste Management
-
Waste Segregation: All waste contaminated with this compound, including disposable gloves, pipette tips, and contaminated labware, must be segregated into a clearly labeled hazardous waste container.
-
Container Management: Keep the hazardous waste container closed except when adding waste.
-
Final Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[14] Do not pour any waste containing this chemical down the drain.
Visual Workflow for Safe Handling
The following diagram illustrates the key decision points and actions for the safe handling of this compound.
Sources
- 1. Methyl 3-(1H-imidazol-1-yl)propanoate [myskinrecipes.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. 3-(1H-imidazol-1-yl)propanoic acid | C6H8N2O2 | CID 2794718 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. carlroth.com [carlroth.com]
- 5. Best practices for handling chemical reagents to prevent cross-contamination | Quimivita [quimivita.com]
- 6. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 7. kalstein.eu [kalstein.eu]
- 8. fishersci.com [fishersci.com]
- 9. westliberty.edu [westliberty.edu]
- 10. artsci.usu.edu [artsci.usu.edu]
- 11. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 12. fishersci.com [fishersci.com]
- 13. pallavchemicals.com [pallavchemicals.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






